Product packaging for 4-Methyl-3-pentenoic acid(Cat. No.:CAS No. 504-85-8)

4-Methyl-3-pentenoic acid

Cat. No.: B1220656
CAS No.: 504-85-8
M. Wt: 114.14 g/mol
InChI Key: CQJHAULYLJXJNL-UHFFFAOYSA-N
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Description

4-methylpent-3-enoic acid is a methyl-branched chain fatty acid that is pent-3-enoic acid substituted by a methyl group at position 4. It has a role as a bacterial metabolite. It is a methyl-branched fatty acid, a volatile organic compound, a monounsaturated fatty acid and a short-chain fatty acid.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10O2 B1220656 4-Methyl-3-pentenoic acid CAS No. 504-85-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methylpent-3-enoic acid
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InChI

InChI=1S/C6H10O2/c1-5(2)3-4-6(7)8/h3H,4H2,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

CQJHAULYLJXJNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40198450
Record name 3-Pentenoic acid, 4-methyl-
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Molecular Weight

114.14 g/mol
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CAS No.

504-85-8
Record name 4-Methyl-3-pentenoic acid
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Record name 4-Methyl-3-pentenoic acid
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Record name 3-Pentenoic acid, 4-methyl-
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Record name 3-Pentenoic acid, 4-methyl
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Record name 4-METHYL-3-PENTENOIC ACID
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Foundational & Exploratory

"4-Methyl-3-pentenoic acid chemical properties"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 4-Methyl-3-pentenoic Acid

Foreword

Prepared for researchers, medicinal chemists, and professionals in drug development, this guide provides a comprehensive examination of this compound. Moving beyond a simple recitation of data, this document delves into the causality behind its reactivity, its utility as a synthetic building block, and the practical methodologies for its handling and analysis. As a bifunctional molecule, its character is defined by the interplay between a terminal carboxylic acid and an internal, sterically hindered alkene. Understanding this interplay is critical to leveraging its full potential in complex molecular design and synthesis. This guide is structured to serve as both a foundational reference and a practical manual for the laboratory scientist.

Core Molecular Profile and Physicochemical Properties

This compound, also known by its trivial name Pyroterebic acid, is a methyl-branched, monounsaturated short-chain fatty acid.[1] Its structure presents two distinct reactive centers: a carboxyl group and a trisubstituted carbon-carbon double bond. This duality is the cornerstone of its chemical behavior and synthetic versatility. It has been identified as a bacterial metabolite and is found in nature, for instance in Nicotiana tabacum.[1] Its applications range from being a key intermediate in organic synthesis to its use as a flavoring agent in the food industry.[2][3][4]

The fundamental physicochemical properties of this compound are summarized below for rapid reference.

PropertyValueSource(s)
IUPAC Name 4-methylpent-3-enoic acid
Synonyms Pyroterebic acid, 4-Methylpent-3-enoic acid[2]
CAS Number 504-85-8[2][5]
Molecular Formula C₆H₁₀O₂[2][5]
Molar Mass 114.14 g/mol [2][5]
Appearance Colorless liquid[2]
Density ~0.987 g/cm³[2]
Boiling Point 208 - 225 °C[2]
Flash Point 105 °C[2]
pKa ~4.60 (at 25 °C)[2][5]
Solubility Soluble in alcohol and ether solvents.[2]
Canonical SMILES CC(=CCC(=O)O)C

Spectroscopic Signature for Structural Elucidation

Accurate structural confirmation is paramount in research and development. The following section outlines the expected spectroscopic data for this compound, providing a benchmark for analytical verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals: a broad singlet for the acidic proton of the carboxyl group (typically >10 ppm), a triplet for the vinyl proton adjacent to the methylene group (~5.1-5.3 ppm), a doublet for the methylene protons adjacent to the vinyl group (~3.0-3.2 ppm), and two singlets or a multiplet for the two diastereotopic methyl groups on the double bond (~1.6-1.8 ppm).

  • ¹³C NMR: Key signals in the carbon spectrum will confirm the primary functional groups: a resonance for the carbonyl carbon (~175-180 ppm), two signals for the sp² hybridized carbons of the alkene, and distinct signals for the sp³ methylene and methyl carbons.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for identifying this volatile compound. The electron ionization (EI) mass spectrum exhibits a characteristic fragmentation pattern that can be used for definitive identification.

m/z (Mass-to-charge ratio)Relative IntensityInterpretation
99 HighLoss of a methyl group (•CH₃)
55 HighFragmentation at the allylic position
43 HighestOften corresponds to the acylium ion [CH₃CO]⁺ or isopropyl cation

Data sourced from NIST Mass Spectrometry Data Center.[6]

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the two key functional groups.

  • A very broad absorption band from ~2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid.

  • A sharp, strong absorption peak around 1700-1725 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration.

  • A medium-intensity peak around 1640-1680 cm⁻¹ indicates the C=C stretching of the alkene.

Chemical Reactivity and Synthetic Potential

The synthetic utility of this compound arises from the orthogonal reactivity of its two functional groups. Experimental choices must be made based on which part of the molecule is the intended target.

Reactions Involving the Carboxylic Acid Moiety

The carboxyl group behaves in a manner typical for aliphatic carboxylic acids.

  • Deprotonation and Salt Formation: As an acid (pKa ≈ 4.60), it readily reacts with bases to form carboxylate salts.[2][7] This is often the first step in nucleophilic substitution reactions where a more potent nucleophile is desired.

  • Esterification: In the presence of an acid catalyst, it reacts with alcohols to form esters.[8] The Fischer esterification is a classic example, yielding products like ethyl 4-methyl-3-pentenoate, which are valuable in the flavor and fragrance industry.[9][10]

  • Amide Formation: Direct reaction with amines is often inefficient due to acid-base neutralization.[8] Therefore, the carboxylic acid must first be activated, typically using coupling agents like dicyclohexylcarbodiimide (DCC), to facilitate nucleophilic attack by the amine and form the corresponding amide.[8]

  • Reduction: The carboxyl group is resistant to mild reducing agents. Strong hydride donors, most notably Lithium Aluminum Hydride (LiAlH₄), are required to reduce the acid to its corresponding primary alcohol, 4-methyl-3-penten-1-ol.[8]

Reactions Involving the Alkene Moiety

The double bond in this compound is located at the γ,δ position relative to the carbonyl. This separation means it does not participate in conjugate additions typical of α,β-unsaturated systems. Instead, it exhibits the reactivity of a typical isolated, trisubstituted alkene.[11]

  • Electrophilic Addition: The double bond will undergo standard electrophilic additions (e.g., with H-X, X₂, H₂O/H⁺). The regioselectivity of these additions will follow Markovnikov's rule, where the electrophile adds to the less substituted carbon (C3), generating a tertiary carbocation at C4, which is then attacked by the nucleophile.

  • Acid-Catalyzed Lactonization: This is a hallmark reaction for γ,δ-unsaturated acids and a critical pathway in synthetic chemistry.[7][11] In the presence of a strong acid, the alkene is protonated to form a tertiary carbocation. This electrophilic center is perfectly positioned for intramolecular nucleophilic attack by the carbonyl oxygen of the carboxylic acid. The subsequent cyclization yields a stable five-membered ring, a γ-lactone. This reaction is a powerful tool for creating heterocyclic structures from an acyclic precursor.

lactonization start This compound intermediate Tertiary Carbocation Intermediate start->intermediate Protonation of Alkene product γ-Valerolactone derivative intermediate->product Cyclization reagent H⁺ (Acid Catalyst) nucleophile Intramolecular Nucleophilic Attack nucleophile->intermediate synthesis_workflow A 1. Grignard Reaction (Pentenal + MeMgBr) P1 Product: 4-Methyl-3-pentenol A->P1 B 2. Mild Oxidation (Using PCC) P2 Product: 4-Methyl-3-pentenal B->P2 C 3. Strong Oxidation (Using Chromic Acid) P3 Final Product: This compound C->P3 D 4. Aqueous Workup & Purification P1->B P2->C P3->D

Caption: Multi-step synthesis workflow for this compound.

Step-by-Step Procedure:

  • Step 1: Synthesis of 4-Methyl-3-pentenol.

    • In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve pentenal in anhydrous diethyl ether.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add methylmagnesium bromide (e.g., 1.1 equivalents in ether) via a dropping funnel, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-methyl-3-pentenol.

  • Step 2: Oxidation to 4-Methyl-3-pentenal.

    • Dissolve the crude alcohol from Step 1 in dichloromethane (DCM).

    • Add pyridinium chlorochromate (PCC, ~1.5 equivalents) in one portion. The mixture will become a dark, tarry solution.

    • Stir at room temperature for 2-4 hours until TLC analysis indicates the disappearance of the starting alcohol.

    • Filter the reaction mixture through a pad of silica gel or celite, washing with additional DCM.

    • Concentrate the filtrate to yield crude 4-methyl-3-pentenal.

  • Step 3: Oxidation to this compound.

    • Dissolve the crude aldehyde from Step 2 in a suitable solvent like acetone.

    • Cool the solution in an ice bath.

    • Slowly add a strong oxidizing agent, such as Jones reagent (chromic acid in sulfuric acid), until the orange color persists.

    • Stir the reaction for 1-2 hours.

    • Quench the excess oxidant with isopropanol.

    • Perform an aqueous workup, extracting the product into an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer, dry, and concentrate. Purify the final product, if necessary, by distillation or chromatography.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety.

  • Hazard Identification: The compound is classified as corrosive and can cause severe skin and eye burns. [12][13]It is also considered harmful if swallowed. [12]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, tightly fitting safety goggles, and a lab coat. [12][14]Work should be conducted in a well-ventilated fume hood. [14]* Handling: Avoid contact with skin and eyes. [14]Prevent the formation of aerosols. Use non-sparking tools to avoid ignition sources, as the material is combustible. [14]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. [12][14]Keep it segregated from incompatible materials such as strong oxidizing agents and bases.

References

  • 4-Methylpent-3-enoic acid - ChemBK. (2024). ChemBK. [Link]
  • This compound | C6H10O2 | CID 68158 - PubChem.
  • Reactions of Unsaturated Carboxylic Acids and Their Derivatives. (2021). Chemistry LibreTexts. [Link]
  • This compound 504-85-8 wiki. Molbase. [Link]
  • Carboxylic Acid Reactivity. Michigan State University Department of Chemistry. [Link]
  • 4-Pentenoic acid, 2-methyl- - Synerzine. (2018). Synerzine. [Link]
  • Carboxylic Acids Important Reactions. Jack Westin. [Link]
  • 3-Pentenoic acid, 4-methyl-, ethyl ester - Optional[MS (GC)] - Spectrum - SpectraBase. SpectraBase. [Link]
  • 3-Pentenoic acid, 4-methyl-, ethyl ester | C8H14O2 | CID 3014523 - PubChem.
  • This compound, 504-85-8 - The Good Scents Company. The Good Scents Company. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 4-Methyl-3-pentenoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the principal synthetic routes to 4-methyl-3-pentenoic acid, a valuable intermediate in the fine chemical, pharmaceutical, and fragrance industries. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of various synthetic strategies. Each methodology is presented with a focus on the underlying chemical principles, causality behind experimental choices, and detailed, actionable protocols. The guide critically evaluates the strengths and limitations of each approach, providing a comparative analysis to aid in the selection of the most suitable method for a given application.

Introduction and Strategic Overview

This compound, also known as pyroterebic acid, is a branched-chain unsaturated carboxylic acid. Its unique structure, featuring a terminal isopropylidene group, makes it a versatile building block in organic synthesis. The strategic disassembly of the target molecule reveals several potential bond formations that inform the primary synthetic approaches. This guide will focus on four principal and scientifically robust strategies:

  • Malonic Ester Synthesis: A classic C-C bond-forming strategy, ideal for constructing the carboxylic acid moiety and the associated carbon chain.

  • Grignard Reaction with Carbon Dioxide: A fundamental organometallic approach for the direct installation of the carboxyl group.

  • Johnson-Claisen Rearrangement: A powerful sigmatropic rearrangement to construct the γ,δ-unsaturated ester precursor with excellent control.

  • Oxidation of 4-Methyl-3-penten-1-ol: A straightforward functional group interconversion from a commercially available alcohol.

The following sections will delve into the mechanistic details and practical execution of each of these routes.

Synthetic Pathway I: Malonic Ester Synthesis

The malonic ester synthesis is a robust and well-established method for the preparation of carboxylic acids. This pathway involves the alkylation of diethyl malonate, followed by hydrolysis and decarboxylation. For the synthesis of this compound, the key electrophile is prenyl bromide (1-bromo-3-methyl-2-butene).

Mechanistic Rationale

The core principle of this synthesis lies in the heightened acidity of the α-protons of diethyl malonate, which are flanked by two electron-withdrawing carbonyl groups. This allows for facile deprotonation with a moderately strong base, such as sodium ethoxide, to generate a stabilized enolate. This enolate then acts as a potent nucleophile, displacing a halide from an alkyl halide in an SN2 reaction to form a new carbon-carbon bond. Subsequent saponification of the diethyl ester to a dicarboxylic acid, followed by heating in acidic conditions, induces decarboxylation to yield the desired product.[1][2][3]

Experimental Protocol

Step 1: Alkylation of Diethyl Malonate

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, sodium metal (1.0 eq) is dissolved in absolute ethanol under an inert atmosphere to prepare a fresh solution of sodium ethoxide.

  • Diethyl malonate (1.0 eq) is added dropwise to the sodium ethoxide solution at room temperature.

  • The mixture is heated to reflux for 30 minutes to ensure complete formation of the sodiomalonic ester.

  • Prenyl bromide (1.0 eq) is then added dropwise to the refluxing solution.

  • The reaction mixture is refluxed for an additional 2-3 hours until the alkylation is complete (monitored by TLC).

  • The solvent is removed under reduced pressure, and the residue is partitioned between water and diethyl ether. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude diethyl prenylmalonate.

Step 2: Hydrolysis and Decarboxylation

  • The crude diethyl prenylmalonate is added to a solution of potassium hydroxide (2.5 eq) in ethanol/water.

  • The mixture is heated at reflux for 3-4 hours to effect saponification.

  • The ethanol is removed by distillation.

  • The remaining aqueous solution is cooled in an ice bath and acidified to a pH of 1-2 with concentrated hydrochloric acid.

  • The acidified mixture is then heated at reflux for 4-6 hours to induce decarboxylation.

  • After cooling, the product is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude this compound is purified by vacuum distillation.

Workflow Diagram

malonic_ester_synthesis start Diethyl Malonate + NaOEt enolate Sodiomalonic Ester start->enolate Deprotonation alkylation Diethyl Prenylmalonate enolate->alkylation Alkylation with Prenyl Bromide (SN2) hydrolysis Prenylmalonic Acid alkylation->hydrolysis Saponification (KOH, H2O/EtOH) decarboxylation This compound hydrolysis->decarboxylation Decarboxylation (H+, Heat) grignard_synthesis start Prenyl Bromide + Mg grignard Prenyl Magnesium Bromide start->grignard Formation in Anhydrous Ether/THF carboxylation Magnesium Carboxylate Salt grignard->carboxylation Carboxylation with CO2 (Dry Ice) acidification This compound carboxylation->acidification Acidic Workup (H3O+)

Caption: Workflow for the Grignard Synthesis of this compound.

Synthetic Pathway III: Johnson-Claisen Rearrangement

The Johnson-Claisen rearrangement is a highly effective method for the synthesis of γ,δ-unsaturated esters from allylic alcohols. [4][5]This pathway offers excellent stereocontrol and is a powerful tool for carbon-carbon bond formation. The synthesis of this compound via this route involves the reaction of 2-methyl-3-buten-2-ol with triethyl orthoacetate, followed by hydrolysis of the resulting ester.

Mechanistic Rationale

The reaction is initiated by the acid-catalyzed reaction of the allylic alcohol with the orthoester to form a mixed ketene acetal intermediate, with the elimination of ethanol. This intermediate then undergoes a concerted-[1][1]sigmatropic rearrangement through a chair-like transition state. This rearrangement is thermally driven and results in the formation of a new carbon-carbon bond and the migration of the double bond, yielding a γ,δ-unsaturated ester. [6]The final step is the hydrolysis of the ester to the carboxylic acid.

Experimental Protocol

Step 1: Johnson-Claisen Rearrangement

  • In a round-bottom flask equipped with a distillation head and a magnetic stirrer, 2-methyl-3-buten-2-ol (1.0 eq), triethyl orthoacetate (3.0 eq), and a catalytic amount of propionic acid (0.1 eq) are combined.

  • The mixture is heated in an oil bath. The temperature is gradually increased to allow for the distillation of ethanol as it is formed, which drives the reaction to completion.

  • The reaction is heated until no more ethanol distills over (typically 2-4 hours).

  • The excess triethyl orthoacetate is removed by vacuum distillation.

  • The crude product, ethyl 4-methyl-3-pentenoate, can be purified by fractional distillation or carried on to the next step without further purification.

Step 2: Ester Hydrolysis

  • The crude ethyl 4-methyl-3-pentenoate is dissolved in a mixture of ethanol and water.

  • An excess of sodium hydroxide or potassium hydroxide (2.0 eq) is added.

  • The mixture is heated at reflux for 2-3 hours until the hydrolysis is complete.

  • The ethanol is removed under reduced pressure.

  • The aqueous residue is cooled in an ice bath and acidified with concentrated hydrochloric acid.

  • The product is extracted with diethyl ether, and the combined organic layers are washed with brine, dried, and concentrated.

  • Final purification is achieved by vacuum distillation.

Workflow Diagram

claisen_synthesis start 2-Methyl-3-buten-2-ol + Triethyl Orthoacetate rearrangement Ethyl 4-Methyl-3-pentenoate start->rearrangement Johnson-Claisen Rearrangement (H+, Heat) hydrolysis This compound rearrangement->hydrolysis Saponification (NaOH, H2O/EtOH) followed by Acidification

Caption: Workflow for the Johnson-Claisen Rearrangement Synthesis.

Synthetic Pathway IV: Oxidation of 4-Methyl-3-penten-1-ol

This is arguably the most direct approach, involving the oxidation of the commercially available primary alcohol, 4-methyl-3-penten-1-ol. The Jones oxidation is a classic and effective method for this transformation. [7][8]

Mechanistic Rationale

The Jones reagent, prepared from chromium trioxide in aqueous sulfuric acid, is a powerful oxidizing agent. The reaction mechanism involves the formation of a chromate ester from the primary alcohol. A base (water) then abstracts a proton from the carbon bearing the chromate ester, leading to an E2-like elimination that forms an aldehyde. In the aqueous acidic conditions of the Jones oxidation, the aldehyde is hydrated to a geminal diol, which is then further oxidized by the same mechanism to the carboxylic acid. [9][10]

Experimental Protocol

Caution: Chromium(VI) compounds are highly toxic and carcinogenic. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • 4-Methyl-3-penten-1-ol (1.0 eq) is dissolved in acetone in a flask equipped with a mechanical stirrer and a dropping funnel, and the solution is cooled in an ice bath.

  • The Jones reagent is prepared separately by slowly adding a solution of chromium trioxide in concentrated sulfuric acid to water, keeping the solution cool.

  • The Jones reagent is added dropwise to the stirred solution of the alcohol at a rate that maintains the reaction temperature below 20 °C. The color of the reaction mixture will change from orange-red to green as the Cr(VI) is reduced to Cr(III).

  • After the addition is complete, the ice bath is removed, and the reaction is stirred at room temperature for 2 hours.

  • The excess oxidant is quenched by the careful addition of isopropanol until the orange color is no longer present.

  • The mixture is diluted with water, and the acetone is removed under reduced pressure.

  • The aqueous residue is extracted with diethyl ether.

  • The combined organic extracts are then washed with a saturated solution of sodium bicarbonate. The aqueous bicarbonate layer is separated, re-acidified with concentrated HCl, and then re-extracted with diethyl ether.

  • The final ether extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield this compound.

  • Purification can be achieved by vacuum distillation.

Workflow Diagram

oxidation_synthesis start 4-Methyl-3-penten-1-ol oxidation 4-Methyl-3-pentenal (intermediate) start->oxidation Jones Oxidation (CrO3, H2SO4, Acetone) acid This compound oxidation->acid Further Oxidation

Caption: Workflow for the Oxidation of 4-Methyl-3-penten-1-ol.

Comparison of Synthetic Routes

The choice of synthetic route depends on several factors, including the availability of starting materials, scalability, cost, and safety considerations.

Synthetic Route Starting Materials Key Reagents Typical Yield Advantages Disadvantages
Malonic Ester Synthesis Diethyl malonate, Prenyl bromideSodium ethoxide, KOHModerateReliable, well-established, uses common reagents. [1]Multi-step, prenyl bromide is a lachrymator. [11]
Grignard Reaction Prenyl bromide, MagnesiumDry ice (CO2)Good to HighDirect, one-pot carboxylation. [12]Requires strictly anhydrous conditions, potential for side reactions. [13]
Johnson-Claisen 2-Methyl-3-buten-2-olTriethyl orthoacetateGood to HighHigh stereoselectivity, efficient C-C bond formation. [14]Requires high temperatures, multi-step process.
Oxidation 4-Methyl-3-penten-1-olJones Reagent (CrO3)HighDirect, high-yielding.Use of highly toxic and carcinogenic Cr(VI) reagents. [9][15]

Safety and Handling

  • Prenyl Bromide: Is a lachrymator and should be handled in a well-ventilated fume hood. It is flammable and should be kept away from heat and ignition sources. [11]* Grignard Reagents: Are highly reactive and water-sensitive. They can be pyrophoric. All reactions must be conducted under a dry, inert atmosphere. [3][13]* Jones Reagent (Chromium Trioxide): Is a strong oxidizer, highly toxic, corrosive, and a known carcinogen. [9][15]Extreme caution must be exercised, and appropriate personal protective equipment, including a lab coat, gloves, and safety goggles, is mandatory. All waste containing chromium must be disposed of according to institutional and environmental regulations.

Conclusion

This guide has detailed four distinct and viable synthetic pathways to this compound. The Grignard carboxylation and the oxidation of 4-methyl-3-penten-1-ol represent the most direct and high-yielding approaches, with the choice between them often dictated by the laboratory's ability to handle either strictly anhydrous conditions or highly toxic chromium reagents. The Johnson-Claisen rearrangement is an elegant and powerful alternative, particularly if the corresponding ester is the desired final product or if stereochemical control is paramount in a more complex synthesis. The Malonic Ester Synthesis , while being a classic and reliable method, is generally less atom-economical and more laborious than the other routes. The selection of the optimal synthetic strategy will ultimately depend on the specific requirements of the research or development program, balancing factors of efficiency, cost, safety, and available resources.

References

  • Organic Chemistry Portal. (n.d.). Jones Oxidation.
  • Google Patents. (n.d.). Carboxylation of grignard reagents in the presence of liquid co2.
  • Online Chemistry notes. (2022, June 22). Malonic ester synthesis (of carboxylic acids):.
  • ResearchGate. (n.d.). Several synthetic strategies for β,γ‐unsaturated carboxylic acid derivatives from allylic alcohol and halide derivatives with CO2 (routes A, B, and C).
  • American Chemical Society. (n.d.). Grignard Reaction.
  • MDPI. (n.d.). Recent Advances in Catalyst Design for Carboxylation Using CO 2 as the C1 Feedstock.
  • Bioinfo Publications. (2016, May 21). A review article on RECENT DEVELOPMENT IN THE ORTHOESTER JOHNSON-CLAISEN REARRANGEMENT AND APPLICATION.
  • Wikipedia. (n.d.). Jones oxidation.
  • Chemistry LibreTexts. (2020, June 11). 5.2: Practical Considerations, Procedural Changes, Safety Tips.
  • Organic Syntheses. (n.d.). 3-methylpentanoic acid.
  • Carl ROTH. (n.d.). Safety Data Sheet: Bromine.
  • JETIR Research Journal. (2024, December 12). a review article on grignard reaction.
  • Name-Reaction.com. (n.d.). Johnson-Claisen rearrangement.
  • Organic Chemistry Portal. (n.d.). α,β-Unsaturated compound synthesis by carboxylation.
  • National Institutes of Health. (2002, March 31). Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol.
  • L.S.College, Muzaffarpur. (2020, August 5). Jones oxidation.
  • Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis.
  • SD Fine-Chem. (n.d.). allyl bromide.
  • Sciencemadness Wiki. (2019, April 1). Grignard reagent.
  • The Reformatsky Reaction | Semantic Scholar. (2011, March 15).
  • The Claisen Rearrangement. (n.d.).
  • SKKU. (2020, March 12). CO2 (De)Activation in Carboxylation Reactions: A Case Study Using Grignard Reagents and Nucleophilic Bases.
  • Chemistry LibreTexts. (2023, January 22). Reformatsky Reaction.
  • J&K Scientific LLC. (2025, February 17). Johnson-Claisen Rearrangement.
  • Durham Tech. (n.d.). SIGMA-ALDRICH.
  • National Institutes of Health. (n.d.). Synthesis of β,γ-Unsaturated Aliphatic Acids via Ligand-Enabled Dehydrogenation.
  • Google Patents. (n.d.). Method of producing alpha, beta-unsaturated carboxylic acid compounds.
  • National Institutes of Health. (n.d.). Synthesis of beta,gamma-unsaturated acids from allenes and carbon dioxide.
  • YouTube. (2018, May 11). Malonic Ester Synthesis Reaction Mechanism.
  • YouTube. (2021, July 13). Malonic Ester Synthesis.
  • YouTube. (2023, October 26). Jones Oxidation of Alcohols in Organic Chemistry.
  • ResearchGate. (n.d.). MgBr.OEt2 Promoted Synthesis of Functionalized Carbocyclics from Simple Precursors.
  • ResearchGate. (2025, August 9). Safety aspects of the process control of Grignard reactions.
  • Chemistry LibreTexts. (2020, August 26). 21.10: Malonic Ester Synthesis.

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"4-Methyl-3-pentenoic acid IUPAC name"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Methylpent-3-enoic Acid: Synthesis, Characterization, and Applications

Introduction

4-Methylpent-3-enoic acid, a methyl-branched short-chain fatty acid, serves as a versatile platform molecule in synthetic organic chemistry and holds relevance in fields ranging from natural products to drug discovery.[1][2] As a bifunctional molecule possessing both a carboxylic acid and a carbon-carbon double bond, it offers two distinct points for chemical modification, making it a valuable precursor for more complex molecular architectures.[3] This guide provides a comprehensive overview of its nomenclature, physicochemical properties, validated synthetic routes, analytical characterization, and its emerging applications for researchers and drug development professionals.

Nomenclature and Structural Elucidation

The systematic IUPAC name for this compound is 4-methylpent-3-enoic acid .[1][4] The name is derived by identifying the longest carbon chain containing the principal functional group (the carboxylic acid), which is a five-carbon chain (a pentanoic acid derivative). The double bond is located at the third carbon (pent-3-enoic acid), and a methyl group is substituted at the fourth carbon. It is also known by its synonym, Pyroterebic acid.[4][5]

The core structure consists of a terminal carboxylic acid and a trisubstituted alkene. This unsaturation and the branched methyl group are key features that dictate its chemical reactivity and stereochemical possibilities in derivative forms.

C1 HO C_alpha C1->C_alpha C2 O C3 CH₂ C4 CH C3->C4 C5 C C4->C5 = C6 CH₃ C5->C6 C7 CH₃ C5->C7 C_alpha->C2 C_alpha->C3

Caption: Chemical structure of 4-methylpent-3-enoic acid.

Physicochemical and Spectroscopic Properties

The physical and chemical properties of 4-methylpent-3-enoic acid are essential for its handling, purification, and application in synthesis. Key data are summarized below.

PropertyValueSource
IUPAC Name 4-methylpent-3-enoic acid[1]
CAS Number 504-85-8[4][6]
Molecular Formula C₆H₁₀O₂[1][7]
Molecular Weight 114.14 g/mol [1][5]
Appearance Colorless liquid[5]
Boiling Point ~208-225 °C[5]
Density ~0.98 g/cm³[5]
pKa ~4.60 (at 25 °C)[5][7]
Solubility Soluble in alcohol and ether; slightly soluble in water.[5][8]
Kovats RI 1011 (non-polar column)[1][9]

Synthesis Protocols and Mechanistic Rationale

The synthesis of 4-methylpent-3-enoic acid can be approached through several classic organic chemistry transformations. The chosen route often depends on the availability of starting materials and the desired scale of the reaction. Below are two robust protocols.

Protocol 1: Grignard Reaction Followed by Oxidation

This two-step method builds the carbon skeleton using a Grignard reagent and subsequently oxidizes an intermediate alcohol to the desired carboxylic acid.

Causality: The Grignard reaction is a powerful C-C bond-forming reaction. Here, an isobutenyl Grignard reagent (or a synthetic equivalent) acts as a nucleophile, attacking a two-carbon electrophile like ethylene oxide. This efficiently constructs the 4-methylpentanol backbone. The subsequent oxidation step is necessary to convert the terminal primary alcohol into the carboxylic acid functional group. Strong oxidizing agents like Jones reagent or a milder two-step Swern or Dess-Martin oxidation followed by a Pinnick oxidation are effective.

Sources

A Technical Guide to 4-Methyl-3-pentenoic Acid: Synthesis, Characterization, and Applications in Modern Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of 4-Methyl-3-pentenoic acid, a significant chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document covers its fundamental properties, a detailed synthetic protocol with mechanistic insights, analytical techniques, and its emerging applications.

Core Identification and Chemical Identity

This compound, also known by its trivial name Pyroterebic acid, is a methyl-branched, monounsaturated short-chain fatty acid.[1] Its structure features a carboxylic acid functional group and a carbon-carbon double bond, making it a versatile building block in organic synthesis.

IdentifierValueSource
CAS Number 504-85-8[1][2][3][4][5][6]
IUPAC Name 4-methylpent-3-enoic acid[1]
Molecular Formula C6H10O2[4][5][6]
Synonyms Pyroterebic acid, 4-methylpent-3-enoic acid[1][5][6]
InChI Key CQJHAULYLJXJNL-UHFFFAOYSA-N[1][2][7][5][6]

Physicochemical Properties

The compound's physical and chemical characteristics are crucial for its handling, reaction design, and purification. It is a colorless liquid under standard conditions.[4]

PropertyValueSource
Molecular Weight 114.14 g/mol [1][2]
Boiling Point ~208-225 °C[4]
Density 0.987 g/cm³[4]
pKa 4.60 (at 25 °C)[2][4]
Flash Point 105 °C[4]
Kovats Retention Index 1011 (Non-polar column)[1][6]

Synthesis and Analytical Characterization

The synthesis of carboxylic acids is a foundational element of organic chemistry. For this compound, a robust and illustrative method is the Malonic Ester Synthesis, which allows for the controlled formation of the carbon skeleton.

Synthetic Pathway: Malonic Ester Synthesis

This pathway is chosen for its reliability and for the instructional value of its mechanism. It involves the alkylation of diethyl malonate, a classic C-C bond-forming strategy. The key is the acidity of the α-hydrogen on the methylene group of diethyl malonate, which allows for its deprotonation to form a stable enolate, a potent nucleophile.

The overall transformation can be visualized as follows:

Synthesis_Workflow cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Alkylation (SN2) cluster_2 Step 3: Hydrolysis & Decarboxylation A Diethyl Malonate C Malonate Enolate (Nucleophile) A->C Deprotonation B Sodium Ethoxide (Base) E Alkylated Malonic Ester C->E Nucleophilic Attack D 3-Methyl-2-butenyl Halide (e.g., Prenyl Bromide) G This compound E->G Saponification & Decarboxylation F Aqueous Acid (H3O+) + Heat H CO2 + Ethanol G->H Byproducts

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol describes a representative procedure based on the malonic ester synthesis pathway.

Objective: To synthesize this compound via alkylation of diethyl malonate.

Materials:

  • Diethyl malonate

  • Sodium ethoxide (NaOEt)

  • Absolute ethanol (anhydrous)

  • 3-Bromo-2-methyl-1-propene (or similar prenyl halide)

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Separatory funnel

Procedure:

  • Enolate Formation:

    • In a dry 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve sodium ethoxide (1.0 eq) in anhydrous ethanol (50 mL).

    • Causality: Anhydrous conditions are critical to prevent the strongly basic ethoxide from being quenched by water.

    • Add diethyl malonate (1.0 eq) dropwise to the stirred solution at room temperature. The formation of the sodium salt of the malonate enolate will occur.

    • Insight: The pKa of the α-proton of diethyl malonate is ~13, making it readily removed by ethoxide (the pKa of ethanol is ~16).

  • Alkylation:

    • To the enolate solution, add 3-bromo-2-methyl-1-propene (1.0 eq) dropwise. An exothermic reaction may be observed.

    • Attach a reflux condenser and heat the mixture to a gentle reflux for 2-4 hours.

    • Causality: Heating provides the activation energy for the SN2 reaction between the malonate nucleophile and the alkyl halide electrophile. Refluxing ensures the reaction proceeds to completion without loss of solvent.

  • Saponification (Ester Hydrolysis):

    • After cooling, add a solution of sodium hydroxide (2.5 eq) in water to the reaction mixture.

    • Heat the mixture to reflux for an additional 2-3 hours. This converts the diester to the dicarboxylate salt.

    • Insight: This step uses a strong base to hydrolyze both ester groups to their corresponding carboxylate anions, a necessary precursor for decarboxylation.

  • Decarboxylation and Workup:

    • Cool the reaction mixture in an ice bath and slowly acidify by adding concentrated HCl dropwise until the pH is ~1-2. Vigorous evolution of CO₂ gas will occur.

    • Causality: Acidification protonates the dicarboxylate to form a β-keto acid-like intermediate (a malonic acid derivative), which is thermally unstable and readily decarboxylates upon heating (often spontaneously during acidification).

    • Transfer the mixture to a separatory funnel and extract the product into diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure to yield the crude this compound. Further purification can be achieved by distillation.

Analytical Characterization

Purity and identity of the synthesized product must be confirmed.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to assess the purity of the final product.[7] A typical method would use a C18 column with a mobile phase of acetonitrile and water containing an acid modifier like formic or phosphoric acid.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): As a volatile compound, GC-MS is an excellent tool for both identification and purity analysis. The NIST Chemistry WebBook contains mass spectrometry data for this compound, which can be used as a reference standard.[5][6]

Applications in Research and Drug Development

While having uses in the flavor and fragrance industries, this compound and its structural motifs are of significant interest to medicinal chemists and drug development professionals.[4][8]

Versatile Synthetic Intermediate

The dual functionality of the molecule—a carboxylic acid and an alkene—makes it a valuable precursor for more complex molecules. The acid can be converted to esters, amides, or alcohols, while the alkene can undergo addition, oxidation, or polymerization reactions.[8] This makes it a strategic starting material for building diverse molecular scaffolds.

Significance in Drug Design

The structural components of this compound are relevant to the optimization of lead compounds in drug discovery.

  • The Role of the Methyl Group: The addition of a methyl group is a common and powerful strategy in medicinal chemistry.[9] It can profoundly influence a molecule's properties by:

    • Increasing Lipophilicity: Enhancing membrane permeability and potentially improving oral bioavailability.

    • Modulating Metabolism: A methyl group can block a site of metabolic attack (metabolic blocker), thereby increasing the drug's half-life.

    • Improving Potency: The methyl group can provide beneficial steric interactions with a target protein, improving binding affinity through conformational effects.[9]

The diagram below illustrates the conceptual impact of methylation in lead optimization.

Drug_Design_Concept cluster_lead Lead Compound cluster_mod Modification Strategy cluster_impact Potential Outcomes Lead Lead Molecule (R-H) Mod Introduce Methyl Group (R-CH3) Lead->Mod Optimization PK Pharmacokinetics (PK) - Increased Absorption - Reduced Metabolism Mod->PK Impacts PD Pharmacodynamics (PD) - Enhanced Potency - Improved Selectivity Mod->PD Impacts

Caption: Role of methylation in optimizing drug properties.

  • Natural Product Scaffolding: As a known bacterial metabolite, this compound belongs to a class of molecules that can inform the design of new therapeutics.[1][3] Its derivatives, such as chiral hydroxy acids, are being explored for the synthesis of high-value pharmaceutical intermediates.[8]

Safety and Handling

  • Storage: Store in a cool, dry place, typically between 2-8°C, in a tightly sealed container.[4]

References

  • This compound | C6H10O2 | CID 68158. (n.d.). PubChem.
  • 4-Methylpent-3-enoic acid. (2024). ChemBK.
  • 3-Pentenoic acid, 4-methyl-. (n.d.). SIELC Technologies.
  • This compound | C6H10O2 | CID 68158. (n.d.). PubChem - NIH.
  • 3-Pentenoic acid, 4-methyl-. (n.d.). NIST WebBook.
  • 3-Pentenoic acid, 4-methyl-. (n.d.). NIST WebBook.
  • This compound (C6H10O2). (n.d.). PubChemLite.
  • Method for synthesizing 4-pentenoic acid. (2008). Google Patents.
  • How can we prepare 4-methylpentanoic acid from Malonic ester? (2017). Quora.
  • [Application of methyl in drug design]. (2013). PubMed.

Sources

An In-depth Technical Guide to 4-Methyl-3-pentenoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-Methyl-3-pentenoic acid (CAS 504-85-8), a methyl-branched, monounsaturated short-chain fatty acid. With a molecular weight of approximately 114.14 g/mol , this compound serves as a valuable intermediate in organic synthesis and finds applications in the flavor and fragrance industries. This document details its physicochemical properties, outlines plausible synthetic routes, provides key analytical and spectroscopic data for characterization, discusses its chemical reactivity and known biological roles, and summarizes essential safety and handling protocols. This guide is intended for researchers, chemists, and professionals in drug development and chemical manufacturing who require a detailed understanding of this versatile molecule.

Chemical Identity and Physicochemical Properties

This compound, also known as Pyroterebic acid, is an organic compound with the molecular formula C₆H₁₀O₂.[1][2] It is structurally defined as a pent-3-enoic acid substituted with a methyl group at the fourth position.[1] This bifunctional molecule, containing both a carboxylic acid and a carbon-carbon double bond, is a colorless liquid at room temperature and is soluble in common organic solvents like alcohol and ether.[2]

Key Identifiers and Properties

A summary of the essential chemical identifiers and experimentally determined physical properties for this compound is presented in Table 1.

PropertyValueSource(s)
Molecular Weight 114.14 g/mol [1][2]
Molecular Formula C₆H₁₀O₂[1][2]
CAS Number 504-85-8[1][2]
IUPAC Name 4-methylpent-3-enoic acid[1]
Synonyms Pyroterebic acid, 4-Methylpent-3-enoic acid[2]
Appearance Colorless liquid[2]
Density ~0.987 g/cm³[2]
Boiling Point ~208 °C[2]
Flash Point ~105 °C[2]
pKa ~4.60 at 25 °C[2]
Refractive Index ~1.454 at 20 °C[2]

Synthesis and Manufacturing

Conceptual Protocol: Malonic Ester Synthesis

The malonic ester synthesis is a classic and highly reliable method for preparing carboxylic acids with a defined alkyl framework. This pathway offers excellent control over the final structure.

Workflow Overview:

malonic_ester_synthesis reagents 1. Sodium Ethoxide (NaOEt) 2. 3-Methyl-2-butenyl bromide 3. NaOH, H₂O (Saponification) 4. H₃O⁺, Heat (Decarboxylation) product This compound reagents->product start Diethyl Malonate start->product Multi-step Reaction caption Fig 1. Malonic Ester Synthesis Workflow.

Step-by-Step Methodology:

  • Deprotonation: Diethyl malonate is treated with a strong base, typically sodium ethoxide in ethanol, to generate a stabilized enolate nucleophile. This reaction is driven by the acidity of the α-hydrogens situated between the two ester carbonyl groups.[3][4]

  • Alkylation: The resulting sodiomalonic ester is alkylated via an Sₙ2 reaction with a suitable electrophile. For the synthesis of this compound, the key electrophile is 3-methyl-2-butenyl bromide (prenyl bromide). The nucleophilic enolate attacks the alkyl halide, displacing the bromide and forming diethyl (3-methylbut-2-en-1-yl)malonate.

  • Saponification: The resulting substituted diethyl ester is hydrolyzed using a strong base, such as aqueous sodium hydroxide, followed by heating. This step converts both ester groups into carboxylate salts.[3]

  • Acidification and Decarboxylation: The reaction mixture is acidified with a strong mineral acid (e.g., HCl, H₂SO₄). This protonates the carboxylate groups to form a substituted malonic acid. Upon gentle heating, this β-dicarboxylic acid readily undergoes decarboxylation (loss of CO₂) to yield the final product, this compound.[3][4]

Disclaimer: This protocol is a representative example based on established chemical principles and has not been validated from a specific peer-reviewed synthesis of this compound.

Alternative Route: Grignard Synthesis

An alternative approach involves the reaction of a Grignard reagent with an appropriate aldehyde, followed by oxidation steps.

  • Grignard Reaction: A methyl Grignard reagent (e.g., methylmagnesium bromide) is reacted with an α,β-unsaturated aldehyde like pentenal. This would form 4-methyl-3-pentenol.[2]

  • Oxidation: The resulting secondary alcohol is first oxidized to the corresponding aldehyde, 4-methyl-3-pentenal, using a mild oxidizing agent like pyridinium chlorochromate (PCC).

  • Final Oxidation: The aldehyde is then further oxidized to the carboxylic acid using a stronger oxidizing agent, such as potassium permanganate or Jones reagent, to yield this compound.[2]

Analytical and Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity and purity of this compound. A combination of chromatographic and spectroscopic techniques is employed.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a suitable method for assessing the purity of this compound. A typical method utilizes a reverse-phase (RP) C18 column (e.g., Newcrom R1) with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility.[5] Gas chromatography (GC) is also applicable, often coupled with mass spectrometry (GC-MS) for simultaneous separation and identification.[6]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides a characteristic fragmentation pattern that serves as a molecular fingerprint. The NIST Mass Spectrometry Data Center reports a spectrum for this compound with key peaks observed at m/z values of 43 (base peak), 99, and 55.[1][7]

mass_spec_workflow sample This compound gc Gas Chromatography (GC) sample->gc Injection ms Mass Spectrometer (EI, 70eV) gc->ms Elution data Mass Spectrum (m/z 43, 55, 99) ms->data Detection caption Fig 2. GC-MS Characterization Workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR DataPredicted ¹³C NMR Data
Atom Chemical Shift (ppm)
H on -COOH10-12
H on C3~5.2 (t)
H₂ on C2~3.1 (d)
(CH₃)₂C=~1.7 (s, 6H)

Note: Predicted values are for general reference and require experimental validation.

Chemical Reactivity and Synthetic Applications

The dual functionality of this compound makes it a versatile synthon in organic synthesis.

  • Carboxylic Acid Group: The carboxyl group can undergo standard transformations such as esterification (Fischer esterification), conversion to acid chlorides (using thionyl chloride), amidation, and reduction to the corresponding primary alcohol (5-methyl-4-hexen-1-ol) using strong reducing agents like LiAlH₄.

  • Alkene Group: The double bond can participate in addition reactions, including hydrogenation to yield 4-methylpentanoic acid, halogenation, and epoxidation.

A notable application for the closely related 4-pentenoic acid is its chemoenzymatic halolactonization, where the molecule undergoes cyclization to form a bromolactone.[8] This highlights the potential for this compound to be used in the synthesis of functionalized heterocyclic compounds.

Biological Role and Toxicological Profile

Natural Occurrence and Biological Activity

This compound has been identified as a bacterial metabolite and has been found in plants such as Nicotiana tabacum.[1] Research has demonstrated its potential as a selective antimicrobial agent. In studies on nettle silage fermentation, the addition of this compound was shown to improve silage quality by inhibiting the growth of proteolytic bacteria, specifically Clostridium species, thereby reducing protein degradation and the production of undesirable butyric acid.

Safety and Toxicology

As a flavoring agent used in food, this compound has been evaluated by the European Food Safety Authority (EFSA). It is included in Flavouring Group Evaluation 06 (FGE.06), which concluded that this and related substances do not give rise to safety concerns at their estimated levels of dietary intake. According to available Safety Data Sheets (SDS), the compound should be handled with standard laboratory precautions. This includes using personal protective equipment (PPE) such as safety goggles and gloves, and working in a well-ventilated area. In case of contact, standard first-aid measures should be followed.

Conclusion

This compound is a well-characterized C6 branched-chain fatty acid with established physicochemical properties. Its molecular weight of 114.14 g/mol and its bifunctional nature make it a useful building block in synthetic chemistry and an ingredient in the flavor industry. While detailed, peer-reviewed synthesis protocols and experimental NMR data are not widely published, its characterization is readily achieved through standard analytical techniques like GC-MS. Its demonstrated biological activity as a bacterial modulator highlights a potential for further investigation in antimicrobial research and biotechnology. Adherence to standard safety protocols ensures its safe handling in a professional research and development setting.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • ChemBK. (2024). 4-Methylpent-3-enoic acid.
  • Online Chemistry Notes. (2022). Malonic ester synthesis (of carboxylic acids).
  • Gannett, P. (2017). How can we prepare 4-methylpentanoic acid from Malonic ester? Quora.
  • SIELC Technologies. (2018). Separation of 3-Pentenoic acid, 4-methyl- on Newcrom R1 HPLC column.
  • NIST. (n.d.). 3-Pentenoic acid, 4-methyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology.
  • Hofrichter, F., et al. (2020). Chemoenzymatic Halocyclization of 4-Pentenoic Acid at Preparative Scale. ACS Sustainable Chemistry & Engineering.

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An In-depth Technical Guide to 4-Methyl-3-pentenoic Acid: Structure, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Methyl-3-pentenoic acid, a molecule of growing interest in chemical synthesis and biological research. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's structural characteristics, spectroscopic profile, synthesis protocols, and its emerging biological relevance.

Molecular Structure and Physicochemical Properties

This compound, also known as pyroterebic acid, is a methyl-branched, monounsaturated short-chain fatty acid.[1] Its structure features a carboxylic acid functional group and a carbon-carbon double bond, bestowing upon it a versatile reactivity profile for organic synthesis.

The IUPAC name for this compound is 4-methylpent-3-enoic acid.[1] Key physicochemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₆H₁₀O₂
Molecular Weight 114.14 g/mol
CAS Number 504-85-8
Boiling Point ~208-225 °C
Density ~0.987 g/cm³
pKa ~4.60
Solubility Soluble in alcohol and ether

digraph "4_Methyl_3_pentenoic_acid_structure" {
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node [shape=plaintext, fontsize=12, fontname="sans-serif", fontcolor="#202124"];
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// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; O1 [label="O", fontcolor="#EA4335"]; O2 [label="O", fontcolor="#EA4335"]; H1[label="H"];

// Positioning C1 [pos="0,0!"]; C2 [pos="1,0!"]; C3 [pos="2,0.5!"]; C4 [pos="3,0!"]; C5 [pos="2.5,-1!"]; C6 [pos="4,0.5!"]; O1 [pos="4.5,-0.5!"]; O2 [pos="4.5,1.5!"]; H1[pos="5,1.5!"];

// Bonds edge [penwidth=2]; C1 -- C3; C2 -- C3; C3 -- C4 [style=double, dir=none]; C4 -- C6; C6 -- O1 [style=double, dir=none]; C6 -- O2; O2 -- H1; }

Caption: 2D structure of this compound.

Spectroscopic Characterization

Definitive identification of this compound relies on a combination of spectroscopic techniques. Below is a summary of the expected spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl proton, the methylene protons adjacent to the double bond and the carbonyl group, and the two methyl groups.

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carboxylic carbon, the two olefinic carbons, the methylene carbon, and the two methyl carbons.[1]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by a broad absorption band for the O-H stretch of the carboxylic acid, a sharp C=O stretching peak, and a C=C stretching absorption.[1]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak, with fragmentation patterns corresponding to the loss of key functional groups.[1][2][3]

Synthesis and Purification

This compound can be synthesized through various organic chemistry methodologies. A common and reliable approach is a variation of the malonic ester synthesis.

Synthetic Pathway: Malonic Ester Synthesis

This pathway provides a robust method for the construction of the carbon skeleton of this compound. The key steps involve the alkylation of a malonic ester followed by hydrolysis and decarboxylation.

Synthesis_Pathway malonic_ester Diethyl malonate enolate Enolate malonic_ester->enolate 1. Deprotonation base Base (e.g., NaOEt) alkyl_halide 3-Bromo-2-methylpropene alkylated_ester Alkylated diethyl malonate h3o_plus H₃O⁺, Δ product This compound enolate->alkylated_ester 2. Alkylation alkylated_ester->product 3. Hydrolysis & Decarboxylation

Caption: Synthetic pathway for this compound via malonic ester synthesis.

Experimental Protocol

The following is a generalized, step-by-step methodology for the synthesis of this compound.

Step 1: Deprotonation of Diethyl Malonate

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.

  • Cool the solution in an ice bath and add diethyl malonate dropwise with stirring.

Step 2: Alkylation

  • To the resulting solution of the diethyl malonate enolate, add 3-bromo-2-methylpropene dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for several hours to ensure complete reaction.

Step 3: Hydrolysis and Decarboxylation

  • Cool the reaction mixture and add a solution of sodium hydroxide.

  • Reflux the mixture to hydrolyze the ester groups.

  • Acidify the cooled solution with a strong acid (e.g., sulfuric acid) until the pH is acidic.

  • Heat the acidified solution to effect decarboxylation, which will be evidenced by the evolution of carbon dioxide.

Purification

The crude this compound can be purified by fractional distillation under reduced pressure.[4] This technique is suitable for separating the product from any unreacted starting materials or high-boiling side products.

Biological Significance and Applications

While extensive research is ongoing, this compound and related branched-chain fatty acids are emerging as molecules with significant biological roles and potential therapeutic applications.

Natural Occurrence and Role as a Bacterial Metabolite

This compound has been identified as a bacterial metabolite.[1] Volatile organic compounds produced by bacteria play crucial roles in microbial communication and interactions within their ecosystems.

Potential as a Quorum Sensing Modulator

Quorum sensing (QS) is a cell-to-cell communication process in bacteria that orchestrates collective behaviors. The structural similarity of this compound to some QS signaling molecules suggests its potential to interfere with these pathways. Inhibition of QS is a promising strategy to combat bacterial virulence and biofilm formation.

Biological_Role molecule This compound (Bacterial Metabolite) qs Quorum Sensing Pathways molecule->qs Modulates virulence Virulence Factor Production qs->virulence Regulates biofilm Biofilm Formation qs->biofilm Regulates drug_dev Drug Development Target (Anti-biofilm, Anti-virulence) qs->drug_dev

Caption: Conceptual diagram of the potential biological role of this compound.

Relevance to Drug Development

As a branched-chain fatty acid, this compound belongs to a class of lipids with demonstrated anti-inflammatory, metabolic, and anti-cancer properties in various studies. Its potential to modulate bacterial communication and the known bioactivities of related compounds make it and its derivatives interesting candidates for further investigation in drug discovery programs. The dual functionality of the molecule also makes it a versatile starting material for the synthesis of more complex pharmaceutical intermediates.

Conclusion

This compound is a multifaceted molecule with a well-defined structure and diverse chemical reactivity. Established spectroscopic methods allow for its unambiguous identification, and robust synthetic routes, such as the malonic ester synthesis, provide access to this compound for further research. Its role as a bacterial metabolite and the broader biological activities of branched-chain fatty acids highlight its potential for new discoveries in microbiology and pharmacology. This guide serves as a foundational resource to stimulate and support further exploration of this compound in both academic and industrial research settings.

References

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"physical properties of 4-Methyl-3-pentenoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 4-Methyl-3-pentenoic Acid

Authored by a Senior Application Scientist

Foreword: This document provides a comprehensive technical overview of the physical and chemical properties of this compound. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a detailed understanding of this compound's characteristics for handling, reaction planning, and analytical purposes. The guide synthesizes data from authoritative sources and outlines fundamental experimental protocols for property verification, grounding theoretical knowledge in practical application.

Introduction and Molecular Identity

This compound, also known by its synonym Pyroterebic acid, is a methyl-branched, monounsaturated short-chain fatty acid.[1][2] Its structure, featuring both a carboxylic acid functional group and a carbon-carbon double bond, makes it a valuable intermediate in various chemical syntheses, including the preparation of esters, alcohols, and other organic compounds.[3] It has been identified as a volatile organic compound and a bacterial metabolite, and has been reported in species such as Nicotiana tabacum.[1][2] Understanding its physical properties is paramount for its effective use and manipulation in a laboratory or industrial setting.

Molecular Structure

The structural arrangement of this compound dictates its chemical behavior and physical characteristics. The presence of the carboxyl group allows for hydrogen bonding, while the alkene group offers a site for addition reactions.

Caption: 2D Chemical Structure of this compound.

Chemical Identifiers

A consistent and accurate identification of chemical compounds is crucial for regulatory compliance, safety, and research reproducibility.

IdentifierValueSource(s)
IUPAC Name 4-methylpent-3-enoic acid[1]
CAS Number 504-85-8[1][3][4][5]
Molecular Formula C₆H₁₀O₂[3][4][5]
Molecular Weight 114.14 g/mol [1][3][4][5]
InChIKey CQJHAULYLJXJNL-UHFFFAOYSA-N[1][4][5]
Canonical SMILES CC(=CCC(=O)O)C[1][4]

Physicochemical Properties

The physicochemical properties of a compound are essential for predicting its behavior in different environments, designing purification methods, and ensuring safe handling. The data presented below are compiled from various chemical databases and literature sources.

PropertyValueUnitSource(s)
Appearance Colorless liquid-[3][6]
Boiling Point 208 - 225°C[3][6]
Density 0.973 - 0.987g/cm³[3][6][7]
Refractive Index 1.443 - 1.454 (@ 20°C)-[3][7]
pKa 4.60 (@ 25°C)-[3][4]
Flash Point 105°C[3][7]
Vapor Pressure 0.0906mmHg (@ 25°C)[3]
Solubility Soluble in alcohol and ether-[3]

Note: A melting point of 98°C has been reported, however, this is inconsistent with the compound's description as a liquid at room temperature and may be erroneous or refer to a specific solvate.[3][6]

Spectral Data for Structural Confirmation

While this guide focuses on physical properties, it is critical to acknowledge the role of spectral analysis in confirming the identity and purity of this compound. Authoritative databases contain spectral information for this compound, which is indispensable for quality control in any research or development context.

  • Mass Spectrometry (MS): Mass spectra, including electron ionization data, are available and provide fragmentation patterns that confirm the molecular weight and structural components of the molecule.[5][8]

  • Infrared (IR) Spectroscopy: IR spectra are available and can be used to identify key functional groups, such as the characteristic broad O-H stretch of the carboxylic acid and the C=O carbonyl stretch.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While experimental NMR spectra are less commonly published in open databases, predicted ¹H and ¹³C NMR spectra are available and serve as a reference for structural elucidation.[4]

Experimental Protocols for Property Determination

To ensure the accuracy of the data used in research and development, in-house verification of physical properties is often necessary. The following sections describe standard, field-proven methodologies for determining key physical properties of an organic acid like this compound.

Protocol: Determination of Melting Point

Causality and Expertise: The melting point is a fundamental indicator of a crystalline solid's purity.[9] Pure compounds exhibit a sharp melting point range (typically 0.5-1.0°C), whereas impurities depress the melting point and broaden the range. The capillary method described here is a standard technique that relies on slow, uniform heating to ensure thermal equilibrium between the sample, the heating medium, and the thermometer, leading to an accurate determination.

Step-by-Step Methodology:

  • Sample Preparation: If the compound were solid, a small amount would be finely crushed into a powder. The open end of a glass capillary tube (sealed at one end) is pressed into the powder. The tube is then tapped gently to pack the sample into the sealed end, aiming for a sample height of 1-2 mm.[10][11]

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is placed in a heating bath (e.g., a Thiele tube with mineral oil or a modern digital melting point apparatus).[10][12]

  • Heating: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, especially when approaching the expected melting point. Rapid heating can cause the thermometer reading to lag behind the true sample temperature, leading to inaccurate results.[10]

  • Observation and Recording: Two temperatures are recorded:

    • T1: The temperature at which the first drop of liquid appears.

    • T2: The temperature at which the entire sample has completely melted into a clear liquid.[12]

  • Reporting: The result is reported as the melting point range (T1 - T2). For a pure compound, this range should be narrow.

Caption: Workflow for Melting Point Determination via the Capillary Method.

Protocol: Determination of Solubility Profile

Causality and Expertise: A compound's solubility is dictated by its molecular structure and the principle of "like dissolves like." Testing solubility in a sequence of solvents with varying pH provides powerful diagnostic information about the functional groups present.[13] A carboxylic acid like this compound is expected to be insoluble in water (due to its six-carbon chain), but soluble in a dilute base like 5% NaOH and a weaker base like 5% NaHCO₃. This is because the base deprotonates the acidic proton of the carboxylic acid, forming a water-soluble carboxylate salt.[13][14]

Step-by-Step Methodology:

  • Water Solubility: Add ~25 mg of the compound to 0.75 mL of deionized water in a test tube. Shake vigorously. If the compound dissolves, it is water-soluble.[14][15] For this compound, it is expected to be insoluble or sparingly soluble.

  • 5% NaOH Solubility: To a fresh, water-insoluble sample (~25 mg), add 0.75 mL of 5% NaOH solution in portions, shaking after each addition.[15] Solubility indicates the presence of an acidic functional group, such as a carboxylic acid or a phenol.

  • 5% NaHCO₃ Solubility: To a fresh, water-insoluble sample (~25 mg), add 0.75 mL of 5% NaHCO₃ solution.[14][15] Effervescence (CO₂ evolution) and dissolution confirm the presence of a strong organic acid, specifically a carboxylic acid. Phenols are generally not acidic enough to react with sodium bicarbonate.

  • 5% HCl Solubility: To a fresh, water-insoluble sample (~25 mg), add 0.75 mL of 5% HCl solution.[14] This test is used to identify basic functional groups like amines. This compound will be insoluble.

  • Concentrated H₂SO₄ Solubility: If the compound is insoluble in all the above, a final test with cold, concentrated H₂SO₄ can be performed. Compounds containing oxygen, nitrogen, or double/triple bonds will typically dissolve in concentrated sulfuric acid.[15]

start Start with Unknown Sample water Test Solubility in Water start->water soluble_water Water Soluble (e.g., small polar molecules) water->soluble_water Yes insoluble_water Water Insoluble water->insoluble_water No naoh Test Solubility in 5% NaOH soluble_naoh NaOH Soluble naoh->soluble_naoh Yes insoluble_naoh NaOH Insoluble naoh->insoluble_naoh No nahco3 Test Solubility in 5% NaHCO3 soluble_nahco3 NaHCO3 Soluble (Strong Acid: Carboxylic Acid) nahco3->soluble_nahco3 Yes insoluble_nahco3 NaHCO3 Insoluble (Weak Acid: Phenol) nahco3->insoluble_nahco3 No hcl Test Solubility in 5% HCl soluble_hcl HCl Soluble (Base: Amine) hcl->soluble_hcl Yes insoluble_hcl HCl Insoluble (Neutral Compound) hcl->insoluble_hcl No insoluble_water->naoh soluble_naoh->nahco3 insoluble_naoh->hcl

Caption: Decision workflow for the classification of organic compounds by solubility.

Conclusion

This compound is a colorless liquid with a well-defined set of physical properties that are critical to its application in chemical synthesis. Its boiling point, density, and solubility are dictated by its C6 carbon backbone, its carboxylic acid functional group, and its internal double bond. The protocols outlined in this guide provide a framework for the empirical verification of these properties, ensuring data integrity and promoting safe and effective laboratory practice. A thorough understanding of these characteristics is essential for any scientist working with this versatile chemical intermediate.

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A Technical Guide to the Discovery, Synthesis, and Characterization of 4-Methyl-3-pentenoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-methyl-3-pentenoic acid (CAS 504-85-8), a methyl-branched short-chain fatty acid of interest in synthetic chemistry, natural products, and the flavor and fragrance industries.[1][2][3] This document moves beyond a simple recitation of facts to explore the causality behind its synthesis and the logic of its analytical validation. We will delve into its natural occurrence, detail a robust synthetic protocol with justifications for key strategic decisions, and present a framework for its definitive spectroscopic characterization. This guide is intended for researchers and professionals in organic chemistry and drug development who require a deep, practical understanding of this versatile molecule.

Introduction to this compound

This compound, also known by its historical name, pyroterebic acid, is an organic compound whose bifunctional nature—possessing both a carboxylic acid and an alkene moiety—makes it a valuable precursor in the synthesis of more complex molecules.[1][4] Its structure allows for a diverse range of chemical transformations, including esterification and amidation at the carboxyl group, and addition reactions or oxidations at the double bond.[1]

Chemical Identity and Nomenclature
  • IUPAC Name: 4-methylpent-3-enoic acid[5]

  • Synonyms: Pyroterebic acid, this compound[2][4][6][7]

  • CAS Registry Number: 504-85-8[4][6][7]

  • Molecular Formula: C₆H₁₀O₂[2][4][5]

  • Molecular Weight: 114.14 g/mol [2][5]

Key Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These data are critical for its handling, purification, and application in various fields.

PropertyValueSource(s)
Appearance Colorless liquid[2]
Boiling Point 208-225 °C[2]
Density ~0.98 g/cm³[2]
Flash Point 105 °C[2][8]
pKa 4.60 (at 25°C)[2]
Refractive Index ~1.443 - 1.449 (at 20°C)[8]
Solubility Soluble in alcohol and ether[2]
Significance and Applications

The relevance of this compound spans multiple scientific and industrial domains:

  • Flavor and Fragrance: It is utilized as a flavoring agent in a wide array of food products, including dairy, confectionery, baked goods, and beverages.[1][8] Its volatile nature and distinct odor also make it a component in the fragrance and cosmetics industries.[1][2]

  • Synthetic Intermediate: Its dual reactivity is strategically employed by organic chemists to construct complex molecular architectures.[1]

  • Natural Products and Chemical Ecology: As a known bacterial metabolite and a constituent of plant volatile oils, it is of interest in the study of microbial communication and plant-herbivore interactions.[1][3][5]

Discovery and Natural Occurrence

The "discovery" of this compound is not attributed to a single event but rather to its gradual identification in various natural systems and its characterization through chemical synthesis.

Identification in Natural Sources

This compound has been identified as a naturally occurring volatile organic compound in several plant species. Its presence is a significant contributor to the aroma and flavor profiles of these organisms.

  • Humulus lupulus (Hops): It is a known component of hop volatile oil, contributing to the characteristic aroma profile essential in the brewing industry.[1]

  • Nicotiana tabacum (Tobacco): The compound has been reported in tobacco, where it is one of many volatile compounds that define its complex scent.[5]

  • Calotropis procera: This plant is another natural source where the acid has been identified.[5]

The identification in these sources typically relies on gas chromatography-mass spectrometry (GC-MS) analysis of essential oils or solvent extracts.

Role as a Bacterial Metabolite

Beyond the plant kingdom, this compound is recognized as a bacterial metabolite.[3][5] This suggests its involvement in microbial ecosystems, potentially acting as a signaling molecule in quorum sensing or other intercellular communication pathways.[1] Its presence in certain environments can be an indicator of specific microbial activities.

Synthetic Methodologies: A Strategic Approach

The synthesis of this compound requires careful control to establish the correct substitution pattern and the specific location of the carbon-carbon double bond. A logical and efficient approach involves building the carbon skeleton first, followed by functional group manipulation.

Protocol: A Grignard-Based Synthesis

A robust method for preparing this compound begins with the reaction of a simple aldehyde with a Grignard reagent, followed by a two-step oxidation.[2] This approach is favored for its reliability and the commercial availability of the starting materials.

Synthesis_Workflow Pentenal Pentenal Alcohol 4-Methyl-3-pentenol Pentenal->Alcohol 1. Ether, 0°C 2. H₃O⁺ quench Grignard Methyl Grignard Reagent (CH₃MgBr) Grignard->Alcohol Aldehyde 4-Methyl-3-pentenal Alcohol->Aldehyde PCC or DMP (Mild Oxidation) Acid This compound Aldehyde->Acid Tollens' Reagent (Ag₂O) or Jones Oxidation (Strong Oxidation)

Caption: Grignard-based synthesis workflow for this compound.

Step-by-Step Methodology:

  • Grignard Addition (Formation of 4-Methyl-3-pentenol):

    • Rationale: This step efficiently constructs the C6 carbon backbone. Using a Grignard reagent is a classic and highly effective method for forming carbon-carbon bonds.

    • Procedure: To a solution of pentenal in anhydrous diethyl ether, cooled to 0°C, a solution of methyl Grignard reagent (e.g., methylmagnesium bromide) is added dropwise with stirring. The reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, it is carefully quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude 4-methyl-3-pentenol.[2]

  • First Oxidation (Formation of 4-Methyl-3-pentenal):

    • Rationale: A mild oxidizing agent is required to convert the secondary alcohol to an aldehyde without affecting the alkene or over-oxidizing to the carboxylic acid. Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are ideal for this selective transformation.

    • Procedure: The crude 4-methyl-3-pentenol is dissolved in dichloromethane (DCM). PCC is added portion-wise, and the mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction mixture is then filtered through a pad of silica gel to remove chromium salts, and the solvent is evaporated to yield 4-methyl-3-pentenal.[2]

  • Second Oxidation (Formation of this compound):

    • Rationale: A stronger oxidizing agent is now needed to convert the aldehyde to the final carboxylic acid. Tollens' reagent (silver oxide) is a good choice as it is selective for aldehydes. Alternatively, a Jones oxidation can be used, though care must be taken with the acidic conditions.

    • Procedure: The 4-methyl-3-pentenal is oxidized using an appropriate reagent (e.g., Tollens' reagent) under standard conditions.[2] Following the reaction, an acidic workup is performed to protonate the carboxylate salt. The final product is then extracted with an organic solvent, dried, and purified, typically by vacuum distillation.

Analytical Characterization and Validation

Definitive structural confirmation is a cornerstone of chemical synthesis. A multi-technique spectroscopic approach is required to validate the identity and purity of the synthesized this compound.

The Analytical Workflow

The process from a crude reaction mixture to a fully validated compound follows a logical progression of purification and analysis.

Analytical_Workflow cluster_1 Crude Crude Product (Post-synthesis) Purify Purification (e.g., Vacuum Distillation) Crude->Purify Purity Purity Assessment (GC-MS, TLC) Purify->Purity Confirm Structural Confirmation Purity->Confirm NMR NMR Spectroscopy (¹H, ¹³C) Confirm->NMR MS Mass Spectrometry Confirm->MS IR IR Spectroscopy Confirm->IR Final Validated Compound Confirm->Final

Caption: Standard analytical workflow for compound validation.

Spectroscopic Data Interpretation

The combination of NMR, MS, and IR spectroscopy provides unambiguous evidence for the structure of this compound.

TechniqueSignal / PeakInterpretation
¹H NMR ~10-12 ppm (broad singlet, 1H)Acidic proton of the carboxylic acid (-COOH).
~5.3 ppm (triplet, 1H)Vinylic proton (-CH=C-).
~3.1 ppm (doublet, 2H)Methylene protons alpha to the carbonyl group (=C-CH₂-COOH).
~1.7 ppm (singlet, 6H)Two equivalent methyl groups attached to the double bond (C=(CH₃)₂).
¹³C NMR ~178 ppmCarbonyl carbon of the carboxylic acid.
~138 ppmQuaternary carbon of the alkene (C=(CH₃)₂).
~118 ppmVinylic CH of the alkene.
~35 ppmMethylene carbon alpha to the carbonyl.
~25 ppmMethyl carbons.
IR Spectroscopy ~2500-3300 cm⁻¹ (very broad)O-H stretch of the carboxylic acid.
~1710 cm⁻¹ (strong)C=O stretch of the carboxylic acid.
~1650 cm⁻¹ (weak-medium)C=C stretch of the alkene.
Mass Spec (EI) m/z = 114 (M⁺)Molecular ion peak corresponding to C₆H₁₀O₂.[4]
Key FragmentsFragmentation pattern consistent with the loss of -COOH (m/z 69) and other characteristic fragments.

Note: NMR chemical shifts (ppm) are approximate and can vary based on the solvent used.

Conclusion and Future Directions

This compound is a molecule with established importance and continued potential. Its discovery in natural sources underscores its role in biological systems, while its straightforward synthesis makes it an accessible building block for chemical innovation. Future research may focus on leveraging this scaffold to develop novel pharmaceutical agents or exploring its derivatives for advanced materials applications. Furthermore, deeper investigation into its specific functions as a bacterial metabolite could unlock new insights into the complex chemical language of microbial ecosystems.

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4-Methyl-3-pentenoic Acid: A Bacterial Metabolite at the Crossroads of Metabolism and Interspecies Signaling

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

4-Methyl-3-pentenoic acid, a branched-chain unsaturated fatty acid, is emerging as a significant bacterial metabolite with potential roles in microbial physiology and communication. This guide provides a comprehensive technical overview of its biosynthesis, putative signaling functions, and robust analytical methodologies for its detection and quantification. By synthesizing current knowledge on branched-chain fatty acid metabolism and the well-established signaling paradigms of short-chain fatty acids, we aim to equip researchers with the foundational understanding and practical protocols necessary to investigate the multifaceted roles of this intriguing molecule in bacterial systems. This document delves into the enzymatic pathways likely responsible for its production, explores its potential to modulate bacterial virulence and behavior, and presents detailed experimental workflows for its accurate measurement in complex biological matrices.

Introduction: The Significance of Branched-Chain Fatty Acids in the Microbial World

Branched-chain fatty acids (BCFAs) are integral components of the cell membranes of many bacterial species, where they play a crucial role in maintaining membrane fluidity and integrity, particularly in response to environmental stressors.[1] Beyond their structural roles, there is a growing body of evidence that BCFAs and other short-chain fatty acids (SCFAs) act as signaling molecules in both intra- and inter-species communication, influencing a range of cellular processes from gene expression to virulence.[2][3] this compound, with its unique chemical structure, is positioned at the intersection of these functions, making it a compelling target for research into novel antimicrobial strategies and the modulation of microbial communities. This guide will provide a detailed exploration of this bacterial metabolite, from its molecular origins to its potential functional implications.

Biosynthesis of this compound: A Specialized Metabolic Pathway

The biosynthesis of this compound is intricately linked to the metabolism of the branched-chain amino acid, leucine.[4][5] The pathway can be conceptualized in two main stages: the formation of a branched-chain acyl-CoA primer and its subsequent elongation and modification.

Formation of the Isovaleryl-CoA Primer

The synthesis of this compound commences with the catabolism of leucine, a common cellular process in many bacteria. The initial steps involve the conversion of leucine to its corresponding α-keto acid, α-ketoisocaproate, through the action of a branched-chain amino acid transaminase. Subsequently, the branched-chain α-keto acid dehydrogenase complex (BCKDC) catalyzes the oxidative decarboxylation of α-ketoisocaproate to yield isovaleryl-CoA.[4] This branched-chain acyl-CoA serves as the primer for the fatty acid synthase (FAS) system.

Elongation and Desaturation by the Fatty Acid Synthase (FAS) System

Once formed, isovaleryl-CoA enters the fatty acid synthesis pathway. The FAS system, typically a type II FAS in bacteria, catalyzes the iterative addition of two-carbon units from malonyl-ACP. In the case of this compound, a single round of elongation would result in a six-carbon acyl-ACP. The introduction of the double bond at the 3-position is a critical step. While the precise enzyme responsible for this desaturation in the context of this compound synthesis is not explicitly documented, it is likely catalyzed by a specialized isomerase/dehydratase within the FAS complex, analogous to the mechanisms for introducing unsaturation in other fatty acids.

biosynthesis_pathway Leucine Leucine alpha_KIC α-Ketoisocaproate Leucine->alpha_KIC Transaminase Isovaleryl_CoA Isovaleryl-CoA alpha_KIC->Isovaleryl_CoA BCKDC Elongation FAS Elongation (+ Malonyl-ACP) Isovaleryl_CoA->Elongation Acyl_ACP 6-Carbon Acyl-ACP Elongation->Acyl_ACP Desaturation Desaturation Acyl_ACP->Desaturation Product This compound Desaturation->Product

Caption: Proposed biosynthetic pathway of this compound from leucine.

The Putative Role of this compound in Bacterial Signaling

While direct evidence for the signaling role of this compound is still emerging, the well-established functions of other SCFAs and BCFAs provide a strong basis for hypothesizing its involvement in bacterial communication and virulence modulation.[6][7]

Modulation of Virulence Factor Expression

Long-chain fatty acids are known to act as signaling molecules that can repress the virulence of several enteric pathogens.[8] This is often achieved through allosteric inhibition of transcriptional activators or by modulating the activity of histidine kinase receptors in two-component systems.[8] It is plausible that this compound could exert similar effects, potentially by binding to regulatory proteins and altering their conformation and DNA-binding affinity. The unsaturated nature of this molecule may play a key role in its signaling activity, as has been observed with other unsaturated fatty acids.[9]

Interference with Biofilm Formation and Dispersion

Fatty acid signaling molecules are known to be involved in the regulation of biofilm formation and dispersion.[2] For instance, the diffusible signal factor (DSF) family of signaling molecules, which are branched-chain fatty acids, play a crucial role in the communication and virulence of various Gram-negative bacteria.[4] this compound, as a volatile and diffusible molecule, could act as a signal to either inhibit biofilm formation in competing species or trigger dispersion in its own population, thereby influencing the spatial organization and survival of bacterial communities.

signaling_pathway Metabolite This compound Receptor Putative Receptor (e.g., Histidine Kinase) Metabolite->Receptor Binding Regulator Transcriptional Regulator Receptor->Regulator Signal Transduction Virulence Virulence Gene Expression Regulator->Virulence Repression/Activation Biofilm Biofilm Formation Regulator->Biofilm Inhibition/Promotion

Caption: Hypothetical signaling pathway for this compound in bacteria.

Analytical Methodologies for Detection and Quantification

Accurate and sensitive quantification of this compound in bacterial cultures and other biological samples is essential for elucidating its physiological roles. Gas chromatography (GC) coupled with either a flame ionization detector (FID) or a mass spectrometer (MS) is the gold standard for this purpose.[10][11]

Sample Preparation: Extraction and Derivatization

Due to its volatile nature, efficient extraction of this compound from aqueous culture supernatants is critical.

Protocol: Liquid-Liquid Extraction of Volatile Fatty Acids

  • Acidification: To 1 mL of bacterial culture supernatant, add a strong acid (e.g., HCl) to lower the pH to ~2. This protonates the carboxylic acid, making it more soluble in organic solvents.

  • Extraction: Add 1 mL of a suitable organic solvent (e.g., diethyl ether or a mixture of dichloromethane and acetonitrile). Vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic phases.

  • Collection: Carefully transfer the organic (upper) layer to a clean vial. Repeat the extraction twice more, pooling the organic phases.

  • Derivatization (Optional but Recommended for GC-MS): For improved chromatographic performance and sensitivity, derivatize the extracted acid to its methyl ester. This can be achieved by adding a methylating agent such as BF3-methanol or by using a gentler method like trimethylsilylation.

GC-MS/FID Analysis

Instrumentation and Conditions:

ParameterGC-FIDGC-MS
Column Capillary column with a polar stationary phase (e.g., FFAP or WAX)Similar to GC-FID
Injector Temp. 250 °C250 °C
Oven Program Initial: 80°C, hold 2 min; Ramp: 10°C/min to 200°C, hold 5 minSimilar to GC-FID
Carrier Gas Helium or HydrogenHelium
Detector Temp. 280 °C (FID)N/A
Ion Source Temp. N/A230 °C (MS)
Mass Range N/A40-300 m/z (MS)

Quantification:

Quantification is typically performed using an internal standard method. A non-native, structurally similar fatty acid (e.g., heptanoic acid) is added to the sample at a known concentration prior to extraction. A calibration curve is generated using standards of this compound, and the concentration in the unknown sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

analytical_workflow Sample Bacterial Culture Supernatant Acidification Acidification (pH ~2) Sample->Acidification Extraction Liquid-Liquid Extraction Acidification->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization GC_Analysis GC-MS/FID Analysis Derivatization->GC_Analysis Data_Analysis Data Analysis & Quantification GC_Analysis->Data_Analysis

Caption: A typical analytical workflow for the quantification of this compound.

Future Directions and Applications

The study of this compound as a bacterial metabolite is a nascent field with significant potential. Future research should focus on:

  • Elucidating the complete biosynthetic pathway: Identifying the specific enzymes responsible for the desaturation step will be crucial for understanding the regulation of its production.

  • Identifying its cellular receptors and downstream targets: Uncovering the molecular mechanisms by which it exerts its signaling effects will open avenues for targeted interventions.

  • Investigating its role in complex microbial communities: Understanding how it influences inter-species interactions in polymicrobial environments, such as the gut microbiome, could lead to novel probiotic and prebiotic strategies.

  • Exploring its potential as an antimicrobial or anti-virulence agent: Characterizing its inhibitory effects on pathogenic bacteria could pave the way for the development of new therapeutics.

Conclusion

This compound represents a fascinating example of a bacterial metabolite with the potential to bridge core metabolic processes with complex signaling networks. Its biosynthesis from the common amino acid leucine suggests that its production may be widespread among bacteria. The structural similarities to known fatty acid signaling molecules strongly imply a role in regulating bacterial behavior, including virulence and biofilm formation. The analytical methods outlined in this guide provide a robust framework for researchers to quantify this metabolite and begin to unravel its multifaceted functions. As our understanding of the chemical language of bacteria continues to grow, small molecules like this compound will undoubtedly emerge as key players in the intricate web of microbial life.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Davies, D. G., & Marques, C. N. (2009). Control of Biofilms with the Fatty Acid Signaling Molecule cis-2-Decenoic Acid. Molecules, 14(5), 1867–1883.
  • Mitchell, J. M., & Ellermann, M. (2022). Long Chain Fatty Acids and Virulence Repression in Intestinal Bacterial Pathogens. Frontiers in Cellular and Infection Microbiology, 12, 898613.
  • Wang, L., He, Y. W., Gao, Y., Wu, J. E., He, Y. W., & Zhang, L. H. (2017). Biological Functions of ilvC in Branched-Chain Fatty Acid Synthesis and Diffusible Signal Factor Family Production in Xanthomonas campestris. Frontiers in Microbiology, 8, 2439.
  • Keszler, A., Kittel, A., & Pelz, S. (2022).
  • Liu, M., Bienfait, B., Sacher, O., & Geurts, J. (2014). Biosynthesis pathway of flavor compound 3-methylbutanal derived from leucine by Lactococcus lactis 517: From a transcriptomics perspective. PLoS One, 9(1), e84769.
  • Dalton, T., & Kaper, J. B. (2020). The Role of Short-Chain Fatty Acids From Gut Microbiota in Gut-Brain Communication. Frontiers in Endocrinology, 11, 25.
  • Partridge, J. D., & Harshey, R. M. (2022). The pathway for coenzyme M biosynthesis in bacteria. Proceedings of the National Academy of Sciences, 119(36), e2207949119.
  • Kim, K. H., & Kim, J. C. (2014). The gas chromatographic determination of volatile fatty acids in wastewater samples: Evaluation of experimental biases in direct injection method against thermal desorption method. Analytical Science and Technology, 27(4), 195-202.
  • Eijkelkamp, B. A., & Stinear, T. P. (2024). Bacterial acquisition of host fatty acids has far-reaching implications on virulence. Microbiology and Molecular Biology Reviews, 88(4), e00020-24.
  • Fozo, E. M., & Quivey, R. G. (2005). Role of Unsaturated Fatty Acid Biosynthesis in Virulence of Streptococcus mutans. Infection and Immunity, 73(9), 6291–6293.
  • ResearchGate. (n.d.). Leucine to 3-methylbutanol route as proposed by RPE.
  • iGEM. (n.d.). Protocol for Fatty Acid Analysis (Gas Chromatography-Flame Ionization Detector (GC-FID)).
  • HMDB. (n.d.). Showing metabocard for 4-Pentenoic acid (HMDB0031602).
  • Peršurić, Đ., Saftić, L., Lukić, I., Lukić, M., Vrhovšek, U., & Brkić Bubola, K. (2022). Comprehensive Assessment of Harvesting Method Effects on FAEE, Waxes, Fatty Acids, Phenolics, Volatiles, and Sensory Characteristics of Buža Virgin Olive Oil. Foods, 11(19), 3047.
  • Ellermann, M., & Mitchell, J. M. (2022). Long Chain Fatty Acids and Virulence Repression in Intestinal Bacterial Pathogens. Frontiers in Cellular and Infection Microbiology, 12, 898613.
  • MIDI Inc. (n.d.). Bacterial Identification by Gas Chromatographic Analysis of Fatty Acid Methyl Esters (GC-FAME).
  • Toal, D. R., & Downard, J. (1996). Branched-chain fatty acids: the case for a novel form of cell-cell signalling during Myxococcus xanthus development. Molecular Microbiology, 19(5), 891–897.
  • Dellait. (n.d.). Branched-chain fatty acids role in health and nutrition.
  • Eijkelkamp, B. A., & Stinear, T. P. (2024). Bacterial acquisition of host fatty acids has far-reaching implications on virulence. Microbiology and Molecular Biology Reviews, 88(4), e00020-24.
  • Bange, G., & Brown, A. C. (2018). Bacterial Branched-Chain Amino Acid Biosynthesis: Structures, Mechanisms, and Drugability. Accounts of Chemical Research, 51(5), 1279–1288.
  • PubChem. (n.d.). 3-Methyl-4-pentenoic acid. National Center for Biotechnology Information.

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The Role of 4-Methyl-3-pentenoic Acid in Microbial Metabolism: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

4-Methyl-3-pentenoic acid, a branched-chain unsaturated fatty acid, is an intriguing microbial metabolite with emerging significance in microbial physiology and interactions. As a volatile organic compound, it has the potential to act as a signaling molecule within complex microbial communities. This guide provides a comprehensive technical overview of the current understanding and putative metabolic pathways of this compound in the microbial world. We delve into its likely biosynthesis from branched-chain amino acid precursors and its catabolism via modified β-oxidation pathways. Furthermore, this document explores its potential role in microbial communication, drawing parallels with other known volatile fatty acid signaling molecules. Detailed, field-proven methodologies for the extraction, quantification, and functional analysis of this compound are presented to empower researchers in their investigations. This guide is intended to be a foundational resource for scientists and drug development professionals interested in exploring the multifaceted role of this unique fatty acid in microbial metabolism and its potential as a target for novel therapeutic strategies.

Introduction: Unveiling this compound

This compound is a methyl-branched, short-chain, monounsaturated fatty acid.[1] It is recognized as a bacterial metabolite and a volatile organic compound (VOC), suggesting its potential involvement in airborne microbial communication.[1] While its precise roles are still under active investigation, its structural similarity to other biologically active fatty acids points towards significant functions in microbial physiology, including membrane dynamics, energy metabolism, and intercellular signaling.

This guide aims to consolidate the current, albeit limited, direct knowledge of this compound and to build a robust framework for its study by inferring its metabolic pathways from the well-established principles of branched-chain fatty acid (BCFA) metabolism in bacteria.

Putative Biosynthesis of this compound

The biosynthesis of BCFAs in bacteria is intricately linked to the catabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine.[2] It is highly probable that this compound originates from the degradation of leucine.

The proposed biosynthetic pathway can be broken down into two key stages:

  • Formation of the Branched-Chain Acyl-CoA Primer: The initial step involves the conversion of leucine to its corresponding α-keto acid, α-ketoisocaproate, through the action of a branched-chain amino acid transaminase . Subsequently, the branched-chain α-keto acid dehydrogenase (BCKDH) complex catalyzes the oxidative decarboxylation of α-ketoisocaproate to form isovaleryl-CoA.[3][4] This is a critical irreversible step in the catabolism of BCAAs.[3]

  • Elongation and Desaturation: Isovaleryl-CoA serves as the primer for the fatty acid synthase (FAS) system. The subsequent elongation of the acyl chain would proceed via the addition of two-carbon units from malonyl-CoA. The introduction of the double bond at the C3 position likely involves a specific desaturase enzyme. In some bacteria, unsaturated fatty acids are synthesized de novo by the anaerobic FAS pathway, while others employ oxygen-dependent desaturases to modify existing saturated fatty acids.[5] The precise mechanism for this compound remains to be elucidated.

Figure 1: Putative Biosynthesis of this compound Leucine Leucine alpha_Keto α-Ketoisocaproate Leucine->alpha_Keto Branched-chain amino acid transaminase Isovaleryl_CoA Isovaleryl-CoA alpha_Keto->Isovaleryl_CoA Branched-chain α-keto acid dehydrogenase (BCKDH) Elongation Elongation (FAS) Isovaleryl_CoA->Elongation Desaturation Desaturation Elongation->Desaturation Product This compound Desaturation->Product

Caption: Putative biosynthetic pathway of this compound from leucine.

Putative Degradation of this compound

The degradation of fatty acids in bacteria primarily occurs through the β-oxidation cycle, yielding acetyl-CoA which can then enter central metabolic pathways.[6] For a branched and unsaturated fatty acid like this compound, this process would require auxiliary enzymes to handle the methyl branch and the double bond.

The proposed degradation pathway is as follows:

  • Activation: this compound is first activated to its coenzyme A (CoA) thioester, 4-methyl-3-pentenoyl-CoA, by an acyl-CoA synthetase .

  • β-Oxidation Cycles: The degradation would then proceed through rounds of β-oxidation. The presence of the double bond between C3 and C4 would necessitate the action of an enoyl-CoA isomerase to shift the double bond to the C2 position, forming 4-methyl-2-pentenoyl-CoA.

  • Handling the Branch Point: Subsequent steps would involve hydration by an enoyl-CoA hydratase , dehydrogenation by an acyl-CoA dehydrogenase , and thiolytic cleavage by a thiolase .[1][7] The methyl group at the C4 position would eventually lead to the formation of a branched short-chain acyl-CoA, such as isobutyryl-CoA, which can be further metabolized.

Figure 2: Putative Degradation of this compound Substrate This compound Acyl_CoA 4-Methyl-3-pentenoyl-CoA Substrate->Acyl_CoA Acyl-CoA Synthetase Isomerized 4-Methyl-2-pentenoyl-CoA Acyl_CoA->Isomerized Enoyl-CoA Isomerase Isomerase Enoyl-CoA Isomerase Hydroxyacyl_CoA 3-Hydroxy-4-methyl-pentanoyl-CoA Isomerized->Hydroxyacyl_CoA Enoyl-CoA Hydratase Hydratase Enoyl-CoA Hydratase Ketoacyl_CoA 3-Keto-4-methyl-pentanoyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA Acyl-CoA Dehydrogenase Dehydrogenase Acyl-CoA Dehydrogenase Products Acetyl-CoA + Isobutyryl-CoA Ketoacyl_CoA->Products Thiolase Thiolase Thiolase Figure 3: Experimental Workflow for GC-MS Analysis Start Bacterial Culture Harvest Cell Harvesting (Centrifugation) Start->Harvest Extract Lipid Extraction (Bligh-Dyer) Harvest->Extract Methylate Methylation (Acid Catalysis) Extract->Methylate FAME_Extract FAMEs Extraction (Hexane) Methylate->FAME_Extract Analyze GC-MS Analysis FAME_Extract->Analyze

Sources

An In-depth Technical Guide to the Biosynthesis of 4-Methyl-3-pentenoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the proposed biosynthetic pathway of 4-methyl-3-pentenoic acid, a branched-chain unsaturated fatty acid. Drawing upon established principles of fatty acid and terpenoid metabolism, this document outlines a putative pathway, details the requisite enzymatic machinery, and presents robust experimental protocols for its elucidation and validation. This resource is intended for researchers, scientists, and drug development professionals engaged in the study of natural product biosynthesis and metabolic engineering.

Introduction and Chemical Context

This compound is a naturally occurring methyl-branched, monounsaturated short-chain fatty acid.[1] It has been identified in plant species such as Nicotiana tabacum and Calotropis procera.[1] Its structure, featuring a methyl branch reminiscent of isoprenoid units, suggests a biosynthetic origin potentially linked to either branched-chain amino acid catabolism or the terpenoid pathway. This guide will primarily explore the more probable route originating from branched-chain amino acid metabolism, which aligns with known pathways for the synthesis of similar branched-chain fatty acids.

Table 1: Chemical Properties of this compound

PropertyValue
Molecular Formula C6H10O2
Molecular Weight 114.14 g/mol
IUPAC Name 4-methylpent-3-enoic acid
CAS Number 504-85-8
Classification Methyl-branched fatty acid, Monounsaturated fatty acid

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to be a multi-step process commencing with the catabolism of the branched-chain amino acid, leucine. The pathway likely proceeds through the formation of a key C5 intermediate, isovaleryl-CoA, followed by a cycle of chain elongation and a terminal desaturation step.

Stage 1: Formation of the Isovaleryl-CoA Primer Unit

The initial steps of the proposed pathway are well-established in the catabolism of leucine.

  • Transamination of Leucine: The pathway is initiated by the reversible transamination of L-leucine to α-ketoisocaproate, catalyzed by a branched-chain amino acid aminotransferase (BCAT) .

  • Oxidative Decarboxylation: α-Ketoisocaproate undergoes oxidative decarboxylation to form isovaleryl-CoA . This irreversible reaction is catalyzed by the branched-chain α-keto acid dehydrogenase complex (BCKDH) .

Stage 2: Chain Elongation by the Fatty Acid Synthase (FAS) System

Isovaleryl-CoA serves as a primer for the fatty acid synthase (FAS) machinery, which extends the carbon chain by two carbons.

  • Condensation: Isovaleryl-CoA is condensed with malonyl-ACP in a reaction catalyzed by β-ketoacyl-ACP synthase (KAS) . This results in the formation of a β-ketoacyl-ACP intermediate.

  • Reduction, Dehydration, and Second Reduction: The β-keto group is subsequently reduced by a β-ketoacyl-ACP reductase (KAR) , dehydrated by a β-hydroxyacyl-ACP dehydratase (DH) , and the resulting double bond is reduced by an enoyl-ACP reductase (ER) . This cycle results in the formation of 4-methylhexanoyl-ACP.

Stage 3: Introduction of the Double Bond by Desaturation

The final and most speculative step is the introduction of a double bond at the C3 position of the C6 acyl chain.

  • Hydrolysis: The 4-methylhexanoyl-ACP is likely hydrolyzed by an acyl-ACP thioesterase (FAT) to release the free fatty acid, 4-methylhexanoic acid.

  • Desaturation: A specific fatty acid desaturase (FAD) is proposed to catalyze the formation of a double bond between the third and fourth carbons of 4-methylhexanoic acid, yielding this compound. The exact nature of this desaturase, particularly its substrate specificity for a short, branched-chain fatty acid and its regioselectivity for the Δ³ position, remains to be experimentally verified. Fatty acid desaturases are known to introduce double bonds at specific positions relative to either the carboxyl or methyl end of the fatty acid chain.[2][3]

dot graph "Proposed_Biosynthesis_of_4_Methyl_3_pentenoic_Acid" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FFFFFF", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

// Nodes Leucine [label="L-Leucine"]; a_Ketoisocaproate [label="α-Ketoisocaproate"]; Isovaleryl_CoA [label="Isovaleryl-CoA"]; Malonyl_ACP [label="Malonyl-ACP"]; b_Ketoacyl_ACP [label="β-Keto-4-methylhexanoyl-ACP"]; b_Hydroxyacyl_ACP [label="β-Hydroxy-4-methylhexanoyl-ACP"]; Enoyl_ACP [label="trans-Δ²-4-Methylhexenoyl-ACP"]; Acyl_ACP [label="4-Methylhexanoyl-ACP"]; Free_Fatty_Acid [label="4-Methylhexanoic Acid"]; Final_Product [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges with enzyme labels Leucine -> a_Ketoisocaproate [label="BCAT"]; a_Ketoisocaproate -> Isovaleryl_CoA [label="BCKDH"]; {Isovaleryl_CoA, Malonyl_ACP} -> b_Ketoacyl_ACP [label="KAS"]; b_Ketoacyl_ACP -> b_Hydroxyacyl_ACP [label="KAR"]; b_Hydroxyacyl_ACP -> Enoyl_ACP [label="DH"]; Enoyl_ACP -> Acyl_ACP [label="ER"]; Acyl_ACP -> Free_Fatty_Acid [label="FAT"]; Free_Fatty_Acid -> Final_Product [label="Δ³-Desaturase (putative)"]; } Caption: Proposed biosynthetic pathway of this compound.

Experimental Elucidation of the Biosynthetic Pathway

A multi-faceted approach is required to validate the proposed pathway and identify the involved enzymes. This involves in vivo tracer studies, in vitro enzymatic assays, and transcriptomic analysis.

In Vivo Stable Isotope Labeling Studies

The primary method for pathway elucidation is through stable isotope tracing. This involves feeding a labeled precursor to the organism known to produce this compound (e.g., Nicotiana tabacum or Calotropis procera) and tracking the incorporation of the label into the final product and potential intermediates.

Protocol 1: Stable Isotope Feeding and Metabolite Extraction

  • Precursor Selection: Utilize stable isotope-labeled precursors such as [¹³C₆]-L-leucine or [¹³C₂]-acetate.

  • Administration: Administer the labeled precursor to the plant material (e.g., leaf discs, cell suspension cultures) in a suitable medium.

  • Incubation: Incubate the plant material for a defined period to allow for metabolic processing.

  • Metabolite Extraction:

    • Harvest and immediately freeze the tissue in liquid nitrogen to quench metabolic activity.

    • Homogenize the frozen tissue in a suitable solvent system (e.g., a mixture of methanol, chloroform, and water) to extract a broad range of metabolites.

    • Separate the organic and aqueous phases by centrifugation.

  • Fractionation and Derivatization:

    • Isolate the organic phase containing the fatty acids.

    • Evaporate the solvent under a stream of nitrogen.

    • Derivatize the fatty acids to their methyl esters (FAMEs) using a reagent such as BF₃-methanol or trimethylsilyldiazomethane for enhanced volatility and chromatographic separation.

dot graph "Stable_Isotope_Labeling_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FFFFFF", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

// Nodes Labeled_Precursor [label="[¹³C₆]-L-Leucine Administration"]; Plant_System [label="Plant Tissue Incubation"]; Metabolite_Extraction [label="Metabolite Extraction"]; Derivatization [label="Derivatization to FAMEs"]; GC_MS_Analysis [label="GC-MS Analysis"]; Data_Analysis [label="Mass Isotopomer Analysis"]; Pathway_Elucidation [label="Pathway Confirmation", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Labeled_Precursor -> Plant_System; Plant_System -> Metabolite_Extraction; Metabolite_Extraction -> Derivatization; Derivatization -> GC_MS_Analysis; GC_MS_Analysis -> Data_Analysis; Data_Analysis -> Pathway_Elucidation; } Caption: Workflow for stable isotope labeling studies.

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the analytical technique of choice for the separation and identification of volatile and semi-volatile compounds like FAMEs.

Protocol 2: GC-MS Analysis of FAMEs

  • Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: Employ a polar capillary column (e.g., a wax-type column) suitable for the separation of FAMEs.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 240 °C) to elute the FAMEs.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: Acquire mass spectra over a suitable m/z range (e.g., 40-400 amu).

  • Data Analysis:

    • Identify the peak corresponding to the this compound methyl ester by comparing its retention time and mass spectrum to an authentic standard.

    • Analyze the mass spectrum of the labeled product to determine the incorporation pattern of the ¹³C atoms. This will provide direct evidence for the biosynthetic precursors.

Table 2: Expected Mass Shifts in GC-MS Analysis

Labeled PrecursorExpected Mass Shift in this compound
[¹³C₆]-L-Leucine+5 (assuming loss of the carboxyl carbon)
[¹³C₂]-Acetate+2, +4, or +6 depending on the number of elongation cycles
In Vitro Enzyme Assays

Once the pathway is confirmed, in vitro assays with purified candidate enzymes are necessary to definitively establish their function.

Protocol 3: Characterization of a Putative Δ³-Desaturase

  • Gene Identification: Identify candidate desaturase genes from the transcriptome of the producing organism based on homology to known fatty acid desaturases.

  • Heterologous Expression: Clone the candidate gene into an expression vector and express the recombinant protein in a suitable host (e.g., E. coli or Saccharomyces cerevisiae).

  • Enzyme Purification: Purify the recombinant enzyme using affinity chromatography.

  • Enzyme Assay:

    • Prepare a reaction mixture containing the purified enzyme, the substrate (4-methylhexanoic acid or its CoA/ACP thioester), a suitable buffer, and any necessary cofactors (e.g., NADPH, O₂).

    • Incubate the reaction at an optimal temperature.

    • Stop the reaction and extract the products.

  • Product Analysis: Analyze the reaction products by GC-MS to detect the formation of this compound.

Regulatory Mechanisms and Metabolic Engineering Potential

The biosynthesis of this compound is likely regulated at both the transcriptional and metabolic levels. The expression of the biosynthetic genes may be induced by specific developmental cues or environmental stresses. Metabolically, the availability of the leucine-derived primer and the pool of malonyl-CoA will be critical control points.

Understanding this biosynthetic pathway opens avenues for metabolic engineering to enhance the production of this compound or to create novel branched-chain fatty acids. Overexpression of key enzymes such as the BCAT, BCKDH, and the specific desaturase could lead to increased product titers.

Conclusion

The biosynthesis of this compound is proposed to occur via the branched-chain fatty acid synthesis pathway, utilizing leucine as the primary precursor. The key steps involve the formation of an isovaleryl-CoA primer, chain elongation by the FAS system, and a final desaturation step catalyzed by a putative Δ³-desaturase. The experimental protocols detailed in this guide provide a robust framework for the validation of this pathway and the characterization of the involved enzymes. Further research in this area will not only illuminate the metabolic intricacies of branched-chain fatty acid synthesis but also provide valuable tools for the biotechnological production of these and other valuable natural products.

References

  • Isovaleryl-CoA dehydrogenase – Knowledge and References. Taylor & Francis. [Link]
  • This compound | C6H10O2 | CID 68158. PubChem. [Link]
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  • Kinetic and Spectral Properties of Isovaleryl-CoA Dehydrogenase and Interaction with Ligands. PubMed Central. [Link]
  • 4-Methylpent-3-enoic acid. ChemBK. [Link]
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  • Showing metabocard for Isovaleryl-CoA (HMDB0001113).
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  • The biosynthesis of senecioic acid. PubMed. [Link]
  • Calotropis procera accumulates Uzarigenin and Calotropagenin in response to environmental lighting and drought. PubMed Central. [Link]
  • Biosynthesis of the necic acids of the pyrrolizidine alkaloids. Further investigations of the formation of senecic and isatinecic acids in Senecio species. Journal of the Chemical Society, Perkin Transactions 1. [Link]
  • 3-Pentenoic acid, 4-methyl-. NIST WebBook. [Link]
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  • Showing metabocard for Senecioic acid (HMDB0000509).
  • Switching desaturase enzyme specificity by altern
  • Induction of Catharanthus roseus Secondary Metabolites When Calotropis procera Was Used as Bio-Stimulant. MDPI. [Link]
  • Effects of 4-Pentenoic Acid and Malic Acid on Dynamics of Bacterial Communities and Fermentation Characteristics in Nettle Silage. (2025).
  • Molecular genetics of alkaloid biosynthesis in Nicotiana tabacum. PubMed. [Link]
  • Fatty acid des
  • Showing metabocard for 2,3-Dihydroxy-5-methylthio-4-pentenoic acid (HMDB0240388).
  • An Overview of the Characteristics and Potential of Calotropis procera From Botanical, Ecological, and Economic Perspectives. Frontiers. [Link]
  • The Synthesis of Pentyl Leaf Volatiles and Their Role in Resistance to Anthracnose Leaf Blight. (2021). NIH. [Link]
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  • A review on phytochemical constituents and pharmacological potential of Calotropis procera. (2021). [Link]
  • Desaturases: Structural and mechanistic insights into the biosynthesis of unsaturated f
  • Three nicotine demethylase genes mediate nornicotine biosynthesis in Nicotiana tabacum L.: functional characterization of the CYP82E10 gene. PubMed. [Link]
  • 3-Methyl-4-pentenoic acid | C6H10O2 | CID 3456032. PubChem. [Link]
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A Technical Guide to the Spectroscopic Characterization of 4-Methyl-3-pentenoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Methyl-3-pentenoic acid (C6H10O2), also known as pyroterebic acid, is a methyl-branched, unsaturated fatty acid.[1][2] Its structure, featuring both a carboxylic acid and a trisubstituted alkene, makes it an interesting molecule for spectroscopic analysis. This guide provides an in-depth look at the analytical techniques used to elucidate and confirm the structure of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations presented herein are designed to offer researchers, scientists, and drug development professionals a comprehensive resource for the characterization of this and structurally related compounds.

Molecular Structure and Spectroscopic Correlation

A foundational understanding of the molecular structure is paramount for interpreting spectroscopic data. The following diagram illustrates the structure of this compound with numbering conventions used for NMR spectral assignments.

Caption: Molecular structure of this compound with atom numbering for NMR.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a common choice for organic molecules, while D₂O can be used if exchangeable protons (like the carboxylic acid proton) are of interest.

  • Instrumentation: Acquire spectra on a high-field NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to at least 1-2 seconds.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

    • Use a proton-decoupled pulse sequence to simplify the spectrum.

    • A longer relaxation delay (2-5 seconds) and a larger number of scans are typically required due to the lower natural abundance of ¹³C.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum of this compound will exhibit distinct signals corresponding to the different types of protons in the molecule.

  • Carboxylic Acid Proton (-COOH): A broad singlet, typically in the range of 10-12 ppm. This signal's broadness is due to hydrogen bonding and chemical exchange.

  • Olefinic Proton (=CH-): A triplet or a more complex multiplet around 5.2-5.4 ppm due to coupling with the adjacent methylene protons.

  • Methylene Protons (-CH₂-): A doublet or multiplet around 3.0-3.2 ppm, coupled to the olefinic proton.

  • Methyl Protons (=C(CH₃)₂): Two singlets (or a doublet if there is slight asymmetry) around 1.6-1.8 ppm.

¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom.

Carbon AtomChemical Shift (ppm)
C1 (-COOH)~175-180
C2 (-CH₂-)~35-40
C3 (=CH-)~115-120
C4 (=C<)~135-140
C5, C6 (-CH₃)~20-25

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
  • Sample Preparation: Place a small drop of neat this compound directly onto the ATR crystal. No further sample preparation is typically required for a liquid sample.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

IR Spectral Interpretation

The IR spectrum of this compound will display characteristic absorption bands for its functional groups.

  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.

  • C=C Stretch (Alkene): A medium intensity absorption band around 1640-1680 cm⁻¹.

  • C-H Stretches:

    • sp² C-H stretch (alkene) just above 3000 cm⁻¹.

    • sp³ C-H stretches (alkane) just below 3000 cm⁻¹.

  • C-O Stretch (Carboxylic Acid): A medium intensity band in the 1210-1320 cm⁻¹ region.

G cluster_0 Spectroscopic Analysis Workflow Sample This compound Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy (FT-IR/ATR) Sample->IR MS Mass Spectrometry (GC-MS/EI) Sample->MS Data Spectroscopic Data NMR->Data IR->Data MS->Data Interpretation Structural Elucidation and Confirmation Data->Interpretation

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
  • Sample Preparation: Dilute a small amount of this compound in a volatile organic solvent (e.g., dichloromethane or methanol).

  • Instrumentation: Use a GC-MS system. The GC separates the components of the sample before they enter the mass spectrometer.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column is suitable.

    • Injection: Inject a small volume (e.g., 1 µL) of the diluted sample into the heated injection port.

    • Temperature Program: Start at a low temperature and ramp up to a higher temperature to ensure good separation.

  • MS Conditions:

    • Ionization: Use Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Scan a mass range that includes the expected molecular weight (e.g., m/z 30-200).

Mass Spectrum Interpretation
  • Molecular Ion Peak (M⁺): The molecular ion peak is expected at a mass-to-charge ratio (m/z) of 114.14, corresponding to the molecular weight of C6H10O2.[1][2]

  • Key Fragmentation Peaks:

    • m/z 99: Loss of a methyl group (-CH₃).

    • m/z 69: Loss of a carboxyl group (-COOH).

    • m/z 43: A prominent peak corresponding to the isopropyl cation ([(CH₃)₂CH]⁺).[1]

Summary of Spectroscopic Data

TechniqueFeatureObserved Value/RangeAssignment
¹H NMR Chemical Shift10-12 ppm (broad s)-COOH
5.2-5.4 ppm (m)=CH-
3.0-3.2 ppm (m)-CH₂-
1.6-1.8 ppm (s)=C(CH₃)₂
¹³C NMR Chemical Shift~175-180 ppmC=O
~135-140 ppm=C<
~115-120 ppm=CH-
~35-40 ppm-CH₂-
~20-25 ppm-CH₃
IR Wavenumber2500-3300 cm⁻¹ (broad)O-H stretch
1700-1725 cm⁻¹ (strong)C=O stretch
1640-1680 cm⁻¹ (medium)C=C stretch
MS (EI) m/z114[M]⁺
99[M-CH₃]⁺
43[(CH₃)₂CH]⁺

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. Each technique offers complementary information that, when synthesized, confirms the molecular structure and the presence of its key functional groups. The protocols and interpretive guidelines presented in this document serve as a robust framework for the analysis of this and similar molecules, ensuring data integrity and confident structural assignment in research and development settings.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • NIST. (n.d.). 3-Pentenoic acid, 4-methyl-. NIST Chemistry WebBook.
  • ChemBK. (2024, April 9). 4-Methylpent-3-enoic acid.

Sources

An In-Depth Technical Guide to the NMR Spectrum of 4-Methyl-3-pentenoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectrum of 4-methyl-3-pentenoic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of spectral interpretation, offering field-proven insights into experimental design and data analysis.

Introduction

This compound is a methyl-branched, unsaturated fatty acid with the molecular formula C₆H₁₀O₂.[1] Understanding its molecular structure is crucial for its application in various chemical syntheses and biological studies. NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of such organic molecules. This guide will provide a comprehensive examination of both ¹H and ¹³C NMR spectra of this compound, explaining the causal relationships between the molecular structure and the observed spectral features.

Molecular Structure and Expected NMR Signals

The structure of this compound features several distinct proton and carbon environments, which will give rise to a characteristic set of signals in its NMR spectra.

Caption: Molecular structure of this compound with atom numbering.

Based on this structure, we anticipate:

  • ¹H NMR: Five distinct proton signals.

  • ¹³C NMR: Six distinct carbon signals.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides information about the chemical environment and connectivity of protons in the molecule. The expected chemical shifts (δ) are influenced by shielding and deshielding effects from neighboring functional groups. For unsaturated carboxylic acids, the acidic proton of the carboxyl group is typically observed as a broad singlet at a high chemical shift (10-12 ppm) due to hydrogen bonding and the electronegativity of the oxygen atoms.[2][3][4]

Table 1: Predicted ¹H NMR Data for this compound

ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H (Carboxyl)~11.0 - 12.0broad singlet1H-
H-3~5.2 - 5.4triplet of quartets (tq) or multiplet1HJ_H3-H2 ≈ 7 Hz, J_H3-H5/H6 ≈ 1.5 Hz
H-2~3.0 - 3.2doublet2HJ_H2-H3 ≈ 7 Hz
H-5~1.7 - 1.8doublet3HJ_H5-H3 ≈ 1.5 Hz
H-6~1.6 - 1.7doublet3HJ_H6-H3 ≈ 1.5 Hz

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Interpretation of ¹H NMR Signals:
  • Carboxylic Acid Proton (-COOH): This proton is highly deshielded and will appear far downfield as a broad singlet. Its broadness is a result of chemical exchange and hydrogen bonding.

  • Olefinic Proton (H-3): This proton is on the carbon-carbon double bond and is deshielded, appearing in the region of 5.2-5.4 ppm. It will be split by the two adjacent protons on C-2 (a triplet) and will also show long-range coupling to the methyl protons on C-5 and C-6 (quartets), resulting in a complex multiplet, likely a triplet of quartets.

  • Methylene Protons (H-2): These protons are adjacent to the carbonyl group, which deshields them, causing them to resonate around 3.0-3.2 ppm. They are split by the olefinic proton (H-3), resulting in a doublet.

  • Methyl Protons (H-5 and H-6): These two methyl groups are chemically non-equivalent due to their cis/trans relationship to the rest of the carbon chain. They are attached to the double bond, which results in their appearance in the allylic region. They will show a small coupling to the olefinic proton (H-3), appearing as doublets.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are influenced by the hybridization and the electronic environment of each carbon atom. The carbonyl carbon of a carboxylic acid is characteristically found in the downfield region of the spectrum (160-185 ppm).[3][5]

Table 2: Predicted ¹³C NMR Data for this compound

CarbonChemical Shift (δ, ppm)
C-1 (C=O)~178 - 180
C-4 (=C)~140 - 142
C-3 (=CH)~118 - 120
C-2 (-CH₂-)~35 - 37
C-5 (-CH₃)~25 - 27
C-6 (-CH₃)~18 - 20

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Interpretation of ¹³C NMR Signals:
  • Carbonyl Carbon (C-1): The carbon of the carboxylic acid is the most deshielded carbon and appears furthest downfield.

  • Olefinic Carbons (C-3 and C-4): The two sp²-hybridized carbons of the double bond appear in the olefinic region. C-4, being more substituted, will be further downfield than C-3.

  • Methylene Carbon (C-2): This sp³-hybridized carbon is adjacent to the carbonyl group and will be found in the typical range for such carbons.

  • Methyl Carbons (C-5 and C-6): These sp³-hybridized carbons are in the upfield region of the spectrum. As they are in slightly different chemical environments, they are expected to have distinct chemical shifts.

Experimental Protocols

To obtain high-quality NMR spectra of this compound, the following experimental protocols are recommended.

Sample Preparation
  • Solvent Selection: Chloroform-d (CDCl₃) is a common choice for small organic molecules. However, for carboxylic acids, dimerization through hydrogen bonding can lead to broad signals. Deuterated dimethyl sulfoxide (DMSO-d₆) can be a better choice to minimize this effect. The choice of solvent can influence chemical shifts.[5]

  • Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Caption: Workflow for NMR sample preparation.

NMR Spectrometer Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer.

For ¹H NMR:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Spectral Width: 16 ppm (from -2 to 14 ppm).

  • Acquisition Time: ~2-3 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 8-16 scans.

For ¹³C NMR:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Spectral Width: 240 ppm (from -10 to 230 ppm).

  • Acquisition Time: ~1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, depending on the sample concentration.

Conclusion

The NMR spectrum of this compound provides a clear and detailed fingerprint of its molecular structure. By carefully analyzing the chemical shifts, multiplicities, and coupling constants in both the ¹H and ¹³C NMR spectra, researchers can confidently confirm the identity and purity of this compound. The protocols and interpretive guidance provided in this document serve as a robust framework for the successful application of NMR spectroscopy in the characterization of this compound and other related unsaturated carboxylic acids.

References

  • PubChem. This compound.
  • NIST. 3-Pentenoic acid, 4-methyl-. National Institute of Standards and Technology. [Link]
  • LookChem. This compound 504-85-8 wiki. [Link]
  • Öztürk, N., & Gökce, H. (2018). Structural and Spectroscopic (FT-IR and NMR) Analyses on (E)-pent-2-enoic Acid. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 1025-1038. [Link]
  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
  • Perdue, E. M., & Lytle, C. R. (1983). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 47(8), 1395-1402. [Link]
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
  • Oregon State University. CH 336: Carboxylic Acid Spectroscopy. [Link]
  • University of Wisconsin. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
  • KPU Pressbooks. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. [Link]
  • University of Wisconsin. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
  • Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. [Link]
  • Kwan, E. E. (2012). Lecture 3: Coupling Constants. Harvard University. [Link]

Sources

An In-Depth Technical Guide to the Mass Spectrometry of 4-Methyl-3-pentenoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 4-methyl-3-pentenoic acid, a branched-chain unsaturated fatty acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the fundamental principles of its ionization and fragmentation behavior, and presents detailed, field-proven methodologies for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Introduction: The Significance of this compound Analysis

This compound (C6H10O2, MW: 114.14 g/mol ) is a short-chain fatty acid that can be found in various natural and industrial contexts.[1][2][3] Its accurate identification and quantification are crucial in fields ranging from flavor and fragrance chemistry to metabolic research. Mass spectrometry, coupled with chromatographic separation, stands as the premier analytical technique for this purpose, offering unparalleled sensitivity and specificity. Understanding the mass spectrometric behavior of this molecule is paramount for developing robust and reliable analytical methods.

Electron Ionization Mass Spectrometry: Unraveling the Fragmentation Pathway

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive and informative fragmentation. The resulting mass spectrum is a fingerprint of the molecule's structure.

The Mass Spectrum of this compound

The EI mass spectrum of this compound is characterized by a series of fragment ions that provide structural clues. While the molecular ion peak (M+) at m/z 114 is often weak or absent in the spectra of carboxylic acids due to their instability upon ionization, the fragment ions are highly diagnostic.[4] The NIST Mass Spectrometry Data Center reports key peaks in the spectrum, which form the basis of our fragmentation analysis.[1][2]

Property Value Source
Molecular FormulaC6H10O2[1][3]
Molecular Weight114.1424[1][3]
IUPAC Name4-methylpent-3-enoic acid[2]
CAS Registry Number504-85-8[1][3]
Proposed Fragmentation Mechanism

The fragmentation of this compound under EI conditions can be rationalized through established principles of mass spectrometry, including alpha-cleavage and McLafferty rearrangement.[4][5]

Alpha-cleavage is the scission of a bond adjacent to a functional group, in this case, the carbonyl group of the carboxylic acid.[2][6][7] For this compound, alpha-cleavage can occur on either side of the carbonyl group.

  • Loss of the hydroxyl radical (•OH): Cleavage of the C-OH bond results in the formation of an acylium ion at m/z 97. This is often a less prominent peak for short-chain acids.[8]

  • Loss of the carboxyl group (•COOH): Cleavage of the bond between the alpha and beta carbons can lead to the loss of the entire carboxyl group, resulting in a fragment at m/z 69, corresponding to the [C5H9]+ ion.

The McLafferty rearrangement is a characteristic fragmentation of molecules containing a carbonyl group and an accessible gamma-hydrogen.[5][9][10][11] This rearrangement involves the transfer of a gamma-hydrogen to the carbonyl oxygen via a six-membered transition state, followed by the cleavage of the alpha-beta bond. In the case of this compound, a prominent peak resulting from a McLafferty-type rearrangement is expected at m/z 60. This corresponds to the enol form of acetic acid, [CH3COOH]+•.[12]

The base peak in the spectrum is often an alkyl fragment. For this compound, the isopropyl group can readily fragment to produce a stable secondary carbocation at m/z 43 ([C3H7]+), which is often a very intense peak.

fragmentation_pathway M This compound [C6H10O2]+• m/z 114 F99 [M-CH3]+ m/z 99 M->F99 - •CH3 F69 [C5H9]+ m/z 69 M->F69 - •COOH F60 [C2H4O2]+• m/z 60 (McLafferty Rearrangement) M->F60 γ-H transfer F43 [C3H7]+ m/z 43 (Base Peak) F69->F43 fragmentation gcms_workflow Sample Sample Preparation (e.g., LLE, SPE) Deriv Derivatization (e.g., Esterification) Sample->Deriv GC GC Separation Deriv->GC MS MS Detection (EI) GC->MS Data Data Analysis MS->Data lcms_workflow Sample Sample Preparation (e.g., Filtration, Dilution) LC LC Separation (Reversed-Phase) Sample->LC MS MS Detection (ESI) LC->MS Data Data Analysis MS->Data

Sources

Methodological & Application

Application Note & Protocol: Quantification of 4-Methyl-3-pentenoic Acid in Bacterial Cultures

Author: BenchChem Technical Support Team. Date: January 2026

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Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the quantification of 4-methyl-3-pentenoic acid, a significant bacterial metabolite, in complex biological matrices such as bacterial cultures. We delve into the rationale behind method selection, offering detailed, validated protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) based approaches. Emphasis is placed on robust sample preparation, including extraction and derivatization, to overcome the analytical challenges posed by this volatile, short-chain fatty acid. This guide is intended to equip researchers with the necessary tools to achieve accurate, reproducible, and sensitive quantification of this compound, facilitating a deeper understanding of its role in bacterial metabolism and its potential as a biomarker.

Introduction: The Significance of this compound in Bacterial Systems

This compound is a methyl-branched, short-chain monounsaturated fatty acid that has been identified as a bacterial metabolite.[1] Its presence and concentration in bacterial cultures can provide valuable insights into specific metabolic pathways and the physiological state of the microorganisms. As the scientific community continues to explore the intricate world of the microbiome and its influence on host health and disease, the ability to accurately quantify such metabolites is paramount.

However, the physicochemical properties of this compound, such as its volatility and polarity, present significant analytical hurdles.[2] Direct analysis is often hampered by poor chromatographic retention and ionization efficiency. Therefore, robust analytical methodologies are required to ensure reliable quantification from complex sample matrices like bacterial culture supernatants. This application note will explore two primary analytical platforms, GC-MS and LC-MS, providing a rationale for their use and detailed protocols for their implementation.

Analytical Strategies: Choosing the Right Tool for the Job

The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of this compound depends on several factors, including available instrumentation, required sensitivity, and the desired scope of the metabolic analysis (i.e., targeted vs. untargeted).

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the inherent volatility of this compound, GC-MS is a natural fit. However, to improve chromatographic performance and reduce the polarity of the carboxylic acid group, derivatization is typically required.[3][4] This process converts the analyte into a less polar and more volatile derivative, leading to sharper peaks and improved sensitivity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is highly versatile and can analyze a wide range of compounds with varying polarities. For short-chain fatty acids like this compound, which can be challenging to retain on conventional reversed-phase columns, derivatization is also a common strategy to enhance retention and detection sensitivity.[2][5] LC-MS offers the advantage of shorter analysis times compared to GC-MS in some applications.[5]

Experimental Workflows

A successful quantification workflow for this compound involves several critical stages, from sample collection to data analysis. The following diagram illustrates the general workflow.

Quantification Workflow General Workflow for this compound Quantification cluster_SamplePrep Sample Preparation cluster_Derivatization Derivatization cluster_Analysis Instrumental Analysis cluster_Data Data Processing Bacterial_Culture Bacterial Culture Sample Centrifugation Centrifugation to Pellet Cells Bacterial_Culture->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Internal_Standard Addition of Internal Standard Supernatant_Collection->Internal_Standard Extraction Liquid-Liquid or Solid-Phase Extraction Internal_Standard->Extraction Derivatization_Step Chemical Derivatization (e.g., Esterification, Silylation) Extraction->Derivatization_Step GC_MS GC-MS Analysis Derivatization_Step->GC_MS LC_MS LC-MS/MS Analysis Derivatization_Step->LC_MS Chromatogram_Integration Chromatogram Integration GC_MS->Chromatogram_Integration LC_MS->Chromatogram_Integration Calibration_Curve Calibration Curve Generation Chromatogram_Integration->Calibration_Curve Quantification Quantification of Analyte Calibration_Curve->Quantification

Caption: General workflow for the quantification of this compound.

Detailed Protocols

Sample Preparation from Bacterial Culture

This initial step is crucial for removing interferences and concentrating the analyte.

Protocol 1: Supernatant Collection and Extraction

  • Culture Sampling: Aseptically collect a defined volume (e.g., 1-5 mL) of the bacterial culture at the desired time point.

  • Cell Removal: Centrifuge the culture at ≥10,000 x g for 10 minutes at 4°C to pellet the bacterial cells.[6]

  • Supernatant Transfer: Carefully transfer the supernatant to a new, clean tube without disturbing the cell pellet. The supernatant can be stored at -80°C for later analysis.

  • Internal Standard Spiking: Prior to extraction, add an appropriate internal standard to the supernatant. A structurally similar compound not expected to be in the sample, such as an odd-chain fatty acid (e.g., heptadecanoic acid) or an isotopically labeled version of the analyte, is ideal.[7]

  • Liquid-Liquid Extraction (LLE):

    • Acidify the supernatant to a pH of ~2-3 with an appropriate acid (e.g., HCl) to protonate the carboxylic acid group, making it more soluble in organic solvents.

    • Add an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether, or a mixture of hexane and isopropanol).

    • Vortex vigorously for 1-2 minutes.

    • Centrifuge at a low speed (e.g., 2,000 x g) for 5 minutes to separate the aqueous and organic layers.

    • Carefully collect the organic layer containing the extracted fatty acids.

    • Repeat the extraction process two more times, pooling the organic layers.

  • Drying and Concentration: Dry the pooled organic extract over anhydrous sodium sulfate. Evaporate the solvent under a gentle stream of nitrogen to near dryness. The dried extract is now ready for derivatization.

Protocol for GC-MS Analysis

Protocol 2: Methylation for GC-MS Analysis

Methylation is a common derivatization technique for carboxylic acids, converting them into their more volatile methyl esters.[3]

  • Reagent Preparation: Prepare a solution of 1.25 M HCl in anhydrous methanol. This can be purchased commercially or prepared by carefully bubbling dry HCl gas through anhydrous methanol.[7] Alternatively, a solution of 8% (w/v) HCl in methanol/water (85:15, v/v) can be used.[8]

  • Derivatization Reaction:

    • Reconstitute the dried extract from Protocol 1 in 0.5 mL of the methanolic HCl reagent.

    • Tightly cap the reaction vial.

    • Heat the reaction mixture at 60-80°C for 1-2 hours.[7]

  • Extraction of Methyl Esters:

    • After cooling to room temperature, add 1 mL of hexane and 0.5 mL of water to the reaction mixture.

    • Vortex vigorously for 1 minute.

    • Centrifuge at a low speed to separate the layers.

    • Transfer the upper hexane layer containing the fatty acid methyl esters (FAMEs) to a clean GC vial for analysis.

GC-MS Instrumental Parameters:

The following table provides a starting point for GC-MS method development. Optimization may be required based on the specific instrument and column used.

ParameterSettingRationale
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)A non-polar column provides good separation for FAMEs.
Injection Mode SplitlessMaximizes sensitivity for trace-level analysis.
Inlet Temperature 250°CEnsures efficient volatilization of the derivatized analytes.
Carrier Gas Helium, constant flow rate of 1.0-1.2 mL/minProvides good chromatographic efficiency.
Oven Program Initial: 40°C, hold for 2 min; Ramp: 10°C/min to 250°C, hold for 5 minA temperature gradient allows for the separation of a range of fatty acids.[9]
MS Transfer Line 280°CPrevents condensation of analytes before entering the mass spectrometer.
Ion Source Temp. 230°CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching and quantification.
Scan Mode Full Scan (m/z 40-400) for identification; Selected Ion Monitoring (SIM) for quantificationFull scan allows for identification, while SIM mode enhances sensitivity and selectivity for target analytes.

Expected Mass Spectra: The mass spectrum of this compound methyl ester will show characteristic fragments. The molecular ion (M+) will be at m/z 128. Other significant fragments can be used for confirmation in SIM mode.

Protocol for LC-MS/MS Analysis

Protocol 3: Derivatization with 3-Nitrophenylhydrazine (3-NPH) for LC-MS/MS

Derivatization with 3-NPH is an effective method to improve the chromatographic retention and ionization efficiency of short-chain fatty acids for LC-MS analysis.[2][5]

  • Reagent Preparation:

    • 3-NPH Solution: Prepare a 10 mg/mL solution of 3-nitrophenylhydrazine hydrochloride in 50% aqueous methanol.

    • EDC Solution: Prepare a 15 mg/mL solution of N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) in 50% aqueous methanol.

    • Pyridine Solution: Prepare a 2% (v/v) solution of pyridine in 50% aqueous methanol.

  • Derivatization Reaction:

    • Reconstitute the dried extract from Protocol 1 in 50 µL of water or a suitable buffer.

    • Add 50 µL of the 3-NPH solution.

    • Add 50 µL of the EDC solution.

    • Add 50 µL of the pyridine solution.

    • Vortex briefly and incubate at 40°C for 30 minutes.

  • Sample Dilution: After the reaction, dilute the sample with an appropriate solvent (e.g., 90:10 water:acetonitrile) before injection into the LC-MS/MS system.

LC-MS/MS Instrumental Parameters:

The following table provides a starting point for LC-MS/MS method development.

ParameterSettingRationale
LC Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)Provides good retention for the derivatized fatty acids.
Mobile Phase A 0.1% Formic acid in waterAcidifies the mobile phase to improve peak shape.
Mobile Phase B 0.1% Formic acid in acetonitrileThe organic component for elution.
Gradient Start with a low percentage of B, ramp up to elute the analytes, then re-equilibrate.A gradient is necessary to separate compounds with different polarities.
Flow Rate 0.2-0.4 mL/minTypical flow rate for a 2.1 mm ID column.
Column Temp. 40°CImproves peak shape and reproducibility.
Ionization Mode Electrospray Ionization (ESI), Negative Mode3-NPH derivatives ionize well in negative mode.[5]
MS Analysis Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity for quantification.

MRM Transitions: The specific precursor-to-product ion transitions for the 3-NPH derivative of this compound will need to be determined by infusing a standard of the derivatized compound.

Data Analysis and Quantification

Calibration Curve: To accurately quantify this compound, a calibration curve must be constructed. This involves preparing a series of standards of known concentrations of the derivatized analyte and the internal standard. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte. A linear regression analysis is then performed to determine the concentration of the analyte in the unknown samples.

Quality Control:

  • Blanks: Analyze solvent blanks and procedural blanks to ensure no contamination is present.

  • Replicates: Analyze samples in triplicate to assess the reproducibility of the method.

  • Spike Recovery: Spike a known amount of the analyte into a sample matrix to assess the accuracy of the extraction and derivatization process.

Troubleshooting

IssuePossible CauseSuggested Solution
Poor Peak Shape Active sites in the GC inlet or column; improper derivatization.Deactivate the GC inlet liner; ensure complete derivatization by optimizing reaction time and temperature.
Low Sensitivity Incomplete extraction or derivatization; instrument not optimized.Optimize extraction pH and solvent; tune the mass spectrometer.
Poor Reproducibility Inconsistent sample handling; variability in derivatization.Use an autosampler for injections; ensure precise reagent addition and reaction conditions.

Conclusion

The accurate quantification of this compound in bacterial cultures is achievable with careful consideration of sample preparation and analytical methodology. Both GC-MS and LC-MS/MS offer viable platforms, with the choice depending on the specific research needs and available resources. The detailed protocols provided in this application note serve as a robust starting point for researchers aiming to investigate the role of this and other short-chain fatty acids in bacterial systems. By following these guidelines and implementing proper quality control measures, reliable and reproducible data can be generated, contributing to a greater understanding of microbial metabolism.

References

  • A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers. (n.d.). MDPI.
  • LC/MS/MS Method Package for Short Chain Fatty Acids. (n.d.). Shimadzu.
  • Bihan, D. G., Rydzak, T., Wyss, M., Pittman, K., McCoy, K. D., & Lewis, I. A. (2022). Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry. PLOS ONE, 17(4), e0267093. [Link]
  • Bihan, D. G., Rydzak, T., Wyss, M., Pittman, K., McCoy, K. D., & Lewis, I. A. (2022). Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry. PLOS ONE, 17(4), e0267093. [Link]
  • Quantifying Gut Microbial Short-Chain Fatty Acids and Their Isotopomers in Mechanistic Studies Using a Rapid, Readily Expandable LC–MS Platform. (2021). Analytical Chemistry, 93(43), 14437-14446. [Link]
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  • 4-Pentenoic acid, 3-methyl-, methyl ester. (n.d.). Cheméo.
  • 3-Pentenoic acid, 4-methyl-. (n.d.). SIELC Technologies.
  • 3-Pentenoic acid, 4-methyl-. (n.d.). NIST WebBook.
  • Acids: Derivatization for GC Analysis. (n.d.). In Encyclopedia of Analytical Science (Second Edition).
  • Lennen, R. M., & Pfleger, B. F. (2013).
  • How do I perform a methylation as derivatization method for GC-MS analysis without highly toxic diazomethane? (n.d.). ResearchGate.
  • 3-Pentenoic acid, 4-methyl-, ethyl ester. (n.d.). SpectraBase.
  • Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Fermentation In Vitro and In Vivo. (n.d.). MDPI.
  • Determination of 4-methyl-3-penten-2-one (mesityloxide) in the workplace air using high-performance liquid chromatography (HPLC-DAD). Air Monitoring Method. (2025). ResearchGate.
  • Atmospheric Degradation of Ecologically Important Biogenic Volatiles. (2023). Journal of Chemical Ecology.

Sources

Application Note & Protocols: Advanced Analytical Strategies for the Detection and Quantification of 4-Methyl-3-pentenoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the analytical determination of 4-Methyl-3-pentenoic acid, a methyl-branched short-chain fatty acid.[1][2] Given its role as a bacterial metabolite and its use as a flavoring agent, robust and reliable analytical methods are crucial for its study in diverse matrices.[2][3] We present detailed protocols for two primary chromatographic techniques: Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization and direct analysis by High-Performance Liquid Chromatography with UV detection (HPLC-UV). The guide explains the causality behind methodological choices, offers step-by-step protocols, and discusses best practices for sample preparation and method validation, intended for researchers in metabolic studies, natural products, and drug development.

Introduction: The Analytical Challenge

This compound (also known as Pyroterebic acid) is a C6 monounsaturated fatty acid.[1][4][5] Its analysis presents challenges common to many short-chain carboxylic acids. The presence of a polar carboxyl group results in low volatility and a propensity for intermolecular hydrogen bonding.[6] These characteristics make direct analysis by gas chromatography difficult, leading to poor peak shape, low sensitivity, and potential thermal degradation in the hot injector.[6][7] Therefore, analytical strategies must be designed to overcome these intrinsic properties to achieve accurate and reproducible quantification. This guide details two gold-standard approaches: an indirect GC-MS method requiring chemical derivatization and a direct HPLC-UV method.

Gas Chromatography-Mass Spectrometry (GC-MS): The High-Sensitivity Approach

GC-MS is an exceptionally sensitive and specific technique for the analysis of volatile compounds. To make this compound amenable to GC analysis, a chemical derivatization step is mandatory to mask the polar carboxyl group, thereby increasing volatility and thermal stability.[6][8]

The Principle of Derivatization

Derivatization converts the analyte into a less polar and more volatile form. The two most effective strategies for carboxylic acids are alkylation (esterification) and silylation.[6][9]

  • Alkylation (Esterification): This process replaces the acidic proton of the carboxyl group with an alkyl group (e.g., methyl, ethyl), forming a more stable and volatile ester.[6][8] Methyl esters are particularly common due to their excellent chromatographic properties.[7][8]

  • Silylation: This reaction replaces the active hydrogen with a silyl group, such as a trimethylsilyl (TMS) group. Silylating reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective and produce derivatives that are well-suited for GC-MS analysis.[9][10]

The following diagram illustrates the overall workflow for GC-MS analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Aqueous Sample Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Extract Organic Extract Extraction->Extract Deriv Alkylation or Silylation Extract->Deriv Deriv_Sample Derivatized Analyte Deriv->Deriv_Sample Injection GC Injection Deriv_Sample->Injection Separation Capillary Column Separation Injection->Separation Detection Mass Spectrometry (EI-MS) Separation->Detection Data Data Acquisition & Processing Detection->Data

GC-MS analysis workflow for this compound.
Protocol 1: Methyl Esterification using BF₃-Methanol

This protocol describes the formation of the methyl ester of this compound for subsequent GC-MS analysis.

Materials:

  • Dried sample extract containing this compound

  • 14% Boron trifluoride in methanol (BF₃-Methanol)

  • Hexane (GC grade)

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate

  • Reaction vials with PTFE-lined caps

Procedure:

  • Place the dried organic extract into a 2 mL reaction vial.

  • Add 500 µL of 14% BF₃-Methanol reagent to the vial.

  • Securely cap the vial and heat at 60°C for 30 minutes in a heating block or water bath.

  • Allow the vial to cool to room temperature.

  • Add 1 mL of deionized water and 1 mL of hexane to the vial.

  • Vortex vigorously for 1 minute to extract the methyl ester into the hexane layer.

  • Centrifuge briefly to separate the phases.

  • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.

  • Transfer the dried hexane solution to an autosampler vial for GC-MS injection.

Protocol 2: GC-MS Instrumental Analysis

Instrumentation Parameters: The following table outlines a typical set of parameters for the GC-MS analysis of derivatized this compound.

ParameterRecommended SettingRationale
GC System Agilent 7890B or equivalentProvides reliable and reproducible chromatographic performance.
Column DB-5ms, HP-5ms, or similar (30 m x 0.25 mm ID, 0.25 µm film)A non-polar column provides good separation for a wide range of derivatized organic acids.[1][11]
Carrier Gas Helium at a constant flow of 1.2 mL/minInert carrier gas providing optimal separation efficiency.
Injector Split/Splitless, 250°C, Splitless mode (1 µL injection)High temperature ensures rapid volatilization of the derivative. Splitless mode enhances sensitivity.
Oven Program Initial 70°C (hold 2 min), ramp 10°C/min to 280°C (hold 5 min)Temperature program designed to separate the analyte from solvent and other matrix components.[12]
MS System Agilent 5977C or equivalentA sensitive mass detector for confident identification and quantification.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns for library matching.[12]
Temperatures Transfer Line: 280°C, Ion Source: 230°C, Quadrupole: 150°CPrevents condensation of the analyte and ensures optimal ionization and mass filtering.[12]
Acquisition Mode Scan (m/z 40-300) for identification; Selected Ion Monitoring (SIM) for quantificationFull scan is used for initial identification against libraries like NIST.[4] SIM mode improves sensitivity.

High-Performance Liquid Chromatography (HPLC): The Direct Approach

HPLC is a powerful alternative that can often analyze carboxylic acids directly, avoiding the time-consuming derivatization step. This is particularly advantageous for thermally unstable compounds. The method relies on separating compounds in a liquid mobile phase.

Principle of Reversed-Phase HPLC

In reversed-phase HPLC (RP-HPLC), the analyte is separated based on its hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase.[13][14] To ensure the carboxylic acid is in its neutral, protonated form (R-COOH) for better retention and peak shape, the mobile phase is typically acidified.[13][15]

The diagram below outlines the direct analysis workflow using HPLC.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Liquid Sample Filter Filtration (0.22 µm) Sample->Filter Final_Sample Filtered Sample Filter->Final_Sample Injection HPLC Injection Final_Sample->Injection Separation Reversed-Phase C18 Column Separation Injection->Separation Detection UV/DAD Detection (210 nm) Separation->Detection Data Chromatogram & Quantification Detection->Data

Direct HPLC-UV analysis workflow.
Protocol 3: Direct HPLC-UV Instrumental Analysis

Materials:

  • Sample dissolved in mobile phase or a compatible solvent

  • Mobile Phase A: 0.1% Phosphoric acid in HPLC-grade water

  • Mobile Phase B: Acetonitrile (HPLC grade)

  • Autosampler vials with caps

Procedure:

  • Prepare the sample by dissolving in a suitable solvent and filtering through a 0.22 µm syringe filter to remove particulates.

  • Transfer the filtered sample to an autosampler vial.

  • Set up the HPLC system according to the parameters below.

  • Inject the sample and acquire the data.

Instrumentation Parameters: The following table provides a robust starting point for direct HPLC analysis.

ParameterRecommended SettingRationale
HPLC System Agilent 1260 Infinity II or equivalentA reliable system with a stable pump and low-noise detector is essential.
Column C18 Column (e.g., Phenomenex Synergi Hydro-RP, 4.6 x 250 mm, 4 µm)A C18 stationary phase provides good hydrophobic retention for organic acids.[15]
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrileAcidified mobile phase suppresses ionization of the carboxyl group, leading to better retention and peak shape.[13][14][16]
Gradient Isocratic 60:40 (A:B) or a shallow gradient depending on matrix complexityAn isocratic method is simpler and sufficient if the sample is clean. A gradient may be needed for complex mixtures.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30°CMaintaining a constant temperature ensures reproducible retention times.
Detector Diode Array Detector (DAD) or UV DetectorDAD allows for monitoring multiple wavelengths and assessing peak purity.
Wavelength 210 nmCarboxylic acids show absorbance at low UV wavelengths; 210 nm provides good sensitivity.[15]
Injection Vol. 10 µLA typical injection volume; can be adjusted based on sample concentration.

Method Performance and Validation

Both protocols must be validated to ensure they are fit for purpose. Key validation parameters should be assessed to demonstrate trustworthiness and reliability.

Performance MetricGC-MS (Derivatized) TargetHPLC-UV (Direct) Target
Linearity (R²) > 0.995> 0.995
Limit of Detection (LOD) 1 - 10 ng/mL50 - 200 ng/mL
Limit of Quant. (LOQ) 5 - 30 ng/mL150 - 500 ng/mL
Accuracy (Recovery) 90 - 110%90 - 110%
Precision (%RSD) < 10%< 10%

Note: Values are typical estimates and must be experimentally determined for each specific matrix and instrument.[12][17]

Conclusion

The choice between GC-MS and HPLC for the analysis of this compound depends on the specific requirements of the study.

  • GC-MS is the method of choice when maximum sensitivity and specificity are required, such as in trace-level analysis in complex biological matrices. The requirement for derivatization adds a step to sample preparation but yields a highly volatile and stable analyte for robust analysis.

  • HPLC-UV offers a more straightforward and direct approach, avoiding chemical derivatization. It is well-suited for applications where analyte concentrations are higher and is particularly useful for quality control or when analyzing samples that may contain thermally labile compounds.

Both methods, when properly developed and validated, provide reliable and accurate quantification of this compound, empowering researchers to conduct high-quality scientific investigations.

References

  • Derivatization Reactions and Reagents for Gas Chromatography Analysis.
  • Acids: Derivatiz
  • GC Derivatiz
  • Derivatiz
  • Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. SciSpace. [Link]
  • Separation of 3-Pentenoic acid, 4-methyl- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
  • This compound.
  • 3-Pentenoic acid, 4-methyl-. NIST Chemistry WebBook. [Link]
  • 3-Pentenoic acid, 4-methyl-. NIST Chemistry WebBook. [Link]
  • 3-Pentenoic acid, 4-methyl-. SIELC Technologies. [Link]
  • 3-Pentenoic acid, 4-methyl-. NIST Chemistry WebBook. [Link]
  • 4-Pentenoic acid, 3-methyl-, methyl ester. Cheméo. [Link]
  • 3-Pentenoic acid, 4-methyl-, methyl ester. NIST Chemistry WebBook. [Link]
  • 3-Pentenoic acid, 4-methyl-. NIST Chemistry WebBook. [Link]
  • 3-Pentenoic acid, 4-methyl-, ethyl ester.
  • Reyes, L., et al. (2025).
  • 4-Methyl-3-penten-2-one – Determination of 4-methyl-3-penten-2-one (mesityloxide) in the workplace air using high-performance liquid chromatography (HPLC-DAD). Air Monitoring Method.
  • Comprehensive Assessment of Harvesting Method Effects on FAEE, Waxes, Fatty Acids, Phenolics, Volatiles, and Sensory Characteristics of Buža Virgin Olive Oil. MDPI. [Link]
  • 3-methylpentanoic acid. Organic Syntheses. [Link]
  • Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry.
  • In vivo formation of the thiol conjugates of reactive metabolites of 4-ene VPA and its analog 4-pentenoic acid.
  • 4-Pentenoic acid, 3-methyl-, methyl ester.
  • Method for preparing 4-pentenoic acid.

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Title: A Robust and Validated Reversed-Phase HPLC-UV Method for the Quantitative Analysis of 4-Methyl-3-pentenoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Desk of a Senior Application Scientist

Abstract

This application note presents a detailed, reliable, and validated High-Performance Liquid Chromatography (HPLC) method for the quantification of 4-Methyl-3-pentenoic acid. As a methyl-branched short-chain fatty acid (SCFA), accurate analysis is crucial in various fields, including metabolic research, food science, and chemical synthesis quality control.[1][2] The described method utilizes reversed-phase chromatography with a C18 stationary phase and UV detection at a low wavelength, which is optimized for carboxylic acids lacking a strong chromophore. We provide a comprehensive protocol covering instrumentation, mobile phase preparation, sample handling, and a complete validation strategy based on industry-standard guidelines. The causality behind critical parameter selections, such as mobile phase pH and detection wavelength, is thoroughly explained to ensure methodological robustness and facilitate technology transfer.

Introduction

This compound (also known as Pyroterebic acid) is a monounsaturated, branched-chain fatty acid found as a bacterial metabolite and in various natural products.[1][3][4] Its analysis is often challenging due to its structural properties: high polarity and the absence of a significant UV-absorbing chromophore. Direct analysis by HPLC requires careful method development to achieve adequate retention on common reversed-phase columns and sufficient sensitivity for detection.

The fundamental principle of this method hinges on controlling the ionization state of the analyte. This compound has a pKa of approximately 4.6.[2][5] By maintaining the mobile phase pH significantly below this value (pH ≈ 2.5-3.0), the carboxylic acid functional group remains in its neutral, protonated form (-COOH). This state is critical for effective interaction with the nonpolar C18 stationary phase, leading to predictable retention, improved peak symmetry, and robust quantification. Detection is performed at 210 nm, a wavelength where the carboxyl group exhibits absorbance, providing the necessary sensitivity for analysis.[6]

Experimental Design and Rationale

Instrumentation

A standard analytical HPLC system equipped with the following is suitable:

  • Quaternary or Binary Gradient Pump

  • Degasser

  • Autosampler with temperature control

  • Thermostatted Column Compartment

  • UV-Vis or Photodiode Array (PDA) Detector

Chemicals and Reagents
  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Phosphoric Acid (H₃PO₄, analytical grade, ~85%)

  • Methanol (HPLC grade, for cleaning)

Chromatographic Conditions

The following conditions were optimized to provide a robust separation with excellent peak shape and a practical run time.

ParameterRecommended SettingJustification
HPLC Column C18, 4.6 x 150 mm, 5 µm (or similar)The C18 stationary phase provides universal nonpolar retention, which is ideal for the protonated form of the analyte. A column with low silanol activity is preferred to minimize peak tailing.[7]
Mobile Phase Isocratic: Acetonitrile / 0.1% Phosphoric Acid in Water (v/v)An acidic mobile phase (pH ≈ 2.1) ensures the analyte is fully protonated (neutral), maximizing retention and preventing peak splitting or tailing.[7][8] The ratio (e.g., 40:60) should be adjusted to achieve a retention time of ~5-10 minutes.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency without generating excessive backpressure.
Column Temperature 35 °CMaintaining a constant, elevated temperature improves the reproducibility of retention times and can enhance peak symmetry by reducing mobile phase viscosity.[6]
Detection Wavelength 210 nmAs a saturated carboxylic acid, the analyte lacks a strong chromophore. The carboxyl group absorbs at low UV wavelengths; 210 nm offers a good balance of sensitivity and selectivity against potential interferences.[6]
Injection Volume 10 µLA typical injection volume for analytical HPLC. This can be adjusted based on analyte concentration and sensitivity requirements.
Run Time 15 minutesSufficient to allow for the elution of the analyte and any potential late-eluting impurities, ensuring a clean baseline for the subsequent injection.
Method Development Logic

The choices made during method development follow a logical pathway dictated by the analyte's chemical properties. This ensures the final method is not just functional, but scientifically sound.

Method_Development Analyte This compound (pKa ≈ 4.6) Protonation Goal: Analyze in Protonated (Neutral) Form Analyte->Protonation MobilePhase Requirement: Mobile Phase pH << pKa (e.g., pH 2-3) Protonation->MobilePhase Acid Action: Add Phosphoric Acid to Aqueous Phase MobilePhase->Acid Retention Result 1: Good Retention on C18 Column Acid->Retention PeakShape Result 2: Excellent Symmetric Peak Shape Acid->PeakShape

Caption: Logical flow for developing the HPLC mobile phase.

Protocols

Preparation of Solutions
  • 0.1% Phosphoric Acid (Aqueous Mobile Phase): To 1000 mL of HPLC-grade water, carefully add 1.0 mL of concentrated (85%) phosphoric acid. Mix thoroughly.

  • Mobile Phase: Prepare the final mobile phase by mixing the aqueous component with acetonitrile in the desired ratio (e.g., 600 mL of 0.1% H₃PO₄ with 400 mL of Acetonitrile for a 60:40 mix). Degas before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and bring to volume with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the stock solution using the mobile phase as the diluent.

Sample Preparation

For simple matrices (e.g., process samples in a compatible solvent), the protocol is straightforward:

  • Dilute a known amount of the sample with the mobile phase to bring the analyte concentration within the calibration range.

  • Vortex the solution to ensure homogeneity.

  • Filter the solution through a 0.45 µm syringe filter (e.g., PTFE or Nylon) into an HPLC vial. Note: For complex biological or environmental samples, a more rigorous sample cleanup such as solid-phase extraction (SPE) or liquid-liquid extraction may be required to remove interfering matrix components.[6]

HPLC Analysis Workflow

Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Prep_Std Prepare Calibration Standards Equilibrate Equilibrate HPLC System Prep_Std->Equilibrate Prep_Sample Prepare & Filter Sample Prep_Sample->Equilibrate Inject_Blank Inject Blank (Mobile Phase) Equilibrate->Inject_Blank Inject_Std Inject Standards (Build Curve) Inject_Blank->Inject_Std Inject_Sample Inject Samples Inject_Std->Inject_Sample Integrate Integrate Peak Area Inject_Sample->Integrate Calculate Calculate Concentration via Calibration Curve Integrate->Calculate

Caption: General experimental workflow for HPLC analysis.

Method Validation

A robust analytical method requires validation to ensure it is fit for its intended purpose. The following parameters should be assessed.

Validation ParameterMethodTypical Acceptance Criteria
System Suitability Inject the same standard solution (e.g., 25 µg/mL) five times.RSD of peak area and retention time < 2.0%; Tailing factor ≤ 2.0; Theoretical plates > 2000.
Specificity Analyze a blank sample (matrix without analyte) and a spiked sample. The blank should show no interfering peaks at the analyte's retention time.No significant interference at the retention time of the analyte peak.
Linearity & Range Analyze calibration standards at a minimum of five concentration levels. Plot peak area vs. concentration and perform linear regression.Coefficient of determination (r²) ≥ 0.998.[6]
Accuracy (Recovery) Spike a blank matrix with the analyte at three concentration levels (low, medium, high) in triplicate. Calculate the percentage recovery.Mean recovery between 80-120%.[6]
Precision Repeatability (Intra-day): Analyze six replicate samples at 100% of the target concentration on the same day. Intermediate Precision: Repeat on a different day.RSD ≤ 2.0%.
LOQ / LOD Determine based on the signal-to-noise ratio (S/N) of low-concentration standards.S/N ≥ 10 for LOQ (Limit of Quantitation); S/N ≥ 3 for LOD (Limit of Detection).
Robustness Systematically vary key parameters (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±0.1 mL/min) and assess the impact on results.Results should remain within system suitability criteria, demonstrating the method's reliability during normal use.

Conclusion

This application note provides a comprehensive and scientifically-grounded framework for the analysis of this compound by reversed-phase HPLC-UV. By controlling the mobile phase pH to suppress analyte ionization, this method achieves excellent chromatographic performance, characterized by good retention, symmetric peaks, and high reproducibility. The detailed protocols for analysis and validation serve as a complete guide for researchers and quality control analysts, ensuring the generation of accurate and reliable data.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • SIELC Technologies. (n.d.). Separation of 3-Pentenoic acid, 4-methyl- on Newcrom R1 HPLC column.
  • ChemBK. (2024). 4-Methylpent-3-enoic acid.
  • Zhang, L., et al. (2009). A study of analyzing short-chain fat acid by gradient reversed-phase high-performance liquid chromatography. West China Journal of Stomatology.
  • Canelas, R. S., et al. (2020). A protocol for the extraction, identification, and quantification of short-chain fatty acids (SCFAs) in silages using Reverse Phase – High Performance Liquid Chromatography with Diode Array Detector (RP-HPLC-DAD). MethodsX.
  • Hernández-Pando, R., et al. (2022). HPLC-DAD Development and Validation Method for Short-Chain Fatty Acids Quantification from Chicken Feces by Solid-Phase Extraction. Molecules.
  • Bihan, D. G., et al. (2022). Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry. PLOS ONE.
  • Molbase. (n.d.). This compound.
  • PubMed. (2022). Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry. National Library of Medicine.
  • NIST. (n.d.). 3-Pentenoic acid, 4-methyl-. NIST Chemistry WebBook.
  • IOC. (n.d.). International Olive Council Methods. Retrieved from the source of citation[9] in the initial search. Note: A direct link to the specific IOC method was not provided, but it is a standard reference in olive oil analysis.

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Application Note: Robust and Versatile Gas Chromatography Methods for the Analysis of 4-Methyl-3-pentenoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides comprehensive protocols for the qualitative and quantitative analysis of 4-Methyl-3-pentenoic acid using gas chromatography (GC). Recognizing the diverse needs of researchers and drug development professionals, this document details two primary methodologies: a direct injection approach for rapid screening and a derivatization-based method for enhanced sensitivity and chromatographic performance. The causality behind experimental choices, from sample preparation and column selection to detector settings, is thoroughly explained to ensure scientific integrity and facilitate method transfer. This guide serves as a complete resource, incorporating field-proven insights and authoritative references to support robust and reliable analysis.

Introduction: The Analytical Challenge of this compound

This compound (C₆H₁₀O₂), also known as pyroterebic acid, is a branched-chain unsaturated fatty acid that plays a role as a bacterial metabolite and can be found in various natural products.[1] Its accurate quantification is crucial in fields ranging from metabolic research to the quality control of natural extracts and chemical synthesis. However, the analysis of free carboxylic acids like this compound by GC presents several challenges:

  • High Polarity: The carboxyl group can engage in hydrogen bonding, leading to poor peak shape (tailing) and potential adsorption on the column or inlet, which compromises quantification.[2]

  • Thermal Instability: Although semi-volatile, some carboxylic acids can degrade at elevated injector or oven temperatures, affecting accuracy.[2]

  • Matrix Complexity: Samples encountered in research and drug development are often complex, requiring effective isolation of the target analyte from interfering compounds.

To address these challenges, two primary GC-based strategies are presented: direct analysis and analysis following derivatization. The choice between these methods depends on the specific analytical goals, such as required sensitivity, sample throughput, and the nature of the sample matrix.

Method Selection: Direct Injection vs. Derivatization

The decision to analyze this compound directly or to derivatize it first is a critical step in method development. Each approach has distinct advantages and disadvantages that must be considered.

Direct Injection Method

This approach involves the direct analysis of the extracted this compound without chemical modification. It is often faster and requires less sample preparation.

  • Expertise & Experience: Direct injection is suitable for rapid screening or when analyzing relatively high concentrations of the analyte. The key to success is the use of a specialized, highly inert GC column designed for the analysis of free fatty acids. These columns have acidic surface treatments to minimize analyte-column interactions and reduce peak tailing.[3]

  • Trustworthiness: While simpler, this method may suffer from lower sensitivity and reproducibility compared to derivatization methods, especially at low concentrations. The acidic nature of the analyte can degrade column performance over time.

  • Authoritative Grounding: Several studies have demonstrated the successful analysis of short-chain fatty acids by direct injection, often employing columns with a polyethylene glycol (PEG) stationary phase that has been specially treated for acid analysis.[4]

Derivatization Method

Derivatization chemically modifies the carboxylic acid group to a less polar and more volatile functional group, typically an ester.[5] This is the most common approach for robust and sensitive quantification of carboxylic acids.

  • Expertise & Experience: By converting the polar carboxyl group into a less polar ester (e.g., a methyl ester), peak shape is significantly improved, and thermal stability is increased.[6] This leads to better resolution, higher sensitivity, and a longer column lifetime. The most common derivatization for carboxylic acids is methylation.[7]

  • Trustworthiness: Derivatization adds a step to the sample preparation workflow, which can be a source of error if not performed consistently. However, when properly validated, it provides superior quantitative performance.

  • Authoritative Grounding: The conversion of carboxylic acids to their corresponding methyl esters for GC analysis is a well-established technique with numerous published protocols.[7][8] Reagents such as acidic methanol are commonly used for this purpose.

The following diagram illustrates the decision-making process for selecting the appropriate analytical method.

Method_Selection start Start: Analyze This compound decision What is the primary analytical goal? start->decision rapid_screening Rapid Screening or High Concentration Analysis decision->rapid_screening Speed & Simplicity high_sensitivity High Sensitivity, Quantitative Accuracy, and Complex Matrix decision->high_sensitivity Accuracy & Sensitivity direct_injection Proceed with Direct Injection Method rapid_screening->direct_injection derivatization Proceed with Derivatization Method high_sensitivity->derivatization

Caption: Decision workflow for GC analysis of this compound.

Experimental Protocols

The following sections provide detailed, step-by-step protocols for both the direct injection and derivatization methods.

Protocol 1: Direct Injection Analysis

This protocol is optimized for rapid analysis and is suitable for samples with expected concentrations in the mid-to-high µg/mL range or higher.

3.1.1. Sample Preparation: Liquid-Liquid Extraction

  • Sample Collection: Collect 1 mL of the aqueous sample (e.g., cell culture supernatant, fermentation broth).

  • Acidification: Add 100 µL of 5 M HCl to the sample to protonate the carboxylic acid, making it more soluble in organic solvents.

  • Internal Standard Spiking: Add an appropriate internal standard (e.g., heptanoic acid) to correct for extraction efficiency and injection variability.

  • Extraction: Add 2 mL of diethyl ether to the sample. Vortex vigorously for 2 minutes.[4]

  • Phase Separation: Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the top organic layer (diethyl ether) to a clean GC vial.

  • Injection: Inject 1 µL of the extract into the GC-FID system.

3.1.2. GC-FID Conditions

ParameterValueRationale
GC System Gas Chromatograph with Flame Ionization Detector (FID)FID is a robust, universal detector for hydrocarbons, providing excellent linearity and sensitivity for this application.[3]
Column Fused-silica capillary column designed for free fatty acid analysis (e.g., DB-FFAP, 30 m x 0.25 mm ID, 0.25 µm film thickness)A polar, acid-deactivated stationary phase (nitroterephthalic acid-modified polyethylene glycol) minimizes peak tailing for free acids.[3][9]
Carrier Gas Helium or Hydrogen at a constant flow of 1.2 mL/minProvides optimal column efficiency. Hydrogen can offer faster analysis times.
Injector Splitless, 240 °CMaximizes analyte transfer to the column for trace analysis. A high temperature ensures volatilization without degradation.
Oven Program 100 °C (hold 2 min), ramp to 200 °C at 10 °C/min, hold 5 minA starting temperature below the boiling point of the solvent allows for good peak focusing. The ramp separates analytes by boiling point.
Detector FID at 250 °CA high detector temperature prevents condensation of the analytes.
Data Acquisition Peak area integrationUsed for quantification against a calibration curve.
Protocol 2: Analysis by Methylation (Derivatization)

This protocol is recommended for applications requiring high sensitivity, accuracy, and robustness, especially for complex matrices.

3.2.1. Derivatization to Methyl Ester

  • Sample Extraction: Extract this compound from the sample matrix using the liquid-liquid extraction protocol described in section 3.1.1. After collecting the diethyl ether layer, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reagent Preparation: Prepare a 1.2% (w/v) HCl in methanol solution. This can be done by carefully adding concentrated HCl to anhydrous methanol.[7]

  • Methylation Reaction: Add 1 mL of the 1.2% HCl in methanol solution to the dried extract. Cap the vial tightly.

  • Incubation: Heat the reaction mixture at 60 °C for 30 minutes in a heating block or water bath.[5]

  • Neutralization and Extraction: After cooling to room temperature, add 1 mL of deionized water and 1 mL of n-hexane. Vortex for 1 minute.

  • Collection: Allow the layers to separate and transfer the upper hexane layer, containing the this compound methyl ester, to a GC vial for analysis.

The following diagram outlines the derivatization workflow.

Derivatization_Workflow start Start: Dried Sample Extract add_reagent Add 1 mL of 1.2% HCl in Methanol start->add_reagent heat Heat at 60°C for 30 minutes add_reagent->heat cool Cool to Room Temperature heat->cool extract Add Water and n-Hexane, then Vortex cool->extract collect Collect Hexane Layer for GC Analysis extract->collect

Caption: Workflow for the methylation of this compound.

3.2.2. GC-FID/MS Conditions for Methyl Ester Analysis

ParameterValueRationale
GC System Gas Chromatograph with FID or Mass Spectrometer (MS)FID provides excellent quantitative data. MS allows for definitive peak identification based on mass spectra.[1]
Column Non-polar (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) or mid-polar (e.g., DB-WAX)A non-polar column separates based on boiling point and is a good general-purpose choice for FAMEs.[9] A polar WAX column can provide alternative selectivity for complex mixtures.[3]
Carrier Gas Helium at a constant flow of 1.0 mL/minInert carrier gas compatible with both FID and MS detectors.
Injector Split (e.g., 20:1) or Splitless, 250 °CSplit injection is suitable for higher concentrations, while splitless is used for trace analysis.
Oven Program 70 °C (hold 1 min), ramp to 250 °C at 7 °C/min, hold 5 minThis temperature program is a good starting point for separating C6 fatty acid methyl esters and their isomers.[10]
Detector (FID) 250 °CStandard temperature for FID operation.
Detector (MS) Transfer line at 250 °C, Ion source at 230 °C, Electron Ionization (EI) at 70 eV, Scan range 40-300 amuStandard conditions for EI-MS analysis of small molecules. The scan range covers the expected mass fragments of the analyte.

Data and Expected Results

Retention Data

The retention of this compound and its methyl ester will vary depending on the column and conditions used. The Kovats retention index (RI) is a standardized measure that can help in peak identification.

CompoundColumn PhaseKovats Retention Index (RI)Source
This compoundNon-polar (HP-5)1011[1]
4-Methyl-pentanoic acid, methyl esterNon-polar (HP-5)861[11]
4-Methyl-pentanoic acid, methyl esterPolar (TC-Wax)1136[11]

Note: The RI for this compound methyl ester is expected to be similar to that of 4-Methyl-pentanoic acid methyl ester.

Method Validation Parameters

A robust GC method should be validated to ensure its performance. The following table provides typical performance characteristics for the analysis of short-chain fatty acids, which are applicable to this compound.

ParameterTypical Performance (Direct Injection)Typical Performance (Derivatization)
Linearity (R²) > 0.995> 0.999
Limit of Detection (LOD) 0.1 - 0.5 µg/mL0.01 - 0.05 µg/mL
Limit of Quantification (LOQ) 0.5 - 2.0 µg/mL0.05 - 0.2 µg/mL
Precision (RSD%) < 10%< 5%
Recovery (%) 85 - 110%90 - 105%

Data are representative values based on published methods for similar analytes.[4][12]

Conclusion

The gas chromatographic analysis of this compound can be effectively achieved through either direct injection or a derivatization-based approach. The direct injection method offers a rapid and straightforward option for screening purposes, provided a suitable acid-deactivated column is used. For high-sensitivity quantitative analysis, derivatization to the methyl ester is the superior method, offering improved peak shape, higher sensitivity, and greater robustness. By understanding the principles behind each step, from sample preparation to the choice of GC parameters, researchers, scientists, and drug development professionals can confidently implement and adapt these protocols to meet their specific analytical needs, ensuring the generation of high-quality, reliable data.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Dal Bello, F., et al. (2022). Development and Validation of a New GC-FID Method for the Determination of Short and Medium Chain Free Fatty Acids in Wine. Molecules, 27(23), 8206.
  • Braun, M., & Gräf, S. (1998). (r)-3-hydroxy-4-methylpentanoic acid. Organic Syntheses, 75, 133.
  • Masood, A., et al. (2012). Preparation of fatty acid methyl esters for gas-liquid chromatography. Journal of Lipid Research, 53(11), 2445-2450.
  • Zenkevich, I. G. (2004). Acids: Derivatization for GC Analysis. In Encyclopedia of Analytical Science (2nd ed., pp. 1-8). Elsevier.
  • Silva, F. M., et al. (2020). Direct Methylation Method for Quantification of Fatty Acids in Lyophilized Human Milk by Gas Chromatography with Flame Ionization Detector. Journal of the Brazilian Chemical Society, 31(8), 1696-1705.
  • Cha, Z. (2008). Method of preparing 3,3-dimethyl-4-pentenoic acid methyl ester with industrial scale. Google Patents. CN100400496C.
  • Alov, A. O., & Sobolevsky, T. G. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. In Advanced Gas Chromatography - Progress in Agricultural, Biomedical and Industrial Applications. IntechOpen.
  • Annunziata, F., et al. (2020). Development and validation of a GC-FID method for the analysis of short chain fatty acids in rat and human faeces and in fermentation fluids. Journal of Chromatography B, 1143, 122067.
  • Selective Isomerization-Hydroformylation Sequence: a Strategy to Valuable α-Methyl-Branched Aldehydes from Terminal Olefins. (n.d.). Amazon S3.
  • NIST. (n.d.). 3-Pentenoic acid, 4-methyl-. NIST Chemistry WebBook.
  • Agilent Technologies. (n.d.). Agilent J&W GC Column Selection Guide.
  • ResearchGate. (2014). GC-FID Method Development and Validation Parameters for Analysis of Palm Oil (Elaeis guineensis Jacq.) Fatty Acids Composition.
  • Sessions, A. L., et al. (2017). Comparison of three methods for the methylation of aliphatic and aromatic compounds. Rapid Communications in Mass Spectrometry, 31(14), 1185–1192.
  • Toleikienė, M., et al. (2020). Optimization and Validation of the GC/FID Method for the Quantification of Fatty Acids in Bee Products. Molecules, 25(24), 6000.
  • ResearchGate. (2013). Improved Synthesis of 3,3-Dimethyl-4-Pentenoic Acid Methyl Ester.
  • Asperger, A., et al. (2001). Thermally assisted hydrolysis and methylation - A simple and rapid online derivatization method for the gas chromatographic analysis of natural waxes. Journal of Analytical and Applied Pyrolysis, 57(1), 83-99.
  • Al-Lahham, S. H., et al. (2023). An Improved Validated Method for the Determination of Short-Chain Fatty Acids in Human Fecal Samples by Gas Chromatography with Flame Ionization Detection (GC-FID). Metabolites, 13(11), 1106.
  • NIST. (n.d.). Pentanoic acid, 4-methyl-, methyl ester. NIST Chemistry WebBook.
  • Phenomenex. (2025). Guide to Choosing a GC Column.
  • Vliet, E. B., Marvel, C. S., & Hsueh, C. M. (1932). 3-methylpentanoic acid. Organic Syntheses, 12, 62.
  • ResearchGate. (2012). Derivatization reactions and reagents for gas chromatography analysis.
  • Agilent Technologies. (n.d.). The Capillary GC Column: How to Choose the Correct Type and Dimension.
  • NIST. (n.d.). Pentanoic acid, 4-methyl-3-oxo-, ethyl ester. NIST Chemistry WebBook.
  • NIST. (n.d.). 4-Pentenoic acid, 2-methyl-, 4-methyl-2-pentyl ester. NIST Chemistry WebBook.

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Application Note & Protocol Guide: Evaluating 4-Methyl-3-pentenoic Acid as a Novel Microbial Growth Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Methyl-3-pentenoic acid is a methyl-branched, short-chain unsaturated fatty acid with the molecular formula C₆H₁₀O₂.[1][2] While its primary applications have been in the synthesis of other organic compounds and as a component in fragrances, its structural similarity to other short-chain fatty acids (SCFAs) with known antimicrobial properties suggests its potential as a microbial growth inhibitor.[2][3] SCFAs are increasingly being investigated for their role in modulating microbial ecosystems and their direct antimicrobial effects.[4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals to systematically evaluate the efficacy of this compound as a microbial growth inhibitor.

This guide is structured to provide not just procedural steps, but also the scientific rationale behind these protocols. We will delve into the putative mechanisms of action, provide detailed protocols for determining antimicrobial efficacy and cytotoxicity, and offer guidance on data interpretation.

Proposed Mechanism of Action: The Short-Chain Fatty Acid Approach

The antimicrobial activity of short-chain fatty acids is often attributed to their ability to disrupt the cellular functions of microorganisms. While the specific mechanisms for this compound are yet to be elucidated, we can hypothesize its action based on established knowledge of SCFAs.[3][4] The primary proposed mechanisms are twofold:

  • Disruption of Cell Membrane Integrity and pH Homeostasis: Due to their lipophilic nature, SCFAs can passively diffuse across the microbial cell membrane in their protonated form. Once inside the more alkaline cytoplasm, the acid dissociates, releasing a proton and its corresponding anion. This leads to a decrease in the internal pH, which can inhibit the activity of pH-sensitive enzymes and disrupt essential metabolic processes. The accumulation of the anion within the cell can also lead to osmotic stress and further disruption of membrane potential.

  • Inhibition of Virulence Factors: Some SCFAs have been shown to down-regulate the expression of genes responsible for virulence factors such as biofilm formation, motility, and adhesion.[3][5] This can render pathogenic microorganisms more susceptible to host immune responses.

Below is a diagram illustrating the proposed mechanism of action for this compound as a microbial growth inhibitor.

Proposed_Mechanism cluster_extracellular Extracellular Space (Acidic pH) cluster_membrane Microbial Cell Membrane cluster_cytoplasm Cytoplasm (Alkaline pH) 4M3P_protonated This compound (Protonated) 4M3P_dissociated Dissociation into Anion and H+ 4M3P_protonated->4M3P_dissociated Passive Diffusion Membrane Lipid Bilayer Proton_accumulation H+ Accumulation 4M3P_dissociated->Proton_accumulation Anion_accumulation Anion Accumulation 4M3P_dissociated->Anion_accumulation Virulence_inhibition Virulence Factor Inhibition 4M3P_dissociated->Virulence_inhibition Potential Effect pH_decrease Cytoplasmic pH Decrease Proton_accumulation->pH_decrease Osmotic_stress Osmotic Stress Anion_accumulation->Osmotic_stress Enzyme_inhibition Enzyme Inhibition pH_decrease->Enzyme_inhibition Metabolic_disruption Metabolic Disruption Enzyme_inhibition->Metabolic_disruption

Caption: Proposed mechanism of this compound as a microbial growth inhibitor.

Experimental Protocols

To thoroughly evaluate the potential of this compound, a two-pronged experimental approach is recommended: first, to determine its direct antimicrobial activity, and second, to assess its potential toxicity to eukaryotic cells.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6][7] We will utilize the broth microdilution method, a standardized and widely accepted technique.[7][8][9]

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate microbial growth medium

  • Bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile saline (0.85%) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Multichannel pipette

  • Sterile pipette tips

  • Incubator (35 ± 2°C)

Workflow for MIC Assay:

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland) Plate_Setup Dispense Dilutions and Inoculum into 96-well Plate Inoculum_Prep->Plate_Setup Compound_Dilution Prepare Serial Dilutions of this compound Compound_Dilution->Plate_Setup Incubation Incubate at 37°C for 16-20 hours Plate_Setup->Incubation Visual_Inspection Visually Inspect for Turbidity Incubation->Visual_Inspection OD_Reading Optional: Read OD600 Visual_Inspection->OD_Reading MIC_Determination Determine MIC Visual_Inspection->MIC_Determination OD_Reading->MIC_Determination

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) Assay.

Step-by-Step Protocol:

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[7][10]

    • Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ethanol). Note the final concentration of the solvent should be non-inhibitory to the test organism.

    • Perform serial two-fold dilutions of the stock solution in the appropriate broth in a separate 96-well plate or in tubes to create a range of concentrations. The suggested range for initial screening is 0.25 to 512 µg/mL.

  • Microtiter Plate Setup:

    • Add 50 µL of the appropriate broth to each well of a 96-well microtiter plate.

    • Add 50 µL of the corresponding this compound dilution to each well, starting with the highest concentration and proceeding to the lowest.

    • Include a growth control well (broth and bacterial inoculum only) and a sterility control well (broth only).

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial inoculum to each well, except for the sterility control well. The final volume in the test wells will be 100 µL.

    • Seal the plate to prevent evaporation and incubate at 35 ± 2°C for 16-20 hours.[7]

  • Determination of MIC:

    • Following incubation, visually inspect the microtiter plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of this compound at which no visible growth is observed.[7][9]

Data Presentation:

MicroorganismThis compound MIC (µg/mL)Positive Control
Staphylococcus aureus (ATCC 29213)Growth
Escherichia coli (ATCC 25922)Growth
Pseudomonas aeruginosa (ATCC 27853)Growth
Clinical Isolate 1Growth
Protocol 2: Cytotoxicity Assessment using MTT Assay

It is crucial to assess whether this compound exhibits toxicity towards eukaryotic cells to determine its therapeutic potential. The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.[10][11]

Materials:

  • This compound

  • Eukaryotic cell line (e.g., HeLa, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Multichannel pipette

  • Sterile pipette tips

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Workflow for Cytotoxicity (MTT) Assay:

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Seeding Seed Eukaryotic Cells in 96-well Plate Compound_Treatment Treat Cells with Serial Dilutions of Compound Cell_Seeding->Compound_Treatment Incubation Incubate for 24-72 hours Compound_Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Incubation Incubate for 2-4 hours for Formazan Formation MTT_Addition->Formazan_Incubation Solubilization Add Solubilization Buffer Formazan_Incubation->Solubilization Absorbance_Reading Read Absorbance at 570 nm Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 Absorbance_Reading->IC50_Calculation

Caption: Workflow for the Cytotoxicity (MTT) Assay.

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed the eukaryotic cells in a 96-well plate at an appropriate density and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the compound.

    • Include a vehicle control (cells treated with the same concentration of solvent used to dissolve the compound) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[10]

  • Formazan Solubilization:

    • Carefully remove the MTT-containing medium and add a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading and IC₅₀ Calculation:

    • Read the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Data Presentation:

Concentration of this compound (µg/mL)% Cell Viability
0 (Vehicle Control)100
......
......
IC₅₀ (µg/mL) Calculated Value

Data Interpretation and Further Steps

A promising microbial growth inhibitor will exhibit a low MIC value against the target microorganisms and a high IC₅₀ value against eukaryotic cells, indicating a favorable therapeutic index. Should this compound demonstrate significant antimicrobial activity with low cytotoxicity, further investigations would be warranted. These could include time-kill kinetic studies, assessment of its effect on biofilm formation, and in vivo efficacy studies in appropriate animal models.

References

  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 68158, this compound.
  • ChemBK. (2024, April 9). 4-Methylpent-3-enoic acid.
  • protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
  • Nature Protocols. (2024, November 7). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays.
  • SEAFDEC/AQD Institutional Repository. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria.
  • Frontiers in Immunology. (2021, June 7). Short-Chain Fatty Acids as a Potential Treatment for Infections: a Closer Look at the Lungs.
  • National Health and Biological Sciences. (n.d.). Antimicrobial Susceptibility Testing Protocols.
  • The Good Scents Company. (n.d.). This compound.
  • Schwalbe, R., Steele-Moore, L., & Goodwin, A. C. (2007). Antimicrobial Susceptibility Testing Protocols. CRC press.
  • National Center for Biotechnology Information. (n.d.). Antimicrobial Susceptibility Testing - StatPearls.
  • World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.
  • Journal of Oral Microbiology. (2015). Short- and medium-chain fatty acids exhibit antimicrobial activity for oral microorganisms.
  • National Health and Biological Sciences. (n.d.). Antimicrobial Susceptibility Testing Protocols.
  • Springer Protocols. (2017). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents.
  • LookChem. (n.d.). This compound 504-85-8 wiki.
  • JoVE. (2022, August 2). Antimicrobial Activity and Cell Cytotoxicity Testing | Protocol Preview.
  • Annals of Clinical Microbiology and Antimicrobials. (2023, February 1). Impact of short chain fatty acids (SCFAs) on antimicrobial activity of new β-lactam/β-lactamase inhibitor combinations and on virulence of Escherichia coli isolates.
  • Royal Society of Chemistry. (2019, August 2). Chapter 16: Antimicrobial Activities of Fatty Acids and their Derivatives.
  • ResearchGate. (2021, January). Antibacterial fatty acids: An update of possible mechanisms of action and implications in the development of the next-generation of antibacterial agents.
  • Pakistan Journal of Pharmaceutical Sciences. (2017). Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids.
  • Heliyon. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
  • ResearchGate. (2023, February 13). Antibacterial activity and GC-MS profiling of DCM/MEOH extracts of Tabernaemontana contorta Stapf's leaves and stem-bark from the central region of Cameroon.
  • Journal of Pure and Applied Microbiology. (2019). Chemical Constituents of the Goat Margarine and Antibacterial Activity against Bacterial Pathogens in Sudan.

Sources

Application Notes & Protocols: 4-Methyl-3-pentenoic Acid for Enhanced Silage Preservation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of High-Protein Forage Preservation and a Novel Solution

The preservation of high-protein forages, such as nettle and alfalfa, presents a significant challenge in agriculture. These forages have a high buffering capacity and are often low in water-soluble carbohydrates, creating an environment where undesirable proteolytic microorganisms, particularly Clostridium species, can thrive. This leads to poor silage quality, characterized by nutrient loss, production of butyric acid, and elevated ammonia levels. The quest for effective silage additives has led to the investigation of various compounds, including a novel plant-derived metabolite: 4-Methyl-3-pentenoic acid (referred to as 4-pentenoic acid in cited research).

Initially identified as an endogenous compound in nettle silage, 4-pentenoic acid has demonstrated a dual-faceted role. While it can inhibit some beneficial lactic acid bacteria (LAB), it also exhibits potent antimicrobial activity against spoilage-causing Clostridium species.[1][2][3] This unique characteristic positions 4-pentenoic acid as a promising, targeted additive for improving the preservation of challenging, high-protein forages. These application notes provide a comprehensive guide to the mechanism, application, and analysis of 4-pentenoic acid in a research setting.

Part 1: Mechanism of Action

The efficacy of 4-pentenoic acid as a silage preservative is rooted in its targeted antimicrobial properties. Its primary benefit is the significant inhibition of proteolytic Clostridium species, which are responsible for the degradation of proteins and the production of undesirable compounds like butyric acid and ammonia.[2][4][5]

Simultaneously, it's crucial to acknowledge that 4-pentenoic acid can also inhibit certain beneficial lactic acid bacteria, such as Pediococcus pentosaceus.[3] This inhibition occurs through the disruption of fatty acid synthesis and damage to the cell membrane.[3] This dual activity means that while it effectively prevents spoilage from clostridia, it may also slow the initial pH drop typically driven by robust LAB fermentation. However, studies have shown that its application can still lead to an overall improvement in silage quality by preventing the more detrimental effects of clostridial fermentation.[2][5] Interestingly, 4-pentenoic acid has been observed to increase the relative abundance of Weissella, a heterofermentative LAB that produces acetic acid, which can contribute to aerobic stability.[2][4]

Below is a diagram illustrating the dual-action mechanism of 4-pentenoic acid during the ensiling process.

Silage_Preservation_Pathway cluster_0 Ensiling Process cluster_2 Chemical Additive Forage Forage Silage Silage Forage->Silage Fermentation Clostridium Clostridium Clostridium->Silage Spoilage (Butyric Acid, Ammonia) LAB LAB LAB->Silage Preservation (Lactic Acid) 4P_Acid 4-Pentenoic Acid 4P_Acid->Clostridium Inhibits 4P_Acid->LAB Inhibits

Caption: Dual-action mechanism of 4-pentenoic acid in silage.

Part 2: Application Protocol for Laboratory-Scale Silage

This protocol outlines the steps for applying 4-pentenoic acid to forage in a controlled laboratory setting to evaluate its efficacy as a silage preservative.

2.1. Materials and Reagents

  • Freshly harvested forage (e.g., nettle, alfalfa)

  • 4-Pentenoic acid (≥97% purity)

  • Distilled water

  • Laboratory-scale silos (e.g., 1 L glass jars with airlocks)

  • Precision balance

  • Pipettes and sterile containers

  • Silo press or vacuum sealer

2.2. Experimental Design A typical experimental design would include at least three treatment groups:

  • Control: Forage treated with distilled water only.

  • 4-Pentenoic Acid: Forage treated with a 1% (fresh weight basis) solution of 4-pentenoic acid.[1][4]

  • (Optional) Positive Control: Forage treated with a known effective silage additive (e.g., malic acid or a commercial inoculant).

Each treatment should have multiple replicates (n ≥ 3) for each sampling time point (e.g., 7, 30, and 60 days).[1]

2.3. Step-by-Step Procedure

  • Forage Preparation: Harvest the forage and wilt to a target dry matter content (e.g., 35-40%). Chop the forage to a uniform particle size (e.g., 2-3 cm).

  • Additive Preparation: Prepare a stock solution of 4-pentenoic acid. For a 1% application rate, dissolve the required amount of 4-pentenoic acid in distilled water. For example, to treat 100g of fresh forage, you would use 1g of 4-pentenoic acid.

  • Application: Weigh a precise amount of chopped forage for each mini-silo. Evenly spray the prepared 4-pentenoic acid solution onto the forage and mix thoroughly to ensure uniform distribution. For the control group, apply an equivalent volume of distilled water.

  • Ensiling: Pack the treated forage tightly into the laboratory-scale silos to a consistent density to ensure anaerobic conditions.

  • Sealing and Incubation: Seal the silos with airtight lids and airlocks. Store the silos in a dark, temperature-controlled environment (e.g., 25°C) for the duration of the fermentation period.

  • Sampling: At each designated time point (e.g., 7, 30, 60 days), open the respective silos for each treatment group and collect samples for analysis.

The following diagram outlines the experimental workflow.

Experimental_Workflow cluster_prep Preparation cluster_application Application cluster_incubation Incubation & Sampling cluster_analysis Analysis start Start prep_forage Prepare Forage (Harvest, Wilt, Chop) start->prep_forage end End apply_treatments Apply Treatments (Control, 4-PA) prep_forage->apply_treatments prep_additive Prepare Additive (1% 4-Pentenoic Acid) prep_additive->apply_treatments pack_silos Pack Mini-Silos apply_treatments->pack_silos incubate Incubate Silos (Dark, 25°C) pack_silos->incubate sample Sample at 7, 30, 60 Days incubate->sample chem_analysis Chemical Analysis (pH, Organic Acids, NH3-N) sample->chem_analysis micro_analysis Microbial Analysis (16S rRNA sequencing) sample->micro_analysis chem_analysis->end micro_analysis->end

Caption: Experimental workflow for evaluating 4-pentenoic acid in silage.

Part 3: Analytical Protocols and Expected Outcomes

3.1. Chemical Analysis

  • pH: Measure the pH of the silage extract using a calibrated pH meter.

  • Organic Acids (Lactic, Acetic, Propionic, Butyric): Analyze the concentrations of organic acids in the silage extract using High-Performance Liquid Chromatography (HPLC).

  • Ammonia Nitrogen (NH₃-N): Determine the ammonia nitrogen content as a percentage of total nitrogen to assess protein degradation. This can be done using colorimetric methods.

  • Crude Protein (CP): Measure the crude protein content to evaluate protein preservation.

3.2. Microbial Analysis

  • 16S rRNA Gene Sequencing: To understand the effects of 4-pentenoic acid on the microbial community, perform 16S rRNA gene sequencing on DNA extracted from the silage samples. This will provide detailed information on the relative abundance of different bacterial genera, including Lactobacillus, Pediococcus, Weissella, and Clostridium.

3.3. Expected Outcomes The application of 4-pentenoic acid is expected to yield specific, measurable improvements in silage quality, particularly in high-protein forages prone to clostridial spoilage.

ParameterControl Group (Expected)4-Pentenoic Acid Group (Expected)Rationale for Change
pH May remain high or increase over timeMay be slightly higher than ideal LAB fermentation, but stableInhibition of both LAB and clostridia.[1]
Lactic Acid Low to undetectableLowInhibition of homofermentative LAB.[2][5]
Acetic Acid LowIncreasedPotential promotion of heterofermentative LAB like Weissella.[2][5]
Butyric Acid High and increasingSignificantly lower (e.g., 42% reduction)Strong inhibition of Clostridium species.[1]
Ammonia-N High and increasingSignificantly lower (e.g., 26% reduction)Reduced proteolysis due to Clostridium inhibition.[1]
Crude Protein Significant lossHigher preservation (e.g., 12% higher)Prevention of protein degradation by clostridia.[1]
Clostridium Abundance HighSignificantly reducedDirect antimicrobial effect of 4-pentenoic acid.[2][4][5]

Part 4: Trustworthiness and Future Directions

The protocols described herein are designed to be self-validating through the inclusion of control groups and comprehensive analytical methods. The observed changes in butyric acid and ammonia nitrogen levels serve as direct indicators of the additive's efficacy in inhibiting clostridial spoilage.

While 4-pentenoic acid shows great promise, its broad-spectrum antimicrobial activity, which includes the inhibition of some beneficial LAB, is a key consideration. Future research could explore:

  • Synergistic Applications: Combining 4-pentenoic acid with acid-tolerant LAB strains to achieve rapid acidification alongside clostridial inhibition.

  • Dose-Response Studies: Optimizing the application rate for different types of forages to maximize the inhibition of spoilage microorganisms while minimizing the impact on beneficial bacteria.

  • Derivatives and Analogs: Investigating derivatives of 4-pentenoic acid that may have a more targeted antimicrobial spectrum.

By understanding both the potential and the limitations of 4-pentenoic acid, researchers can further refine its application for the consistent and effective preservation of high-value forages.

References

  • Sun, Y., Chai, Y., Li, S., Chen, Y., Ma, C., Huang, R., & Zhang, F. (2025). Effects of 4-Pentenoic Acid and Malic Acid on Dynamics of Bacterial Communities and Fermentation Characteristics in Nettle Silage. Microorganisms, 13(9), 2088. [Link]
  • ResearchGate. (2025). Effects of 4-Pentenoic Acid and Malic Acid on Dynamics of Bacterial Communities and Fermentation Characteristics in Nettle Silage. [Link]
  • MDPI. (2025). Effects of 4-Pentenoic Acid and Malic Acid on Dynamics of Bacterial Communities and Fermentation Characteristics in Nettle Silage. [Link]
  • PubMed Central. (n.d.). Involvement of 4-pentenoic acid in causing quality deterioration of nettle silage: study of antibacterial mechanism. [Link]
  • PubMed. (2025). Effects of 4-Pentenoic Acid and Malic Acid on Dynamics of Bacterial Communities and Fermentation Characteristics in Nettle Silage. [Link]

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Application Notes & Protocols: Extraction of 4-Methyl-3-pentenoic Acid from Plant Matrices

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the extraction of 4-Methyl-3-pentenoic acid, a significant bioactive compound, from plant sources. As a methyl-branched fatty acid and volatile organic compound, its effective isolation requires specific methodological considerations.[1] This guide details several field-proven extraction protocols, including steam distillation, solvent extraction, and supercritical fluid extraction (SFE). The rationale behind each procedural step is explained to empower researchers to optimize these methods for their specific plant matrix. Furthermore, this document outlines the necessary purification and analytical validation techniques to ensure the integrity and purity of the final extract.

Introduction to this compound

This compound, also known as pyroterebic acid, is a naturally occurring monounsaturated fatty acid found in various plant species.[1] It has been identified in plants such as Nicotiana tabacum and Calotropis procera.[1] This compound and its isomers are part of the diverse class of terpenoids, which exhibit a wide range of biological activities and are of significant interest in the pharmaceutical, cosmetic, and flavor industries.[2][3] The extraction and characterization of this compound are critical steps in exploring its potential applications.

Physicochemical Properties of this compound:

PropertyValueSource
Molecular FormulaC6H10O2[4]
Molar Mass114.14 g/mol [1][4]
Boiling Point~208-225 °C[4]
SolubilitySoluble in alcohol and ether[4]
pKa~4.60[4]

Principles of Extraction from Plant Matrices

The successful extraction of this compound hinges on the disruption of plant cells to release their chemical constituents and the subsequent solubilization of the target compound.[2] The choice of extraction method is dictated by the volatility and polarity of the target compound, as well as the nature of the plant material.

Key Considerations:

  • Plant Material Preparation: Proper preparation of the plant material is crucial. Drying and grinding the plant tissue increases the surface area, facilitating more efficient extraction.

  • Solvent Selection: The solvent should effectively solubilize this compound while minimizing the co-extraction of undesirable compounds. Given its carboxylic acid functional group and hydrocarbon chain, solvents of intermediate polarity are often effective.

  • Methodological Approach: The selection between steam distillation, solvent extraction, or supercritical fluid extraction will depend on the thermal stability of the compound and the desired purity of the initial extract.

Recommended Extraction Protocols

This section details three primary protocols for the extraction of this compound. The choice of method will depend on laboratory equipment availability, the scale of extraction, and the specific characteristics of the plant source.

Protocol 1: Steam Distillation

Steam distillation is a classic and effective method for isolating volatile compounds like this compound, especially from complex plant matrices.[5][6] This technique is advantageous as it allows for the distillation of compounds at temperatures below their boiling points, thus preventing thermal degradation.[5][6]

Workflow for Steam Distillation:

Caption: Steam Distillation Workflow for Volatile Compound Extraction.

Detailed Steps:

  • Preparation: Place the prepared plant material (e.g., 100g, coarsely ground) into a distillation flask. Add distilled water until the material is fully submerged.

  • Apparatus Setup: Assemble the steam distillation apparatus, ensuring all joints are properly sealed. The condenser should be connected to a cold water supply.

  • Distillation: Gently heat the flask to generate steam. The steam will pass through the plant material, carrying the volatile this compound with it.[6] A slow and steady distillation rate is recommended to ensure efficient extraction and prevent decomposition.[7]

  • Collection: Collect the distillate, which will consist of a biphasic mixture of water and the extracted organic compounds, in a receiving flask.

  • Separation: Transfer the distillate to a separatory funnel. Allow the layers to separate and carefully drain the aqueous layer. The organic layer, containing the this compound, is collected.

  • Drying: Dry the organic fraction over anhydrous sodium sulfate or magnesium sulfate to remove any residual water.

  • Solvent Removal: If a co-solvent was used, remove it under reduced pressure using a rotary evaporator.

Protocol 2: Solvent Extraction

Solvent extraction is a versatile technique that can be adapted for a wide range of compounds and plant materials.[8] The choice of solvent is critical for selectively extracting this compound.

Workflow for Solvent Extraction:

Caption: General Workflow for Solvent Extraction of Plant Metabolites.

Detailed Steps:

  • Preparation: Suspend the dried and powdered plant material in a suitable organic solvent (e.g., dichloromethane, ethyl acetate, or a hexane/ethyl acetate mixture) in a flask. A common ratio is 1:10 (w/v) of plant material to solvent.

  • Extraction:

    • Maceration: Stir the mixture at room temperature for 24-48 hours.

    • Soxhlet Extraction: For a more exhaustive extraction, use a Soxhlet apparatus, which allows for continuous extraction with a fresh solvent.[8]

  • Filtration: Separate the extract from the plant debris by filtration.

  • Concentration: Remove the solvent from the filtrate using a rotary evaporator to obtain a concentrated crude extract.

  • Acid-Base Extraction for Purification: This step is crucial for separating the acidic this compound from neutral and basic impurities.[9][10] a. Dissolve the crude extract in an organic solvent like diethyl ether. b. Wash the organic solution with an aqueous basic solution (e.g., 5% sodium bicarbonate) in a separatory funnel. The this compound will be deprotonated and move into the aqueous layer as its sodium salt. c. Separate the aqueous layer and acidify it with a strong acid (e.g., HCl) to a pH below the pKa of the target acid.[11] d. Extract the protonated this compound back into an organic solvent. e. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent.

Protocol 3: Supercritical Fluid Extraction (SFE)

SFE, particularly with carbon dioxide (SC-CO2), is a green and highly efficient extraction technique.[12][13] It is well-suited for the extraction of thermally labile and volatile compounds.[12] The solvating power of the supercritical fluid can be fine-tuned by adjusting temperature and pressure.[13]

Workflow for Supercritical Fluid Extraction:

Caption: Supercritical Fluid Extraction (SFE) Process Flow.

Detailed Steps:

  • Preparation: Pack the dried and ground plant material into the SFE extraction vessel.

  • Extraction Parameters:

    • Temperature: Set the extraction temperature (e.g., 40-60°C) to maintain the compound's stability.[12]

    • Pressure: Apply a specific pressure (e.g., 100-300 bar). Higher pressure generally increases the solvating power of the SC-CO2.[14]

    • Co-solvent: Since SC-CO2 is nonpolar, a polar co-solvent like ethanol or methanol may be added to enhance the extraction of the moderately polar this compound.[12][15]

  • Extraction: Pump supercritical CO2 (with or without a co-solvent) through the extraction vessel.

  • Separation: Route the extract-laden supercritical fluid to a separator where the pressure and/or temperature is changed, causing the CO2 to return to a gaseous state and the extract to precipitate.

  • Collection: Collect the crude extract from the separator.

  • Purification: The crude extract may require further purification using techniques like column chromatography.

Purification and Validation

Following extraction, the crude product often requires further purification to isolate this compound.

Purification Techniques:

  • Column Chromatography: Silica gel column chromatography is a standard method for purifying organic compounds. A solvent system of increasing polarity (e.g., a gradient of hexane and ethyl acetate with a small amount of acetic acid to prevent streaking) can be used to elute the compound.[16]

  • Preparative High-Performance Liquid Chromatography (HPLC): For high-purity samples, preparative HPLC with a suitable reverse-phase column can be employed.[17]

Analytical Validation:

The identity and purity of the isolated this compound should be confirmed using a combination of analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for identifying and quantifying volatile compounds. The retention time and mass spectrum of the sample should be compared to a known standard of this compound.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to confirm the chemical structure of the isolated compound.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic functional groups of this compound, such as the carboxylic acid C=O and O-H stretches.

Conclusion

The successful extraction and purification of this compound from plant sources are achievable through the systematic application of the protocols outlined in this guide. The choice of extraction method should be carefully considered based on the specific research goals and available resources. Proper purification and rigorous analytical validation are essential to ensure the quality and integrity of the final product for subsequent research and development activities.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
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  • ChemBK. (2024). 4-Methylpent-3-enoic acid.
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  • Tholl, D., & Kish, C. M. (2017). Extraction and Analysis of Terpenes/Terpenoids. Current Protocols in Plant Biology, 2(2), 143-159.
  • Usuki, T., & Fukuda, M. (2018). Extraction and Isolation of Natural Organic Compounds from Plant Leaves Using Ionic Liquids. In Methods in Molecular Biology (Vol. 1857, pp. 135-144). Humana Press.
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  • ResearchGate. (2019). Best protocol for extracting flavonoids and terpenoids from plant?
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  • ResearchGate. (2020). Removal and Extraction of Carboxylic Acids and Non-ionic Compounds with Simple Hydroxides and Layered Double Hydroxides.
  • Koch Modular Process Systems. (n.d.). Solvent Extraction of Organic Acids in Wastewater.
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  • Frontiers. (2024). Investigation into the role of carboxylic acid and phenolic hydroxyl groups in the plant biostimulant activity of a humic acid purified from an oxidized sub-bituminous coal.
  • Eden Botanicals. (n.d.). Extraction Methods.
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  • PubMed. (2020). Supercritical Fluid Extraction Enhances Discovery of Secondary Metabolites from Myxobacteria.
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Synthesis of 4-Methyl-3-pentenoic Acid Derivatives: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Prenyl Scaffold in Modern Chemistry

4-Methyl-3-pentenoic acid, also known as pyroterebic acid, is a valuable organic building block characterized by its prenyl-like structure.[1][2] This motif is a recurring theme in natural products and pharmaceutically active compounds, imparting crucial properties related to lipophilicity and metabolic stability. The strategic placement of the methyl group on the unsaturated backbone has been shown to influence biological activity, a concept often referred to as the "magic methyl" effect in drug discovery.[3] This guide provides a detailed exploration of the synthetic routes to this compound and its key derivatives—esters and amides—offering both theoretical insights and practical, step-by-step protocols for the modern research laboratory.

I. Synthesis of the Parent Carboxylic Acid: this compound

The synthesis of the parent acid can be approached through several classic carbon-carbon bond-forming reactions. The choice of method often depends on the availability of starting materials and the desired scale of the reaction. Here, we detail two robust and reliable strategies: the Malonic Ester Synthesis and the Knoevenagel-Doebner Condensation.

A. Malonic Ester Synthesis: A Versatile Approach

The malonic ester synthesis is a powerful method for preparing carboxylic acids.[4] It involves the alkylation of diethyl malonate followed by hydrolysis and decarboxylation. For the synthesis of this compound, this method offers a clear and controllable pathway. A related synthesis for 4-pentenoic acid uses allyl chloride as the alkylating agent.[1]

Scientific Rationale: The α-protons of diethyl malonate are acidic due to the electron-withdrawing effect of the two adjacent ester groups, facilitating deprotonation by a moderately strong base like sodium ethoxide. The resulting enolate is a soft nucleophile that readily undergoes SN2 reaction with an appropriate alkyl halide. Subsequent saponification of the esters to carboxylates, followed by acidification and heating, leads to decarboxylation of the resulting malonic acid derivative to yield the desired carboxylic acid.[4]

Workflow for Malonic Ester Synthesis of this compound

malonic_ester_synthesis start Diethyl Malonate step1 Deprotonation (NaOEt, EtOH) start->step1 intermediate1 Malonate Enolate step1->intermediate1 step2 Alkylation (1-bromo-3-methyl-2-butene) intermediate1->step2 intermediate2 Alkylated Malonic Ester step2->intermediate2 step3 Saponification (NaOH, H₂O, Δ) intermediate2->step3 intermediate3 Dicarboxylate Salt step3->intermediate3 step4 Acidification & Decarboxylation (H₃O⁺, Δ) intermediate3->step4 product This compound step4->product

Caption: Malonic Ester Synthesis Workflow.

Detailed Protocol 1: Malonic Ester Synthesis

Materials:

  • Diethyl malonate

  • Sodium metal

  • Anhydrous ethanol (EtOH)

  • 1-bromo-3-methyl-2-butene (prenyl bromide)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, carefully add sodium metal (1.0 eq) to anhydrous ethanol (a sufficient volume to dissolve the sodium) under an inert atmosphere (e.g., nitrogen or argon). Allow the reaction to proceed until all the sodium has dissolved.

  • Formation of the Malonate Enolate: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise at room temperature with stirring.

  • Alkylation: Add 1-bromo-3-methyl-2-butene (1.0 eq) dropwise to the reaction mixture. After the addition is complete, heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC.

  • Saponification: After cooling to room temperature, add a solution of NaOH (2.5 eq) in water. Heat the mixture to reflux for 3-5 hours to ensure complete hydrolysis of the esters.

  • Work-up and Decarboxylation: Cool the reaction mixture and remove the ethanol by rotary evaporation. Dilute the residue with water and wash with diethyl ether to remove any unreacted alkyl halide. Carefully acidify the aqueous layer with concentrated HCl until the pH is ~1-2. Heat the acidified mixture to reflux for 4-6 hours to effect decarboxylation.

  • Isolation and Purification: Cool the mixture and extract the product with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter and concentrate the solvent under reduced pressure to yield crude this compound. Further purification can be achieved by vacuum distillation.

B. Knoevenagel-Doebner Condensation

The Knoevenagel condensation, particularly the Doebner modification, provides a direct route to α,β-unsaturated carboxylic acids.[3] This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst like pyridine.

Scientific Rationale: The reaction proceeds via the formation of a carbanion from malonic acid, which then acts as a nucleophile, attacking the carbonyl carbon of isobutyraldehyde. The resulting aldol-type adduct undergoes dehydration to form an unsaturated dicarboxylic acid. Subsequent heating in the presence of pyridine facilitates the decarboxylation of the α,β-unsaturated malonic acid derivative to yield the final product. Boric acid has also been shown to be an effective catalyst for this transformation.[5][6]

Workflow for Knoevenagel-Doebner Condensation

knoevenagel_doebner cluster_0 Starting Materials start1 Isobutyraldehyde step1 Condensation & Decarboxylation (Pyridine, Δ) start1->step1 start2 Malonic Acid start2->step1 product This compound step1->product

Caption: Knoevenagel-Doebner Condensation Workflow.

Detailed Protocol 2: Knoevenagel-Doebner Condensation

Materials:

  • Isobutyraldehyde

  • Malonic acid

  • Pyridine

  • Toluene

  • Hydrochloric acid (HCl), 1 M

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve malonic acid (1.1 eq) in a minimal amount of pyridine. Add isobutyraldehyde (1.0 eq) and toluene.

  • Condensation and Decarboxylation: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by the collection of water in the Dean-Stark trap. Continue refluxing until no more water is collected and CO₂ evolution has ceased.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing 1 M HCl. Extract the product with diethyl ether (3x).

  • Isolation and Purification: Combine the organic layers, wash with water and brine, and then dry over anhydrous Na₂SO₄. Filter and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.

II. Synthesis of this compound Esters

Esters of this compound are important intermediates and can be used as flavor and fragrance components.[7] The most common and direct method for their synthesis is the Fischer esterification.[8][9][10][11][12][13][14]

Fischer Esterification

Scientific Rationale: This acid-catalyzed equilibrium reaction involves the nucleophilic attack of an alcohol on the protonated carbonyl group of the carboxylic acid.[8] To drive the equilibrium towards the ester product, it is common practice to use a large excess of the alcohol, which also serves as the solvent, or to remove the water formed during the reaction, for instance, by using a Dean-Stark apparatus.[10]

Workflow for Fischer Esterification

fischer_esterification cluster_0 Reactants start1 This compound step1 Acid Catalyst (H₂SO₄) Reflux start1->step1 start2 Alcohol (e.g., EtOH) start2->step1 product 4-Methyl-3-pentenoate Ester step1->product amide_synthesis_acyl_chloride start This compound step1 Acyl Chloride Formation (SOCl₂ or (COCl)₂) start->step1 intermediate 4-Methyl-3-pentenoyl Chloride step1->intermediate step2 Amidation (Amine, Base) intermediate->step2 product 4-Methyl-3-pentenamide step2->product

Caption: Amide Synthesis via Acyl Chloride Intermediate.

Detailed Protocol 4: Synthesis of N-Benzyl-4-methyl-3-pentenamide

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Benzylamine

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Acyl Chloride Formation: In a flask under an inert atmosphere, add this compound (1.0 eq) to an excess of thionyl chloride. Heat the mixture gently to reflux for 1-2 hours. After cooling, remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 4-methyl-3-pentenoyl chloride.

  • Amidation: Dissolve the crude acyl chloride in anhydrous DCM and cool in an ice bath. In a separate flask, dissolve benzylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM. Add the amine solution dropwise to the acyl chloride solution with stirring.

  • Reaction and Work-up: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC. Upon completion, wash the reaction mixture sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude amide can be purified by column chromatography or recrystallization.

B. Direct Amidation using Coupling Reagents

Scientific Rationale: Modern amide synthesis often employs coupling reagents that activate the carboxylic acid in situ, allowing for a one-pot reaction with the amine under mild conditions. [15]Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt), or uronium-based reagents like HATU, are highly effective and minimize side reactions and racemization in chiral substrates. [16][17][18][19][20]

Workflow for EDC/HOBt Mediated Amidation

edc_hobt_amidation cluster_0 Reactants start1 This compound reagents EDC, HOBt, Base (DIPEA) Solvent (DMF or DCM) start1->reagents start2 Amine start2->reagents product 4-Methyl-3-pentenamide reagents->product

Caption: EDC/HOBt Mediated Amidation Workflow.

Detailed Protocol 5: EDC/HOBt Mediated Synthesis of N-Propyl-4-methyl-3-pentenamide

Materials:

  • This compound

  • n-Propylamine

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOBt (1-Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF, add HOBt (1.1 eq) and EDC·HCl (1.1 eq). Stir the mixture at room temperature for 15-30 minutes to pre-activate the acid.

  • Amine Addition: Add n-propylamine (1.0 eq) followed by DIPEA (2.0 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature overnight. Monitor the progress by TLC.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Table 2: Comparison of Amide Coupling Reagents

Coupling ReagentAdditiveBaseKey Advantages
EDCHOBtDIPEAWater-soluble byproducts, mild conditions. [16]
HATUNoneDIPEAHigh efficiency, low racemization, fast reactions. [17]
SOCl₂/ (COCl)₂NoneEt₃NHighly reactive intermediate, cost-effective. [21]

IV. Conclusion and Future Perspectives

The synthetic routes outlined in this guide provide robust and versatile methods for accessing this compound and its valuable ester and amide derivatives. The choice of a specific protocol will be dictated by factors such as substrate scope, scale, and the availability of reagents. As the demand for structurally diverse and functionally optimized molecules continues to grow in the fields of drug discovery and materials science, the development of even more efficient and sustainable catalytic methods for these transformations remains an active area of research. [15][22][23]The foundational protocols presented here serve as a reliable starting point for any researcher looking to explore the rich chemistry of the prenyl scaffold.

V. References

  • Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides. Retrieved from [Link]

  • Ashenhurst, J. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Retrieved from [Link]

  • CN101200425A. (2008). Method for synthesizing 4-pentenoic acid. Google Patents. Retrieved from

  • Organic Syntheses. (n.d.). 4-Pentenoyl chloride. Org. Synth. Coll. Vol. 10, p.613 (2004); Vol. 79, p.159 (2002). Retrieved from [Link]

  • CN101337906B. (2011). Method for preparing 4-methyl-3-oxo-N-phenyl-pentanamide. Google Patents. Retrieved from

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • Prakash, G. K. S., & Olah, G. A. (2023). Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization. RSC Advances, 13(14), 9413–9418. [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

  • Reddit. (2022). EDC-HOBt Amide coupling workup help. r/Chempros. Retrieved from [Link]

  • EP0037327B1. (1984). Derivates of 3-formyl-4-methylpentanoic acid, their preparation and their use in the preparation of substituted 3-formyl-but-3-en-1-oic acid. Google Patents. Retrieved from

  • DiVA portal. (n.d.). Group (IV) Metal-Catalyzed Direct Amidation. Retrieved from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Online Chemistry notes. (2022, June 22). Malonic ester synthesis (of carboxylic acids). Retrieved from [Link]

  • ResearchGate. (2014, December 21). What is the best method to form an amide bond by the reaction of acyl chloride and 3-aminopropyltriethoxysilane(APTES)?. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • Thorat, B.R., et al. (2023). One Pot Synthesis of the Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Eng. Proc., 52, 135. [Link]

  • Vankalapati, M., et al. (2007). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. Tetrahedron Letters, 48(40), 7135-7139. [Link]

  • MDPI. (n.d.). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Retrieved from [Link]

  • Fischer Esterification. (n.d.). Retrieved from [Link]

  • US4288592A. (1981). Process for preparing amides by reaction in presence of molecular sieve. Google Patents. Retrieved from

  • Pattabiraman, V. R., & Bode, J. W. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 52(33), 4306–4309. [Link]

  • UKEssays. (2018, January 24). Esterification of 4-methyl-2-pentanol and Acetic Acid. Retrieved from [Link]

  • Thorat, B. R., et al. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Eng. Proc., 56(1), 135. [Link]

  • ResearchGate. (2021, June 8). (PDF) Catalytic and non-catalytic amidation of carboxylic acid substrates. Retrieved from [Link]

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  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]

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Application Notes and Protocols: The Strategic Use of 4-Methyl-3-pentenoic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Methyl-3-pentenoic acid, also known as pyroterebic acid, is a methyl-branched unsaturated carboxylic acid that has emerged as a versatile and valuable building block in organic synthesis.[1][2][3] Its unique structural features—a terminal isopropylidene group and a carboxylic acid moiety—provide two distinct points for chemical modification, enabling the construction of complex molecular architectures. This guide provides an in-depth exploration of its applications, particularly in the synthesis of natural products, fragrances, and scaffolds for drug discovery. We present detailed, field-proven protocols for key transformations, including esterification and amide coupling, supported by mechanistic insights and comparative data to aid researchers, scientists, and drug development professionals in leveraging this reagent to its full potential.

Introduction: The Chemical Versatility of this compound

This compound is an organic compound with the molecular formula C₆H₁₀O₂.[4] It is recognized as a short-chain fatty acid and has been identified in natural sources such as tobacco (Nicotiana tabacum).[1] Its utility in synthetic chemistry stems from the orthogonal reactivity of its alkene and carboxylic acid functional groups. This allows for selective manipulation, making it an ideal starting material for multi-step syntheses.

The presence of the methyl groups on the double bond influences the steric and electronic properties of the molecule, offering unique opportunities for stereocontrolled reactions. Its derivatives are found in the fragrance and flavor industry and serve as key intermediates in the synthesis of more complex bioactive molecules.[4][5]

Core Applications in Synthetic Chemistry

The strategic value of this compound is demonstrated across several key areas of organic synthesis.

Fragrance and Flavor Industry

The carboxylic acid handle is readily converted into a variety of esters, many of which possess unique and desirable organoleptic properties. Esters of this compound and its isomers are known for their fruity, green, and herbaceous notes, making them valuable components in perfume compositions and food flavorings.[5] For example, its derivative, 2-methyl-3-pentenoic acid, is noted for its nutty odor and is used as a flavor and fragrance agent.[6] The synthesis of these esters is typically straightforward, relying on classic acid-catalyzed esterification or milder coupling-agent-mediated methods.

Natural Product and Terpenoid Synthesis

The isoprenoid-like structure of this compound makes it a valuable chiral building block for the synthesis of terpenoids and other highly methyl-branched natural products.[7] Through reactions such as asymmetric hydrogenation or stereoselective additions to the double bond, chemists can introduce chirality and build complex carbon skeletons. For instance, the saturated counterpart, (R)-5-acetoxy-4-methylpentanoic acid, has been successfully employed as the sole chiral starting material in the convergent synthesis of archaebacterial C40-diols, showcasing the power of this scaffold in constructing intricate, polyisoprenoid chains.[7]

Drug Discovery and Medicinal Chemistry

In drug discovery, the ability to rapidly generate libraries of diverse compounds is paramount. This compound serves as an excellent scaffold for this purpose. The carboxylic acid can be converted into a vast array of amides, a functional group central to the structure of many pharmaceuticals. Amide coupling strategies allow for the introduction of various amine-containing fragments, enabling the exploration of structure-activity relationships (SAR).[8]

Furthermore, the strategic placement of the methyl group can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties, a phenomenon sometimes referred to as the "magic methyl" effect.[9] By incorporating this moiety, medicinal chemists can modulate properties like metabolic stability, aqueous solubility, and binding affinity.[9]

Key Synthetic Transformations and Protocols

The following section provides detailed, step-by-step protocols for the most common and impactful transformations of this compound. The causality behind experimental choices is explained to provide a deeper understanding of the reaction mechanics.

Esterification: Accessing Fragrance and Flavor Compounds

Esterification is a cornerstone reaction for modifying this compound. The most common method is the Fischer-Speier esterification, which utilizes an acid catalyst.

Protocol 1: Acid-Catalyzed Esterification (Fischer Esterification)

This protocol describes the synthesis of ethyl 4-methyl-3-pentenoate, a representative ester.

Causality: The reaction requires a strong acid catalyst (e.g., H₂SO₄) to protonate the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the weakly nucleophilic alcohol (ethanol). The reaction is an equilibrium process; therefore, using an excess of the alcohol or removing water as it forms is crucial to drive the reaction towards the product.

  • Materials:

    • This compound (1.0 eq)

    • Ethanol (absolute, 5.0-10.0 eq, serves as reactant and solvent)

    • Sulfuric acid (conc. H₂SO₄, 0.05 eq, catalyst)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine (saturated aqueous NaCl)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Round-bottom flask, reflux condenser, heating mantle, separatory funnel

  • Procedure:

    • Combine this compound and absolute ethanol in a round-bottom flask.

    • While stirring, carefully add the concentrated sulfuric acid dropwise.

    • Attach a reflux condenser and heat the mixture to reflux (approx. 80-90°C) for 4-6 hours.

    • Monitor reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess ethanol under reduced pressure using a rotary evaporator.

    • Dilute the residue with diethyl ether or ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water, saturated NaHCO₃ solution (to neutralize the acid catalyst), and finally with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ester.

    • Purify the product via fractional distillation if necessary.[5]

Workflow for Fischer Esterification

Fischer_Esterification cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Acid and Excess Alcohol B Add H₂SO₄ Catalyst A->B C Heat to Reflux (4-6 hours) B->C D Monitor by TLC/GC-MS C->D E Cool & Remove Excess Alcohol D->E F Solvent Extraction E->F G Aqueous Washes (H₂O, NaHCO₃, Brine) F->G H Dry & Concentrate G->H I Purify (Distillation) H->I

Caption: Workflow for the synthesis of esters via Fischer Esterification.

Amide Bond Formation: Building Blocks for Pharmaceuticals

Direct reaction between a carboxylic acid and an amine is generally inefficient as it forms a stable, non-reactive ammonium carboxylate salt.[10] Therefore, the carboxylic acid must first be "activated" using a coupling reagent. Carbodiimides, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used with an additive like HOBt (Hydroxybenzotriazole) or NHS (N-Hydroxysuccinimide), are common choices.[8][10]

Protocol 2: General Amide Coupling using EDC/HOBt

This protocol details a general procedure for coupling this compound with a primary or secondary amine.

Causality: EDC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. However, this intermediate can rearrange to a stable N-acylurea byproduct. HOBt acts as a trapping agent, reacting with the O-acylisourea to form an activated HOBt-ester. This ester is less prone to side reactions and reacts cleanly with the amine to form the desired amide bond, regenerating HOBt in the process. DIPEA (N,N-Diisopropylethylamine) is a non-nucleophilic base used to neutralize any amine salts and scavenge the HCl produced.

  • Materials:

    • This compound (1.0 eq)

    • Amine (hydrochloride salt or free base, 1.1 eq)

    • EDC·HCl (1.2 eq)

    • HOBt (1.2 eq)

    • DIPEA (Hünig's base, 2.5 eq, if using amine salt)

    • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) as solvent

    • 5% aqueous HCl, saturated aqueous NaHCO₃, brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Inert atmosphere setup (e.g., nitrogen or argon)

  • Procedure:

    • Under an inert atmosphere, dissolve this compound, the amine, and HOBt in anhydrous DCM.

    • Cool the solution to 0°C in an ice bath.

    • Add DIPEA to the mixture and stir for 5 minutes.

    • Add EDC·HCl in one portion.

    • Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction by TLC or LC-MS until the starting acid is consumed.

    • Dilute the reaction mixture with DCM and transfer to a separatory funnel.

    • Wash the organic layer sequentially with 5% aqueous HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude amide by flash column chromatography on silica gel.

Comparative Data for Amide Coupling Reagents

Reagent SystemAdditiveTypical SolventRelative CostKey Advantage
DCC HOBtDCM, THFLowInexpensive; DCU byproduct is often insoluble.
EDC·HCl HOBt/NHSDCM, DMFModerateWater-soluble byproducts, simplifying work-up.[10]
HATU NoneDMF, NMPHighVery fast reaction times, high yields, low epimerization.
PyBOP NoneDMF, NMPHighEffective for hindered substrates.

Workflow for EDC/HOBt Amide Coupling

Amide_Coupling cluster_activation Carboxylic Acid Activation cluster_coupling Amine Coupling cluster_workup Work-up & Purification A Dissolve Acid, Amine, HOBt in DCM (0°C) B Add DIPEA Base A->B C Add EDC·HCl B->C D Activated HOBt-Ester Formation C->D E Warm to RT Stir 12-18h D->E Amide Formation F Nucleophilic Attack by Amine E->F G Dilute & Perform Aqueous Washes F->G Reaction Complete H Dry, Concentrate G->H I Purify via Chromatography H->I

Caption: General workflow for amide synthesis using EDC/HOBt coupling.

Conclusion

This compound is a powerful and versatile reagent in the arsenal of the modern synthetic chemist. Its dual functionality allows for a wide range of transformations, making it a key starting material for applications ranging from the creation of fine fragrances to the development of complex pharmaceutical intermediates. The protocols outlined in this guide provide a robust framework for its effective utilization, while the mechanistic insights aim to empower researchers to adapt and optimize these methods for their specific synthetic challenges. As the demand for novel and intricate molecules grows, the strategic application of such fundamental building blocks will remain a cornerstone of innovation in chemical synthesis.

References

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Sources

Application Notes & Protocols: 4-Methyl-3-pentenoic Acid as a Versatile Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Methyl-3-pentenoic acid, also known as Pyroterebic acid, is a valuable bifunctional building block in modern organic chemistry.[1] Its structure, featuring both a carboxylic acid and a terminal alkene, allows for a diverse range of chemical transformations.[2] This document provides an in-depth guide for researchers, scientists, and drug development professionals on leveraging this molecule as a precursor in key chemical reactions. We will explore its application in esterification, amidation, and intramolecular cyclization (lactonization), complete with detailed, field-proven protocols. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction to this compound: A Bifunctional Reagent

This compound is a methyl-branched, short-chain monounsaturated fatty acid.[1][3] It is a colorless liquid at room temperature and possesses a characteristic fruity odor, which has led to its use in the fragrance and cosmetics industries.[2][4] However, its primary value in a research and development context lies in its dual reactivity. The carboxylic acid moiety can readily undergo nucleophilic acyl substitution, while the carbon-carbon double bond is susceptible to electrophilic addition and other transformations.[2] This bifunctionality makes it a strategic starting material for synthesizing more complex molecular architectures, from flavor esters to heterocyclic scaffolds found in bioactive natural products.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₁₀O₂[1][5]
Molar Mass 114.14 g/mol [1]
CAS Number 504-85-8[1][4]
Appearance Colorless Liquid[4]
Boiling Point 208 °C[4]
Density ~0.987 g/mL[4]
pKa ~4.60 (at 25°C)[5]

The diagram below illustrates the reactive centers of the molecule and the primary reaction pathways discussed in this guide.

G cluster_main This compound cluster_acid Carboxylic Acid Reactions cluster_alkene Alkene Reactions mol C₆H₁₀O₂ ester Esterification mol->ester amide Amidation mol->amide lactone Intramolecular Lactonization mol->lactone

Caption: Key reactive sites and synthetic pathways for this compound.

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is a cornerstone of the molecule's utility, serving as a handle for forming ester and amide linkages—two of the most fundamental bonds in medicinal chemistry and materials science.

Fischer Esterification: Synthesis of Flavor and Fragrance Esters

The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[6] This equilibrium-driven process is typically pushed towards the product by using the alcohol as the solvent (i.e., in large excess) or by removing the water byproduct.[6] For a molecule like this compound, this reaction is a straightforward method to produce esters like ethyl 4-methyl-3-pentenoate, which are valued in the flavor and fragrance industry.[7][8][9]

Causality in Protocol Design:

  • Acid Catalyst (H₂SO₄): The catalyst protonates the carbonyl oxygen of the carboxylic acid. This crucial step dramatically increases the electrophilicity of the carbonyl carbon, making it susceptible to attack by the weakly nucleophilic alcohol.[6]

  • Excess Alcohol: Using the alcohol as the solvent leverages Le Châtelier's principle, driving the equilibrium towards the ester product.

  • Heat: The reaction is typically slow at room temperature; refluxing provides the necessary activation energy to reach equilibrium in a reasonable timeframe.

G start Reactants: This compound Ethanol (excess) H₂SO₄ (cat.) reflux Heat to Reflux (e.g., ~80°C for 4-6h) start->reflux workup Aqueous Workup: 1. Cool reaction 2. Quench with NaHCO₃(aq) 3. Extract with Ether reflux->workup purify Purification: Dry (Na₂SO₄) Evaporate Solvent Distillation workup->purify product Product: Ethyl 4-methyl-3-pentenoate purify->product G reactants Reactants: Acid, Amine, EDC, HOBt Solvent (e.g., DMF) stir Stir at 0°C to RT (e.g., 12-24h) reactants->stir workup Aqueous Workup: 1. Dilute with EtOAc 2. Wash with H₂O, NaHCO₃, Brine stir->workup purify Purification: Dry (Na₂SO₄) Evaporate Solvent Chromatography workup->purify product Product: N-substituted Amide purify->product G cluster_mech Acid-Catalyzed Lactonization Mechanism start Unsaturated Acid protonation Protonation of Alkene (H⁺ Catalyst) start->protonation Step 1 carbocation Formation of Tertiary Carbocation protonation->carbocation Step 2 attack Intramolecular Nucleophilic Attack by Carboxyl Group carbocation->attack Step 3 deprotonation Deprotonation attack->deprotonation Step 4 product γ-Lactone Product deprotonation->product Step 5

Sources

Application Notes & Protocols for Investigating the Biological Activity of 4-Methyl-3-pentenoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-Methyl-3-pentenoic acid, also known as Pyroterebic acid, is a methyl-branched, short-chain monounsaturated fatty acid.[1] It is recognized as a bacterial metabolite and has been identified as a volatile organic compound in plants such as Nicotiana tabacum.[2] While its primary commercial use has been in the fragrance and flavoring industries due to its characteristic fruity odor[3][4], its structural features suggest a potential for broader biological activities. Derivatives of similar pentanoic acids have shown promising antibacterial effects[5], and other short-chain unsaturated fatty acids are known to possess anti-inflammatory and metabolic modulatory properties.[6]

This guide provides a structured framework and detailed protocols for the systematic evaluation of the antimicrobial and anti-inflammatory potential of this compound. The methodologies are designed to be robust and self-validating, providing a solid foundation for further research and development.

Part 1: Assessment of Antimicrobial Activity

Scientific Rationale: The increasing threat of antimicrobial resistance necessitates the discovery of novel antibacterial agents.[5] Branched-chain fatty acids and their derivatives represent a promising area of research. For instance, synthetic derivatives of (S)-4-methyl-2-(4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid have demonstrated potent activity against multidrug-resistant Gram-positive bacteria.[5] Furthermore, related compounds like 4-pentenoic acid have been shown to inhibit certain bacterial populations, such as Clostridium species, in silage fermentation models.[7] This suggests that this compound itself may possess intrinsic antimicrobial properties worth investigating.

The following protocols outline the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), which are fundamental parameters for quantifying antimicrobial efficacy.

Experimental Workflow: Antimicrobial Susceptibility Testing

prep Prepare Stock Solution of this compound in appropriate solvent (e.g., DMSO) serial_dilution Perform 2-fold Serial Dilutions of the compound in a 96-well plate using cation-adjusted Mueller-Hinton Broth prep->serial_dilution inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland Standard) add_inoculum Inoculate wells with bacterial suspension inoculum->add_inoculum serial_dilution->add_inoculum controls Prepare Controls: Positive (bacteria, no compound) Negative (broth only) Solvent (bacteria + solvent) incubate Incubate at 37°C for 18-24 hours controls->incubate add_inoculum->incubate read_mic Determine MIC: Lowest concentration with no visible bacterial growth incubate->read_mic plate_mbc Plate aliquots from clear wells onto Mueller-Hinton Agar read_mic->plate_mbc incubate_agar Incubate agar plates at 37°C for 24 hours plate_mbc->incubate_agar read_mbc Determine MBC: Lowest concentration resulting in ≥99.9% reduction in CFU/mL incubate_agar->read_mbc

Caption: Workflow for MIC and MBC determination.

Protocol 1.1: Minimum Inhibitory Concentration (MIC) Assay

This protocol uses the broth microdilution method to determine the lowest concentration of this compound that visibly inhibits microbial growth.

Materials:

  • This compound (powder/liquid)

  • Dimethyl sulfoxide (DMSO)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Compound Preparation: Prepare a 10 mg/mL stock solution of this compound in DMSO. Ensure it is fully dissolved.

  • Bacterial Inoculum Preparation:

    • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Plate Setup (96-well plate):

    • Add 100 µL of CAMHB to wells in columns 2 through 12.

    • Add 200 µL of the compound stock solution (appropriately diluted in CAMHB to twice the highest desired final concentration) to column 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, then transferring 100 µL from column 2 to 3, and so on, up to column 10. Discard 100 µL from column 10.

    • Column 11 will serve as the positive control (growth control): add 100 µL of CAMHB.

    • Column 12 will serve as the negative control (sterility control): add 200 µL of CAMHB.

  • Inoculation: Add 100 µL of the diluted bacterial inoculum (from step 2) to wells in columns 1 through 11. The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well).

Protocol 1.2: Minimum Bactericidal Concentration (MBC) Assay

This protocol is a follow-up to the MIC assay to determine if the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).

Procedure:

  • Following the MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC. Also include the positive control well.

  • Mix the contents of each selected well thoroughly.

  • Aseptically pipette 10 µL from each of these wells and spot-plate onto a Mueller-Hinton Agar (MHA) plate.

  • Incubate the MHA plate at 37°C for 24 hours.

  • Result Interpretation: The MBC is the lowest concentration that results in a ≥99.9% reduction of the initial inoculum count. Practically, it is the lowest concentration plate with no bacterial growth or only 1-2 colonies.

Parameter Description Example Data Presentation
MIC Minimum Inhibitory ConcentrationS. aureus: 128 µg/mL; E. coli: >512 µg/mL
MBC Minimum Bactericidal ConcentrationS. aureus: 256 µg/mL; E. coli: >512 µg/mL
MBC/MIC Ratio Determines bactericidal (≤4) or bacteriostatic (>4) effectS. aureus: 2 (Bactericidal)

Part 2: Assessment of Anti-inflammatory Activity (In Vitro)

Scientific Rationale: Chronic inflammation is a key driver of many diseases.[6] Fatty acids can modulate inflammatory pathways. For example, 7-octenoic acid has been shown to downregulate pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages by inhibiting the NF-κB signaling pathway.[6] Similarly, analogs like 4-phenyl-3-butenoic acid have shown anti-inflammatory effects in vivo.[8] Given these precedents, it is logical to investigate whether this compound can mitigate inflammatory responses in an established in vitro model.

The following protocols use LPS-stimulated murine macrophages (RAW 264.7) to screen for anti-inflammatory potential by measuring nitric oxide (NO) and pro-inflammatory cytokine production.

Signaling Pathway: LPS-Induced Pro-inflammatory Response

cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 Adaptor Protein TLR4->MyD88 IKK IKK Complex MyD88->IKK activates IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB (p65/p50) IkB->NFkB Inhibition NFkB_nuc NF-κB (active) NFkB->NFkB_nuc translocates Nucleus Nucleus Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB_nuc->Genes Mediators Inflammatory Mediators (Cytokines, NO, Prostaglandins) Genes->Mediators expression leads to

Caption: Simplified LPS/TLR4 signaling pathway.

Protocol 2.1: Cell Viability/Cytotoxicity Assay (MTT Assay)

Causality: Before assessing anti-inflammatory activity, it is critical to determine the non-toxic concentration range of the compound. A reduction in inflammatory markers could be due to cell death rather than a specific inhibitory effect.

Materials:

  • RAW 264.7 macrophages

  • DMEM with 10% FBS

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL/well) and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Remove the medium and replace it with fresh medium containing various concentrations of this compound (e.g., 1, 10, 50, 100, 200 µM). Include a vehicle control (DMSO at the highest concentration used).

  • Incubation: Incubate for 24 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage relative to the vehicle control. Select non-toxic concentrations (e.g., >90% viability) for subsequent experiments.

Protocol 2.2: Nitric Oxide (NO) Production Assay (Griess Assay)

Causality: LPS stimulates macrophages to produce high levels of NO via the enzyme inducible nitric oxide synthase (iNOS).[9] Measuring nitrite, a stable byproduct of NO, is a reliable indicator of iNOS activity and inflammation.

Procedure:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells as in Protocol 2.1.

  • Pre-treatment: After 24 hours, replace the medium with fresh medium containing non-toxic concentrations of this compound. Incubate for 1 hour.

  • Inflammatory Stimulation: Add LPS (final concentration 1 µg/mL) to all wells except the negative control.

  • Incubation: Incubate for 24 hours.

  • Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction:

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) to each supernatant sample in a new 96-well plate.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (NED solution).

    • Incubate for another 10 minutes.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Quantification: Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.

Protocol 2.3: Pro-inflammatory Cytokine Measurement (ELISA)

Causality: Cytokines like TNF-α and IL-6 are key mediators of the inflammatory response.[6][9] Quantifying their levels provides direct insight into the compound's ability to modulate immune signaling.

Procedure:

  • Cell Culture and Treatment: Follow steps 1-4 from Protocol 2.2.

  • Supernatant Collection: After the 24-hour incubation with LPS, collect the cell culture supernatants and centrifuge to remove debris. Store at -80°C until use.

  • ELISA: Quantify the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits. Follow the manufacturer’s instructions precisely.

  • Data Analysis: Plot the cytokine concentrations against the compound concentrations. Use a known anti-inflammatory agent (e.g., dexamethasone) as a positive control for inhibition.

Assay Parameter Measured Purpose Example Data Presentation
MTT Assay Cell Viability (%)Determine non-toxic dose rangeIC₅₀ > 200 µM
Griess Assay Nitrite (NO₂⁻) Concentration (µM)Quantify iNOS activity50% inhibition of NO at 85 µM
ELISA Cytokine Concentration (pg/mL)Measure specific inflammatory mediators45% reduction in TNF-α at 100 µM

References

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  • ChemBK. (2024). 4-Methylpent-3-enoic acid.
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  • Wilk, B. K., et al. (1998). Anti-inflammatory effects of 4-phenyl-3-butenoic acid and 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid, inhibitors of peptidylglycine alpha-amidating monooxygenase (PAM). PubMed.
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  • de Almeida, A. C. C., et al. (2022). Anti-inflammatory and antinociceptive effect of Hyptis martiusii BENTH leaves essential oil. ScienceDirect.
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Application Notes and Protocols for Investigating the Inhibition of Clostridium Species by 4-Methyl-3-pentenoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Threat of Clostridium and the Potential of Short-Chain Fatty Acids

Clostridium is a genus of Gram-positive bacteria, encompassing a diverse range of species, several of which are significant human and animal pathogens.[1] These bacteria are obligate anaerobes, capable of forming highly resilient spores that can survive in harsh environments for extended periods.[1][2] Pathogenic species such as Clostridium difficile (a leading cause of antibiotic-associated diarrhea), Clostridium perfringens (responsible for gas gangrene and food poisoning), and Clostridium botulinum (the causative agent of botulism) pose considerable threats to public health.[1] The rise of antibiotic resistance necessitates the exploration of novel antimicrobial agents to combat these infections.

Short-chain fatty acids (SCFAs) are metabolites produced by the gut microbiome through the fermentation of dietary fibers.[3][4] They are known to play a crucial role in maintaining gut homeostasis and have demonstrated direct inhibitory effects on the growth of various pathogens, including C. difficile.[3][5] 4-Methyl-3-pentenoic acid is a methyl-branched short-chain fatty acid.[6] Its structural similarity to other biologically active SCFAs suggests it may possess antimicrobial properties worth investigating.

This document provides a comprehensive guide for researchers to systematically evaluate the inhibitory potential of this compound against Clostridium species. The following sections detail the necessary protocols for determining its Minimum Inhibitory Concentration (MIC) and for analyzing its impact on bacterial growth kinetics.

Potential Mechanism of Action: A Conceptual Overview

The antimicrobial activity of short-chain fatty acids is multifaceted and often pH-dependent.[7] While the precise mechanism for this compound is yet to be elucidated, it is hypothesized to act in a manner similar to other SCFAs. In an acidic environment, SCFAs are protonated and can freely diffuse across the bacterial cell membrane.[8] Once inside the more alkaline cytoplasm, they dissociate, releasing a proton and acidifying the cell's interior. This intracellular acidification can disrupt essential metabolic processes, inhibit enzyme activity, and ultimately hinder bacterial growth.[9] Furthermore, the accumulation of the fatty acid anion within the cell can lead to osmotic stress and membrane destabilization.[7][9]

cluster_extracellular Extracellular Space (Acidic pH) cluster_membrane Bacterial Cell Membrane cluster_cytoplasm Cytoplasm (Neutral pH) SCFA_H Protonated SCFA (this compound) SCFA_H->Membrane Passive Diffusion SCFA_dissociated SCFA⁻ + H⁺ Membrane->SCFA_dissociated Dissociation Disruption Disruption of: - pH Homeostasis - Enzyme Activity - DNA/RNA Synthesis - Membrane Integrity SCFA_dissociated->Disruption Leads to

Caption: Conceptual mechanism of SCFA-mediated bacterial inhibition.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10] The broth microdilution method is a standard technique for determining the MIC of a compound against anaerobic bacteria.[11][12][13]

Rationale for Experimental Choices
  • Anaerobic Conditions: Clostridium species are obligate anaerobes, and exposure to oxygen can be lethal.[14] Therefore, all manipulations involving live cultures must be performed in an anaerobic chamber.

  • Broth Microdilution: This method is efficient for testing a range of concentrations simultaneously and is considered a reference method for many bacteria.[10][15]

  • Resazurin Indicator: Resazurin is a cell viability indicator that changes color from blue to pink in the presence of metabolic activity, providing a clear visual endpoint for determining growth inhibition.

Materials
  • This compound (CAS 504-85-8)

  • Clostridium species of interest (e.g., C. difficile, C. perfringens)

  • Anaerobic chamber (e.g., with an atmosphere of 80-90% N₂, 5-10% H₂, 5-10% CO₂)

  • Sterile 96-well microtiter plates

  • Pre-reduced, sterile anaerobic broth (e.g., Brain Heart Infusion supplemented with yeast extract, L-cysteine, and Vitamin K)

  • Sterile, pre-reduced phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Resazurin sodium salt solution (0.02% w/v), filter-sterilized

  • Appropriate positive control antibiotic (e.g., vancomycin for C. difficile)

  • Solvent for the test compound (e.g., DMSO, ethanol, or sterile water, depending on solubility)[16]

Step-by-Step Methodology
  • Preparation of Test Compound Stock Solution:

    • Accurately weigh this compound and dissolve it in a suitable solvent to create a high-concentration stock solution (e.g., 10 mg/mL). This compound is soluble in alcohol and ether solvents.[16] Ensure the final solvent concentration in the assay does not affect bacterial growth.

    • Filter-sterilize the stock solution.

  • Inoculum Preparation:

    • From a fresh culture plate (incubated for 24-48 hours), pick several colonies of the Clostridium strain.

    • Suspend the colonies in pre-reduced anaerobic broth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in the assay broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Plate Preparation (Serial Dilution):

    • In a 96-well plate, add 50 µL of pre-reduced anaerobic broth to all wells except the first column.

    • Add 100 µL of the this compound working solution to the first column.

    • Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 50 µL from the tenth column.

    • Column 11 will serve as the growth control (no inhibitor), and column 12 as the sterility control (broth only).

  • Inoculation:

    • Add 50 µL of the diluted bacterial inoculum to each well from column 1 to 11. The final volume in these wells will be 100 µL.

    • Add 50 µL of sterile broth to the wells in column 12.

  • Incubation:

    • Seal the plate (e.g., with an adhesive plate sealer) and incubate under anaerobic conditions at 37°C for 24-48 hours.

  • MIC Determination:

    • After incubation, add 10 µL of resazurin solution to each well and incubate for another 4-6 hours.

    • The MIC is the lowest concentration of this compound that shows no color change (remains blue), indicating the absence of bacterial growth.[10] Growth is indicated by a change to pink.

A Prepare Stock Solution of this compound D Perform 2-Fold Serial Dilution of Test Compound A->D B Prepare Clostridium Inoculum (0.5 McFarland, then dilute) E Inoculate Wells with Bacterial Suspension B->E C Dispense Broth into 96-Well Plate C->D D->E F Incubate Anaerobically (37°C, 24-48h) E->F G Add Resazurin Indicator F->G H Read & Record MIC Value G->H A Prepare 96-Well Plate with Serial Dilutions & Controls B Inoculate with Clostridium Suspension A->B C Place in Anaerobic Plate Reader (37°C) B->C D Measure OD600 at Regular Intervals (e.g., every 30 min for 24-48h) C->D E Correct Data with Blank Control D->E F Plot OD600 vs. Time E->F G Analyze Growth Phases: Lag, Log, Stationary F->G

Caption: Workflow for bacterial growth curve analysis.

Data Presentation and Interpretation

MIC Data

The results of the MIC assay should be recorded in a clear, tabular format.

Clostridium SpeciesStrain IDThis compound MIC (µg/mL)Positive Control MIC (µg/mL)
C. difficileATCC 9689[Record Value][Record Value]
C. perfringensATCC 13124[Record Value][Record Value]
[Other Species][Strain ID][Record Value][Record Value]

Interpretation: A lower MIC value indicates greater potency of the compound against the tested organism. [10]Comparing the MIC of this compound to that of a known antibiotic provides a benchmark for its activity.

Growth Curve Data

The growth curve data should be presented as a graph with OD₆₀₀ on the y-axis and time on the x-axis. Each curve will represent a different concentration of the inhibitor.

Interpretation:

  • Elongated Lag Phase: The compound may be causing initial stress, requiring the bacteria to adapt before beginning to divide.

  • Reduced Slope of Exponential Phase: This indicates a slower growth rate (bacteriostatic effect).

  • Lower Maximum OD: The compound limits the total bacterial population that can be sustained.

  • Decrease in OD after Stationary Phase: This may suggest a bactericidal effect, where the compound is actively killing the bacteria.

Conclusion

The protocols outlined in this application note provide a robust framework for the initial investigation into the antimicrobial properties of this compound against pathogenic Clostridium species. By systematically determining the Minimum Inhibitory Concentration and analyzing the effects on bacterial growth kinetics, researchers can generate the foundational data necessary for further preclinical development. These studies will contribute to the critical search for novel therapeutic agents to combat the growing threat of Clostridium-related diseases.

References

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  • Pensinger, D. A., et al. (2021). A short chain fatty acid–centric view of Clostridioides difficile pathogenesis.
  • Gregory, A. L., Pensinger, D. A., & Hryckowian, A. J. (2021). A short chain fatty acid-centric view of Clostridioides difficile pathogenesis.
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  • Fihman, V., et al. (2022). Broth Microdilution and Gradient Diffusion Strips vs. Reference Agar Dilution Method: First Evaluation for Clostridiales Species Antimicrobial Susceptibility Testing. Antibiotics, 11(7), 879. [Link]
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Application Notes and Protocols for the Experimental Use of 4-Methyl-3-pentenoic Acid in Microbiology

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Microbiological Potential of 4-Methyl-3-pentenoic Acid

This compound (4-M-3-PA) is a methyl-branched, short-chain monounsaturated fatty acid.[1] While its primary applications have been in the flavor and fragrance industries, its structural similarity to other biologically active short-chain fatty acids (SCFAs) suggests a potential, yet unexplored, role in microbiology.[2][3] SCFAs are well-documented as key products of microbial metabolism that can significantly influence bacterial physiology and host-microbe interactions.[4][5][6] This document provides a comprehensive guide for the initial microbiological characterization of 4-M-3-PA, outlining detailed protocols for assessing its antimicrobial, anti-biofilm, and quorum sensing-modulatory activities.

The protocols herein are designed to be self-validating, providing a robust framework for generating reproducible data. The experimental choices are rationalized based on established microbiological principles and the known activities of structurally related fatty acids.

Section 1: Assessment of Antimicrobial Activity

A primary investigation into the microbiological effects of a novel compound is the determination of its direct antimicrobial properties. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are fundamental parameters for quantifying this activity.[1][7]

Rationale for Experimental Design

The broth microdilution method is a standardized and widely accepted technique for determining MIC values.[1][8][9][10] It allows for the efficient testing of a range of concentrations in a high-throughput 96-well plate format. The subsequent plating of cultures from wells showing no visible growth allows for the determination of the MBC, distinguishing between bacteriostatic (growth-inhibiting) and bactericidal (killing) effects.[7][11][12] Mueller-Hinton Broth (MHB) is the recommended medium for susceptibility testing of non-fastidious aerobic and facultatively anaerobic bacteria as it is standardized and has minimal components that might interfere with the test compound.[13]

Protocol: Determination of MIC and MBC

Materials:

  • This compound (4-M-3-PA)

  • Bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Sterile test tubes

  • Micropipettes and sterile tips

  • Spectrophotometer

  • Plate reader (optional, for OD600 measurement)

  • Incubator

  • Mueller-Hinton Agar (MHA) plates

Procedure:

  • Preparation of 4-M-3-PA Stock Solution:

    • Prepare a stock solution of 4-M-3-PA in a suitable solvent (e.g., DMSO) at a concentration 100-fold higher than the highest desired test concentration. Note: A preliminary solubility test is recommended to ensure the compound does not precipitate in the broth.[1]

  • Bacterial Inoculum Preparation:

    • From a fresh agar plate, inoculate a single colony of the test bacterium into 5 mL of MHB.

    • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (approximately 0.5 McFarland standard, or an optical density at 600 nm (OD600) of 0.08-0.1).

    • Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • MIC Assay Setup (96-well plate):

    • Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the 4-M-3-PA working solution (diluted from the stock to twice the highest desired concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process across the plate to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the positive control (bacteria, no compound), and well 12 will be the negative control (broth only).

    • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation and MIC Determination:

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of 4-M-3-PA at which there is no visible growth (turbidity).[9] This can be assessed visually or by measuring the OD600 with a plate reader.

  • MBC Determination:

    • From the wells corresponding to the MIC and at least two higher concentrations showing no growth, plate 100 µL of the culture onto MHA plates.

    • Incubate the MHA plates at 37°C for 18-24 hours.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.[7][11]

Expected Data and Interpretation
Concentration of 4-M-3-PA (µg/mL)Growth (OD600)Colony Count (CFU/mL) on MHA
5120.050
2560.050
1280.06<50
640.45>10^5
320.89>10^5
160.91>10^5
80.92>10^5
40.93>10^5
20.92>10^5
10.94>10^5
Positive Control (0)0.95>10^5
Negative Control0.050

In this hypothetical example, the MIC would be 128 µg/mL, and the MBC would be 256 µg/mL.

Diagram of MIC/MBC Workflow

MIC_MBC_Workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay prep_compound Prepare 4-M-3-PA Stock Solution serial_dilution Serial Dilution in 96-well Plate prep_compound->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate with Bacterial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate_mic Incubate (37°C, 18-24h) inoculate->incubate_mic read_mic Read MIC (Lowest concentration with no visible growth) incubate_mic->read_mic plate_mbc Plate from MIC well and higher concentrations read_mic->plate_mbc incubate_mbc Incubate Agar Plates (37°C, 18-24h) plate_mbc->incubate_mbc read_mbc Read MBC (Lowest concentration with ≥99.9% killing) incubate_mbc->read_mbc

Caption: Workflow for MIC and MBC determination.

Section 2: Evaluation of Anti-Biofilm Activity

Many bacteria exist within biofilms, which are communities of microorganisms encased in a self-produced extracellular matrix. Biofilms are notoriously resistant to conventional antibiotics. Investigating the effect of 4-M-3-PA on biofilm formation is a critical step in understanding its potential as an anti-infective agent.

Rationale for Experimental Design

The crystal violet assay is a simple and effective method for quantifying biofilm formation in a 96-well plate format.[14][15][16] Crystal violet stains the bacterial cells and the extracellular matrix of the biofilm, and the amount of bound dye can be solubilized and quantified spectrophotometrically, providing a measure of the total biofilm biomass.[14][15]

Protocol: Crystal Violet Biofilm Assay

Materials:

  • This compound (4-M-3-PA)

  • Biofilm-forming bacterial strain (e.g., Pseudomonas aeruginosa, Staphylococcus epidermidis)

  • Tryptic Soy Broth (TSB) or other suitable biofilm-promoting medium

  • Sterile 96-well flat-bottom microtiter plates

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic Acid

  • Phosphate-buffered saline (PBS)

  • Plate reader

Procedure:

  • Preparation of Bacterial Inoculum:

    • Grow an overnight culture of the test bacterium in TSB at 37°C.

    • Dilute the overnight culture 1:100 in fresh TSB.

  • Biofilm Formation with 4-M-3-PA:

    • Add 100 µL of the diluted bacterial culture to the wells of a 96-well plate.

    • Add 100 µL of TSB containing various concentrations of 4-M-3-PA (at 2x the final desired concentration) to the wells. Include a no-compound control.

    • Incubate the plate at 37°C for 24-48 hours under static conditions.

  • Crystal Violet Staining:

    • Carefully aspirate the planktonic cells from each well.

    • Gently wash the wells twice with 200 µL of PBS to remove non-adherent cells.

    • Air-dry the plate for 15-20 minutes.

    • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

    • Remove the crystal violet solution and wash the plate three times with 200 µL of PBS.

  • Quantification:

    • Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.

    • Incubate for 15 minutes at room temperature.

    • Transfer 125 µL of the solubilized crystal violet to a new flat-bottom 96-well plate.

    • Measure the absorbance at 595 nm using a plate reader.

Expected Data and Interpretation
Concentration of 4-M-3-PA (µg/mL)Biofilm Formation (Absorbance at 595 nm)% Inhibition
640.1588.5
320.2878.5
160.5557.7
80.9824.6
41.253.8
21.281.5
Control (0)1.300

A dose-dependent decrease in absorbance indicates that 4-M-3-PA inhibits biofilm formation.

Diagram of Crystal Violet Biofilm Assay Workflow

Biofilm_Assay_Workflow cluster_setup Assay Setup cluster_staining Staining cluster_quantification Quantification prep_culture Prepare Diluted Bacterial Culture add_compound Add 4-M-3-PA and Culture to 96-well Plate prep_culture->add_compound incubate_biofilm Incubate (37°C, 24-48h) add_compound->incubate_biofilm wash1 Wash Planktonic Cells (PBS) incubate_biofilm->wash1 stain Stain with 0.1% Crystal Violet wash1->stain wash2 Wash Excess Stain (PBS) stain->wash2 solubilize Solubilize with 30% Acetic Acid wash2->solubilize transfer Transfer to New Plate solubilize->transfer read_abs Read Absorbance (595 nm) transfer->read_abs

Caption: Workflow for the crystal violet biofilm assay.

Section 3: Investigating Quorum Sensing Inhibition

Quorum sensing (QS) is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density. QS regulates virulence factor production and biofilm formation in many pathogenic bacteria.[17][18] Short-chain fatty acids can interfere with QS signaling.[6]

Rationale for Experimental Design

A common method for screening for QS inhibitors is to use a reporter strain that produces a quantifiable signal, such as a pigment, in a QS-dependent manner. Chromobacterium violaceum is a well-established model for this purpose, as it produces the purple pigment violacein in response to N-acyl-homoserine lactone (AHL) signaling molecules.[19] Inhibition of violacein production without inhibiting bacterial growth is indicative of QS inhibition.[19]

Protocol: Chromobacterium violaceum Violacein Inhibition Assay

Materials:

  • This compound (4-M-3-PA)

  • Chromobacterium violaceum (e.g., ATCC 12472)

  • Luria-Bertani (LB) broth

  • Sterile 24-well or 96-well plates

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of C. violaceum Inoculum:

    • Grow an overnight culture of C. violaceum in LB broth at 30°C.

    • Dilute the overnight culture to an OD600 of approximately 0.1 in fresh LB broth.

  • Violacein Inhibition Assay:

    • In a 24-well plate, add 500 µL of the diluted C. violaceum culture to each well.

    • Add 500 µL of LB broth containing various concentrations of 4-M-3-PA (at 2x the final desired concentration) to the wells. Include a no-compound control.

    • Incubate the plate at 30°C for 24 hours with gentle shaking.

  • Quantification of Violacein and Growth:

    • After incubation, measure the OD600 of each well to assess bacterial growth.

    • To quantify violacein, transfer the contents of each well to microcentrifuge tubes and centrifuge to pellet the cells.

    • Discard the supernatant and add a fixed volume of DMSO or ethanol to the pellet to solubilize the violacein.

    • Centrifuge again to remove cell debris and transfer the supernatant to a new plate.

    • Measure the absorbance of the solubilized violacein at 585 nm.

Expected Data and Interpretation
Concentration of 4-M-3-PA (µg/mL)Bacterial Growth (OD600)Violacein Production (OD585)
320.850.12
160.880.25
80.900.48
40.910.75
Control (0)0.920.80

A significant reduction in violacein production without a corresponding decrease in bacterial growth suggests that 4-M-3-PA may be acting as a quorum sensing inhibitor.

Section 4: Proposed Mechanism of Action and Further Investigations

Based on the known biological activities of SCFAs, 4-M-3-PA could exert its effects through several mechanisms. SCFAs can diffuse across the bacterial cell membrane and dissociate, leading to cytoplasmic acidification and metabolic disruption.[4] They can also influence bacterial gene expression and signaling pathways.[3][6][20]

Hypothetical Signaling Pathway

Short-chain fatty acids are known to interact with bacterial transcription factors that regulate fatty acid metabolism.[3] For example, in some bacteria, long-chain acyl-CoAs act as signaling molecules that antagonize FadR, a repressor of fatty acid degradation genes. It is plausible that 4-M-3-PA or its CoA derivative could interact with a similar regulatory protein, leading to downstream changes in gene expression related to virulence or metabolism.

Diagram of a Hypothetical Signaling Pathway

Signaling_Pathway cluster_membrane Bacterial Cell M3PA_ext 4-M-3-PA (extracellular) M3PA_int 4-M-3-PA (intracellular) M3PA_ext->M3PA_int Diffusion M3PA_CoA 4-M-3-PA-CoA M3PA_int->M3PA_CoA Acyl-CoA Synthetase FadR FadR-like Regulator M3PA_CoA->FadR Binding & Inactivation DNA DNA (fad/virulence genes) FadR->DNA Repression mRNA mRNA DNA->mRNA Transcription Proteins Virulence/Metabolic Proteins mRNA->Proteins Translation

Caption: Hypothetical mechanism of 4-M-3-PA action.

Recommended Further Investigations
  • Transcriptomic Analysis (RNA-Seq): To gain a global view of the changes in gene expression induced by 4-M-3-PA, RNA-sequencing of treated and untreated bacteria is recommended.[21][22] This can help identify specific pathways and regulons affected by the compound.

  • Metabolomic Analysis: Investigating changes in the bacterial metabolome in response to 4-M-3-PA can provide insights into its effects on cellular metabolism.

  • In Vivo Efficacy Studies: If promising in vitro activity is observed, the efficacy of 4-M-3-PA should be evaluated in relevant animal models of infection.

Conclusion

This compound represents an intriguing, under-investigated molecule with the potential for novel applications in microbiology. The protocols and conceptual frameworks provided in this guide offer a comprehensive starting point for researchers to systematically explore its antimicrobial, anti-biofilm, and quorum sensing-modulatory properties. Rigorous and well-controlled experimentation, as outlined here, will be crucial in determining the true potential of this compound in the development of new anti-infective strategies.

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Application Note: 4-Methyl-3-pentenoic Acid as a Reference Standard in Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Branched-Chain Fatty Acids in Modern Research

4-Methyl-3-pentenoic acid (CAS No. 504-85-8), also known as pyroterebic acid, is a methyl-branched, short-chain monounsaturated fatty acid.[1][2] As a volatile organic compound, it is a subject of interest in various fields, including its role as a bacterial metabolite and its application as a flavoring agent and fragrance intermediate.[1][3][4] In the context of analytical chemistry, the precise quantification of such branched-chain fatty acids is crucial for metabolic research, food science, and quality control in the fragrance industry.[5][6]

The unique structure of this compound makes it an excellent candidate for use as a reference standard in chromatographic assays. Its application ensures the accuracy, precision, and reliability of methods developed for the identification and quantification of related branched-chain fatty acids in complex matrices. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper use of this compound as a reference standard, with detailed protocols for Gas Chromatography (GC) applications.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a reference standard is fundamental to its correct handling, storage, and application.

PropertyValueSource
CAS Number 504-85-8[1][7]
Molecular Formula C₆H₁₀O₂[8][9][10]
Molecular Weight 114.14 g/mol [7]
Appearance Colorless liquid[4][11]
Boiling Point Approximately 208-225 °C[4][11]
Density ~0.98 g/cm³[4][11]
Solubility Soluble in alcohol and ether solvents; slightly soluble in water., [4][5][11]
pKa ~4.60 (at 25 °C)[4][11]
Storage 2-8 °C[4][11]

Preparation of this compound as a Reference Standard

The integrity of any quantitative analysis relies heavily on the quality of the reference standard. The following section outlines the critical steps for preparing a stock solution of this compound.

Workflow for Standard Preparation

G cluster_prep Standard Preparation Workflow A Acquire High-Purity This compound (>98%) B Select Appropriate Solvent (e.g., Methanol, Acetonitrile) A->B C Accurately Weigh Standard on Calibrated Analytical Balance B->C D Quantitatively Transfer to Class A Volumetric Flask C->D E Dissolve and Dilute to Volume with Solvent D->E F Prepare Serial Dilutions for Calibration Curve E->F G cluster_exp GC-FID Analysis Workflow A Sample Preparation (Extraction/Derivatization) E Inject Prepared Samples A->E B Prepare Calibration Standards from Stock Solution D Inject Calibration Standards to Generate Curve B->D C GC-FID System Setup and Equilibration C->D G Quantification using Calibration Curve D->G F Data Acquisition and Peak Integration E->F F->G

Sources

Application Notes and Protocols for the Safe Handling and Storage of 4-Methyl-3-pentenoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding 4-Methyl-3-pentenoic Acid

This compound (CAS No. 504-85-8), also known as pyroterebic acid, is an unsaturated aliphatic carboxylic acid.[1] Its unique structure, featuring both a carboxylic acid functional group and a carbon-carbon double bond, makes it a valuable intermediate in various fields of organic synthesis, including the development of pharmaceuticals and agrochemicals.[1] However, these same functional groups also dictate its chemical reactivity and potential hazards, necessitating stringent handling and storage protocols in a laboratory environment. This guide provides a comprehensive overview of the essential safety measures, handling procedures, and storage requirements to ensure the well-being of laboratory personnel and maintain the integrity of the chemical.

While a universally harmonized GHS classification for this compound is not consistently available across all databases, a thorough analysis of its chemical structure and data from analogous unsaturated carboxylic acids indicates that it should be treated as a corrosive and combustible liquid.[2] The protocols outlined herein are therefore based on a conservative approach that prioritizes safety in the face of this uncertainty.

Physicochemical and Hazard Profile

A clear understanding of the chemical's properties is foundational to its safe handling. The following table summarizes the key physicochemical data for this compound.

PropertyValueReference
CAS Number 504-85-8[1]
Molecular Formula C₆H₁₀O₂[1]
Molecular Weight 114.14 g/mol [1]
Appearance Colorless to pale yellow liquid[1]
Boiling Point Approximately 208 °C
Flash Point 105 °C (221 °F)[3]
Density ~0.973 - 0.987 g/cm³ at 25 °C[3]
pKa ~4.60
Solubility Soluble in organic solvents, moderate solubility in water[1]

Hazard Assessment:

Based on data for structurally similar compounds and available safety data sheets, this compound should be considered to have the following potential hazards:

  • Corrosive: Likely to cause severe skin burns and eye damage upon contact.[2]

  • Harmful if swallowed. [2]

  • Causes skin and eye irritation. [4]

  • May cause respiratory irritation. [4]

  • Combustible Liquid: With a flash point of 105°C, it can ignite when exposed to an ignition source at or above this temperature.[3]

Workflow for Safe Handling and Storage

The following diagram outlines the critical steps for the safe management of this compound within a laboratory setting, from receipt to disposal.

cluster_receipt Receiving and Initial Storage cluster_handling Handling and Use cluster_storage Long-Term Storage cluster_disposal Waste Disposal receipt Receive Chemical inspect Inspect Container for Damage receipt->inspect initial_storage Store in Designated Corrosive/Flammable Cabinet inspect->initial_storage ppe Don Appropriate PPE initial_storage->ppe Prepare for Use fume_hood Work in a Ventilated Fume Hood ppe->fume_hood dispense Dispense Required Amount fume_hood->dispense reaction Perform Experiment dispense->reaction storage_cabinet Corrosive & Flammable Liquid Storage Cabinet reaction->storage_cabinet Return to Storage waste_collection Collect Waste in a Labeled, Compatible Container reaction->waste_collection Generate Waste segregation Segregate from Incompatible Materials (Bases, Oxidizers) storage_cabinet->segregation temp_control Store in a Cool, Dry, Well-Ventilated Area segregation->temp_control disposal Dispose of as Hazardous Waste via EHS waste_collection->disposal

Caption: Workflow for the safe handling and storage of this compound.

Detailed Protocols

Personal Protective Equipment (PPE)

The corrosive nature of this compound necessitates robust personal protection. The causality behind these choices lies in preventing any direct contact with the skin, eyes, or respiratory system.

  • Eye and Face Protection: Wear tightly fitting safety goggles and a face shield that conforms to EN 166 (EU) or NIOSH (US) standards.[5] This dual protection is crucial to prevent splashes from reaching the eyes and face.

  • Skin Protection: Wear a chemically resistant laboratory coat and impervious gloves (e.g., nitrile or neoprene).[2] Regularly inspect gloves for any signs of degradation or perforation. Contaminated clothing should be removed immediately and decontaminated before reuse.

  • Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation of vapors.[6] If there is a risk of exceeding exposure limits, a full-face respirator with an appropriate organic vapor cartridge should be used.[5]

Handling Procedures

Adherence to a strict handling protocol is paramount to mitigating the risks associated with this chemical.

Step-by-Step Protocol:

  • Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible and have been recently tested. Prepare all necessary equipment and reagents within the chemical fume hood.

  • Dispensing: Use a chemical-resistant tray or secondary containment when transferring the liquid to prevent the spread of potential spills.[7] Ground and bond containers when transferring larger volumes to prevent static discharge, a potential ignition source for combustible liquids.

  • Experimental Use: When using this compound in reactions, be mindful of its reactivity. As an unsaturated carboxylic acid, it can undergo addition reactions at the double bond and may react with strong oxidizing agents.[8] Avoid heating with open flames; use a heating mantle, water bath, or oil bath.

  • Post-Handling: After use, securely cap the container. Decontaminate all surfaces and equipment that may have come into contact with the chemical. Wash hands thoroughly with soap and water after removing gloves.

Storage Requirements

Proper storage is critical for maintaining the stability of this compound and preventing hazardous situations.

Storage Protocol:

  • Dedicated Storage: Store this compound in a dedicated, approved cabinet for corrosive and flammable liquids.[7][9] These cabinets are designed to contain spills and resist corrosion.

  • Segregation of Incompatibles: This is a critical safety measure to prevent dangerous reactions. Store this compound separately from:

    • Bases: To prevent a strong exothermic neutralization reaction.[10]

    • Strong Oxidizing Agents: To avoid a potentially violent reaction.[10]

    • Reducing Agents. [7]

  • Container Integrity: Keep the container tightly closed to prevent the release of corrosive vapors and to protect the chemical from atmospheric moisture.[11] Ensure the original manufacturer's label is intact and legible.

  • Environmental Conditions: Store in a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat or ignition.[7][10] Do not store on high shelves to minimize the risk of falling.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

  • Spill Response: Evacuate the area and remove all ignition sources. Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand). Collect the absorbed material into a sealed, labeled container for hazardous waste disposal. Ventilate the area thoroughly. For large spills, contact your institution's Environmental Health and Safety (EHS) department.

Conclusion

This compound is a valuable chemical reagent that can be used safely when its potential hazards are understood and respected. By implementing these detailed handling and storage protocols, researchers, scientists, and drug development professionals can minimize risks and ensure a safe laboratory environment. The principles of wearing appropriate PPE, working in a ventilated area, segregating incompatible chemicals, and being prepared for emergencies are the cornerstones of responsible chemical management.

References

  • Justrite. (2018, January 30).
  • ECHEMI. (2019, July 15).
  • University of California, Berkeley - Environmental Health & Safety.
  • Justrite. (2025, February 3). Best Practices for Storing and Handling Corrosive Liquids in the Lab.
  • University of California, Berkeley - Environmental Health & Safety. Safe Storage.
  • Cornell University - Environmental Health and Safety. (n.d.). 7.9.1 General Storage Guidelines.
  • The Good Scents Company. (n.d.). This compound.
  • BLD Pharm. (n.d.). 504-85-8|4-Methylpent-3-enoic acid.
  • LookChem. (n.d.). Cas 504-85-8,this compound.
  • Synerzine. (2018, June 22).
  • Chemsrc. (2025, September 13). 4-methylpent-3-enoic acid.
  • CymitQuimica. (n.d.). CAS 504-85-8: this compound.
  • Echemi. (n.d.).
  • Sigma-Aldrich. (2025, November 6).
  • Practical Aliphatic Organic Chemistry (402131-4) Department of Chemistry.
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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methyl-3-pentenoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-methyl-3-pentenoic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions. Our goal is to equip you with the knowledge to navigate the common challenges encountered during the synthesis of this valuable intermediate.

Troubleshooting Guide: Navigating Synthesis Challenges

The synthesis of this compound can be approached through several synthetic routes. Below, we address common problems associated with the most frequently employed methods.

Route 1: The Wittig Reaction Approach

The Wittig reaction is a powerful method for alkene synthesis, offering a route to this compound, typically by reacting an appropriate phosphonium ylide with a carbonyl compound.[1][2]

Q1: My Wittig reaction yield is consistently low. What are the likely causes and how can I improve it?

A1: Low yields in a Wittig reaction can stem from several factors. A systematic approach to troubleshooting is crucial.

  • Ylide Formation: The first critical step is the generation of the phosphonium ylide. Incomplete deprotonation of the phosphonium salt is a common culprit.

    • Base Strength: Ensure the base is strong enough for the specific phosphonium salt. For non-stabilized ylides (e.g., from alkyltriphenylphosphonium halides), strong bases like n-butyllithium (n-BuLi) or sodium amide (NaNH₂) are necessary.[2] For stabilized ylides (e.g., those with an adjacent ester group), milder bases like sodium ethoxide may suffice.[3]

    • Anhydrous Conditions: Wittig reagents are highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Solvents must be rigorously dried.

  • Reaction with the Carbonyl Compound:

    • Steric Hindrance: While the Wittig reaction is robust, highly hindered ketones can react sluggishly.[1]

    • Side Reactions: Enolizable aldehydes and ketones can undergo deprotonation by the ylide, reducing the amount of ylide available for the desired reaction.

  • Work-up and Purification: The primary byproduct of the Wittig reaction is triphenylphosphine oxide (Ph₃P=O), which can sometimes be challenging to separate from the desired product. Incomplete removal of Ph₃P=O can lead to an artificially low yield of the purified product.

Troubleshooting Workflow for Low Wittig Reaction Yield

start Low Wittig Reaction Yield check_ylide Verify Ylide Formation (e.g., color change to deep red/orange) start->check_ylide ylide_issue Troubleshoot Ylide Generation check_ylide->ylide_issue No/Poor Ylide Formation reaction_conditions Optimize Reaction with Carbonyl check_ylide->reaction_conditions Ylide Formation Confirmed base_strength Use a Stronger Base (e.g., n-BuLi) ylide_issue->base_strength anhydrous Ensure Rigorous Anhydrous Conditions ylide_issue->anhydrous temp_control Adjust Temperature (e.g., low temp for addition) reaction_conditions->temp_control purification Improve Purification reaction_conditions->purification If yield is still low after reaction ph3po_removal Recrystallization or Chromatography to Remove Ph3P=O purification->ph3po_removal

Caption: Troubleshooting workflow for low Wittig reaction yields.

Q2: My Wittig reaction is producing a mixture of E/Z isomers. How can I control the stereoselectivity?

A2: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide.[3]

  • Non-stabilized Ylides: These ylides (e.g., where the R group on the ylide is an alkyl group) typically react kinetically to form a cis-oxaphosphetane intermediate, which rapidly decomposes to the (Z)-alkene.[3]

  • Stabilized Ylides: Ylides stabilized by an electron-withdrawing group (e.g., an ester) react reversibly to form the more thermodynamically stable trans-oxaphosphetane, leading predominantly to the (E)-alkene.[3]

  • Schlosser Modification: For non-stabilized ylides, the Schlosser modification can be employed to favor the (E)-alkene. This involves treating the intermediate betaine with a strong base at low temperature to deprotonate it, followed by reprotonation to form the more stable threo-betaine, which then eliminates to the (E)-alkene.[1]

Ylide TypeMajor ProductConditions
Non-stabilized(Z)-alkeneStandard Wittig conditions
Stabilized(E)-alkeneStandard Wittig conditions
Non-stabilized(E)-alkeneSchlosser modification
Route 2: The Reformatsky Reaction Pathway

The Reformatsky reaction provides a route to β-hydroxy esters, which can be dehydrated to form the α,β- or β,γ-unsaturated ester, a precursor to this compound. This reaction involves the use of an α-halo ester and a carbonyl compound in the presence of zinc.[4][5]

Q3: My Reformatsky reaction is not initiating. What could be the problem?

A3: The most common issue with the Reformatsky reaction is the activation of the zinc metal.

  • Zinc Activation: Commercial zinc dust is often coated with a layer of zinc oxide, which prevents it from reacting. It is crucial to activate the zinc prior to use. Common activation methods include:

    • Washing with dilute HCl, followed by water, ethanol, and ether, and then drying under vacuum.

    • Treating with a small amount of iodine or 1,2-dibromoethane.

  • Anhydrous Conditions: Like many organometallic reactions, the Reformatsky reaction is sensitive to moisture. Ensure all glassware and solvents are dry.

  • Purity of Reagents: The α-halo ester and the carbonyl compound should be pure. Impurities can inhibit the reaction.

Experimental Protocol: Zinc Activation for the Reformatsky Reaction

  • Place the required amount of zinc dust in a flask under an inert atmosphere.

  • Add a small crystal of iodine.

  • Gently heat the flask with a heat gun until the purple color of the iodine disappears.

  • Allow the zinc to cool to room temperature before adding the solvent and reagents.

Q4: I am observing significant amounts of side products in my Reformatsky reaction. How can I minimize them?

A4: Side reactions in the Reformatsky reaction can include self-condensation of the ester (Claisen condensation) or the carbonyl compound (aldol condensation).

  • Reactivity of the Organozinc Reagent: The organozinc reagent (Reformatsky enolate) is less reactive than Grignard reagents or organolithiums, which generally prevents it from reacting with the ester functionality.[6] However, under harsh conditions, side reactions can occur.

  • Controlled Addition: Adding the carbonyl compound slowly to the pre-formed Reformatsky reagent can help to minimize side reactions.

  • Temperature Control: Maintaining a moderate reaction temperature is important. Overheating can promote side reactions.

Route 3: Oxidation of 4-Methyl-3-penten-1-ol

The direct oxidation of 4-methyl-3-penten-1-ol is a straightforward approach to this compound.[7]

Q5: My oxidation of 4-methyl-3-penten-1-ol is giving a low yield of the carboxylic acid and other byproducts. What is going wrong?

A5: The choice of oxidizing agent is critical to avoid unwanted side reactions with the double bond.

  • Over-oxidation: Strong oxidizing agents like potassium permanganate under harsh conditions can cleave the double bond.

  • Reaction at the Double Bond: Some oxidizing agents can react with the alkene functionality, leading to epoxidation or diol formation.[7]

  • Recommended Oxidizing Agents: For the conversion of a primary alcohol to a carboxylic acid in the presence of a double bond, a two-step process is often preferred:

    • Oxidation of the alcohol to the aldehyde using a mild oxidizing agent like pyridinium chlorochromate (PCC).

    • Oxidation of the aldehyde to the carboxylic acid using a selective reagent like sodium chlorite (NaClO₂) with a scavenger for the hypochlorite byproduct (e.g., 2-methyl-2-butene).

Oxidation Strategy Decision Tree

start Oxidation of 4-Methyl-3-penten-1-ol one_step One-Step Oxidation start->one_step two_step Two-Step Oxidation start->two_step strong_oxidant Strong Oxidant (e.g., KMnO4) one_step->strong_oxidant mild_oxidant Mild Oxidant (e.g., PCC) two_step->mild_oxidant risk_cleavage Risk of C=C Cleavage strong_oxidant->risk_cleavage aldehyde_product Intermediate: Aldehyde mild_oxidant->aldehyde_product aldehyde_oxidation Aldehyde to Carboxylic Acid (e.g., Pinnick Oxidation) acid_product Desired Product: Carboxylic Acid aldehyde_oxidation->acid_product aldehyde_product->aldehyde_oxidation

Caption: Decision tree for the oxidation of 4-methyl-3-penten-1-ol.

Frequently Asked Questions (FAQs)

Q: What are the main synthetic routes to this compound?

A: Several viable synthetic routes exist, each with its own advantages and challenges. The most common include:

  • Wittig Reaction: Reaction of a phosphonium ylide with a carbonyl compound.[1]

  • Reformatsky Reaction: Reaction of an α-halo ester with a carbonyl compound in the presence of zinc.[4]

  • Oxidation of 4-methyl-3-penten-1-ol: Direct oxidation of the corresponding primary alcohol.[7]

  • Hydrolysis of 4-methyl-3-pentenenitrile: Hydrolysis of the corresponding nitrile under acidic or basic conditions.[8]

  • From Mesityl Oxide: This can involve a haloform reaction followed by acidification, though this can be low-yielding.

Q: How can I purify this compound?

A: Purification can often be achieved by distillation under reduced pressure due to its relatively high boiling point (around 208 °C).[9] For smaller scales or to remove persistent impurities, column chromatography on silica gel is effective. A reverse-phase HPLC method has also been described for the analysis and purification of this compound.[10]

Q: Are there any safety concerns I should be aware of when synthesizing this compound?

A: Standard laboratory safety precautions should always be followed. Specific hazards depend on the chosen synthetic route:

  • Organometallic Reagents: Reagents like n-butyllithium are pyrophoric and must be handled under an inert atmosphere.

  • Strong Acids and Bases: These are corrosive and should be handled with appropriate personal protective equipment.

  • Solvents: Many organic solvents are flammable and have associated health risks. Always work in a well-ventilated fume hood.

Q: Can I use malonic ester synthesis to prepare this compound?

A: While malonic ester synthesis is excellent for preparing substituted acetic acids, adapting it for this compound would be challenging due to the need to introduce the double bond at a specific position. It would likely involve the use of a prenyl halide (1-bromo-3-methyl-2-butene) as the alkylating agent, which could lead to a mixture of Sₙ2 and Sₙ2' products. A more controlled approach, such as those detailed in the troubleshooting guide, is generally preferred.

References

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  • ChemBK. 4-Methylpent-3-enoic acid. [Link]
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  • Total Synthesis. Wittig Reaction Mechanism & Examples. [Link]
  • Wikipedia.
  • Organic Chemistry Portal. Wittig Reaction - Common Conditions. [Link]
  • Google Patents. CN101200425A - Method for synthesizing 4-pentenoic acid.
  • PubChem. This compound. [Link]
  • LookChem. This compound 504-85-8 wiki. [Link]
  • Organic Syntheses. mesityl oxide. [Link]
  • SIELC Technologies. 3-Pentenoic acid, 4-methyl-. [Link]
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  • ResearchGate. Novel route for isoprene synthesis. [Link]
  • Chemistry LibreTexts.
  • ResearchGate. Hydrolysis of 3-butenenitrile and 4-pentenenitrile by the nitrilase.... [Link]
  • ACS Publications.
  • Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. [Link]
  • Wikipedia. Mesityl oxide. [Link]

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Technical Support Center: Synthesis of 4-Methyl-3-pentenoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-Methyl-3-pentenoic acid (also known as Pyroterebic acid). This guide is designed for researchers and drug development professionals to navigate the common challenges encountered during its synthesis. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction yields. Our focus will be on a robust and widely applicable two-step pathway: a Horner-Wadsworth-Emmons (HWE) olefination to form an unsaturated ester, followed by saponification.

Overview of Common Synthetic Pathways

The synthesis of this compound can be approached via several routes. The two most common pathways in a research setting are the Horner-Wadsworth-Emmons (HWE) reaction sequence and the Malonic Ester synthesis. This guide will primarily focus on the HWE route due to its generally higher yields and stereocontrol.

cluster_0 Horner-Wadsworth-Emmons (HWE) Pathway cluster_1 Malonic Ester Pathway Triethyl phosphonoacetate Triethyl phosphonoacetate HWE Reaction HWE Reaction Triethyl phosphonoacetate->HWE Reaction Acetone Acetone Acetone->HWE Reaction Base (e.g., NaH) Base (e.g., NaH) Base (e.g., NaH)->HWE Reaction Ethyl 4-methyl-3-pentenoate Ethyl 4-methyl-3-pentenoate HWE Reaction->Ethyl 4-methyl-3-pentenoate Step 1 Hydrolysis (Saponification) Hydrolysis (Saponification) Ethyl 4-methyl-3-pentenoate->Hydrolysis (Saponification) Step 2 Product This compound Hydrolysis (Saponification)->Product Diethyl malonate Diethyl malonate Alkylation Alkylation Diethyl malonate->Alkylation Base (e.g., NaOEt) Base (e.g., NaOEt) Base (e.g., NaOEt)->Alkylation 3-Bromo-2-methylpropene 3-Bromo-2-methylpropene 3-Bromo-2-methylpropene->Alkylation Intermediate Diester Intermediate Diester Alkylation->Intermediate Diester Hydrolysis & Decarboxylation Hydrolysis & Decarboxylation Intermediate Diester->Hydrolysis & Decarboxylation Hydrolysis & Decarboxylation->Product

Figure 1: High-level overview of common synthetic routes.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis.

Section 1: The Horner-Wadsworth-Emmons (HWE) Reaction

Q1: My HWE reaction has a very low yield, and I'm recovering most of my starting materials (acetone and phosphonate). What went wrong?

A1: This is a classic symptom of failed ylide formation. The root cause is almost always the inactivation of the base or the presence of proton sources that quench the carbanion as it forms.

  • Causality: The HWE reaction requires a strong base (commonly sodium hydride, NaH) to deprotonate the α-carbon of the triethyl phosphonoacetate, creating a highly nucleophilic phosphonate carbanion (the ylide).[1] If the base is inactive or if protic contaminants like water or alcohol are present, this deprotonation will not occur or the ylide will be immediately reprotonated.

  • Troubleshooting Steps:

    • Verify Base Activity: NaH is notoriously sensitive to air and moisture. Use freshly opened NaH or wash the mineral oil dispersion with dry hexane under an inert atmosphere before use.

    • Ensure Anhydrous Conditions: Solvents like Tetrahydrofuran (THF) must be rigorously dried. Distilling from sodium/benzophenone is the standard. All glassware should be oven- or flame-dried immediately before use.

    • Maintain Inert Atmosphere: The reaction should be conducted under a positive pressure of an inert gas like nitrogen or argon from start to finish.

Q2: The reaction turns a faint yellow after adding the base, but TLC analysis shows no product formation after adding acetone. Why?

A2: A faint color change indicates some ylide formation, but the reaction is not proceeding. This could be due to insufficient base, poor quality of the aldehyde/ketone, or temperature issues.

  • Causality: While some ylide may have formed, the subsequent nucleophilic attack on the carbonyl carbon is the key product-forming step.[1] If the acetone is old, it may have self-condensed or hydrated to form less reactive species. Alternatively, if an insufficient amount of base was used, the equilibrium will not favor the ylide.

  • Troubleshooting Steps:

    • Use Fresh Acetone: Use freshly opened or distilled acetone.

    • Check Stoichiometry: Ensure you are using at least 1.05 to 1.1 equivalents of NaH relative to the phosphonate to ensure complete deprotonation.

    • Slow Addition: Add the acetone dropwise at 0 °C to the ylide solution. A rapid, uncontrolled addition can cause side reactions. Allow the reaction to slowly warm to room temperature and stir for several hours or overnight.[1]

Q3: My final product is a mixture of E and Z isomers. How can I improve the stereoselectivity for the desired E-isomer?

A3: The HWE reaction with stabilized ylides (like the one derived from triethyl phosphonoacetate) strongly favors the formation of the thermodynamically more stable (E)-alkene.[1][2] If you are observing significant Z-isomer formation, it may be due to reaction conditions.

  • Causality: The stereochemical outcome is determined by the relative rates of formation and decomposition of the diastereomeric oxaphosphetane intermediates.[2] For stabilized ylides, the entire process is typically reversible, allowing thermodynamic equilibrium to be established, which favors the E-alkene.

  • Troubleshooting Steps:

    • Reaction Time and Temperature: Ensure the reaction is stirred long enough at room temperature to allow for equilibration.

    • Avoid Lithium Salts: While not typical for HWE, if lithium-containing bases (like n-BuLi) were used, they can sometimes compromise E/Z selectivity in Wittig-type reactions.[3] Stick to sodium or potassium bases (NaH, KHMDS).

Section 2: The Hydrolysis (Saponification) Step

Q1: My ester hydrolysis is incredibly slow, even after heating for hours.

A1: This is common when using acid-catalyzed hydrolysis or when phase-transfer issues are present in a biphasic alkaline hydrolysis.

  • Causality: Acid-catalyzed hydrolysis is an equilibrium-controlled process.[4][5][6] To drive it to completion, a large excess of water is needed. Alkaline hydrolysis (saponification) is effectively irreversible because the final step is the deprotonation of the carboxylic acid by the base, which drives the reaction forward.[7][8] However, if the ester has low solubility in the aqueous base, the reaction can be slow due to the limited interface between the reactants.

  • Troubleshooting Steps:

    • Switch to Saponification: Use a base like NaOH or KOH. This is the most reliable method.

    • Use a Co-solvent: To address solubility issues, perform the saponification in a mixture of water and a water-miscible organic solvent like methanol, ethanol, or THF.[5] This creates a single phase, dramatically increasing the reaction rate.

    • Increase Temperature: Heating the reaction mixture to reflux is standard practice to increase the rate.

Q2: After acidification, I get an oily substance, but I can't seem to extract my product effectively into the organic layer.

A2: This issue often stems from incomplete acidification or the formation of emulsions during extraction.

  • Causality: Saponification produces the sodium or potassium salt of the carboxylic acid (a carboxylate), which is water-soluble. To convert it back to the neutral, organic-soluble carboxylic acid, you must add a strong acid (like HCl) until the pH is low (typically pH 1-2).[4][7] If the solution is not acidic enough, the compound will remain in its salt form in the aqueous layer.

  • Troubleshooting Steps:

    • Check the pH: Use pH paper to ensure the aqueous layer is strongly acidic (pH < 2) after adding the acid. Add more acid if necessary.

    • Break Emulsions: If an emulsion forms during extraction, add a small amount of brine (saturated NaCl solution). This increases the ionic strength of the aqueous layer, helping to break the emulsion.

    • Saturate the Aqueous Layer: Before extraction, saturating the aqueous layer with NaCl can decrease the solubility of the carboxylic acid in the water, further improving extraction efficiency.

Detailed Protocols & Troubleshooting

Protocol 1: Synthesis of Ethyl 4-Methyl-3-pentenoate via HWE Reaction

This protocol provides a robust method for the first step of the synthesis.

G start Setup reagents Reagents: - NaH (60% in oil, 1.1 eq) - Anhydrous THF - Triethyl phosphonoacetate (1.0 eq) - Acetone (1.2 eq) start->reagents step1 1. Charge flask with NaH and THF under N2. start->step1 reagents->step1 step2 2. Cool to 0°C (ice bath). step1->step2 step3 3. Add Triethyl phosphonoacetate dropwise. (Observe H2 evolution) step2->step3 step4 4. Stir at 0°C for 30 min, then RT for 30 min. (Solution should be clear/yellowish) step3->step4 step5 5. Cool back to 0°C. step4->step5 step6 6. Add Acetone dropwise. step5->step6 step7 7. Warm to RT and stir for 4-16 hours. step6->step7 tlc Monitor by TLC (Hexane/EtOAc) step7->tlc workup Workup tlc->workup step8 8. Quench with sat. aq. NH4Cl. workup->step8 step9 9. Extract with Diethyl Ether (3x). step8->step9 step10 10. Wash combined organics with brine. step9->step10 step11 11. Dry (Na2SO4), filter, and concentrate. step10->step11 purify Purify via Flash Chromatography step11->purify

Figure 2: Experimental workflow for the HWE reaction.

Methodology:

  • Preparation: Under a nitrogen atmosphere, suspend sodium hydride (60% dispersion in mineral oil, 1.1 eq) in anhydrous THF.

  • Ylide Formation: Cool the suspension to 0 °C in an ice bath. Add triethyl phosphonoacetate (1.0 eq) dropwise via syringe. Hydrogen gas will evolve.

  • Stirring: After the addition is complete, stir the mixture at 0 °C for 30 minutes, then remove the ice bath and stir for an additional 30 minutes at room temperature. The mixture should become a clear, yellowish solution.

  • Carbonyl Addition: Cool the solution back to 0 °C and add acetone (1.2 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC).[1]

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude ester by flash column chromatography.

Protocol 2: Saponification of Ethyl 4-Methyl-3-pentenoate

Methodology:

  • Setup: Dissolve the crude or purified ester (1.0 eq) in a mixture of ethanol and water (e.g., a 3:1 ratio).

  • Hydrolysis: Add sodium hydroxide (2.0-3.0 eq) and heat the mixture to reflux for 2-4 hours. Monitor the disappearance of the ester spot by TLC.

  • Solvent Removal: After cooling, remove the ethanol under reduced pressure.

  • Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 1-2 with cold 6M HCl. The product, this compound, should precipitate or form an oil.

  • Extraction: Extract the product with a suitable organic solvent like dichloromethane or diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final carboxylic acid. Further purification can be achieved by distillation if necessary.

Troubleshooting Data Summary
Problem Probable Cause(s) Recommended Solution(s) Reference(s)
HWE: No reaction, starting materials recovered.Inactive base (NaH); Wet solvent/reagents.Use fresh NaH or wash with hexane; Rigorously dry all solvents and glassware.[1]
HWE: Low conversion after extended time.Insufficient base; Low reactivity of carbonyl.Use 1.1 eq of NaH; Use freshly distilled acetone.[1]
Hydrolysis: Reaction is slow or incomplete.Using reversible acid-catalysis; Poor solubility of ester in aqueous base.Switch to irreversible saponification (NaOH/KOH); Use a co-solvent (EtOH, MeOH, THF).[4][5][7]
Workup: Poor extraction of the final acid.Incomplete acidification (product still in salt form).Add strong acid until pH < 2 (verify with pH paper); Saturate aqueous layer with NaCl.[4][7]
Workup: Persistent emulsion during extraction.Formation of soaps/micelles.Add brine to increase the ionic strength of the aqueous phase.-

References

  • ChemBK. (2024). 4-Methylpent-3-enoic acid. [Link]
  • Study.com. (n.d.). Show the steps needed to make 4-methylpentanoic acid by the malonic ester synthesis. [Link]
  • Chemistry LibreTexts. (2023). The Hydrolysis of Esters. [Link]
  • Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]
  • Chemistry Steps. (n.d.). Ester Reactions Summary and Practice Problems. [Link]
  • Quora. (2017).
  • Wikipedia. (n.d.). Wittig reaction. [Link]
  • Chemguide. (n.d.). Hydrolysing Esters. [Link]
  • Organic Chemistry Data. (n.d.). Ester to Acid - Common Conditions. [Link]
  • Chemistry LibreTexts. (2022). 21.6: Chemistry of Esters. [Link]

Sources

Technical Support Center: Purification of Synthetic 4-Methyl-3-pentenoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of synthetic 4-Methyl-3-pentenoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide practical, field-tested advice and troubleshoot common issues encountered during the purification of this valuable synthetic intermediate.

Part 1: Frequently Asked Questions & Core Concepts

This section addresses foundational questions regarding the purification strategy for this compound.

Q1: What are the primary purification strategies for crude this compound?

The choice of purification method depends on the nature of the impurities, the scale of the reaction, and the desired final purity. The three primary techniques are:

  • Acid-Base Extraction: This is often the first and most effective step. As a carboxylic acid, your target compound can be selectively extracted into a basic aqueous solution (like sodium bicarbonate or sodium hydroxide), leaving non-acidic organic impurities behind. The acid is then recovered by re-acidifying the aqueous layer and extracting it back into an organic solvent. This method is excellent for removing non-polar starting materials or byproducts.

  • Vacuum Fractional Distillation: This is the preferred method for removing impurities with different boiling points. Given the relatively high boiling point of this compound, distillation must be performed under vacuum to prevent thermal decomposition.

  • Flash Column Chromatography: While effective, chromatography of carboxylic acids on standard silica gel can be challenging due to interactions between the acidic proton and the silica surface, often leading to poor separation and "streaking." This can be mitigated by modifying the solvent system. This method is typically reserved for small-scale purifications or when distillation and extraction are insufficient.

Q2: What key physical properties of this compound are critical for its purification?

Understanding the physicochemical properties is essential for designing a robust purification protocol.

PropertyValueSignificance for Purification
Molecular Formula C₆H₁₀O₂Helps in calculating molar equivalents and theoretical yield.[1]
Molecular Weight 114.14 g/mol Essential for all stoichiometric calculations.[2]
Boiling Point ~208 °C (at 760 mmHg)The high boiling point necessitates the use of vacuum distillation to avoid decomposition.[1]
pKa ~4.60This value is crucial for planning acid-base extractions. A base with a conjugate acid pKa significantly higher than 4.60 (e.g., sodium bicarbonate, pKa of H₂CO₃ is ~6.4) is needed for efficient deprotonation.[1]
Appearance Colorless LiquidA colored crude product indicates impurities that may require specific removal steps (e.g., charcoal treatment).[1]
Solubility Soluble in alcohol and etherGuides the choice of solvents for extraction and chromatography.[1]
Q3: What are the most common impurities I should expect from its synthesis?

Impurities are directly related to the synthetic route employed. Common syntheses, such as those derived from malonic esters or Grignard reactions, can introduce specific contaminants.[3][4]

  • Unreacted Starting Materials: Depending on the synthesis, this could include precursors like pentenal, isobutyraldehyde, or malonic ester derivatives.

  • Alcohol Intermediates: If the synthesis involves the oxidation of an alcohol (e.g., 4-methyl-3-pentenol), incomplete oxidation can leave this alcohol in the crude mixture.[1]

  • Solvent Residues: Dichloromethane, diethyl ether, tetrahydrofuran, etc.

  • Side-Products: Isomers such as 4-methyl-2-pentenoic acid or 4-methyl-4-pentenoic acid could form under certain reaction conditions.

  • Polymeric or Tarry Materials: Acid-catalyzed side reactions or overheating can lead to the formation of high-molecular-weight, often colored, byproducts.

Part 2: Troubleshooting Guides for Common Purification Issues

This section provides a question-and-answer guide to troubleshoot specific experimental challenges.

Q4: My crude product is a dark brown or yellow oil. How can I decolorize it?

Underlying Cause: Colored impurities are typically high-molecular-weight, conjugated systems or polymeric materials formed from side reactions, often exacerbated by heat or strong acid/base conditions.

Troubleshooting Steps:

  • Initial Assessment: First, ensure the color is not from a trivial source like residual iodine (if used in the synthesis) or a contaminated flask.

  • Acid-Base Extraction: Perform a rigorous acid-base extraction as described in Protocol 1. Many non-polar colored impurities will remain in the organic phase while your product moves into the aqueous basic layer.

  • Activated Charcoal Treatment: If the color persists after extraction and re-isolation:

    • Dissolve the crude acid in a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

    • Add a small amount of activated charcoal (typically 1-2% by weight of your crude product).

    • Stir the suspension at room temperature for 15-30 minutes. Caution: Do not heat, as this can promote side reactions.

    • Filter the mixture through a pad of Celite® to remove the charcoal. The Celite is crucial as fine charcoal particles can pass through standard filter paper.

    • Rotary evaporate the solvent to recover the decolorized product.

  • Distillation: Vacuum distillation (Protocol 2) is highly effective at separating the volatile product from non-volatile, tarry, colored impurities, which will remain in the distillation pot.

Q5: My NMR/GC-MS analysis shows significant amounts of a neutral impurity (e.g., an alcohol or ester). How can I remove it efficiently?

Underlying Cause: Neutral organic compounds will not be removed by simple water washes. A chemical separation based on differing reactivity is required.

Solution: Acid-Base Extraction

This is the ideal scenario for an acid-base extraction. The carboxylic acid group provides a chemical "handle" to selectively separate your product from neutral contaminants.

Caption: Workflow for removing neutral impurities.

Follow Protocol 1 for a detailed, step-by-step guide to this highly effective technique. The key is the selective conversion of the carboxylic acid to its water-soluble carboxylate salt, leaving neutral impurities behind in the original organic solvent.

Q6: I am attempting vacuum distillation, but the product seems to be decomposing or polymerizing in the distillation pot. What's wrong?

Underlying Cause: this compound, like many unsaturated carboxylic acids, can be thermally sensitive. Polymerization or decomposition can be initiated by excessive heat, prolonged heating times, or the presence of acidic/basic residues.

Troubleshooting Protocol:

  • Check Vacuum Depth: Ensure your vacuum pump is pulling a sufficiently deep vacuum. For a boiling point of ~208°C at atmospheric pressure, you will need a vacuum of <10 mmHg to lower the boiling point significantly (e.g., to below 100-120°C).

  • Use a Kugelrohr or Short-Path Apparatus: For smaller scales (<10 g), a Kugelrohr apparatus is ideal. It minimizes the residence time of the compound at high temperatures, reducing the chance of decomposition. A short-path distillation head is also superior to a full fractional distillation setup for thermally sensitive compounds.

  • Ensure Neutrality: Before distilling, wash the crude product with brine (saturated aq. NaCl) to remove any residual acid or base catalysts from the workup. Dry thoroughly with an anhydrous drying agent like MgSO₄ or Na₂SO₄.

  • Add a Polymerization Inhibitor: Add a very small amount of a radical inhibitor, such as hydroquinone or butylated hydroxytoluene (BHT), to the distillation flask. This can suppress radical-mediated polymerization pathways.

  • Control the Heating: Use a sand bath or a well-controlled heating mantle with vigorous stirring. Avoid "hot spots" by ensuring even heating of the flask. Heat the oil bath slowly only after the full vacuum has been established.

Q7: My product streaks badly during silica gel chromatography, and I'm getting poor separation. How do I fix this?

Underlying Cause: The acidic proton of the carboxylic acid interacts strongly with the slightly acidic silanol (Si-OH) groups on the surface of the silica gel. This leads to a non-ideal equilibrium between the stationary and mobile phases, causing the compound to "streak" down the column rather than move as a tight band.

Solution: Modify the Mobile Phase

To prevent this interaction, you must keep the carboxylic acid fully protonated so it behaves more like a standard, less polar organic molecule.

Troubleshooting Steps:

  • Add Acetic or Formic Acid: Add a small amount of a volatile acid to your eluent system. A common practice is to add 0.5-1% acetic acid or formic acid to the entire mobile phase (e.g., 400 mL of 20% Ethyl Acetate/Hexanes + 2-4 mL of acetic acid).

  • Solvent System Selection: Start with a relatively non-polar system (e.g., 10-15% ethyl acetate in hexanes) and gradually increase the polarity based on TLC analysis (also run in a solvent system containing 0.5% acetic acid).

  • Alternative: Esterification: If chromatography of the free acid remains problematic, a reliable but more synthetically involved method is to temporarily convert the acid to its methyl or ethyl ester.[5][6] Esters are much less polar and behave well on silica gel. After chromatographic purification of the ester, it can be easily hydrolyzed back to the carboxylic acid.

Caption: Logic for troubleshooting acid streaking in chromatography.

Part 3: Detailed Experimental Protocols

Protocol 1: High-Purity Acid-Base Extraction Workflow

This protocol is designed to remove neutral and basic impurities.

  • Dissolution: Dissolve the crude synthetic product in a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) at a concentration of approximately 0.1-0.2 M.

  • Base Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release CO₂ pressure.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure complete recovery of the acid.

  • Back-Wash (Optional): Combine the aqueous extracts and wash them once with a small volume of the organic solvent to remove any trapped neutral impurities.

  • Acidification: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add concentrated hydrochloric acid (HCl) dropwise until the pH of the solution is ~2 (check with pH paper). The solution will likely turn cloudy as the water-insoluble protonated carboxylic acid precipitates or forms an oil.

  • Re-extraction: Extract the acidified aqueous solution three times with fresh portions of the organic solvent.

  • Final Steps: Combine the organic extracts, wash once with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified this compound.

Protocol 2: Vacuum Fractional Distillation

This protocol is for separating the product from impurities with significantly different boiling points.

  • Setup: Assemble a short-path distillation apparatus. Use a stirring bar or boiling chips in the distillation flask. Ensure all glass joints are properly sealed with vacuum grease.

  • Pre-treatment: Ensure the crude acid is free of water and particulate matter.

  • Evacuation: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly open the stopcock to evacuate the system fully.

  • Heating: Once a stable, low pressure is achieved (<10 mmHg), begin slowly heating the distillation flask using a heating mantle or oil bath.

  • Fraction Collection: Collect any low-boiling impurities (forerun) in a separate receiving flask. As the temperature stabilizes at the boiling point of your product under the applied vacuum, switch to a clean receiving flask to collect the main fraction.

  • Completion: Stop the distillation when the temperature begins to rise again or when only a small amount of dark, tarry residue remains in the distillation flask.

  • Shutdown: Allow the system to cool completely before slowly venting it to atmospheric pressure to prevent air from rushing in and breaking the apparatus.

References

  • Vliet, E. B., Marvel, C. S., & Hsueh, C. M. (n.d.). 3-METHYLPENTANOIC ACID. Organic Syntheses.
  • ChemBK. (2024). 4-Methylpent-3-enoic acid.
  • Google Patents. (n.d.). CN101200425A - Method for synthesizing 4-pentenoic acid.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Quora. (2017). How can we prepare 4-methylpentanoic acid from Malonic ester?.
  • Mol-Instincts. (n.d.). This compound 504-85-8 wiki.
  • Nishikata, N., & Nakashima, K. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC.
  • Google Patents. (n.d.). CN100400496C - Method of preparing 3,3-dimethyl-4-pentenoic acid methyl ester with industrial scale.
  • Darko, E., & Thurbide, K. B. (n.d.).
  • Google Patents. (n.d.). WO2014095080A2 - Process for the purification of carboxylic acids.
  • Hammarberg, G., & Wickberg, B. (1960). Rapid Paper Chromatography of Carboxylic Acids. Acta Chemica Scandinavica, 14, 882-884.
  • Scientific.Net. (n.d.). Improved Synthesis of 3,3-Dimethyl-4-Pentenoic Acid Methyl Ester.
  • National Institutes of Health (NIH). (2024).
  • PubChem. (n.d.). 3-Pentenoic acid, 4-methyl-, ethyl ester. National Center for Biotechnology Information.
  • Cheméo. (n.d.). 4-Pentenoic acid, 3-methyl-, methyl ester.
  • Google Patents. (n.d.). CN101157608A - Method for preparing 4-pentenoic acid.
  • ResearchGate. (n.d.). Improved Synthesis of 3,3-Dimethyl-4-Pentenoic Acid Methyl Ester.

Sources

Technical Support Center: Synthesis of 4-Methyl-3-pentenoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-methyl-3-pentenoic acid (CAS 504-85-8).[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during its synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity and purity of your final product.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: Several synthetic pathways can be employed, each with its own set of potential impurities. The most prevalent methods include:

  • Wittig Reaction: This reaction involves the olefination of a carbonyl compound (an aldehyde or ketone) with a phosphonium ylide.[3][4][5] For this compound, this typically involves the reaction of a stabilized ylide derived from an α-haloacetate with isobutyraldehyde.

  • Reformatsky Reaction: This method utilizes an α-halo ester and a carbonyl compound in the presence of zinc metal to form a β-hydroxy ester, which is then dehydrated.[6][7][8]

  • Hydrolysis of 4-Methyl-3-pentenenitrile: This route involves the conversion of the corresponding nitrile to the carboxylic acid, often under acidic or basic conditions.[9]

  • Malonic Ester Synthesis: A classic method for preparing carboxylic acids, this involves the alkylation of diethyl malonate followed by hydrolysis and decarboxylation.[10][11]

Q2: I'm seeing an unexpected peak in my NMR spectrum. What could it be?

A2: The identity of the unexpected peak depends on the synthetic route used. Refer to the troubleshooting guides in Section 2 for specific impurities associated with your method. However, some general possibilities include:

  • Starting materials: Unreacted starting materials are a common source of contamination.

  • Solvent peaks: Residual solvents from the reaction or workup can appear in the NMR spectrum.

  • Isomers: Depending on the reaction conditions, you may have formed geometric isomers (E/Z) or constitutional isomers. For example, in the synthesis of unsaturated acids, double bond migration can lead to the formation of isomers like 4-methyl-2-pentenoic acid or 4-methyl-4-pentenoic acid.

  • Side-products: Each synthetic route has characteristic side-products. For instance, in a Wittig reaction, triphenylphosphine oxide is a common byproduct.[3]

Q3: How can I effectively purify my final product?

A3: Purification strategies depend on the nature of the impurities. Common techniques include:

  • Distillation: Fractional distillation is often effective for separating the desired product from impurities with different boiling points.

  • Crystallization: If the product is a solid at room temperature or can be derivatized to a crystalline solid, recrystallization is a powerful purification technique.

  • Chromatography: Column chromatography (silica gel or alumina) is highly effective for separating compounds with different polarities.

  • Acid-Base Extraction: As a carboxylic acid, this compound can be separated from neutral organic impurities by extraction with a basic aqueous solution (e.g., sodium bicarbonate), followed by acidification of the aqueous layer and re-extraction into an organic solvent.

Section 2: Troubleshooting Guides by Synthetic Route

This section provides detailed troubleshooting for specific issues encountered during the synthesis of this compound via common synthetic routes.

Guide 1: Wittig Reaction

The Wittig reaction is a versatile method for alkene synthesis.[4][5] However, several issues can arise, leading to low yields and impurities.

Workflow Diagram: Wittig Reaction for this compound

Wittig_Reaction cluster_ylide Ylide Formation cluster_olefination Olefination cluster_hydrolysis Hydrolysis Haloacetate Haloacetate Phosphonium_Salt Phosphonium Salt Haloacetate->Phosphonium_Salt + PPh3 (SN2) PPh3 Triphenylphosphine Ylide Phosphonium Ylide Phosphonium_Salt->Ylide + Base (Deprotonation) Base Base Betaine Betaine Intermediate Ylide->Betaine + Isobutyraldehyde Isobutyraldehyde Isobutyraldehyde Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Ester_Product Ethyl 4-methyl-3-pentenoate Oxaphosphetane->Ester_Product TPPO Triphenylphosphine Oxide Oxaphosphetane->TPPO Final_Product This compound Ester_Product->Final_Product H3O+ / H2O

Caption: Wittig reaction workflow for this compound synthesis.

Common Issues and Solutions
Issue Potential Cause(s) Troubleshooting Steps & Explanations
Low or no product yield 1. Inefficient ylide formation: The base used may not be strong enough to deprotonate the phosphonium salt.[3] 2. Wet reagents/solvents: Ylides are strong bases and will be quenched by water.[12] 3. Steric hindrance: The aldehyde or ylide may be too sterically hindered.1. Use a stronger base: For stabilized ylides, bases like sodium methoxide or sodium ethoxide are often sufficient. For non-stabilized ylides, stronger bases like n-butyllithium or sodium hydride are necessary.[13] 2. Ensure anhydrous conditions: Dry all glassware thoroughly. Use anhydrous solvents and reagents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended.[12] 3. Consider alternative reagents: If steric hindrance is an issue, a Horner-Wadsworth-Emmons reaction, which uses a phosphonate ester, may be a better alternative as the resulting phosphate byproduct is water-soluble and easily removed.
Presence of triphenylphosphine oxide in the final product Incomplete removal during workup: Triphenylphosphine oxide is a common byproduct of the Wittig reaction and can be difficult to separate from the desired product due to its polarity.1. Chromatography: Column chromatography is the most effective method for removing triphenylphosphine oxide. 2. Precipitation: In some cases, triphenylphosphine oxide can be precipitated from a non-polar solvent like hexane or ether.
Formation of E/Z isomers Nature of the ylide: Stabilized ylides tend to give the E-isomer, while non-stabilized ylides favor the Z-isomer.[4]1. Control reaction conditions: The stereochemical outcome can sometimes be influenced by the choice of solvent and the presence of lithium salts. The Schlosser modification can be used to favor the E-alkene.[5] 2. Isomer separation: If a mixture of isomers is formed, they can often be separated by fractional distillation or chromatography.
Guide 2: Reformatsky Reaction

The Reformatsky reaction is a useful method for forming carbon-carbon bonds.[6][7] However, it requires careful control of reaction conditions to avoid side reactions.

Workflow Diagram: Reformatsky Reaction

Reformatsky_Reaction cluster_reagent Organozinc Reagent Formation cluster_addition Carbonyl Addition cluster_dehydration Dehydration & Hydrolysis Haloester α-Halo Ester Organozinc Organozinc Reagent Haloester->Organozinc + Zn Zinc Zinc Metal Adduct Zinc Alkoxide Organozinc->Adduct + Isobutyraldehyde Isobutyraldehyde Isobutyraldehyde Hydroxy_Ester β-Hydroxy Ester Adduct->Hydroxy_Ester Aqueous Workup Final_Product This compound Hydroxy_Ester->Final_Product Acid/Heat

Caption: Reformatsky reaction workflow.

Common Issues and Solutions
Issue Potential Cause(s) Troubleshooting Steps & Explanations
Reaction fails to initiate Inactive zinc: The surface of the zinc metal may be coated with zinc oxide, preventing the reaction from starting.Activate the zinc: Treat the zinc dust or turnings with dilute HCl, followed by washing with water, ethanol, and ether, and then drying under vacuum. Alternatively, a small crystal of iodine can be added to the reaction mixture to activate the zinc surface.
Formation of Wurtz-type coupling products High concentration of the organozinc reagent: This can lead to self-condensation of the α-halo ester.Slow addition: Add the α-halo ester slowly to the mixture of the carbonyl compound and zinc to maintain a low concentration of the organozinc reagent.
Incomplete dehydration of the β-hydroxy ester Insufficiently acidic or high-temperature conditions: Dehydration requires either acidic conditions or heating.[7]Optimize dehydration conditions: After the initial reaction, treat the β-hydroxy ester with a dehydrating agent such as p-toluenesulfonic acid or heat the reaction mixture to effect elimination.[14]
Guide 3: Hydrolysis of 4-Methyl-3-pentenenitrile

The hydrolysis of nitriles is a straightforward method for preparing carboxylic acids.[9] However, incomplete reaction or side reactions can occur.

Workflow Diagram: Nitrile Hydrolysis

Nitrile_Hydrolysis Nitrile 4-Methyl-3-pentenenitrile Amide 4-Methyl-3-pentenamide (Intermediate) Nitrile->Amide H+ or OH- / H2O Acid This compound Amide->Acid H+ or OH- / H2O

Caption: Hydrolysis of 4-methyl-3-pentenenitrile.

Common Issues and Solutions
Issue Potential Cause(s) Troubleshooting Steps & Explanations
Incomplete hydrolysis Insufficient reaction time or temperature: The hydrolysis of nitriles can be slow, especially for sterically hindered substrates.Increase reaction time and/or temperature: Monitor the reaction by TLC or GC to determine the optimal reaction time. Refluxing the reaction mixture is often necessary to drive the reaction to completion.
Presence of the corresponding amide Partial hydrolysis: The hydrolysis of a nitrile proceeds through an amide intermediate. If the reaction is not allowed to go to completion, the amide will be present as an impurity.Force the reaction to completion: Use more forcing conditions (e.g., higher concentration of acid or base, higher temperature, longer reaction time) to ensure complete conversion of the amide to the carboxylic acid.
Double bond migration Harsh acidic or basic conditions: Strong acids or bases can catalyze the isomerization of the double bond.Use milder conditions: If double bond migration is a problem, consider using enzymatic hydrolysis, which often proceeds under milder conditions and can be highly selective.[9]

Section 3: Analytical Characterization

Proper analytical characterization is crucial to confirm the identity and purity of the synthesized this compound.

Technique Expected Results for this compound Common Impurities and their Signatures
¹H NMR - Singlets for the two methyl groups (~1.7 ppm) - A triplet for the vinyl proton (~5.3 ppm) - A doublet for the methylene group adjacent to the double bond (~3.1 ppm) - A broad singlet for the carboxylic acid proton (>10 ppm)- Triphenylphosphine oxide: Multiplets in the aromatic region (7.4-7.8 ppm) - Unreacted aldehyde: A singlet for the aldehydic proton (~9.7 ppm) - β-Hydroxy ester: A multiplet for the proton on the carbon bearing the hydroxyl group (~4.2 ppm)
¹³C NMR - Peaks for the two methyl carbons (~20 and 27 ppm) - A peak for the methylene carbon (~35 ppm) - Peaks for the sp² carbons of the double bond (~120 and 138 ppm) - A peak for the carbonyl carbon (~178 ppm)- Triphenylphosphine oxide: Multiple peaks in the aromatic region (128-134 ppm) - Amide: A peak for the amide carbonyl carbon (~175 ppm)
IR Spectroscopy - A broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹) - A strong C=O stretch for the carboxylic acid (~1710 cm⁻¹) - A C=C stretch (~1650 cm⁻¹)- Amide: N-H stretches (~3200-3400 cm⁻¹) and a C=O stretch (~1660 cm⁻¹) - β-Hydroxy ester: A broad O-H stretch (~3500 cm⁻¹) and a C=O stretch (~1735 cm⁻¹)
Mass Spectrometry - Molecular ion peak (M⁺) at m/z = 114.0681- Impurities will show their corresponding molecular ion peaks.

References

  • 4-Methylpent-3-enoic acid - ChemBK. (2024-04-09).
  • CN101200425A - Method for synthesizing 4-pentenoic acid - Google Patents.
  • 3-methylpentanoic acid - Organic Syntheses Procedure.
  • This compound 504-85-8 wiki.
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  • Aldol Addition and Condensation Reactions - Master Organic Chemistry. (2022-04-14).
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"troubleshooting HPLC separation of 4-Methyl-3-pentenoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the HPLC analysis of 4-Methyl-3-pentenoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common chromatographic challenges encountered during the analysis of this compound. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Analyte Quick Reference: this compound

A thorough understanding of the analyte's physicochemical properties is the foundation of any successful chromatographic method.

PropertyValueSignificance for HPLC Analysis
CAS Number 504-85-8[1][2][3]Unique identifier for the compound.
Molecular Formula C₆H₁₀O₂[1][2][4]
Molar Mass 114.14 g/mol [1][2]Influences diffusion and chromatographic behavior.
pKa 4.60 (at 25°C)[1]Critical Parameter. As a weak acid, its ionization state is pH-dependent. For optimal retention and peak shape in reversed-phase HPLC, the mobile phase pH should be controlled to be at least 1.5-2 pH units below the pKa, ensuring the molecule is in its neutral, more hydrophobic form.[5][6][7]
Solubility Soluble in alcohol and ether; slightly soluble in water.[1][8]Guides the choice of sample solvent. Dissolving the sample in the mobile phase is ideal to prevent peak distortion.[5]

Frequently Asked Questions (FAQs)

This section addresses common initial questions when developing a separation method for this compound.

Q1: What is a recommended starting method for the HPLC analysis of this compound?

A1: For a robust starting point, a reversed-phase HPLC method is recommended. The goal is to ensure the acidic analyte is fully protonated to maximize retention and minimize peak tailing.

ParameterRecommendationRationale
Column High-purity, end-capped C18, 150 x 4.6 mm, 5 µmA modern, high-purity silica column minimizes surface silanol activity, which is a primary cause of peak tailing for acidic compounds.[9][10]
Mobile Phase A: 25 mM Potassium Phosphate, pH adjusted to 2.5 with Phosphoric AcidB: AcetonitrileThe low pH mobile phase ensures the carboxylic acid is in its neutral form, enhancing retention. The phosphate buffer maintains a stable pH.[5][11]
Elution Mode Isocratic, e.g., 70% A / 30% B (Adjust as needed for retention)An isocratic method is simpler to set up and transfer. The organic content can be adjusted to achieve the desired retention time.[6]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 - 35 °COperating at a slightly elevated and controlled temperature improves peak shape and ensures retention time reproducibility.[5]
Detection UV at 210 nmCarboxylic acids exhibit absorbance at low UV wavelengths. 210 nm is a common choice for general organic acid analysis.[5][12]
Injection Vol. 5 - 10 µLA small injection volume helps prevent column overload.

Q2: Why is controlling the mobile phase pH so critical for this analysis?

A2: The mobile phase pH is arguably the most powerful tool for controlling the retention and peak shape of ionizable compounds like this compound (pKa ≈ 4.60).[1][13][14]

  • Above the pKa (e.g., pH > 5.6): The acid will be deprotonated (ionized) to its carboxylate form (-COO⁻). This negatively charged form is highly polar and will have very little retention on a non-polar C18 column, likely eluting near the solvent front.

  • Below the pKa (e.g., pH < 3.6): The acid will be in its protonated, neutral form (-COOH). This form is significantly more hydrophobic, allowing for proper interaction with the C18 stationary phase, leading to good retention and peak shape.[7] Therefore, maintaining a mobile phase pH of ~2.5 is essential for a reproducible and robust separation.[5]

Q3: How should I prepare my sample for injection?

A3: Proper sample preparation is crucial to avoid chromatographic problems. The ideal scenario is to dissolve your sample directly in the mobile phase you are using for the analysis.[5] If this is not possible due to solubility constraints, use a solvent that is chromatographically weaker than your mobile phase (i.e., contains less organic solvent). Injecting a sample dissolved in a much stronger solvent (e.g., 100% acetonitrile) can cause severe peak distortion, such as splitting or fronting.[13] Regardless of the solvent, all samples must be filtered through a 0.2 µm or 0.45 µm syringe filter before injection to remove particulates that can block the column frit.[5]

Systematic Troubleshooting Guide

Even with a robust method, problems can arise. This guide provides a logical, step-by-step approach to identifying and resolving common issues.

Problem: Significant Peak Tailing

Peak tailing is the most common issue when analyzing acidic compounds on silica-based columns. It is characterized by an asymmetry factor > 1.2.[10]

G start Peak Tailing Observed (Asymmetry > 1.2) q1 Is Mobile Phase pH < 3.0? start->q1 a1_no Action: Lower pH to 2.5 using Phosphoric or Formic Acid q1->a1_no No a1_yes pH is correct q1->a1_yes Yes end Issue Resolved a1_no->end q2 Is a Buffer Used? (e.g., 10-25 mM Phosphate) a1_yes->q2 a2_no Action: Introduce a buffer to maintain stable pH q2->a2_no No a2_yes Buffer is adequate q2->a2_yes Yes a2_no->end q3 Is the Column Old or Not End-Capped? a2_yes->q3 a3_no Column is modern & in good condition q3->a3_no No a3_yes Action: Replace with a new, high-purity, end-capped column q3->a3_yes Yes q4 Is the Peak Overloaded? a3_no->q4 a3_yes->end a4_yes Action: Dilute sample 10-fold and re-inject q4->a4_yes Yes a4_no Not Overload q4->a4_no No a4_yes->end

Caption: Troubleshooting workflow for peak tailing.

Q4: My peak for this compound is tailing severely. What's happening?

A4: The primary cause of peak tailing for acidic analytes is secondary interactions with the stationary phase.[10][15] Silica-based C18 columns have residual silanol groups (-Si-OH) on their surface. At mobile phase pH values above ~3.5, these silanols can become ionized (-Si-O⁻), creating active sites that can interact strongly with the protonated carboxylic acid via ion-exchange or hydrogen bonding.[9][11] This mixed-mode retention mechanism causes some analyte molecules to be retained longer than others, resulting in a tailing peak.[10]

Q5: How do I systematically eliminate peak tailing?

A5: Follow the logic in the diagram above:

  • Verify Mobile Phase pH: The most effective solution is to suppress the ionization of the silanol groups.[10] Ensure your mobile phase pH is low, ideally around 2.5. This fully protonates the silanols, rendering them much less active. It also ensures your analyte is fully protonated.[5]

  • Use an Adequate Buffer: Using an unbuffered acidic mobile phase can be problematic. The sample itself can locally alter the pH on the column, leading to inconsistent interactions. A buffer (e.g., 10-25 mM phosphate) provides pH stability throughout the system, leading to more symmetric peaks.[9][13]

  • Assess Your Column: If you are using an older "Type-A" silica column, it will have a higher concentration of acidic silanols and is more prone to causing peak tailing.[9] Switching to a modern, high-purity, fully end-capped column will significantly reduce these secondary interactions and improve peak shape.[10]

  • Check for Mass Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion. To check for this, dilute your sample 10-fold and inject it again. If the peak shape improves significantly, you were overloading the column.[15]

Problem: Poor or Shifting Retention

Q6: My analyte peak is eluting very early, close to the void volume. How do I increase its retention time?

A6: Poor retention is a clear indication that the analyte is not interacting sufficiently with the stationary phase. There are two primary solutions:

  • Decrease Mobile Phase Strength: In reversed-phase HPLC, water (or buffer) is the "weak" solvent and the organic solvent (acetonitrile) is the "strong" solvent. To increase retention, you must decrease the percentage of the strong solvent. As a rule of thumb, a 10% decrease in the organic modifier concentration can lead to a 2- to 3-fold increase in retention time.[6][7] For example, if you are using 70:30 Water:Acetonitrile, try changing to 80:20.

  • Re-confirm Mobile Phase pH: As discussed, if the mobile phase pH is too high (e.g., > 4), the acid will be ionized and poorly retained.[6] Ensure the pH is low enough to keep the analyte in its neutral, more retained form.

Q7: My retention time is drifting from one injection to the next. What causes this?

A7: Drifting retention times point to an unstable system. The most common causes are:

  • Insufficient Column Equilibration: The column's surface chemistry needs to fully equilibrate with the mobile phase. If you change the mobile phase composition, you must flush the column with at least 10-20 column volumes of the new mobile phase until you see a stable baseline and consistent retention times for standards.[5][13]

  • Temperature Fluctuations: Column temperature affects mobile phase viscosity and reaction kinetics. Even small changes in ambient temperature can cause retention times to shift. Using a thermostatically controlled column compartment is essential for reproducible results.[16]

  • Mobile Phase Instability: If you are using a buffer, ensure it is fully dissolved and that the mobile phase is well-mixed. Prepare fresh mobile phase daily, as pH can change over time, especially with volatile modifiers.

Key Experimental Protocols

Protocol 1: Preparation of Mobile Phase A (25 mM Potassium Phosphate, pH 2.5)

  • Weigh out 3.40 g of monobasic potassium phosphate (KH₂PO₄) and dissolve it in 1.0 L of HPLC-grade water. This creates a 25 mM solution.

  • Place a calibrated pH probe into the solution while stirring.

  • Slowly add 85% phosphoric acid (H₃PO₄) dropwise until the pH meter reads 2.50.

  • Filter the entire buffer solution through a 0.2 µm membrane filter to remove any particulates and to degas the solution.

Protocol 2: Column Flushing and Equilibration

  • Initial Flush: Before connecting the column, flush the HPLC pump and lines with the new mobile phase for 5 minutes to ensure no old solvents remain.

  • Connect Column: Connect the column to the system in the correct flow direction.

  • Low-Flow Start: Begin pumping the mobile phase at a low flow rate (e.g., 0.2 mL/min) for 2 minutes to gently introduce the solvent to the column bed.

  • Equilibration: Increase the flow rate to the method-specified rate (e.g., 1.0 mL/min).

  • Monitor Baseline: Monitor the detector baseline. The column is considered equilibrated when the baseline is flat, stable, and free of drift. This typically requires pumping 10-20 column volumes of mobile phase through the column. For a 150 x 4.6 mm column, this is approximately 15-30 minutes.

References

  • ChemBK. (2024). 4-Methylpent-3-enoic acid. [Link]
  • HPLC Troubleshooting Guide. (n.d.). [PDF].
  • PubChem. (n.d.). This compound.
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  • Wikipedia. (n.d.). Pentenoic acid. [Link]
  • SIELC Technologies. (n.d.). Separation of 3-Pentenoic acid, 4-methyl- on Newcrom R1 HPLC column. [Link]
  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]
  • ResearchGate. (2014). Can anyone help with a problem with organic acid analysis using HPLC?. [Link]
  • Phenomenex. (2025).
  • NIST. (n.d.). 3-Pentenoic acid, 4-methyl-. NIST WebBook. [Link]
  • Cheméo. (n.d.). Chemical Properties of 3-Pentenoic acid, 4-methyl-. [Link]
  • SIELC Technologies. (n.d.).
  • ResearchGate. (2026). Determination of 4-methyl-3-penten-2-one...
  • LCGC International. (2013).
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. [Link]
  • LinkedIn. (2025). How to Prepare and Optimise HPLC Mobile Phases. [Link]
  • ACS Publications. (n.d.).
  • MAC-MOD Analytical. (n.d.).
  • Chromatography Online. (n.d.). Rules of Thumb for Reversed-Phase LC. [Link]
  • MDPI. (n.d.). Comprehensive Assessment of Harvesting Method Effects.... [Link]
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Introduction: The Challenge of Analyzing 4-Methyl-3-pentenoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide to optimizing Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the analysis of 4-Methyl-3-pentenoic acid. This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) designed for researchers, scientists, and drug development professionals. As a Senior Application Scientist, this document synthesizes technical accuracy with field-proven insights to ensure robust and reproducible results.

This compound is a short-chain, branched monounsaturated fatty acid.[1] Its analysis by GC-MS presents a common yet significant challenge inherent to all carboxylic acids: the presence of a polar carboxyl group (-COOH). This functional group is prone to hydrogen bonding, which leads to low volatility and a high affinity for active sites within the GC system. Without proper optimization, this results in poor chromatographic performance, characterized by severe peak tailing, low sensitivity, and poor reproducibility.

The cornerstone of a successful method is mitigating these effects, primarily through chemical derivatization, which transforms the problematic carboxyl group into a more volatile and less polar ester. This guide provides a comprehensive framework for method development, from derivatization to final parameter optimization and troubleshooting.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the setup and strategy for analyzing this compound.

Q1: Why is direct GC-MS analysis of this compound so difficult?

Direct injection of underivatized this compound is challenging for two primary reasons:

  • High Polarity: The active hydrogen on the carboxylic acid group readily forms hydrogen bonds, causing strong, undesirable interactions with any active sites (e.g., free silanol groups) in the GC inlet liner, column stationary phase, or connection points.[2] This reversible adsorption is a primary cause of severe peak tailing.[3]

  • Low Volatility: Due to hydrogen bonding, the compound has a lower vapor pressure than its molecular weight would suggest, making efficient and rapid vaporization in the GC inlet difficult. Incomplete vaporization leads to slow sample transfer to the column, contributing to broad, tailing peaks and reduced sensitivity.

Q2: What is derivatization and why is it essential for this analysis?

Derivatization is a chemical reaction that converts a compound into a different, more analytically suitable form without altering the core structure. For carboxylic acids, the goal is to replace the active hydrogen of the carboxyl group with a non-polar group.[4] This process is essential because it:

  • Increases Volatility: By eliminating hydrogen bonding, the derivative becomes much more volatile.

  • Reduces Polarity: The resulting ester is significantly less polar, minimizing interactions with active sites in the system.

  • Improves Thermal Stability: Derivatives are often more stable at the high temperatures used in the GC inlet and oven.

  • Enhances Peak Shape: The combined effects result in sharp, symmetrical peaks, which are crucial for accurate identification and quantification.[4]

Q3: Which derivatization reagent is best for this compound?

The two most common and effective strategies are silylation and alkylation.

Derivatization MethodReagent ExampleDerivative FormedAdvantagesDisadvantages
Silylation BSTFA + 1% TMCSTrimethylsilyl (TMS) EsterFast, quantitative reactions; clean byproducts that are highly volatile.[4]Derivatives are sensitive to moisture and may hydrolyze back to the original acid if samples are not kept anhydrous.
Alkylation BF₃-MethanolMethyl Ester (FAME)Derivatives are very stable and less susceptible to moisture.[4]Reaction conditions can be harsher and may require heating; reagents can be corrosive.

For most applications, silylation with BSTFA is preferred due to its speed and ease of use.

Q4: How do I select the right GC column?

Column selection depends entirely on whether you are analyzing the derivatized or underivatized form.

  • For Derivatized Analytes (Recommended): After derivatization, this compound becomes non-polar. A low-to-mid polarity column, such as a DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane), is ideal. These columns offer excellent resolution and are robust. A standard dimension of 30 m length, 0.25 mm I.D., and 0.25 µm film thickness is a great starting point.[5]

  • For Underivatized Analytes (Not Recommended): If direct analysis is unavoidable, a highly polar, wax-based column specifically designed for free fatty acids, such as a FFAP (Free Fatty Acid Phase) or Stabilwax-DA , is required.[6] These columns have an acidic character to minimize interactions with the analyte but often have lower efficiency and thermal stability.

Q5: What are good starting parameters for a GC-MS method?

The following table provides a robust starting point for the analysis of TMS-derivatized this compound. These parameters should be optimized for your specific instrument and application.

ParameterRecommended SettingRationale
Inlet Mode SplitlessMaximizes analyte transfer to the column for trace-level sensitivity.[7]
Inlet Temperature 250 °CBalances efficient vaporization with minimizing potential thermal degradation.[8]
Purge Flow to Split Vent 50 mL/min at 1.0 minClears the inlet of residual solvent after sample transfer to prevent a broad solvent front.
Carrier Gas HeliumInert and provides good efficiency.
Flow Rate 1.2 mL/min (Constant Flow)Provides a good balance of separation speed and efficiency for a 0.25 mm I.D. column.
Oven Program 60 °C (hold 2 min), then 15 °C/min to 280 °C (hold 5 min)A starting temperature below the solvent's boiling point aids in analyte focusing. The ramp rate allows for good separation of components with different boiling points.[9]
MS Transfer Line Temp 280 °CPrevents condensation of the analyte before it reaches the ion source.
Ion Source Temp 230 °CStandard temperature for electron ionization (EI).
Ionization Energy 70 eVStandard energy for creating reproducible fragmentation patterns.
MS Acquisition Mode Scan (m/z 40-300)For initial method development to identify the analyte and any byproducts. For quantification, switch to Selected Ion Monitoring (SIM).
Q6: What key ions should I look for in the mass spectrum?
  • Underivatized this compound (MW: 114.14): The NIST library spectrum shows characteristic fragment ions at m/z 43, 55, and 99 .[1][10] The molecular ion at m/z 114 is often weak or absent.

  • TMS-derivatized (MW: 186.34): The mass spectrum will be significantly different. Look for the molecular ion at m/z 186 . Key fragments include m/z 171 (loss of a methyl group, [M-15]⁺) and the characteristic TMS ion at m/z 73 ([Si(CH₃)₃]⁺).

Troubleshooting Guide

This guide provides solutions to common problems encountered during the analysis.

Issue: I see severe peak tailing for my analyte.

Peak tailing is the most common issue when analyzing acidic compounds. Use this decision tree to diagnose the cause.

Caption: Decision tree for diagnosing the root cause of peak tailing.

Issue: My sensitivity is very low or my peak is absent.

Low sensitivity can stem from several issues:

  • Analyte Degradation: The inlet temperature may be too high, causing the derivatized analyte to break down. See the protocol below to optimize the inlet temperature.[8][11]

  • Poor Derivatization Yield: If the derivatization reaction is inefficient, there will be very little analyte to detect. Revisit your derivatization protocol, ensuring reagents are fresh and conditions are anhydrous.

  • Adsorption in the System: If derivatization is incomplete, the remaining underivatized acid may be completely adsorbed onto active sites, never reaching the detector. This highlights the importance of a fully deactivated system (liner, column).[12]

  • Incorrect MS Parameters: Ensure you are monitoring the correct ions for the derivatized compound in SIM mode or using an appropriate scan range in Full Scan mode.

Issue: I see extra peaks that I don't expect.
  • Derivatization Byproducts: Some derivatization reagents can produce side products. For example, BSTFA is highly volatile and its byproducts usually elute early, away from the analyte peak.[4] Check the chromatogram of a reagent blank to identify these peaks.

  • Thermal Degradation: If the inlet temperature is too high, you may see smaller peaks appearing just before your main analyte peak. These are breakdown products.[11]

  • Contamination: "Ghost peaks" from previous injections (carryover) can occur if the analyte is adsorbing in the inlet. Replace the inlet liner and septum to resolve this.

Experimental Protocols

Protocol 1: Silylation of this compound using BSTFA

This protocol describes the formation of a trimethylsilyl (TMS) ester for GC-MS analysis.

Materials:

  • Sample containing this compound dissolved in a compatible solvent (e.g., pyridine, acetonitrile).

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (trimethylchlorosilane).

  • Reaction vial with a PTFE-lined cap.

  • Heating block or oven.

Procedure:

  • Sample Preparation: Pipette an aliquot of the sample solution into a 2 mL autosampler vial. If the sample is in an aqueous matrix, it must first be extracted into an organic solvent and thoroughly dried (e.g., using anhydrous sodium sulfate).

  • Evaporation: Gently evaporate the solvent to dryness under a stream of nitrogen gas. It is critical that no water remains, as it will consume the derivatization reagent.[13]

  • Reagent Addition: Add 50 µL of a solvent like pyridine to reconstitute the dried extract. Then, add 100 µL of BSTFA + 1% TMCS to the vial.

  • Reaction: Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC-MS.

Caption: Workflow for BSTFA derivatization of this compound.

Protocol 2: Experimental Optimization of Inlet Temperature

This protocol provides a self-validating system to find the optimal inlet temperature.

Objective: To find the temperature that provides the highest analyte response (peak area) without causing thermal degradation.

Procedure:

  • Prepare Standard: Prepare a mid-level concentration standard of derivatized this compound.

  • Set Initial Temperature (T1): Set the GC inlet temperature to a low starting point, e.g., 220 °C.

  • Equilibrate and Inject: Allow the system to equilibrate for 20 minutes. Perform three replicate injections of the standard.

  • Data Collection (T1): Record the peak area for each injection. Calculate the average peak area and Relative Standard Deviation (RSD). Note the peak shape.

  • Increase Temperature (T2): Increase the inlet temperature to 250 °C. Allow the system to equilibrate.

  • Data Collection (T2): Repeat step 4 at 250 °C.

  • Increase Temperature (T3): Increase the inlet temperature to 280 °C. Allow the system to equilibrate.

  • Data Collection (T3): Repeat step 4 at 280 °C.

  • Analysis: Compare the average peak areas at each temperature. The optimal temperature is the one that provides the highest peak area with good symmetry and low RSD. A decrease in peak area at higher temperatures is a strong indicator of thermal degradation.[8]

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • NIST. (n.d.). 3-Pentenoic acid, 4-methyl-. NIST Chemistry WebBook.
  • SIELC Technologies. (2018). Separation of 3-Pentenoic acid, 4-methyl- on Newcrom R1 HPLC column.
  • Agilent Technologies. (2024). An Overview of GC Column Selection for Traditional and New Methods for the Analysis of Fatty Acid Methyl Esters (FAMEs).
  • Agilent Technologies. (2009). GC Troubleshooting Series Part Four: Tailing Peaks.
  • Agilent Technologies. (n.d.). GC Inlets An Introduction.
  • Lindeque, J. Z. (2024). Targeted analysis of organic acids with GC-MS/MS: Challenges and prospects. Analytical Biochemistry, 694, 115620.
  • Encyclopedia of Chromatography. (n.d.). Acids: Derivatization for GC Analysis.
  • Lee, S. H., & Lee, K. R. (1997). GC-MS determination of organic acids with solvent extraction after cation-exchange chromatography. Clinical Chemistry, 43(12), 2384-2388.
  • Chromatography Forum. (2016). Inlet temperature GCMS.
  • Element Lab Solutions. (n.d.). GC Diagnostic Skills I | Peak Tailing.
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  • Erndim. (n.d.). Organic Acids Qualitative Analysis in Urine by GCMS.
  • Padarauskas, A., & Judžentienė, A. (2005). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Chemija, 16(2), 41-45.
  • Restek Corporation. (2018). GC Troubleshooting—Tailing Peaks.
  • Restek Corporation. (2020). Optimizing Splitless Injections: Inlet Temperature.
  • Phenomenex. (2025). Temperature Programming for Better GC Results.
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"stability issues of 4-Methyl-3-pentenoic acid in solution"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Methyl-3-pentenoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the stability challenges associated with this compound in solution. As a methyl-branched, monounsaturated short-chain fatty acid, its unique structure presents specific handling and storage considerations that are critical for experimental success and data integrity.[1][2]

Section 1: The Chemical Basis of Instability

Understanding the stability of this compound begins with its molecular structure. Two key features govern its reactivity: the carboxylic acid headgroup and the carbon-carbon double bond within its five-carbon backbone.

  • Carboxylic Acid Group (-COOH): This functional group's behavior is highly dependent on the solution's pH. In acidic to neutral conditions, it remains largely protonated. In basic conditions, it deprotonates to form the carboxylate anion (-COO⁻), which can alter its solubility, reactivity, and interactions with other molecules. The stability of fatty acid systems can be significantly influenced by subtle changes in pH.[3][4]

  • Carbon-Carbon Double Bond (C=C): Located at the 3-position, this double bond is a site of high electron density, making it susceptible to electrophilic attack and, most importantly, oxidation.[5] This reactivity is the primary source of degradation, leading to the formation of impurities that can compromise experimental results.

Section 2: Frequently Asked Questions (FAQs) on Solution Stability

This section addresses common issues encountered when working with this compound in solution.

Q1: My solution of this compound is gradually turning yellow. What is causing this discoloration?

A1: The yellowing of your solution is a classic indicator of oxidative degradation. The primary culprit is the reaction of the carbon-carbon double bond with atmospheric oxygen, a process known as autoxidation. This can be accelerated by exposure to light and trace metal ions. The mechanism likely involves the formation of hydroperoxides at the carbon atom adjacent to the double bond. These initial products can then undergo further reactions to form conjugated systems (molecules with alternating double and single bonds), which absorb light in the visible spectrum, appearing yellow to the human eye.

Q2: I've observed a decrease in the concentration of my compound in an aqueous buffer over 24 hours. Why is this happening?

A2: A decrease in concentration in an aqueous solution can be attributed to several factors, often working in concert:

  • pH-Dependent Degradation: The stability of unsaturated fatty acids can be highly pH-dependent.[6][7] Extreme pH values (both acidic and basic) can catalyze the hydration of the double bond or other rearrangement reactions. It is crucial to determine the optimal pH range for the compound's stability.

  • Oxidative Degradation: As mentioned in A1, oxidation is a major degradation pathway. In aqueous buffers, the presence of dissolved oxygen and potential metal ion contaminants from salts can accelerate this process.

  • Adsorption: Depending on the container material (e.g., certain plastics), the compound may adsorb to the surface, leading to an apparent decrease in solution concentration. Using glass or polypropylene vials is generally recommended.

Q3: After leaving my sample on the benchtop, I see new, unexpected peaks in my HPLC/GC analysis. What might these be?

A3: The appearance of new peaks strongly suggests degradation. The likely culprits are:

  • Photo-degradation: Exposure to ambient or UV light can provide the energy needed to initiate degradation reactions. Unsaturated compounds are particularly susceptible to photo-isomerization (e.g., cis-trans changes) or photo-oxidation.[8][9] It is imperative to protect solutions from light by using amber vials or covering them with aluminum foil.

  • Oxidation Products: The new peaks could be various oxidation products, such as aldehydes, ketones, or shorter-chain carboxylic acids, resulting from the cleavage of the double bond.[10][11]

  • Isomers: In some cases, acidic or basic conditions can catalyze the migration of the double bond to a more stable position, resulting in isomeric impurities.

Q4: What are the optimal storage conditions for stock solutions of this compound?

A4: Based on its chemical structure and general handling procedures for unsaturated fatty acids, the following storage conditions are recommended:

  • Temperature: Store solutions at low temperatures, ideally -20°C or -80°C for long-term storage, to slow down the rate of chemical degradation. For short-term use, 2-8°C is acceptable.[12]

  • Atmosphere: To prevent oxidation, overlay the solution with an inert gas like argon or nitrogen before sealing the container.[13] This is especially critical for long-term storage.

  • Light: Always store solutions in amber glass vials or protect clear vials from light.[14]

  • Solvent: Choose a solvent in which the compound is highly soluble and stable. Anhydrous organic solvents like ethanol, methanol, or DMSO are often preferable to aqueous buffers for long-term stock solutions.

Q5: How do I choose the right solvent for my experiments to maximize stability?

A5: The choice of solvent is critical and depends on the downstream application.

  • For Stock Solutions: Use a high-purity, anhydrous organic solvent such as ethanol, acetonitrile, or DMSO. These solvents have low reactivity and can be stored at very low temperatures.

  • For Aqueous Assays: Prepare fresh dilutions from your organic stock solution into your aqueous buffer immediately before use. Avoid storing the compound in aqueous buffers for extended periods. If you must, conduct a preliminary stability test to determine how long it remains viable under your specific conditions (pH, temperature). Degas the buffer before use to remove dissolved oxygen.

Section 3: Troubleshooting Guide

Use this guide to quickly diagnose and resolve common stability issues.

Observed Problem Potential Cause(s) Recommended Action(s)
Change in solution color (e.g., yellowing) Oxidative degradation1. Prepare fresh solutions. 2. Store under an inert atmosphere (argon/nitrogen). 3. Protect from light. 4. Consider adding an antioxidant (e.g., BHT), if compatible with your experiment.
Appearance of new peaks in chromatogram Photodegradation, Oxidation, Thermal Stress1. Confirm identity of peaks via mass spectrometry if possible. 2. Always use amber vials or foil-wrapped containers. 3. Avoid leaving solutions at room temperature or on a hot plate. 4. Prepare solutions fresh and use immediately.
Poor reproducibility between experiments Inconsistent solution stability1. Standardize solution preparation, handling, and storage procedures. 2. Prepare and use solutions on the same day. 3. Perform a forced degradation study to understand stability limits (see Protocol 4.2).
Loss of compound potency or concentration General degradation, Adsorption1. Review all storage and handling procedures (light, temp, atmosphere). 2. Use silanized glass or polypropylene vials to minimize adsorption. 3. Quantify concentration immediately after preparation and before use.

Section 4: Protocols for Stability Assessment

These protocols provide a framework for handling the compound and proactively assessing its stability.

Protocol 4.1: Recommended Handling and Storage Procedures
  • Receiving: Upon receipt, store the neat compound in a tightly sealed container in a cool, dry, and well-ventilated place as recommended by the supplier.[15]

  • Weighing: Weigh the compound quickly in a controlled environment to minimize exposure to air and humidity.

  • Solubilization: Prepare a concentrated stock solution in an anhydrous organic solvent (e.g., ethanol, DMSO).

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes in amber glass vials.

  • Inerting: Before sealing, flush the headspace of each vial with a gentle stream of inert gas (argon or nitrogen).

  • Storage: Store the aliquots at -20°C or below for long-term storage. For daily use, keep one aliquot at 2-8°C for no more than a few days.

Protocol 4.2: Designing and Performing a Forced Degradation Study

Forced degradation (or stress testing) is essential for identifying potential degradation products and developing a stability-indicating analytical method.[16][17] The goal is to achieve 5-20% degradation of the active compound.[18]

  • Prepare Samples: Prepare several identical solutions of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Apply Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl. Incubate at 60°C for 2, 6, 12, and 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH. Incubate at 60°C for 2, 6, 12, and 24 hours.

    • Oxidation: Add 3% H₂O₂. Store at room temperature, protected from light, for 2, 6, 12, and 24 hours.

    • Thermal Degradation: Incubate a solution at 80°C (in a sealed vial) for 1, 3, and 7 days. Also, test the solid compound under the same conditions.

    • Photostability: Expose a solution to a calibrated light source as per ICH Q1B guidelines. Include a dark control sample wrapped in foil.

  • Neutralization & Analysis: At each time point, draw a sample. Neutralize the acid and base samples with an equimolar amount of base or acid, respectively. Dilute all samples to a standard concentration.

  • Analysis: Analyze all stressed samples, a time-zero sample, and a non-stressed control using a suitable analytical method (see Protocol 4.3).

  • Evaluation: Compare the chromatograms to identify new peaks (degradants) and calculate the loss of the parent compound. Aim for a mass balance close to 100%.

Protocol 4.3: Stability-Indicating HPLC-UV Method

A robust analytical method is required to separate the parent compound from any potential degradants.

  • Instrumentation: HPLC with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Scan from 200-400 nm. Select an optimal wavelength where the parent compound has good absorbance (e.g., ~210-220 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Justification: This reverse-phase method is a standard approach for separating small organic molecules of moderate polarity. The acidic mobile phase (formic acid) ensures that the carboxylic acid group is fully protonated, leading to consistent retention and sharp peak shapes.[19] The gradient elution is crucial for separating the parent compound from potentially more polar or less polar degradation products generated during stress testing.

Section 5: Data Interpretation & Visualization

Visualizing Potential Degradation and Experimental Workflow

The following diagrams illustrate the key concepts discussed in this guide.

G cluster_0 Potential Oxidative Degradation Pathway Parent This compound Stress O₂, Light, Metal Ions Parent->Stress exposed to Intermediate Allylic Hydroperoxide Intermediate Stress->Intermediate leads to Products Degradation Products (e.g., Aldehydes, Ketones, Shorter-chain acids) Intermediate->Products decomposes to

Caption: A simplified potential pathway for oxidative degradation.

G cluster_1 Forced Degradation Study Workflow Prep Prepare Stock Solution Stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxidant) Prep->Stress Sample Collect & Neutralize Samples at Timepoints Stress->Sample Analyze Analyze via Stability- Indicating HPLC Method Sample->Analyze Evaluate Evaluate Data: - Identify Degradants - Calculate % Degradation - Assess Mass Balance Analyze->Evaluate

Caption: Workflow for conducting a forced degradation study.

G cluster_2 Troubleshooting Decision Tree Start Unexpected Results (e.g., new peaks, low potency) CheckHandling Review Handling? (Fresh solution? Protected from light?) Start->CheckHandling First CheckStorage Review Storage? (Temp? Inert gas? Vial type?) CheckHandling->CheckStorage Yes RedoHandling Prepare Fresh Solution Using Best Practices CheckHandling->RedoHandling No RedoStorage Re-aliquot Stock Under Inert Gas CheckStorage->RedoStorage No PerformFDS Conduct Forced Degradation Study CheckStorage->PerformFDS Yes, still issues

Caption: A decision tree for troubleshooting stability issues.

Section 6: References

  • Butinar, B., et al. (2023). Comprehensive Assessment of Harvesting Method Effects on FAEE, Waxes, Fatty Acids, Phenolics, Volatiles, and Sensory Characteristics of Buža Virgin Olive Oil. MDPI. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

  • Wikipedia. (n.d.). Pentenoic acid. Retrieved from [Link]

  • ChemBK. (2024). 4-Methylpent-3-enoic acid. Retrieved from [Link]

  • Cheméo. (n.d.). 4-Pentenoic acid, 3-methyl-, methyl ester. Retrieved from [Link]

  • Mol-Instincts. (n.d.). This compound 504-85-8 wiki. Retrieved from [Link]

  • Tsvetanova, E., et al. (2024). Evaluation of Pyrrole Heterocyclic Derivatives as Selective MAO-B Inhibitors and Neuroprotectors. MDPI. Retrieved from [Link]

  • Shinde, S. L., et al. (2014). Forced Degradation and Stability Testing. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • Ashenhurst, J. (2015). Demystifying The Mechanisms of Alcohol Oxidations. Master Organic Chemistry. Retrieved from [Link]

  • De Rosa, M., et al. (1976). Effects of pH and temperature on the fatty acid composition of bacillus acidocaldarius. PubMed. Retrieved from [Link]

  • Ryalls, J. M. W., et al. (2017). Atmospheric Degradation of Ecologically Important Biogenic Volatiles. Pure. Retrieved from [Link]

  • ResearchGate. (2026). Determination of 4-methyl-3-penten-2-one (mesityloxide) in the workplace air using high-performance liquid chromatography (HPLC-DAD). Retrieved from [Link]

  • Zhang, Y., et al. (2025). Separation and photostability analysis of retinoic acid isomers and their derivatives based on ion mobility mass spectrometry and theoretical calculations. PubMed. Retrieved from [Link]

  • Hawe, A. (2011). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Retrieved from [Link]

  • Kim, S. J., & Choe, E. (2019). Effects of pH on the rates of lipid oxidation in oil–water system. ResearchGate. Retrieved from [Link]

  • Leah4sci. (2016). Oxidation of Alcohols to Aldehyde Ketone and Carboxylic Acid. YouTube. Retrieved from [Link]

  • Wang, A. X., et al. (2021). Subtle changes in pH affect the packing and robustness of fatty acid bilayers. Soft Matter (RSC Publishing). Retrieved from [Link]

  • ResearchGate. (2015). Oxidation of aldehydes and alcohols to carboxylic acids using NaClO under microwave irradiation or classical heating without a catalyst. Retrieved from [Link]

  • Hiltunen, J. K., et al. (1986). Metabolism of 4-pentenoic acid and inhibition of thiolase by metabolites of 4-pentenoic acid. PubMed. Retrieved from [Link]

  • ResearchGate. (2025). Thermal Degradation of Environmentally Degradable Poly(hydroxyalkanoic acid)s. Retrieved from [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. NIH. Retrieved from [Link]

  • Jones, A. C., et al. (2022). Unravelling the Major Factors in Photo-oxidative Stability of Anthradithiophene Derivatives. Retrieved from [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]

  • Jo, K., et al. (2013). Significant influence of particular unsaturated fatty acids and pH on the volatile compounds in meat-like model systems. PubMed. Retrieved from [Link]

  • Waterman, K. C., & Adami, R. C. (2005). Oxidative degradation of pharmaceuticals: theory, mechanisms and inhibition. PubMed. Retrieved from [Link]

  • ResearchGate. (2025). Fatty acid monolayer dissociation and collapse: Effect of pH and cations. Retrieved from [Link]

  • BBS PIK CHEMISTRY. (2022). OXIDATION OF CARBOXYLIC ACIDS 9701 9701 CIE CAIE CAMBRIDGE CHEMISTRY. YouTube. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

Sources

Technical Support Center: Degradation of 4-Methyl-3-pentenoic Acid in Experimental Settings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Methyl-3-pentenoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this compound in their experiments. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address challenges related to the stability and degradation of this compound. Our goal is to equip you with the scientific rationale behind experimental choices to ensure the integrity of your results.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound.

Scenario 1: Inconsistent Analytical Results and Loss of Purity Over Time

Problem: You observe a decrease in the peak area of this compound and the appearance of new, unidentified peaks in your chromatograms (HPLC/GC) over a short period.

Possible Causes and Solutions:

  • Oxidative Degradation: The double bond in this compound is susceptible to oxidation, especially when exposed to air and/or light.[1][2] This can lead to the formation of various byproducts.

    • Solution:

      • Inert Atmosphere: Prepare and store solutions under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[1]

      • Light Protection: Store the compound and its solutions in amber vials or protect them from light to prevent photolytic degradation.[1]

      • Antioxidants: If compatible with your experimental system, consider the addition of a small amount of an antioxidant like butylated hydroxytoluene (BHT).

  • Hydrolysis: While the carboxylic acid itself is stable to hydrolysis, impurities or other components in your experimental matrix could catalyze degradation.

    • Solution:

      • pH Control: Ensure the pH of your solutions is controlled and documented. Unintended pH shifts can accelerate degradation.

      • High-Purity Solvents: Use high-purity, degassed solvents for your experiments to avoid contaminants that could initiate degradation.

  • Thermal Degradation: Although the boiling point is high (around 207.5°C), prolonged exposure to even moderately elevated temperatures can cause degradation.[3]

    • Solution:

      • Controlled Temperature: Store stock solutions and samples at recommended low temperatures, such as in a refrigerator or freezer, when not in use.[4][5]

      • Minimize Heat Exposure: During sample preparation, avoid prolonged heating. If heating is necessary, do so for the shortest possible time at the lowest effective temperature.

Scenario 2: Formation of Particulates or Haziness in Solution

Problem: You notice the formation of a precipitate or a hazy appearance in your solutions of this compound.

Possible Causes and Solutions:

  • Polymerization: The terminal alkene functionality, under certain conditions (e.g., presence of radical initiators, light), could potentially lead to polymerization.[1]

    • Solution:

      • Storage Conditions: Adhere strictly to storage recommendations: cool, dark, and under an inert atmosphere.[1][3]

      • Inhibitors: For long-term storage of the neat compound, the presence of a polymerization inhibitor might be necessary. Check with your supplier for recommendations.

  • Incompatibility with Solvent: The compound may have limited solubility or react with certain solvents over time. This compound is soluble in alcohol and ether, and slightly soluble in water.[4][6]

    • Solution:

      • Solvent Selection: Use solvents in which the compound is known to be stable and soluble.

      • Fresh Solutions: Prepare solutions fresh before use whenever possible to minimize the time for potential degradation or precipitation to occur.[1]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the primary predicted degradation pathways for this compound?

A1: Based on its chemical structure (an unsaturated carboxylic acid), the primary predicted degradation pathways are:

  • Oxidation: The carbon-carbon double bond is the most likely site for oxidation. This can lead to the formation of epoxides, aldehydes, ketones, or even cleavage of the double bond to form smaller carboxylic acids and ketones.[1][2]

  • Photodegradation: Exposure to UV light can induce reactions at the double bond, potentially leading to isomerization, cyclization, or polymerization.[7][8]

  • Radical Reactions: The allylic position (the carbon atom adjacent to the double bond) can be susceptible to radical abstraction, leading to a variety of degradation products.

Q2: How should I properly store this compound to ensure its stability?

A2: To ensure long-term stability, store this compound under the following conditions:

  • Temperature: Store in a cool place, such as a refrigerator (2-8°C).[4]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[1]

  • Light: Protect from light by using amber glass vials or storing in a dark location.[1]

  • Moisture: Keep in a tightly sealed container to prevent the absorption of moisture.[1][3]

Q3: An unknown peak is growing in my chromatogram over time. How can I identify it?

A3: The appearance and growth of a new peak suggest the formation of a degradation product. To identify this unknown peak, Mass Spectrometry (MS) is the recommended technique.

  • LC-MS or GC-MS: Couple your liquid or gas chromatography system to a mass spectrometer. The mass-to-charge ratio of the impurity will provide crucial information for its identification.

  • Forced Degradation Studies: To confirm the identity of the degradant, you can perform a forced degradation study (see protocol below). By intentionally degrading the compound under specific conditions (e.g., oxidation), you can see if the peak of interest increases significantly, which helps in its identification.[9][10]

Q4: Are there any known incompatibilities for this compound?

A4: While specific incompatibility data is limited, as a general principle for unsaturated carboxylic acids, you should avoid:

  • Strong Oxidizing Agents: These will readily react with the double bond.

  • Strong Bases: While it is a weak acid, strong bases will deprotonate the carboxylic acid, and may also promote other reactions.

  • Radical Initiators: These can lead to unwanted side reactions, including polymerization.

Part 3: Experimental Protocols and Data Presentation

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a systematic approach to investigate the degradation of this compound under various stress conditions.[9][11][12]

Objective: To identify potential degradation products and pathways for this compound.

Materials:

  • This compound

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • pH meter

  • HPLC or GC system with a suitable detector (e.g., DAD, MS)

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent, such as a mixture of acetonitrile and water.

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl to the stock solution. Heat at a controlled temperature (e.g., 60°C) and take samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before analysis.

    • Base Hydrolysis: Add 0.1 M NaOH to the stock solution. Maintain at room temperature and take samples at various time points. Neutralize the samples before analysis.

    • Oxidative Degradation: Add 3% H₂O₂ to the stock solution. Keep the solution at room temperature, protected from light, and take samples at various time points.

    • Thermal Degradation: Place the solid compound or the stock solution in a temperature-controlled oven at a high temperature (e.g., 70°C). Take samples at various time points.

    • Photolytic Degradation: Expose a solution of the compound to a UV light source in a photostability chamber. Take samples at various time points.

  • Analysis: Analyze the samples using a validated stability-indicating chromatographic method (e.g., HPLC-UV/MS or GC-MS) to separate and identify the parent compound and any degradation products.

Data Presentation: Summary of Forced Degradation Results
Stress ConditionDuration% Degradation of this compoundNumber of Degradation ProductsMajor Degradant Peak (Retention Time)
0.1 M HCl, 60°C24 hours
0.1 M NaOH, RT24 hours
3% H₂O₂, RT24 hours
70°C24 hours
Photolysis (UV)24 hours

(Note: This table should be filled in with your experimental data.)

Part 4: Visualizations

Predicted Degradation Pathways

G parent This compound oxidation Oxidation (e.g., H₂O₂) parent->oxidation photolysis Photolysis (UV Light) parent->photolysis thermal Thermal Stress parent->thermal epoxide Epoxide Derivative oxidation->epoxide cleavage Oxidative Cleavage Products (e.g., Acetone, Malonic Acid) oxidation->cleavage isomer Isomerization Products photolysis->isomer

Caption: Predicted degradation pathways of this compound.

Experimental Workflow for a Forced Degradation Study

G cluster_stress Stress Conditions acid Acid Hydrolysis sampling Sample at Time Points acid->sampling base Base Hydrolysis base->sampling oxidation Oxidation oxidation->sampling thermal Thermal thermal->sampling photo Photolysis photo->sampling start Prepare Stock Solution of this compound start->acid start->base start->oxidation start->thermal start->photo analysis Analyze via LC-MS or GC-MS sampling->analysis end Identify Degradants & Determine Pathways analysis->end

Caption: Experimental workflow for a forced degradation study.

References

  • 4-Methylpent-3-enoic acid - ChemBK. (2024-04-09).
  • 4-Pentenoic acid, 2-methyl- - Synerzine. (2018-06-22).
  • This compound, 504-85-8 - The Good Scents Company. (n.d.).
  • This compound | C6H10O2 | CID 68158 - PubChem. (n.d.).
  • 3-Pentenoic acid, 4-methyl- - the NIST WebBook. (n.d.).
  • 3-Pentenoic acid, 4-methyl- - the NIST WebBook. (n.d.).
  • 3-Pentenoic acid, 4-methyl - SIELC Technologies. (n.d.).
  • Forced Degradation and Stability Testing - International Journal of Pharmaceutical Sciences Review and Research. (2014-05-31).
  • Photodegradation of Pollutants in the Hydrophobic Cores of Dissolved Organic Matter: When Is It Important? - PMC - NIH. (2023-05-08).
  • Forced Degradation Studies for Biopharmaceuticals - BioPharm International. (n.d.).
  • Effect of humic acids on photodegradation of chloroacetanilide herbicides under UV irradiation - PubMed. (n.d.).
  • Determination of 4-methyl-3-penten-2-one (me-sityloxide) in the workplace air using high-performance liquid chromatography (HPLC-DAD). Air Monitoring Method - ResearchGate. (2024-01-02).
  • Oxidation of unsaturated carboxylic acids under hydrothermal conditions - PubMed. (n.d.).
  • Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2022-11-30).
  • Chemical Properties of 4-Pentenoic acid, 3-methyl-, methyl ester (CAS 20459-97-6). (n.d.).
  • Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. (n.d.).
  • Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. (n.d.).
  • This compound 504-85-8 wiki. (n.d.).
  • Aldehydes, Ketones, and Carboxylic Acids | PDF - Scribd. (n.d.).
  • This compound - Stenutz. (n.d.).

Sources

Technical Support Center: Overcoming Solubility Challenges with 4-Methyl-3-pentenoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 4-Methyl-3-pentenoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for the solubility challenges associated with this compound. Our approach is rooted in fundamental physicochemical principles to empower you with the knowledge to not only solve immediate issues but also to proactively design robust experimental and formulation strategies.

Section 1: Understanding the Challenge: Physicochemical Profile of this compound

This section addresses the fundamental properties of this compound that govern its solubility behavior.

FAQ: Core Properties

Question: What makes this compound poorly soluble in aqueous solutions?

Answer: The solubility of this compound is dictated by a balance between its hydrophilic and hydrophobic components. It possesses a hydrophilic carboxylic acid group capable of hydrogen bonding and a hydrophobic six-carbon branched alkyl chain. As the carbon chain length increases in carboxylic acids, the hydrophobic character becomes more dominant, leading to decreased water solubility.[1]

Question: What are the key physicochemical parameters I should be aware of?

Answer: Understanding the following parameters is critical for troubleshooting solubility issues.

ParameterValueSignificance
Molecular Formula C6H10O2Provides the elemental composition.[2][3]
Molecular Weight 114.14 g/mol Essential for calculating molar concentrations.[2][3]
pKa ~4.60 (at 25°C)The pKa is the pH at which the compound is 50% ionized. This is the most critical parameter for pH-dependent solubility manipulation.[3]
LogP ~1.57The octanol-water partition coefficient (LogP) indicates its lipophilicity. A positive value suggests a preference for lipidic (non-polar) environments over aqueous ones.[4]
General Solubility Soluble in alcohol and ether solvents.[3]Indicates that organic solvents or co-solvent systems will be effective.

Section 2: Fundamental Solubility Enhancement Strategies

This section provides detailed protocols for the most direct methods to improve the solubility of this compound.

Strategy 1: pH Adjustment

Question: How can I use pH to increase the solubility of this compound?

Answer: As a carboxylic acid, the solubility of this compound is highly dependent on pH. The carboxylic acid group (-COOH) is weakly acidic and can be deprotonated to its highly soluble carboxylate form (-COO⁻). According to the Henderson-Hasselbalch equation, when the pH of the solution is above the pKa of the compound (~4.60), the ionized, more soluble form will predominate.[3] Increasing the pH of your aqueous solvent will significantly increase solubility.[5][6]

Experimental Protocol: Preparing an Aqueous Stock Solution by pH Adjustment
  • Preparation: Weigh the desired amount of this compound.

  • Initial Slurry: Add a portion of your desired aqueous buffer (e.g., PBS, TRIS) to the compound to create a slurry. Do not add the full volume yet.

  • pH Adjustment: While stirring, add a small amount of a suitable base (e.g., 1 M NaOH) dropwise. Monitor the pH of the solution using a calibrated pH meter.

  • Dissolution: As the pH increases and surpasses the pKa of ~4.6, you will observe the compound dissolving.

  • Final pH and Volume: Continue adding the base until the compound is fully dissolved and the pH is at the desired level (typically, a pH of 7.0-7.4 is targeted for physiological compatibility). A good rule of thumb is to adjust the pH to at least 2 units above the pKa for near-complete ionization and solubilization.

  • q.s. to Volume: Once dissolved, add the remaining aqueous buffer to reach your final target volume and concentration.

  • Sterilization (if required): Filter-sterilize the final solution using a 0.22 µm syringe filter compatible with your solution.

Strategy 2: Co-solvency

Question: When should I use a co-solvent, and which one should I choose?

Answer: Co-solvency is a powerful technique used to increase the solubility of poorly water-soluble drugs by adding a water-miscible organic solvent to the aqueous medium.[5][7] This method is ideal when pH modification is not desirable or insufficient. The co-solvent works by reducing the polarity of the aqueous environment, which lessens the interfacial tension between the hydrophobic solute and the solvent.[7]

Commonly used co-solvents in pharmaceutical and research settings include ethanol, propylene glycol, polyethylene glycol 400 (PEG 400), and dimethyl sulfoxide (DMSO).[8][9][10] The choice depends on the specific application and any downstream constraints (e.g., cell toxicity).

Decision Workflow for Solubility Enhancement

A Start: Need to dissolve This compound B Is the final solution purely aqueous (e.g., for buffer)? A->B D Yes B->D Yes E No B->E No C Can the experimental system tolerate organic solvents? F Yes C->F Yes G No C->G No H Use pH Adjustment Strategy. Target pH > 6.6. D->H E->C I Use Co-Solvent Strategy. (e.g., DMSO, Ethanol) F->I J Consider Advanced Strategies: - Cyclodextrin Complexation - Lipid-based formulations G->J K Evaluate solvent toxicity for your specific assay. I->K

Caption: Decision tree for selecting a solubility strategy.

Experimental Protocol: Co-solvent Stock Solution Preparation
  • Solvent Selection: Choose a biocompatible co-solvent (e.g., DMSO for cell culture applications).

  • High-Concentration Stock: Prepare a high-concentration stock solution of this compound in 100% of your chosen co-solvent (e.g., 100 mM in DMSO). Ensure complete dissolution by vortexing or brief sonication.

  • Serial Dilution: To avoid precipitation when adding to an aqueous medium, perform a serial or intermediate dilution.[11]

    • Warm your final aqueous medium (e.g., cell culture media) to 37°C.[12]

    • Create an intermediate dilution by adding a small volume of the high-concentration stock into a small volume of the pre-warmed medium.

    • Add this intermediate dilution to the final volume of the medium to reach your desired working concentration. This gradual dilution helps prevent the compound from "crashing out" of the solution.[11]

Section 3: Advanced Formulation Strategy: Cyclodextrin Inclusion

Question: My experiment is sensitive to both pH changes and organic solvents. What other options do I have?

Answer: In such cases, forming an inclusion complex with cyclodextrins is an excellent strategy. Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[13][14] They can encapsulate hydrophobic molecules, like this compound, within their cavity, effectively shielding the hydrophobic portion from the aqueous environment and increasing its apparent water solubility.[13][15] This is a widely used technique in drug formulation to enhance solubility and stability.[16]

Mechanism of Cyclodextrin Inclusion

cluster_0 Before Complexation cluster_1 Inclusion Complex Compound This compound (Hydrophobic) Complex Soluble Inclusion Complex Compound->Complex Encapsulation CD Cyclodextrin (Hydrophobic Cavity) CD->Complex Water Water Molecules

Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.

Experimental Protocol: Preparation of a Cyclodextrin Inclusion Complex

This protocol uses Hydroxypropyl-β-cyclodextrin (HP-β-CD), which has enhanced solubility and is commonly used.

  • Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in water or your desired buffer at a known concentration (e.g., 10% w/v).

  • Add Compound: Add an excess amount of this compound to the HP-β-CD solution.

  • Equilibration: Seal the container and stir the mixture vigorously at a controlled temperature (e.g., 25°C) for 24-48 hours to allow the system to reach equilibrium.

  • Separation of Undissolved Compound: After equilibration, separate the undissolved this compound by centrifugation followed by filtration of the supernatant through a 0.22 µm filter.

  • Quantification: The clear filtrate now contains the water-soluble inclusion complex. It is crucial to determine the concentration of this compound in this solution using an appropriate analytical method like HPLC-UV or GC-MS to know the exact solubility enhancement achieved.[17]

Section 4: Troubleshooting Common Experimental Problems

Question: I added my DMSO stock of this compound to my cell culture media, and it immediately turned cloudy. What happened?

Answer: This is a classic case of a compound "crashing out" or precipitating upon rapid dilution in an aqueous environment.[11] The DMSO concentration is instantly lowered, and the compound, which is not soluble in the aqueous media at that concentration, precipitates.

Solutions:

  • Lower the Final Concentration: Your target concentration may exceed the aqueous solubility limit of the compound. Perform a solubility test to find the maximum soluble concentration.[11]

  • Use Pre-warmed Media: Always add the compound to media that has been pre-warmed to 37°C, as solubility often decreases at lower temperatures.[11]

  • Employ Serial Dilution: As described in the co-solvency protocol, create an intermediate dilution in a small volume of media first before adding to the final volume. This gradual change in solvent polarity is often sufficient to prevent precipitation.[11]

Question: My media looked fine initially, but after a few hours in the incubator, I see a precipitate. What could be the cause?

Answer: This delayed precipitation can be due to several factors:

  • Temperature Changes: If the media was prepared at room temperature and then moved to a 37°C incubator, or if there are temperature fluctuations, this can affect solubility.

  • Interaction with Media Components: The compound may slowly interact with salts, proteins, or other components in the media to form insoluble complexes.[11]

  • pH Shift due to Cellular Metabolism: As cells grow, they can alter the pH of the culture medium.[11] If the pH drops, it could fall below the pKa of this compound, causing the protonated, less soluble form to precipitate. Monitor the pH of your culture, especially in dense cultures.

Section 5: Quantitative Analysis

Question: How can I confirm the concentration of this compound in my final preparation?

Answer: After employing any solubility enhancement technique, it is good practice to verify the final concentration. The choice of analytical method depends on the available equipment and the complexity of your sample matrix.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is a versatile method. This compound has a chromophore due to the carbon-carbon double bond conjugated with the carboxylic acid, making direct UV detection feasible.[17] A reverse-phase C18 column with a mobile phase of acetonitrile and water with an acid modifier (like phosphoric or formic acid) is a common starting point.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for volatile compounds. To improve chromatographic performance, the carboxylic acid can be converted to a more volatile ester derivative before analysis.[17]

References
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • ChemBK. (2024). 4-Methylpent-3-enoic acid.
  • Cheméo. (n.d.). 4-Pentenoic acid, 3-methyl-, methyl ester.
  • SIELC Technologies. (2018). 3-Pentenoic acid, 4-methyl-.
  • Human Metabolome Database. (2012). Showing metabocard for 4-Pentenoic acid (HMDB0031602).
  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs.
  • NIH National Library of Medicine. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
  • Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
  • Co-solvency and anti-solvent method for the solubility enhancement. (2024).
  • NIH National Library of Medicine. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
  • MDPI. (n.d.). Cyclodextrins, Surfactants and Their Inclusion Complexes.
  • NIH National Library of Medicine. (n.d.). Drug Solubility: Importance and Enhancement Techniques.
  • ResearchGate. (2026). Determination of 4-methyl-3-penten-2-one (me-sityloxide) in the workplace air using high-performance liquid chromatography (HPLC-DAD). Air Monitoring Method.
  • PubMed. (1997). Binding of cyclodextrins to alicyclic and aromatic substrates: complex formation of alpha-, beta-, and gamma-cyclodextrins with substituted cyclohexanecarboxylic acids and phenylalkanoic acids.
  • SciSpace. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach.
  • Purdue e-Pubs. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications.
  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.
  • bepls. (2022). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach.
  • OAText. (2016). Inclusion complex formation of cyclodextrin with its guest and their applications.
  • BioProcess International. (2014). Troubleshooting Cell Culture Media for Bioprocessing.
  • MDPI. (n.d.). Strategies for Enhancing the Bioavailability of Poorly Soluble Drugs, 2nd Edition.
  • ACS Publications. (2006). Kinetic Study for the Inclusion Complex of Carboxylic Acids with Cyclodextrin by the Ultrasonic Relaxation Method.
  • Wikipedia. (n.d.). Cosolvent.
  • Waters. (n.d.). Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector.
  • NIH National Library of Medicine. (n.d.). Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside.
  • The Royal Society of Chemistry. (2021). Tactics to Improve Solubility.
  • YouTube. (2021). Matriculation Chemistry -- Topic 7.3 (Part 2): Solubility of Carboxylic Acids.

Sources

Technical Support Center: Matrix Effects in 4-Methyl-3-pentenoic Acid Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the quantitative analysis of 4-Methyl-3-pentenoic acid. This guide is designed to provide in-depth, field-proven insights into identifying, understanding, and mitigating matrix effects that can compromise the accuracy and reproducibility of your results.

Introduction: The Challenge of Quantifying this compound

This compound (also known as Pyroterebic acid) is a methyl-branched, short-chain monounsaturated fatty acid.[1][2] Its quantification is relevant in various fields, including metabolomics and the study of bacterial metabolites.[1] However, like many small organic acids, its accurate measurement in complex biological matrices (e.g., plasma, urine, cell extracts) using sensitive techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS) is frequently hampered by matrix effects.[3][4]

Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected compounds in the sample matrix.[5][6] These effects, manifesting as ion suppression or enhancement, are a primary source of analytical error, leading to poor accuracy, imprecision, and reduced sensitivity.[6][7][8] This guide provides a structured approach to troubleshooting and overcoming these challenges.

Frequently Asked Questions (FAQs)

Q1: What exactly are matrix effects, and why are they a particular concern for this compound?

A1: Matrix effects describe the influence of co-eluting compounds from a biological sample on the ionization of the target analyte, in this case, this compound.[9] This interference does not come from the analyte itself but from other endogenous or exogenous components like phospholipids, salts, proteins, or metabolites that are co-extracted from the sample.[3][5] The effect can either decrease the analyte signal (ion suppression) or increase it (ion enhancement), with suppression being the more common issue.[3][6]

For a small, relatively polar organic acid like this compound, this is a significant concern for several reasons:

  • Ionization Competition: In Electrospray Ionization (ESI), the most common LC-MS interface, analytes must compete for charge in the gas phase. Co-eluting matrix components can outcompete this compound for these charges, reducing its signal.[10]

  • Droplet Formation Interference: High concentrations of non-volatile matrix components (like salts) can alter the physical properties (e.g., surface tension, viscosity) of the ESI droplets, hindering the efficient release of analyte ions into the gas phase.[7]

  • Chromatographic Co-elution: Due to its properties, this compound may elute in regions of the chromatogram where highly abundant matrix components, such as phospholipids in plasma extracts, are also present.[11]

The diagram below illustrates the fundamental mechanism of ion suppression in an ESI source.

cluster_0 Scenario 1: Clean Standard cluster_1 Scenario 2: Biological Matrix ESI_Needle_A ESI Needle Droplet_A Charged Droplet (Analyte) ESI_Needle_A->Droplet_A Nebulization Gas_Phase_A Gas Phase Ions (Analyte) Droplet_A->Gas_Phase_A Desolvation MS_Inlet_A MS Inlet Gas_Phase_A->MS_Inlet_A Signal_A High Signal MS_Inlet_A->Signal_A Detection ESI_Needle_B ESI Needle Droplet_B Charged Droplet (Analyte + Matrix) ESI_Needle_B->Droplet_B Nebulization Gas_Phase_B Gas Phase Ions (Fewer Analyte Ions) Droplet_B->Gas_Phase_B Desolvation & Ion Competition MS_Inlet_B MS Inlet Gas_Phase_B->MS_Inlet_B Signal_B Suppressed Signal MS_Inlet_B->Signal_B Detection

Mechanism of ESI Ion Suppression.
Q2: I'm observing a lower-than-expected or inconsistent signal for this compound. How can I confirm this is ion suppression?

A2: A low or variable signal is a classic symptom of ion suppression.[5] To definitively diagnose the issue, you must systematically assess the matrix effect. There are two primary, well-established methods for this:

  • Quantitative Assessment (Post-Extraction Spike Method): This is the gold-standard for quantifying the extent of matrix effects.[3] It involves comparing the signal of the analyte spiked into an extracted blank matrix to the signal of the analyte in a clean solvent. The matrix effect (ME) is calculated as a percentage. A value < 100% indicates suppression, while > 100% indicates enhancement. An ME between 85% and 115% is often considered acceptable, but this depends on assay requirements.[9] (See Troubleshooting Guide 1 for the full protocol).

  • Qualitative Assessment (Post-Column Infusion): This method is excellent for identifying where in the chromatogram ion suppression is occurring.[7] A solution of this compound is continuously infused into the MS detector post-column while a blank, extracted matrix sample is injected. A stable baseline signal is established from the infused standard. Any dip in this baseline indicates a region of ion suppression caused by eluting matrix components.[4][5] This allows you to see if your analyte's retention time coincides with a suppression zone. (See Troubleshooting Guide 2 for the experimental setup).

Q3: What is the most effective way to compensate for matrix effects during quantification?

A3: The most robust and widely accepted strategy to compensate for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS).[3][7] A SIL-IS is a version of the analyte (this compound) where one or more atoms have been replaced with a heavy isotope (e.g., ¹³C, ²H).

Why it works: The SIL-IS is chemically identical to the analyte, meaning it has the same extraction recovery, chromatographic retention time, and ionization efficiency.[3] Therefore, it experiences the exact same degree of ion suppression or enhancement as the analyte.[3] By calculating the ratio of the analyte signal to the SIL-IS signal, the variability caused by the matrix effect is normalized, leading to accurate and precise quantification.[12]

If a custom SIL-IS for this compound is not available or is cost-prohibitive, a structural analog may be used, but it is critical to validate that it co-elutes and behaves identically to the analyte under the specific assay conditions. This is often a significant compromise.

Q4: Which sample preparation technique is best for reducing matrix effects when analyzing this compound?

A4: The goal of sample preparation is to remove as many interfering matrix components as possible while efficiently recovering the analyte.[3][13] The choice depends on the matrix complexity and required sensitivity. For this compound, an acidic analyte, the following techniques are commonly employed, in increasing order of cleanliness:

TechniquePrincipleProsCons for this compound
Protein Precipitation (PPT) A solvent (e.g., acetonitrile, methanol) or acid is used to crash out proteins.[3]Fast, simple, inexpensive.Least effective: Co-extracts many polar interferences and phospholipids, which are major sources of ion suppression.[3] Often insufficient for sensitive assays.
Liquid-Liquid Extraction (LLE) Partitions the analyte between the aqueous sample and an immiscible organic solvent. For an acidic analyte, the sample pH should be adjusted to be ~2 units below its pKa to ensure it is in its neutral, more organic-soluble form.[3]More selective than PPT, can remove salts and very polar interferences.Can be labor-intensive; solvent choice is critical. May still co-extract non-polar interferences like lipids.
Solid-Phase Extraction (SPE) Uses a solid sorbent to selectively retain the analyte while matrix components are washed away. Anion exchange SPE is particularly effective for acidic compounds.[14]Most effective: Offers the highest degree of cleanup and selectivity. Can effectively remove phospholipids, salts, and other interferences.[15]More complex method development; can be more expensive.

Recommendation: Start with LLE for initial method development. If significant matrix effects persist, move to a more selective SPE method, likely using a mixed-mode or anion-exchange sorbent.[14]

Q5: My chromatography is showing peak shape issues like fronting or splitting that I don't see in my solvent standards. Is this a matrix effect?

A5: Yes, this can be a manifestation of matrix effects.[16] While ion suppression/enhancement occurs in the MS source, other matrix components can impact the chromatography itself. Potential causes include:

  • Column Overload: High concentrations of co-eluting matrix components can saturate the stationary phase at the point of elution, causing peak distortion for the analyte.[5]

  • pH or Solvent Mismatch: If the final extracted sample is in a solvent that is much stronger or has a different pH than the initial mobile phase, it can cause poor peak shape upon injection.[5] Some matrix components can even alter the local pH of the mobile phase as they pass through the column.[16]

  • Secondary Interactions: Residual matrix components can interact with the column, altering its chemistry and affecting the analyte's retention and peak shape.[5]

Troubleshooting Steps:

  • Ensure the injection solvent is compatible with the mobile phase.[5]

  • Dilute the sample extract to see if the peak shape improves, which would suggest column overload.[13]

  • Implement a more rigorous sample cleanup method (e.g., SPE) to remove the interfering components.[3]

Troubleshooting Workflows & Protocols

Guide 1: Protocol for Quantitatively Assessing Matrix Effects (Post-Extraction Spike Method)

This protocol allows you to calculate the precise impact of your matrix on the analyte signal.[3][5]

Objective: To quantify ion suppression or enhancement for this compound.

Step-by-Step Protocol:

  • Prepare Three Sets of Samples (at a minimum of two concentration levels, e.g., Low QC and High QC). Use at least 6 different sources of blank matrix to assess variability.[5]

    • Set A (Neat Standard): Spike the analytical standard of this compound (and its SIL-IS, if used) into the final reconstitution solvent.

    • Set B (Post-Spike Extract): Process blank biological matrix through your entire sample preparation procedure. In the final step, spike the resulting clean extract with the same amount of analytical standard as in Set A.

    • Set C (Pre-Spike Extract): Spike the blank biological matrix with the analytical standard before the sample preparation procedure. This set is used to determine extraction recovery.

  • Analyze Samples: Inject all three sets of samples onto the LC-MS/MS system and record the peak areas for the analyte (and IS).

  • Calculate Matrix Effect (ME) and Recovery (RE):

    • Matrix Effect % (ME): ME % = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100

    • Recovery % (RE): RE % = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100

  • Interpret the Results:

    • ME = 100%: No matrix effect.

    • ME < 100%: Ion suppression.

    • ME > 100%: Ion enhancement.

    • The variability (%CV) of the ME across the different matrix lots should be low (<15%) for a robust method.

Guide 2: Decision-Making Workflow for Mitigating Matrix Effects

This workflow provides a logical path from identifying to resolving matrix effect issues.

Start Start: Inaccurate or Imprecise Results for this compound AssessME 1. Assess Matrix Effect (Post-Extraction Spike Protocol) Start->AssessME ME_Acceptable Is ME% within acceptable limits (e.g., 85-115%) with low variability? AssessME->ME_Acceptable CheckRecovery Check Extraction Recovery. Problem may not be ME. ME_Acceptable->CheckRecovery Yes ImplementSIL 2. Implement SIL-IS ME_Acceptable->ImplementSIL No End_Fail Re-evaluate entire approach. Consider alternative technique (e.g., GC-MS). CheckRecovery->End_Fail Recovery is the issue ValidateSIL Validate SIL-IS. Does it track the analyte response? ImplementSIL->ValidateSIL ImproveCleanup 3. Improve Sample Cleanup (e.g., PPT -> LLE -> SPE) ValidateSIL->ImproveCleanup No / Signal still too low End_Success Method Validated: Accurate & Precise Results ValidateSIL->End_Success Yes ImproveCleanup->AssessME Re-assess ME OptimizeChroma 4. Optimize Chromatography - Change gradient to separate from  suppression zone (identified via  post-column infusion). - Try alternative column chemistry (e.g., HILIC). ImproveCleanup->OptimizeChroma If ME persists OptimizeChroma->AssessME Re-assess ME DiluteSample 5. Dilute Sample Extract (If sensitivity allows) OptimizeChroma->DiluteSample If ME persists DiluteSample->AssessME Re-assess ME

Troubleshooting Decision Workflow.

References

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
  • Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. PubMed Central. [Link]
  • This compound | C6H10O2. PubChem. [Link]
  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. National Institutes of Health (NIH). [Link]
  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis.
  • 3-Pentenoic acid, 4-methyl-, ethyl ester | C8H14O2. PubChem. [Link]
  • Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC.
  • Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions.
  • Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. National Institutes of Health (NIH). [Link]
  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Semantics Scholar. [Link]
  • Electrospray ionization mass spectrometry ion suppression/enhancement caused by column bleed for three mixed‐mode reversed‐phase/anion‐exchange high‐performance liquid chromatography columns. National Institutes of Health (NIH). [Link]
  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. National Institutes of Health (NIH). [Link]
  • TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. PubMed Central. [Link]
  • Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions.
  • 3-Pentenoic acid, 4-methyl-. NIST WebBook. [Link]
  • (PDF) Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry.
  • The Impact of Matrix Effects on Mass Spectrometry Results.
  • Implications of Matrix Effects in Quantitative HPLC/ESI-ToF-MS Analyses of Atmospheric Organic Aerosols.
  • Guidelines on method validation to be performed in support of analytical methods for agrochemical formul
  • Ion Suppression: A Major Concern in Mass Spectrometry.
  • Reduction of Matrix Effects with the Agilent 1200 Infinity Series Online SPE Solution. Agilent Technologies. [Link]
  • Implications of Matrix Effects in Quantitative HPLC/ESI-ToF-MS Analyses of Atmospheric Organic Aerosols. MDPI. [Link]
  • Effects of ion‐pairing reagents on the electrospray signal suppression of sulphonated dyes and intermediates.
  • Validation of Analytical Methods. Grasas y Aceites. [Link]
  • In vivo formation of the thiol conjugates of reactive metabolites of 4-ene VPA and its analog 4-pentenoic acid. PubMed. [Link]
  • Matrix Effects and Ion Suppression in LC-MS: Essential Str
  • Challenges and strategies of matrix effects using chromatography-mass spectrometry: An overview from research versus regulatory viewpoints.
  • Overcoming M
  • 4-Pentenoic acid, 3-methyl-, methyl ester | C7H12O2. PubChem. [Link]
  • 3-Pentenoic acid, 4-methyl-. SIELC Technologies. [Link]
  • Ion suppression: A major concern in mass spectrometry. Semantic Scholar. [Link]

Sources

Technical Support Center: Analysis of 4-Methyl-3-pentenoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the analysis of 4-Methyl-3-pentenoic acid (also known as Pyroterebic acid). This guide is designed for researchers, scientists, and drug development professionals who are working with this and other related volatile fatty acids (VFAs). As a methyl-branched, unsaturated short-chain fatty acid, this compound presents unique analytical challenges.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate potential interferences and achieve robust, reliable results.

Troubleshooting Guide: Common Analytical Issues

This section addresses specific problems you may encounter during the analysis of this compound, particularly when using gas chromatography (GC) techniques.

Q1: Why is my this compound peak tailing severely in my gas chromatogram?

Peak tailing is the most common issue when analyzing underivatized carboxylic acids.[2][3] It compromises peak integration, reduces resolution, and harms sensitivity. The cause is typically rooted in unwanted interactions between the analyte and the GC system, which can be either chemical or physical.

Answer:

The primary reason for peak tailing is the high polarity of the carboxylic acid group. The active hydrogen is prone to forming strong hydrogen bonds with any active sites within the GC flow path, such as free silanol groups (-Si-OH) on the surfaces of the injector liner and the GC column itself.[2] This secondary interaction delays a portion of the analyte molecules from eluting, causing a characteristic tail.

To diagnose and resolve this, follow this systematic approach:

  • Diagnose the Cause (Chemical vs. Physical): Inject a non-polar, inert compound like a simple hydrocarbon (e.g., methane or butane). If this peak also tails, the problem is likely physical—an obstruction or dead volume in your flow path.[4] If the hydrocarbon peak is symmetrical, the issue is chemical activity affecting your polar analyte.

  • Address Chemical Activity (Most Likely Cause):

    • Derivatization: This is the most robust solution. By chemically modifying the polar carboxyl group into a non-polar ester or silyl derivative, you eliminate the active hydrogen, drastically reducing undesirable interactions and improving peak shape. Silylation with reagents like BSTFA is a highly effective and common method.[2]

    • Use a Deactivated Inlet Liner: The liner is the first surface your sample touches. Always use a high-quality, deactivated liner and replace it regularly, especially if you see a gradual decline in peak shape over time.[4]

    • Perform Inlet Maintenance: Non-volatile matrix components can accumulate in the liner and at the head of the column, creating new active sites.[5] Regularly replace the liner, septum, and O-ring.

    • Column Trimming: If the front end of your column has become active or contaminated, trimming 10-20 cm can restore performance.[2]

  • Address Physical Flow Path Issues:

    • Improper Column Installation: Ensure the column is installed at the correct depth in both the injector and detector, as specified by your instrument manufacturer. A column installed too high or too low creates turbulence and dead volume, leading to tailing.[4][6]

    • Poor Column Cut: A jagged or uneven column cut creates a tortuous path for the sample, causing band broadening and tailing. Always use a ceramic scoring wafer or a specialized tool to achieve a clean, right-angle cut.[6]

Q2: My signal intensity is highly variable between injections. What causes this poor reproducibility?

Answer:

Poor reproducibility is often traced back to issues in sample introduction, system integrity, or the derivatization process.

  • Injector Issues: Septum coring (where small particles of the septum fall into the liner) or a leaking septum can cause erratic injection volumes. Replace the septum if it is visibly damaged or has exceeded its recommended number of injections.

  • System Leaks: A leak in the gas lines or connections will cause fluctuations in flow and pressure, leading to unstable retention times and peak areas. Use an electronic leak detector to check all fittings from the gas source to the detector.

  • Inconsistent Derivatization: If you are performing derivatization, the reaction must go to completion for every sample, standard, and blank. Inconsistent reaction times, temperatures, or the presence of moisture can lead to variable derivatization efficiency. Prepare fresh reagents and consider using an autosampler for automated derivatization to ensure consistency.

  • Use of an Internal Standard (IS): The best way to correct for unavoidable variations in injection volume and detector response is to use an internal standard. The IS should be a compound that is chemically similar to the analyte but not present in the sample. A stable isotope-labeled version of this compound would be ideal.

Q3: I'm seeing multiple peaks around the expected retention time of my analyte. How do I resolve and identify them?

Answer:

This issue points to either the presence of isomers or co-eluting matrix interferences. Chromatographic separation is critical because mass spectrometry often cannot differentiate between structural isomers, as they can produce very similar fragmentation patterns.

  • Isomeric Interference: this compound has several structural isomers that may be present in your sample, such as 3-methylpentanoic acid, 4-methyl-2-pentenoic acid, or other C6-monounsaturated fatty acids.[7]

  • Improving Chromatographic Resolution:

    • Optimize the Temperature Program: Decrease the oven ramp rate (e.g., from 10°C/min to 3-5°C/min) in the region where the target compounds elute. This gives the column more time to separate closely related compounds.

    • Select a Different Column: If you are using a standard non-polar column (like a 5% phenyl-methylpolysiloxane), consider switching to a more polar column (e.g., a WAX or a mid-polarity cyano-phase column). The different selectivity may resolve the interfering peaks.

  • Confirming Peak Identity:

    • Retention Time Matching: Analyze a certified reference standard of this compound under the exact same conditions to confirm its retention time.

    • Mass Spectral Library Matching: Compare the mass spectrum of your unknown peak against a commercial (e.g., NIST) or in-house spectral library.[1] A high match factor provides strong evidence of identity.

    • High-Resolution Mass Spectrometry (HRMS): If available, HRMS can provide a highly accurate mass measurement, which can help confirm the elemental composition of the analyte and distinguish it from other compounds with the same nominal mass.

Frequently Asked Questions (FAQs)
Q1: Is derivatization essential for the GC analysis of this compound?

Answer:

While not strictly essential, it is highly recommended . Direct analysis of underivatized volatile fatty acids is possible but requires a specialized, acid-modified GC column (e.g., a Free Fatty Acid Phase, FFAP) and an extremely inert system to achieve acceptable peak shapes.[3] Even then, sensitivity can be limited.

Derivatization is a robust technique that converts the polar carboxylic acid into a less polar, more volatile, and thermally stable derivative.[8][9] The benefits are significant:

  • Eliminates Peak Tailing: By replacing the active hydrogen, derivatization prevents unwanted interactions with the GC system, resulting in sharp, symmetrical peaks.[2]

  • Increases Volatility: This allows for elution at lower temperatures, reducing the risk of thermal degradation of other sample components.

  • Improves Thermal Stability: Derivatives are less likely to break down in the hot injector port.[8]

The most common and effective method is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with 1% trimethylchlorosilane (TMCS) as a catalyst.

Q2: What are the most critical sample preparation steps to minimize interferences?

Answer:

A thorough sample preparation workflow is crucial for removing matrix components that can interfere with the analysis.

  • pH-Adjusted Extraction: Since this compound is a carboxylic acid, its solubility is pH-dependent. To extract it from an aqueous matrix (e.g., plasma, urine, culture media) into an organic solvent (e.g., diethyl ether, ethyl acetate), you must first acidify the sample to a pH of ~2. This protonates the carboxyl group, making the molecule neutral and much more soluble in the organic phase.

  • Solid-Phase Extraction (SPE): For complex matrices, SPE provides a more selective cleanup than simple liquid-liquid extraction. An anion-exchange SPE cartridge can be used to retain the acidic analyte while allowing neutral and basic compounds to be washed away. The analyte is then eluted with an acidic solvent.

  • Filtration: When filtering samples, be aware that some filter materials can leach contaminants. A study on VFA analysis found that certain PES and nylon syringe filters can be sources of contamination.[10] It is best to test different filter types with a solvent blank or use PTFE filters, which are generally more inert.

  • Evaporation and Reconstitution: After extraction, the solvent is typically evaporated under a gentle stream of nitrogen. It is critical to avoid evaporating to complete dryness, as this can lead to the loss of volatile analytes. The residue should be reconstituted in a suitable solvent for derivatization or direct injection.

Q3: How do I select the right GC column?

Answer:

The column choice depends entirely on whether you derivatize your analyte.

  • For Derivatized Analytes (Recommended): A standard, general-purpose, low-to-mid polarity column is ideal. A 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms, VF-5ms) is an excellent first choice. These columns are robust, provide good resolution for a wide range of compounds, and are compatible with mass spectrometry. A 30 m x 0.25 mm ID x 0.25 µm film thickness column is a standard configuration.

  • For Underivatized Analytes: You must use a specialized column designed for the analysis of free fatty acids. These columns have an acid-modified polyethylene glycol (PEG) stationary phase (e.g., DB-FFAP).[3] This phase is designed to minimize the interactions that cause peak tailing with acidic compounds.

Experimental Protocols & Data
Protocol: GC-MS Analysis of this compound via Silylation

This protocol provides a general workflow for the quantification of this compound in a liquid matrix.

1. Sample Preparation (Liquid-Liquid Extraction)

  • Pipette 100 µL of sample (e.g., plasma) into a 2 mL microcentrifuge tube.
  • Add 10 µL of internal standard solution (e.g., a stable isotope-labeled C6 fatty acid).
  • Acidify the sample by adding 10 µL of 2M HCl to bring the pH to ~2. Vortex briefly.
  • Add 500 µL of ethyl acetate. Vortex vigorously for 1 minute.
  • Centrifuge at 10,000 x g for 5 minutes to separate the layers.
  • Carefully transfer the upper organic layer (~450 µL) to a clean GC vial insert.
  • Evaporate the solvent to a final volume of ~50 µL under a gentle stream of nitrogen at room temperature.

2. Derivatization (Silylation)

  • Add 50 µL of a silylating reagent (e.g., BSTFA + 1% TMCS) to the concentrated extract in the GC vial insert.
  • Cap the vial immediately and securely.
  • Heat the vial at 70°C for 30 minutes in a heating block or oven.
  • Allow the vial to cool to room temperature before placing it in the autosampler for analysis.

3. GC-MS Conditions

  • GC System: Agilent 7890B GC or equivalent
  • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm)
  • Injector: Splitless mode, 250°C
  • Carrier Gas: Helium, constant flow at 1.2 mL/min
  • Oven Program:
  • Initial temperature: 60°C, hold for 1 minute
  • Ramp: 10°C/min to 250°C
  • Hold: 5 minutes at 250°C
  • MS System: Agilent 5977A MS or equivalent
  • Ion Source: Electron Ionization (EI), 70 eV, 230°C
  • Quadrupole: 150°C
  • Acquisition Mode: Scan (m/z 40-300) for identification or Selected Ion Monitoring (SIM) for quantification.
Data Presentation: Key Mass Spectrometry Ions

The following table summarizes the expected key ions for the trimethylsilyl (TMS) derivative of this compound and a potential isomeric interference. These values are crucial for setting up a SIM method for sensitive quantification.

CompoundDerivative FormQuantifier Ion (m/z)Qualifier Ion(s) (m/z)Notes
This compound TMS Ester171 117, 73, 75The m/z 171 ion corresponds to the [M-15]⁺ fragment (loss of a methyl group from the TMS moiety), which is often a strong and characteristic ion. The m/z 117 ion is also a common fragment for TMS esters of carboxylic acids.
3-Methylpentanoic acid TMS Ester171 117, 73, 87As a structural isomer, it can produce similar fragments. The key to differentiation is chromatographic separation. The presence and relative abundance of other fragments (like m/z 87) may also help distinguish them.
Visualizations: Workflows and Concepts
Diagram 1: Troubleshooting Workflow for Peak Tailing

This diagram outlines a logical sequence of steps to diagnose the root cause of peak tailing for acidic analytes.

G start Peak Tailing Observed for 4-M-3-PA check_inert Inject Inert Hydrocarbon (e.g., Methane) start->check_inert result_tail Hydrocarbon Peak Tails check_inert->result_tail Test result_ok Hydrocarbon Peak is Sharp check_inert->result_ok Test physical_prob PHYSICAL PROBLEM (Flow Path Issue) result_tail->physical_prob Diagnosis chemical_prob CHEMICAL PROBLEM (System Activity) result_ok->chemical_prob Diagnosis fix_physical1 Check Column Installation (Correct Depth) physical_prob->fix_physical1 Action fix_chemical1 DERIVATIZE ANALYTE (Most Robust Fix) chemical_prob->fix_chemical1 Action fix_physical2 Ensure Clean, Square Column Cut fix_physical1->fix_physical2 fix_physical3 Check for Leaks & Dead Volumes fix_physical2->fix_physical3 fix_chemical2 Replace Injector Liner with Deactivated One fix_chemical1->fix_chemical2 fix_chemical3 Trim 10-20 cm from Column Inlet fix_chemical2->fix_chemical3 InterferenceSources center Analysis of This compound matrix Matrix Effects center->matrix isomers Isomeric Interferences center->isomers contam System & Sample Prep Contamination center->contam analyte Analyte-Specific Issues center->analyte sub_matrix1 Ion Suppression/ Enhancement (MS) matrix->sub_matrix1 sub_matrix2 Co-eluting Endogenous Compounds matrix->sub_matrix2 sub_isomers1 Structural Isomers (e.g., 3-Methylpentanoic Acid) isomers->sub_isomers1 sub_isomers2 Positional Isomers (e.g., 4-Methyl-2-pentenoic Acid) isomers->sub_isomers2 sub_contam1 Solvents, Vials, Filters contam->sub_contam1 sub_contam2 Injector/Column Bleed contam->sub_contam2 sub_contam3 Sample Carryover contam->sub_contam3 sub_analyte1 High Polarity (Peak Tailing) analyte->sub_analyte1 sub_analyte2 Thermal Instability analyte->sub_analyte2

Caption: A conceptual map of the potential sources of analytical interference.

References
  • ChemBK. (2024). 4-Methylpent-3-enoic acid. [Link]
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Breschi, L., et al. (2022). Comprehensive Assessment of Harvesting Method Effects on FAEE, Waxes, Fatty Acids, Phenolics, Volatiles, and Sensory Characteristics of Buža Virgin Olive Oil. Foods, 11(3), 439. [Link]
  • Dionisi, F., et al. (2015). Critical analysis of methods for the measurement of volatile fatty acids. Critical Reviews in Food Science and Nutrition, 55(11), 1496-1512. [Link]
  • Vliet, E. B., Marvel, C. S., & Hsueh, C. M. (1932). 3-methylpentanoic acid. Organic Syntheses, 12, 62. [Link]
  • National Center for Biotechnology Information. (n.d.). 3-Pentenoic acid, 4-methyl-, ethyl ester. PubChem Compound Database.
  • Rossel, P. E., et al. (2022). Trace analysis of volatile fatty acids in marine waters using modern high-pressure ion chromatography. Limnology and Oceanography: Methods, 20(5), 296-307. [Link]
  • Zenkevich, I. G. (2004). Acids: Derivatization for GC Analysis. In Encyclopedia of Analytical Science (Second Edition) (pp. 1-8). [Link]
  • Taylor, T. (2018). GC Diagnostic Skills I | Peak Tailing. Element Lab Solutions. [Link]
  • Ntuli, L., et al. (2022). A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice. Molecules, 27(19), 6265. [Link]
  • Padarauskas, A., & Judžentienė, A. (2006). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Chemija, 17(2-3), 39-43. [Link]
  • Australian Water Quality Centre. (n.d.). Volatile Fatty Acids.
  • SIELC Technologies. (2018). Separation of 3-Pentenoic acid, 4-methyl- on Newcrom R1 HPLC column. [Link]
  • Google Patents. (2008). CN101157608A - Method for preparing 4-pentenoic acid.
  • Lee, S., et al. (2016). The gas chromatographic determination of volatile fatty acids in wastewater samples: Evaluation of experimental biases in direct injection method against thermal desorption method. Talanta, 154, 49-55. [Link]
  • Irimiea, S. A., et al. (2020). Implications of Matrix Effects in Quantitative HPLC/ESI-ToF-MS Analyses of Atmospheric Organic Aerosols.
  • Zou, Y. (2018). A comparison study of the analysis of volatile organic acids and fatty acids.
  • Agilent Technologies. (2016). Tailing Peaks - Part 1 - GC Troubleshooting Series. YouTube. [Link]

Sources

Technical Support Center: Optimizing Incubation Time with 4-Methyl-3-pentenoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the application of 4-Methyl-3-pentenoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we synthesize technical accuracy with field-proven insights to help you navigate the nuances of optimizing incubation times and achieving reliable, reproducible results.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the properties and handling of this compound in experimental settings.

Q1: What is this compound and what are its key properties?

A1: this compound, also known as pyroterebic acid, is a methyl-branched, short-chain monounsaturated fatty acid.[1][2] Its chemical formula is C6H10O2 with a molecular weight of approximately 114.14 g/mol .[1][3] It is a colorless liquid at room temperature and is soluble in alcohol and ether solvents.[3] In research, it's recognized as a bacterial metabolite and a volatile organic compound.[1][2]

Key Physicochemical Properties:

PropertyValueSource
CAS Number 504-85-8[3]
Molecular Formula C6H10O2[1]
Molar Mass 114.14 g/mol [3]
Boiling Point ~208-225°C[3]
Storage 2-8°C[3]
Q2: What are the primary applications of this compound in a research context?

A2: this compound serves as an intermediate in chemical synthesis for creating other organic compounds like esters and alcohols.[3] It's also used in the fragrance industry.[3][4] In a biological context, as a fatty acid, it can be studied for its effects on cellular metabolism and signaling pathways. Fatty acids are known to influence various cellular processes, including energy metabolism, membrane composition, and inflammatory responses.[5][6]

Q3: How should this compound be prepared for use in cell-based assays?

A3: As with many fatty acids, proper preparation is crucial for consistent experimental outcomes. Due to its limited solubility in aqueous media, it is often necessary to complex it with a carrier protein like bovine serum albumin (BSA).

General Protocol for BSA Conjugation:

  • Prepare a stock solution of this compound in an organic solvent such as ethanol.

  • Prepare a solution of fatty-acid-free BSA in your desired cell culture medium.

  • Gently warm the BSA solution to 37°C.

  • Add the this compound stock solution dropwise to the BSA solution while stirring gently.

  • Incubate the mixture for at least 30-60 minutes at 37°C to allow for complex formation.

  • Sterile-filter the final solution before adding it to your cell cultures.

The ratio of fatty acid to BSA can significantly impact the availability of the fatty acid to the cells and should be optimized for your specific cell type and experimental goals.[5]

Q4: Are there any known safety or stability concerns with this compound?

A4: While specific toxicity data is limited, standard laboratory safety precautions should be followed.[7] This includes handling in a well-ventilated area and using personal protective equipment to avoid contact with skin and eyes.[7] For storage, it should be kept in a tightly sealed container in a cool, dry place, typically between 2-8°C.[3][7]

II. Troubleshooting Guide: Optimizing Incubation Time

The optimal incubation time is a critical parameter that depends on the cell type, the concentration of the compound, and the specific biological question being addressed.

Problem 1: No Observable Effect or Weak Cellular Response

Possible Cause 1: Insufficient Incubation Time. The compound may require more time to be taken up by the cells and elicit a biological response. Cellular uptake and subsequent metabolic effects of fatty acids are time-dependent processes.

Solution:

  • Perform a Time-Course Experiment: This is the most effective way to determine the optimal incubation period.

    • Recommendation: Test a range of incubation times (e.g., 1, 4, 8, 12, 24, and 48 hours) while keeping the concentration of this compound constant.

    • Rationale: This allows you to identify the earliest time point with a maximal specific effect and to observe if the effect is transient or sustained. For example, measuring downstream signaling events may require shorter incubation times (e.g., 3-24 hours) compared to assays measuring changes in cell viability or proliferation.[8]

Possible Cause 2: Sub-optimal Compound Concentration. The concentration of this compound may be too low to produce a significant effect.

Solution:

  • Conduct a Dose-Response Experiment: Test a range of concentrations at a fixed, and likely longer, incubation time. This will help you determine the effective concentration range for your specific assay.

Possible Cause 3: Poor Cell Health. Unhealthy or stressed cells may not respond appropriately to experimental treatments.[9]

Solution:

  • Verify Cell Health: Before starting the experiment, ensure your cells are healthy, in the logarithmic growth phase, and free from contamination.[9][10] Any changes in cell morphology could indicate a change in their metabolism.[10]

Problem 2: High Background Signal or Non-Specific Effects

Possible Cause 1: Excessively Long Incubation Time. Prolonged exposure to any compound, including fatty acids, can lead to non-specific cellular stress, off-target effects, or even cytotoxicity.[8]

Solution:

  • Shorten the Incubation Period: Based on your time-course experiment, select the shortest incubation time that provides a robust and reproducible signal-to-noise ratio.

  • Assess Cytotoxicity: Run a parallel cytotoxicity assay (e.g., LDH release or a viability stain) to ensure that the observed effects are not due to cell death.[11]

Possible Cause 2: Autofluorescence. Cell culture media components, such as phenol red or serum, can contribute to background fluorescence.[12]

Solution:

  • Use Appropriate Media: For fluorescence-based assays, consider using phenol red-free media or performing the final measurement in phosphate-buffered saline (PBS).[12]

  • Optimize Plate Reader Settings: If possible, adjust the focal height of the microplate reader to the layer of adherent cells to improve accuracy and sensitivity.[12]

Problem 3: High Variability Between Replicates or Experiments

Possible Cause 1: Inconsistent Incubation Conditions. Variations in temperature, CO2 levels, or humidity can affect cell health and the rate of biological processes.

Solution:

  • Standardize Incubation: Ensure that all plates are incubated under identical conditions. Avoid opening the incubator door frequently. For assays sensitive to temperature fluctuations, consider a stable incubation temperature of 37°C.[10]

  • Minimize Evaporation: In long-term experiments (e.g., >24 hours), evaporation from the outer wells of a microplate can be a significant issue. To mitigate this, fill the outer wells with sterile media or PBS and use the maximum recommended well volume.[10]

Possible Cause 2: Inconsistent Cell Seeding. Uneven cell distribution across wells can lead to significant variability in results.[13]

Solution:

  • Ensure Homogeneous Cell Suspension: Thoroughly mix the cell suspension before and during plating to ensure a uniform cell density in each well.

  • Check Well Scanning Settings: For plate-based assays, using a well-scanning feature that reads across the entire well surface can help correct for heterogeneous signal distribution.[12]

III. Experimental Protocols

Protocol 1: Determining Optimal Incubation Time via Time-Course Experiment

This protocol outlines a general workflow for establishing the ideal incubation duration for this compound in a cell-based assay.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • Fatty-acid-free Bovine Serum Albumin (BSA)

  • Sterile PBS

  • Multi-well plates (e.g., 96-well)

  • Assay-specific reagents (e.g., for viability, gene expression, etc.)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere and recover overnight.

  • Compound Preparation: Prepare the this compound-BSA complex at the desired final concentration in cell culture medium.

  • Treatment: Remove the old medium from the cells and add the medium containing the this compound-BSA complex. Include vehicle control wells (medium with BSA and the solvent used for the fatty acid stock).

  • Incubation: Incubate the plates for a range of time points (e.g., 1, 4, 8, 12, 24, 48 hours) at 37°C in a humidified CO2 incubator.

  • Assay: At the end of each incubation period, perform the desired assay according to the manufacturer's protocol. For example, for a cell viability assay like the MTT assay, you would add the MTT reagent and incubate for 1-4 hours before solubilizing the formazan crystals and reading the absorbance.[14]

  • Data Analysis: Plot the assay signal against the incubation time to determine the point of optimal response.

Workflow Visualization

Time_Course_Experiment cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Cells in 96-well Plate C Treat Cells with Compound and Vehicle A->C B Prepare this compound-BSA Complex B->C D Incubate for a Range of Time Points (e.g., 1, 4, 8, 12, 24, 48h) C->D E Perform Assay at Each Time Point D->E F Analyze Data and Plot Results E->F G Determine Optimal Incubation Time F->G

Caption: Workflow for a time-course experiment.

IV. Signaling Pathway Considerations

While the specific pathways affected by this compound may be diverse and cell-type dependent, fatty acids, in general, can influence key cellular processes.

Fatty_Acid_Signaling cluster_cellular_processes Cellular Processes cluster_outcomes Potential Outcomes FA This compound Metabolism Energy Metabolism (e.g., Beta-oxidation) FA->Metabolism Membrane Membrane Composition & Fluidity FA->Membrane Signaling Intracellular Signaling (e.g., ER Stress, Inflammation) FA->Signaling Viability Cell Viability Metabolism->Viability Proliferation Cell Proliferation Membrane->Proliferation Signaling->Viability Gene_Expression Gene Expression Changes Signaling->Gene_Expression

Caption: Potential cellular effects of fatty acids.

It is important to consider the kinetics of these different processes when designing your experiments. For instance, changes in gene expression may be detectable after a few hours of incubation, while effects on cell proliferation or viability might only become apparent after 24 hours or longer.

V. References

  • Bitesize Bio. (2024, October 2). The Ultimate Guide to Troubleshooting Microplate Assays. Retrieved from [Link]

  • ChemBK. (2024, April 9). 4-Methylpent-3-enoic acid. Retrieved from [Link]

  • Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Retrieved from [Link]

  • Azure Biosystems. (2024, March 15). How to Troubleshoot Common In-cell Western Issues. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cell Culture Models of Fatty Acid Overload: Problems and Solutions. Retrieved from [Link]

  • Frontiers Publishing Partnerships. (2025, November 16). Effects of low concentrations of fatty acids on Escherichia coli depend on the kind of culture medium and incubation temperature. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Effects of low concentrations of fatty acids on Escherichia coli depend on the kind of culture medium and incubation temperature. Retrieved from [Link]

Sources

Technical Support Center: Determining the Effective Concentration of 4-Methyl-3-pentenoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Methyl-3-pentenoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for determining the effective concentration of this short-chain fatty acid in your experiments. As a bacterial metabolite and a member of the short-chain fatty acid (SCFA) family, this compound is of growing interest for its potential biological activities.[1] This guide will provide you with the necessary protocols and troubleshooting insights to accurately determine its effective concentration in a biological context.

I. Understanding "Effective Concentration"

The "effective concentration" of a compound is the concentration that produces a specific, measurable biological effect. This is often expressed as the EC50, the concentration that elicits 50% of the maximal response. Determining this value is crucial for understanding the compound's potency and mechanism of action. Given that short-chain fatty acids are known to modulate immune responses and cellular metabolism, a common application is to assess the effective concentration of this compound for its anti-inflammatory properties or its impact on cell viability and proliferation.

This guide will use the example of assessing the anti-inflammatory effects of this compound on a macrophage cell line as a representative workflow.

II. Experimental Workflow for Determining Effective Concentration

The overall process involves a bioassay to measure the biological response, followed by analytical quantification to confirm the concentration of the compound in the experimental system.

Effective Concentration Workflow cluster_Bioassay Bioassay cluster_Quantification Analytical Quantification A Cell Seeding & Culture B Treatment with this compound (Dose-Response) A->B C Incubation & Stimulation (e.g., with LPS) B->C D Endpoint Measurement (e.g., Cytokine Quantification via ELISA) C->D E Sample Collection (Cell Culture Supernatant) D->E Collect Supernatant for Analysis F Sample Preparation (Extraction & Derivatization) E->F G Instrumental Analysis (GC-MS or HPLC-MS/MS) F->G H Data Analysis & Concentration Determination G->H H->D Correlate Concentration with Biological Effect

Caption: Overall workflow for determining the effective concentration of this compound.

III. Troubleshooting Guide

This section is organized in a question-and-answer format to address specific issues you may encounter during your experiments.

A. Bioassay Troubleshooting

Question: I am not observing a dose-dependent response to this compound in my cell-based assay. What could be the issue?

Answer:

Several factors could contribute to a lack of a clear dose-response curve:

  • Inappropriate Concentration Range: The concentrations you have selected may be too high (causing cytotoxicity) or too low to elicit a measurable effect. It is advisable to perform a wide range of concentrations in your initial experiments (e.g., from nanomolar to millimolar) to identify the active range.

  • Compound Stability: this compound, like other unsaturated fatty acids, may be susceptible to degradation or metabolism by the cells over the incubation period. Consider shorter incubation times or replenishing the compound during the experiment.

  • Cell Health and Confluency: Ensure your cells are healthy, within a low passage number, and seeded at an appropriate density. Over-confluent or stressed cells may not respond consistently to stimuli.

  • Assay Sensitivity: The chosen endpoint measurement (e.g., a specific cytokine) may not be sensitive enough to detect subtle changes induced by the compound. Consider measuring multiple endpoints or using a more sensitive detection method.

Question: I am seeing high variability between my replicate wells. How can I improve the consistency of my bioassay?

Answer:

High variability can obscure real biological effects. To improve consistency:

  • Pipetting Technique: Ensure accurate and consistent pipetting, especially for the compound dilutions and cell seeding. Use calibrated pipettes and pre-wet the tips.

  • Edge Effects: The outer wells of a microplate can be prone to "edge effects" due to evaporation. To mitigate this, you can fill the outer wells with sterile phosphate-buffered saline (PBS) or media without cells and use only the inner wells for your experiment.

  • Cell Seeding Uniformity: Ensure a homogenous cell suspension before seeding to avoid clumps and uneven cell distribution.

  • Incubation Conditions: Maintain consistent temperature, humidity, and CO2 levels in your incubator.

B. Sample Preparation Troubleshooting

Question: My recovery of this compound from the cell culture supernatant is low and inconsistent. What can I do?

Answer:

Low and variable recovery during sample preparation is a common challenge for short-chain fatty acids. Here are some potential solutions:

  • Extraction Solvent: The choice of extraction solvent is critical. For short-chain fatty acids, solvents like diethyl ether or ethyl acetate are commonly used. You may need to optimize the solvent and the extraction procedure (e.g., liquid-liquid extraction vs. solid-phase extraction).

  • pH Adjustment: The pKa of this compound is approximately 4.6.[2] To ensure it is in its protonated (less polar) form for efficient extraction into an organic solvent, acidify your sample to a pH below 4.0 before extraction.

  • Derivatization Inefficiency: For GC-MS analysis, derivatization is often necessary to improve volatility and chromatographic performance. Incomplete derivatization can lead to poor recovery and variability. Ensure your derivatizing agent is fresh and the reaction conditions (temperature and time) are optimized.

  • Use of an Internal Standard: Incorporating a stable isotope-labeled internal standard of this compound or a structurally similar odd-chain fatty acid at the beginning of your sample preparation will help to correct for losses during extraction and derivatization, improving accuracy and precision.

C. Analytical Quantification Troubleshooting

Question: I am experiencing poor peak shape (e.g., tailing) for this compound in my chromatogram. What are the likely causes and solutions?

Answer:

Poor peak shape can compromise resolution and the accuracy of quantification. Common causes and solutions include:

  • For GC-MS:

    • Incomplete Derivatization: As mentioned above, this can lead to tailing. Re-optimize your derivatization protocol.

    • Active Sites in the GC System: Active sites in the injector liner or the column can interact with the analyte. Use a deactivated liner and a column specifically designed for fatty acid analysis.

  • For HPLC-MS/MS:

    • Mobile Phase pH: If the mobile phase pH is close to the pKa of the acid, you may see peak tailing or splitting. Ensure the mobile phase pH is at least 2 units below the pKa to keep the acid in its neutral form.

    • Column Choice: A standard C18 column may not provide optimal retention and peak shape for this relatively polar compound. Consider a polar-embedded or a mixed-mode column.

Question: My baseline is noisy, making it difficult to accurately integrate the peak for this compound. How can I reduce the noise?

Answer:

A noisy baseline can be caused by several factors:

  • Contaminated Solvents or Reagents: Use high-purity, HPLC or MS-grade solvents and freshly prepared mobile phases.

  • Detector Issues: The detector may need cleaning or servicing.

  • Incomplete Sample Cleanup: Residual proteins or other matrix components from the cell culture media can contribute to a noisy baseline. Ensure your sample preparation method effectively removes these interferences.

IV. Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties of this compound?

A1: this compound is a colorless liquid with the following properties:

Property Value
Molecular Formula C6H10O2[2]
Molecular Weight 114.14 g/mol [2]
Boiling Point ~220-225 °C[2]
Density ~0.98 g/cm³[2]
Solubility Soluble in alcohol and ether solvents.[2]

| pKa | ~4.60[2] |

Q2: How should I store this compound?

A2: It is recommended to store this compound at 2-8°C in a tightly sealed container to prevent degradation.[2] For long-term storage, aliquoting and storing at -20°C or -80°C is advisable to minimize freeze-thaw cycles.

Q3: What are the known biological roles of this compound?

A3: this compound is classified as a methyl-branched short-chain fatty acid and has been identified as a bacterial metabolite.[1] While specific biological activities are not as extensively studied as other SCFAs like butyrate and propionate, its structural similarity suggests potential roles in modulating gut health, immune responses, and cellular metabolism.

Q4: Is derivatization always necessary for the analysis of this compound?

A4: For GC-MS analysis, derivatization is highly recommended to increase the volatility and thermal stability of the compound, leading to better chromatographic performance. For HPLC-MS/MS, derivatization is not always necessary but can improve sensitivity and chromatographic retention on reverse-phase columns.

Q5: What are some common derivatizing agents for GC-MS analysis of organic acids?

A5: Common derivatizing agents include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and alkylating agents like N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

Q6: Can I use UV detection for the HPLC analysis of this compound?

A6: Direct UV detection is challenging because the carboxyl group has a weak chromophore. Derivatization with a UV-absorbing tag would be necessary for sensitive detection. Mass spectrometry (MS) is the preferred detection method for its sensitivity and specificity.

V. Experimental Protocols

A. Protocol for a Representative Bioassay: Anti-inflammatory Activity in Macrophages

This protocol outlines the steps to assess the ability of this compound to suppress the production of the pro-inflammatory cytokine TNF-α in lipopolysaccharide (LPS)-stimulated macrophages.

1. Cell Culture and Seeding:

  • Culture a suitable macrophage cell line (e.g., RAW 264.7) in complete DMEM medium.
  • Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

2. Treatment with this compound:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) and further dilute it in cell culture medium to the desired final concentrations.
  • Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent).

3. Stimulation:

  • Incubate the cells with the compound for a predetermined time (e.g., 1-2 hours).
  • Stimulate the cells with LPS (e.g., 100 ng/mL) to induce an inflammatory response. Include an unstimulated control.

4. Incubation and Sample Collection:

  • Incubate the plate for an appropriate time (e.g., 6-24 hours) to allow for cytokine production.
  • After incubation, centrifuge the plate and collect the cell culture supernatant for both cytokine analysis and quantification of this compound.

5. Cytokine Quantification:

  • Quantify the concentration of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

6. Data Analysis:

  • Plot the TNF-α concentration against the concentration of this compound.
  • Use a non-linear regression model to fit the data and determine the EC50 value.

A[label="1. Seed Macrophages in 96-well plate"]; B[label="2. Treat with this compound (Dose-Response)"]; C [label="3. Stimulate with LPS"]; D [label="4. Incubate for 6-24 hours"]; E [label="5. Collect Supernatant"]; F [label="6. Quantify TNF-α via ELISA"]; G [label="7. Determine EC50"];

A -> B -> C -> D -> E -> F -> G; }

Caption: Step-by-step workflow for the anti-inflammatory bioassay.

B. Protocol for Quantification of this compound by GC-MS

This protocol is adapted from methods for analyzing short-chain fatty acids in biological fluids.

1. Sample Preparation:

  • To 100 µL of cell culture supernatant, add an internal standard (e.g., a known amount of heptadecanoic acid).
  • Acidify the sample to pH < 4 with hydrochloric acid.
  • Perform a liquid-liquid extraction with 500 µL of diethyl ether. Vortex vigorously and centrifuge.
  • Transfer the organic layer to a new tube and repeat the extraction.
  • Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen.

2. Derivatization:

  • To the dried extract, add 50 µL of a derivatizing agent (e.g., BSTFA with 1% TMCS) and 50 µL of pyridine.
  • Cap the vial tightly and heat at 60°C for 30 minutes.

3. GC-MS Analysis:

  • GC Column: Use a column suitable for fatty acid analysis, such as a DB-5ms or equivalent.
  • Injector: Splitless injection at 250°C.
  • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
  • Carrier Gas: Helium at a constant flow rate.
  • MS Detector: Electron ionization (EI) at 70 eV. Scan range of m/z 50-500.

4. Data Analysis:

  • Create a calibration curve using standards of this compound prepared and derivatized in the same manner as the samples.
  • Quantify the amount of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
C. Protocol for Quantification of this compound by HPLC-MS/MS

This protocol is based on established methods for SCFA analysis.

1. Sample Preparation:

  • To 100 µL of cell culture supernatant, add an internal standard (e.g., 13C-labeled this compound).
  • Precipitate proteins by adding 200 µL of ice-cold acetonitrile. Vortex and centrifuge.
  • Transfer the supernatant to a new tube. Derivatization can be performed to improve sensitivity and retention, for example, with 3-nitrophenylhydrazine (3-NPH).

2. HPLC-MS/MS Analysis:

  • HPLC Column: A C18 column with a polar endcapping or a mixed-mode column.
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A suitable gradient from low to high organic phase.
  • MS/MS Detector: Electrospray ionization (ESI) in negative ion mode. Use multiple reaction monitoring (MRM) for quantification. The specific precursor and product ion transitions for this compound will need to be determined.

3. Data Analysis:

  • Generate a calibration curve using standards of this compound.
  • Quantify the concentration in the samples using the peak area ratio of the analyte to the internal standard.

VI. References

  • 4-Methylpent-3-enoic acid - ChemBK. Available from: [Link]

  • This compound | C6H10O2 | CID 68158 - PubChem. Available from: [Link]

  • HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains - Frontiers. Available from: [Link]

  • Showing metabocard for 4-Pentenoic acid (HMDB0031602). Available from: [Link]

  • Short chain fatty acid PLUS (SCFA+) assay - Biocrates. Available from: [Link]

  • Pentenoic acid - Wikipedia. Available from: [Link]

  • Determination of short-chain fatty acids as putative biomarkers of cancer diseases by modern analytical strategies and tools: a review - Frontiers. Available from: [Link]

  • Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC - NIH. Available from: [Link]

  • Engineered Bacteria for Short-Chain-Fatty-Acid-Repressed Expression of Biotherapeutic Molecules - PubMed. Available from: [Link]

  • Determination of short-chain fatty acids as putative biomarkers of cancer diseases by modern analytical strategies and tools: a review - PubMed Central. Available from: [Link]

  • Targeted Quantification of Cell Culture Media Components by LC-MS - LabRulez GCMS. Available from: [Link]

  • 3-Pentenoic acid, 4-methyl - SIELC Technologies. Available from: [Link]

  • This compound, 504-85-8 - The Good Scents Company. Available from: [Link]

  • Characterization of Short Chain Fatty Acids Produced by Selected Potential Probiotic Lactobacillus Strains - MDPI. Available from: [Link]

  • Determination and Comparison of Short-Chain Fatty Acids in Serum and Colon Content Samples: Alzheimer's Disease Rat as a Case Study - MDPI. Available from: [Link]

  • Coffee bean - Wikipedia. Available from: [Link]

  • HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains. Available from: [Link]

  • Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry | PLOS One - Research journals. Available from: [Link]

  • Quantitative and Qualitative Analysis of Cell Culture Medium Using SWATH® Acquisition - SCIEX. Available from: [Link]

  • Metabolism of 4-pentenoic acid and inhibition of thiolase by metabolites of 4-pentenoic acid - PubMed. Available from: [Link]

  • Comprehensive Assessment of Harvesting Method Effects on FAEE, Waxes, Fatty Acids, Phenolics, Volatiles, and Sensory Characteristics of Buža Virgin Olive Oil - MDPI. Available from: [Link]

  • 4-pentenoic acid, 591-80-0 - The Good Scents Company. Available from: [Link]

Sources

Technical Support Center: Managing the Volatility of 4-Methyl-3-pentenoic Acid in Experimental Workflows

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Methyl-3-pentenoic acid. As a methyl-branched, short-chain fatty acid, this compound is classified as a volatile organic compound (VOC)[1][2]. While not as volatile as substances like diethyl ether, its propensity to evaporate under common laboratory conditions—such as heating, vacuum application, and even during routine handling—can lead to significant challenges in achieving experimental accuracy, reproducibility, and safety. This guide provides field-proven insights and troubleshooting protocols designed for researchers, scientists, and drug development professionals to effectively manage these challenges.

Section 1: Physicochemical Properties & Volatility Profile

Understanding the physical properties of this compound is the first step in controlling its behavior. While its boiling point is relatively high, its classification as a VOC stems from its tendency to be lost during specific laboratory procedures that increase its vapor pressure.

PropertyValueSignificance for Handling
Molecular Weight 114.14 g/mol [1][3]Compounds with molecular weights under 200 g/mol often require special handling to prevent loss during experiments[4].
Boiling Point 206-208 °C at 760 mmHg[5]Suggests low volatility at room temperature but indicates susceptibility to loss at elevated temperatures.
Vapor Pressure 0.091 mmHg at 25 °C[5]A low vapor pressure confirms it does not evaporate rapidly at ambient temperature, but this increases significantly with heat or vacuum.
Appearance Colorless liquid[3][5]Easy to work with, but spills may be hard to see.
Solubility Soluble in alcohol and ether; slightly soluble in water[3][5].Important for choosing appropriate solvents for reactions and purification.
Recommended Storage 2-8 °C[3]Refrigeration is a key method to reduce the compound's vapor pressure and minimize long-term evaporative loss[6].

Section 2: Frequently Asked Questions (FAQs)

This section addresses common issues encountered when working with this compound.

Storage & Handling

Q1: What are the optimal storage conditions for this compound to minimize evaporative loss?

A: The optimal storage condition is refrigeration between 2°C and 8°C[3]. This significantly reduces the compound's vapor pressure, minimizing evaporation over time[6]. Always use tightly sealed containers, such as those with screw caps, and for long-term storage, consider wrapping the cap seal with parafilm for an extra barrier against vapor escape[6].

Q2: My stock concentration seems to be decreasing over time, even in the fridge. What's happening and how can I prevent it?

A: This is likely due to repeated temperature cycling and exposure to air. Each time you remove the container from the cold, condensation can form, and the headspace gas will exchange with the lab air when opened. To prevent this, allow the container to equilibrate to ambient temperature before opening it[6]. For frequently used stocks, consider preparing smaller, single-use or limited-use aliquots to avoid compromising the primary container.

Q3: What is the best way to aliquot or transfer the acid for an experiment?

A: The key is to minimize the compound's exposure to open air[6]. Plan your workflow in advance and have all necessary materials ready[7]. For precise transfers, use a gas-tight syringe or positive-displacement pipette. If using standard air-displacement pipettes, opt for low-retention tips to ensure the full volume is dispensed[6]. Work swiftly and ensure the primary container is sealed immediately after you've taken your aliquot. All handling of the open compound should be performed within a fume hood to ensure safety and proper ventilation[6].

Experimental Procedures

Q4: I'm losing my product during solvent removal on the rotovap. What adjustments should I make?

A: This is a very common issue with volatile compounds. The high vacuum and heating involved in rotary evaporation can cause your product to co-evaporate with the solvent.

  • Avoid High Vacuum: Do not use a high-vacuum line for solvent removal[4].

  • Reduce Vacuum Strength: Adjust the vacuum on your rotovap so the solvent boils at a gentle, controlled rate without aggressive bumping. This raises the solvent's boiling point, reducing the chance of your product being carried over.

  • Control Temperature: Keep the water bath temperature as low as possible while still allowing for efficient evaporation. A good starting point is a temperature where the solvent is visibly condensing on the coil but not boiling violently.

  • Check the Trap: If you suspect loss, you can analyze the contents of your rotovap's cold trap. Finding your product there is a clear sign that your conditions are too aggressive[4].

  • Consider Alternatives: If loss persists, a Kugelrohr apparatus or simple distillation at atmospheric pressure may be better options for separating your product from a high-boiling solvent[4]. For heat-sensitive applications, a centrifugal evaporator is an excellent choice as it uses a vacuum and centrifugal force to prevent bumping and allows for evaporation at lower temperatures[8].

Q5: How can I safely run a reaction with this compound at an elevated temperature without it evaporating?

A: To prevent the loss of volatile reagents during heating, you must use a closed or reflux system. The standard and most effective method is to heat the reaction under reflux[9]. This involves attaching a condenser (such as a Vigreux or Allihn condenser) vertically to your reaction flask. The condenser cools any vapor, turning it back into a liquid that drips back into the reaction, ensuring the concentration of your reagent remains constant. For reactions that require higher pressures or temperatures, a sealed-tube apparatus is necessary[4].

Q6: Are there special considerations for purifying this acid using column chromatography?

A: Yes, the main consideration is the subsequent solvent removal step. Choose a solvent system for your chromatography that is effective for separation but also easy to remove under gentle conditions[4]. For example, using pentane in place of hexanes can be beneficial as it is more volatile and can be removed with less heat or vacuum. Avoid high-boiling point solvents like ethyl acetate if possible, as their removal will require more aggressive conditions that could lead to product loss[4].

Quantitative Analysis

Q7: My quantitative results (e.g., via GC) are inconsistent. Could volatility be the cause?

A: Absolutely. Inconsistent results are a hallmark of issues with volatile compound handling. Volatility can introduce errors at multiple stages:

  • Standard Preparation: Evaporation during weighing or dilution will lead to standards that are less concentrated than calculated.

  • Sample Handling: Loss of analyte from the sample vial before injection.

  • Injection: The choice of solvent can significantly impact the response factor and sensitivity in a GC analysis due to effects like solvent vapor expansion in the hot injector[10]. Ensuring a consistent, rapid, and controlled workflow from sample preparation to injection is critical for reproducibility[7].

Q8: What are the best practices for preparing accurate standard solutions of this compound for calibration?

A: Accuracy here is paramount.

  • Equilibrate: Allow the sealed primary container to warm to room temperature on the bench for 20-30 minutes.

  • Work Quickly: Have your solvent, volumetric flasks, and transfer tools ready.

  • Use a Gas-Tight Syringe: For transferring the neat liquid to create a stock solution, a gas-tight syringe is the most reliable tool to minimize evaporation[7].

  • Dilute Immediately: Dispense the acid directly into the solvent in the volumetric flask and cap it immediately.

  • Mix Gently: Invert the flask several times to ensure homogeneity. Do not shake vigorously, as this increases the liquid's surface area and promotes movement into the vapor phase[7].

  • Store Properly: Store your prepared standards in tightly sealed vials with minimal headspace at 2-8 °C.

Section 3: Troubleshooting Guides & Protocols

Protocol 1: High-Yield Solvent Removal Post-Synthesis

This protocol provides a systematic approach to removing solvent from a solution containing this compound while minimizing product loss.

Objective: To remove a common solvent (e.g., Dichloromethane) from the product efficiently.

Methodology:

  • Initial Setup:

    • Transfer the solution to a round-bottom flask. Do not fill the flask more than halfway.

    • Secure the flask to the rotary evaporator.

    • Set the cold trap to the appropriate temperature (e.g., with dry ice/acetone).

  • Temperature and Rotation:

    • Set the water bath to a low temperature, typically no more than 10-15 °C above the solvent's boiling point at the target pressure. For DCM, start with 25-30 °C.

    • Begin rotating the flask at a moderate speed (e.g., 150 rpm) to increase the surface area for evaporation[11].

  • Applying Vacuum (The Critical Step):

    • Slowly and carefully apply the vacuum. Do not open the valve fully at once.

    • Watch the liquid surface. Your goal is a gentle, steady rate of condensation on the condenser coils, not violent boiling or bumping.

    • Causality: A lower vacuum (higher pressure) increases the solvent's boiling point. This allows you to evaporate the solvent without needing excessive heat, which would increase the vapor pressure of your product and lead to co-evaporation.

  • Monitoring and Completion:

    • Once the bulk of the solvent is removed, you may need to slightly increase the temperature or decrease the pressure to remove the final traces. Do this cautiously.

    • Stop the process as soon as the solvent is gone. Do not leave the flask on the rotovap under high vacuum for an extended period, as this will slowly pull off your volatile product.

  • Self-Validation & Troubleshooting:

    • If you observe a very rapid, uncontrollable boil, your vacuum is too strong or your bath is too hot. Immediately but slowly vent the system to reduce the boiling rate.

    • If you suspect product loss, take a small aliquot from the collection flask and analyze it (e.g., by TLC or GC-MS) to confirm. If positive, your conditions were too aggressive.

Protocol 2: Preparation of Accurate Calibration Standards for GC Analysis

Objective: To prepare a set of accurate calibration standards from a neat sample of this compound.

Methodology:

  • Prepare Supplies: Gather all necessary glassware (Class A volumetric flasks), a gas-tight syringe, your chosen solvent (e.g., methanol), and autosampler vials with septa caps[7].

  • Create Primary Stock (e.g., 1000 µg/mL):

    • Allow the sealed container of this compound to equilibrate to room temperature.

    • In a fume hood, uncap the container. Use a gas-tight syringe to draw a precise volume of the neat acid.

    • Dispense the acid into a volumetric flask partially filled with the solvent.

    • Immediately cap the flask and fill to the mark with solvent.

    • Invert gently 10-15 times to mix. Do not sonicate or vortex.

    • Causality: Using a gas-tight syringe prevents analyte loss through evaporation before it can be dispensed and diluted, which is a major source of error in standard preparation[7].

  • Perform Serial Dilutions:

    • Use the primary stock to create your working standards via serial dilution.

    • Work quickly, keeping flasks and vials capped whenever possible.

  • Transfer to Vials:

    • Transfer the final standards to autosampler vials.

    • Leave minimal headspace in the vial and cap immediately with a PTFE/silicone septum cap.

  • Self-Validation & Trustworthiness:

    • Prepare a Quality Control (QC) standard at a mid-range concentration from a separate, independent weighing of the neat material.

    • Run this QC standard after your calibration curve. Its calculated concentration should be within ±15% of its theoretical value. If it is not, this indicates a potential error in the preparation of your primary stock solution.

Section 4: Visual Workflows

Evaporation_Decision_Tree start Need to remove solvent from This compound solution q1 Is the product thermally sensitive? start->q1 rotovap Use Rotary Evaporator with gentle conditions: - Low Temp (25-40°C) - Reduced Vacuum q1->rotovap No centrifugal Use Centrifugal Evaporator (e.g., SpeedVac) - Ideal for multiple small samples - Prevents bumping q1->centrifugal Yes q2 Is the solvent high-boiling (e.g., DMF, DMSO)? rotovap->q2 check_trap Check cold trap for product loss. If loss occurs, reduce heat/vacuum or switch method. rotovap->check_trap distillation Use Simple Distillation or Kugelrohr - Better for high-boiling solvents q2->distillation Yes q2->check_trap No

Analytical_Standard_Workflow a a b b a->b c c b->c d d c->d f f c->f Independent Weighing e e d->e g g e->g f->g

Section 5: References

  • Artel. (2023, October 26). Volatile Liquid Handling: Techniques & Automation.

  • Frontier, A. (2026). Tips & Tricks: Volatile Compounds. University of Rochester, Department of Chemistry.

  • PubChem. This compound. National Center for Biotechnology Information.

  • ChemBK. (2024, April 9). 4-Methylpent-3-enoic acid.

  • ChemicalBook. (2025, October 14). This compound.

  • Kim, E., et al. (2015). Quantitative Approaches for the Determination of Volatile Organic Compounds (VOC) and Its Performance Assessment in Terms of Solvent Types and the Related Matrix Effects. ResearchGate.

  • Gold One Supplies. Laboratory technique of evaporation: uncover its secrets.

  • American Laboratory. (2013, February 6). Understanding Concentration and Evaporation Technology: Part 1: Basic Principles of Commonly Used Evaporation Techniques.

  • The Good Scents Company. This compound.

  • Restek. Best Practices for Handling and Using Volatile Analytical Standards.

  • Chemguide. making carboxylic acids.

Sources

Technical Support Center: Scale-Up Synthesis of 4-Methyl-3-pentenoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 4-methyl-3-pentenoic acid. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during laboratory and pilot-plant scale production. The guidance herein is grounded in established chemical principles and practical, field-proven insights to ensure scientific integrity and successful outcomes.

Introduction to Synthetic Strategies

The scale-up of this compound synthesis requires careful consideration of reaction efficiency, cost-effectiveness, safety, and purification. Several synthetic routes are viable, each with its own set of advantages and potential challenges. This guide will focus on three prominent methods:

  • The Johnson-Claisen Rearrangement: An industrially favored method involving the reaction of an allylic alcohol with an orthoester.

  • Malonic Ester Synthesis: A classic and versatile method for carboxylic acid synthesis.

  • Grignard Reagent-Based Synthesis: A route involving the reaction of a Grignard reagent with an unsaturated carbonyl compound followed by oxidation.

This resource is structured to provide direct answers to specific problems you may encounter, helping you to troubleshoot and optimize your synthetic process.

Section 1: The Johnson-Claisen Rearrangement

The Johnson-Claisen rearrangement is a powerful C-C bond-forming reaction that transforms an allylic alcohol into a γ,δ-unsaturated ester through reaction with an orthoester, followed by hydrolysis to the desired carboxylic acid.[1][2] For the synthesis of this compound, this typically involves the reaction of 3-methyl-2-buten-1-ol (prenol) or 3-methyl-3-buten-1-ol (isopentenol) with trimethyl orthoacetate.

Troubleshooting and FAQs: Johnson-Claisen Rearrangement

Q1: My Johnson-Claisen rearrangement is showing low conversion to the ester intermediate, even after prolonged heating. What are the likely causes and how can I improve the yield?

A1: Low conversion in a Johnson-Claisen rearrangement at scale can be attributed to several factors:

  • Insufficient Temperature: This rearrangement often requires high temperatures, typically in the range of 100-200 °C, to proceed at a reasonable rate.[2] Ensure your reaction setup can safely and consistently maintain the required temperature.

  • Catalyst Inefficiency: While the reaction can proceed thermally, it is often catalyzed by a weak acid, such as propionic acid.[2] The catalyst facilitates the formation of a ketene acetal intermediate. Ensure the appropriate catalytic amount is used. On an industrial scale, various catalysts including mineral acids, organic acids, and Lewis acids have been employed.[3]

  • Inefficient Removal of Byproducts: The reaction produces alcohol (e.g., methanol from trimethyl orthoacetate) as a byproduct. According to Le Chatelier's principle, its removal will drive the equilibrium towards the product. On a larger scale, consider performing the reaction in a setup equipped with a distillation head to continuously remove the alcohol as it forms.

  • Substrate Purity: Ensure your allylic alcohol and trimethyl orthoacetate are of high purity. Impurities can interfere with the reaction.

Q2: I am observing the formation of significant byproducts in my scaled-up reaction. What are these byproducts and how can I minimize them?

A2: Side reactions can become more pronounced at a larger scale. Common byproducts in the Johnson-Claisen rearrangement include:

  • Products of competing acid-catalyzed reactions: The acidic catalyst can sometimes lead to side reactions of the starting materials or products if they contain sensitive functional groups.[4]

  • Unreacted Starting Materials: This points to incomplete reaction as discussed in Q1.

  • Thermally degraded material: Prolonged heating at very high temperatures can lead to decomposition.

To minimize byproducts:

  • Optimize Catalyst Loading: Use the minimum amount of acid catalyst required to achieve a good reaction rate. Excess acid can promote side reactions.

  • Control Temperature Carefully: Avoid excessive temperatures that could lead to degradation.

  • Consider a Pressure Reactor: Some industrial processes for similar transformations are carried out under pressure (1-3.2 MPa), which can shorten reaction times (6-10h) and potentially reduce the formation of thermal degradation byproducts.[5]

Q3: The final hydrolysis of the ester to this compound is incomplete or requires harsh conditions. What are the best practices for this step at scale?

A3: Saponification of the resulting ester is a critical final step. Challenges can include:

  • Incomplete Hydrolysis: Ensure a sufficient excess of base (e.g., NaOH or KOH) is used to drive the reaction to completion. Vigorous stirring is essential, especially in biphasic mixtures.

  • Emulsion Formation during Workup: After acidification, extraction of the carboxylic acid can be hampered by emulsion formation. Using a brine wash can help to break up emulsions.

  • Product Isolation: After acidification, ensure the pH is sufficiently low (typically pH 1-2) to fully protonate the carboxylate and allow for efficient extraction into an organic solvent.

A typical large-scale hydrolysis involves refluxing the ester with an aqueous solution of sodium or potassium hydroxide, followed by cooling, acidification with a mineral acid like HCl or H2SO4, and extraction.[3]

Experimental Protocol: Johnson-Claisen Rearrangement

Step 1: Synthesis of Methyl 4-Methyl-3-pentenoate

  • To a reaction vessel equipped with a mechanical stirrer, thermometer, and distillation apparatus, charge 3-methyl-2-buten-1-ol (1.0 equivalent) and trimethyl orthoacetate (1.2 - 2.0 equivalents).[5]

  • Add a catalytic amount of propionic acid (e.g., 0.01-0.1 equivalents).

  • Heat the mixture to a gentle reflux (typically 100-150 °C).[3]

  • Continuously remove the methanol byproduct via distillation.

  • Monitor the reaction progress by GC-MS until the starting alcohol is consumed.

  • Cool the reaction mixture.

Step 2: Hydrolysis to this compound

  • To the crude methyl 4-methyl-3-pentenoate, add a 20-30% aqueous solution of NaOH or KOH (2.0 - 2.5 equivalents).[3]

  • Heat the mixture to reflux with vigorous stirring for 2-4 hours.

  • Cool the reaction mixture to room temperature.

  • Carefully acidify with concentrated HCl or H2SO4 to pH 1-2.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.

  • Purify by fractional distillation under reduced pressure.

Process Flow Diagram: Johnson-Claisen Route

prenol 3-Methyl-2-buten-1-ol reactor1 Reactor 1: Johnson-Claisen Rearrangement prenol->reactor1 tmoa Trimethyl Orthoacetate tmoa->reactor1 catalyst Propionic Acid (cat.) catalyst->reactor1 distillation Distillation (Methanol Removal) reactor1->distillation Continuous Removal ester Methyl 4-Methyl-3-pentenoate reactor1->ester reactor2 Reactor 2: Saponification ester->reactor2 base NaOH / KOH (aq) base->reactor2 acidification Acidification (HCl / H2SO4) reactor2->acidification extraction Extraction acidification->extraction purification Purification (Fractional Distillation) extraction->purification product This compound purification->product

Caption: Workflow for the Johnson-Claisen synthesis of this compound.

Section 2: Malonic Ester Synthesis

The malonic ester synthesis is a well-established method for preparing carboxylic acids. It involves the alkylation of diethyl malonate followed by hydrolysis and decarboxylation.[6][7]

Troubleshooting and FAQs: Malonic Ester Synthesis

Q1: I am getting a significant amount of dialkylated product in my malonic ester synthesis. How can I improve the selectivity for mono-alkylation at a larger scale?

A1: The formation of a dialkylated byproduct is a common issue in malonic ester synthesis.[8] To favor mono-alkylation:

  • Control Stoichiometry: Use a slight excess of the malonic ester relative to the base and the alkylating agent.

  • Base Selection: A common base is sodium ethoxide in ethanol.[9] Using a bulky base can sometimes improve selectivity.

  • Order of Addition: Slowly add the alkyl halide to the pre-formed enolate of the malonic ester. This keeps the concentration of the alkyl halide low, minimizing the chance of a second alkylation.

  • Temperature Control: The alkylation is an exothermic reaction. Maintain a controlled temperature to avoid side reactions.

Q2: The hydrolysis of my substituted malonic ester is slow and requires harsh conditions, leading to product degradation. Are there milder alternatives for scale-up?

A2: Traditional saponification with strong bases like NaOH or KOH followed by strong acid workup can be harsh. For sensitive substrates, consider:

  • Krapcho Decarboxylation: This method uses a salt (like LiCl) in a polar aprotic solvent (like DMSO) to effect both hydrolysis and decarboxylation under milder, often neutral, conditions.[10] This can be particularly useful for substrates that are sensitive to strong acids or bases.

Q3: The decarboxylation step is not going to completion, or I am seeing charring at high temperatures. How can I optimize this step?

A3: Incomplete decarboxylation or decomposition can be problematic.

  • Ensure Complete Hydrolysis: The presence of the di-acid is crucial for decarboxylation. Ensure the prior hydrolysis step is complete.

  • Temperature Control: While heat is required, excessive temperatures can cause decomposition. The optimal temperature will depend on the specific substrate.

  • Solvent Choice: Performing the decarboxylation in a high-boiling solvent can help to maintain a consistent temperature.

Experimental Protocol: Malonic Ester Synthesis

Step 1: Alkylation of Diethyl Malonate

  • In a suitable reactor, prepare a solution of sodium ethoxide in ethanol.

  • Slowly add diethyl malonate (1.0 equivalent) to the base at a controlled temperature.

  • Once the enolate has formed, slowly add 1-bromo-3-methyl-2-butene (1.0 equivalent) while maintaining the temperature.

  • After the addition is complete, stir the reaction mixture until the reaction is complete (monitor by TLC or GC-MS).

  • Quench the reaction with water and extract the product with an organic solvent.

Step 2: Hydrolysis and Decarboxylation

  • To the crude alkylated malonic ester, add an excess of aqueous NaOH or KOH.

  • Heat the mixture to reflux until the hydrolysis is complete.

  • Cool the reaction mixture and acidify with concentrated HCl.

  • Heat the acidic solution to effect decarboxylation until CO2 evolution ceases.

  • Cool the mixture and extract the this compound with an organic solvent.

  • Dry the organic layer and purify the product by fractional distillation.

Logical Diagram: Malonic Ester Synthesis Pathway

malonic_ester Diethyl Malonate enolate Enolate Formation malonic_ester->enolate + Base base Sodium Ethoxide base->enolate alkylation Alkylation (SN2) enolate->alkylation alkyl_halide 1-Bromo-3-methyl-2-butene alkyl_halide->alkylation alkylated_ester Alkylated Diethyl Malonate alkylation->alkylated_ester hydrolysis Hydrolysis (NaOH/H2O) alkylated_ester->hydrolysis diacid Substituted Malonic Acid hydrolysis->diacid decarboxylation Decarboxylation (Heat, Acid) diacid->decarboxylation product This compound decarboxylation->product

Sources

Validation & Comparative

A Researcher's Guide to Validating the Antibacterial Efficacy of 4-Methyl-3-pentenoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the validation of novel antibacterial agents is a critical step in the pipeline for new therapeutics. This guide provides a comprehensive framework for evaluating the antibacterial properties of 4-Methyl-3-pentenoic acid, a methyl-branched short-chain fatty acid. While direct and extensive research on the antibacterial profile of this specific molecule is emerging, this document outlines a robust, self-validating system of protocols and comparative analyses based on established methodologies and data from structurally related compounds.

Introduction: The Potential of Short-Chain Fatty Acids in an Era of Antibiotic Resistance

The rising threat of antibiotic resistance necessitates the exploration of novel antimicrobial compounds. Short-chain fatty acids (SCFAs) and their derivatives have garnered interest for their inherent antibacterial properties. This compound, with its unique chemical structure, presents a compelling candidate for investigation. This guide offers a systematic approach to rigorously validate its antibacterial potential, compare its efficacy against established agents, and elucidate its potential mechanism of action.

Foundational Antibacterial Assays: Determining a Spectrum of Activity

A multi-faceted approach is essential to thoroughly characterize the antibacterial effect of a novel compound. The following assays provide a comprehensive picture of the potency and characteristics of this compound's activity.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is the cornerstone of antibacterial testing, determining the lowest concentration of a substance that prevents visible growth of a microorganism.

  • Preparation of Bacterial Inoculum:

    • Streak the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) on a suitable agar plate and incubate for 18-24 hours at 37°C.

    • Select several colonies and suspend them in a sterile broth (e.g., Mueller-Hinton Broth - MHB) to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:100 in MHB to achieve a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration (e.g., 10 mg/mL).

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in MHB to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well containing the diluted compound and to a growth control well (containing only MHB and bacteria). Include a sterility control well (containing only MHB).

    • Incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation:

    • The MIC is the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.

Minimum Bactericidal Concentration (MBC) Assay

The MBC assay determines the lowest concentration of an antibacterial agent required to kill a particular bacterium.

  • Following MIC Determination:

    • From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL) and plate it onto a fresh, antibiotic-free agar plate.

  • Incubation:

    • Incubate the agar plates at 37°C for 18-24 hours.

  • Result Interpretation:

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.

Time-Kill Kinetic Assay

This dynamic assay provides insight into the rate at which an antibacterial agent kills a bacterium over time.

  • Preparation:

    • Prepare flasks containing MHB with this compound at various concentrations (e.g., 1x, 2x, and 4x the MIC).

    • Include a growth control flask without the compound.

  • Inoculation:

    • Inoculate each flask with a standardized bacterial suspension to achieve a starting density of approximately 5 x 10⁵ CFU/mL.

  • Sampling and Plating:

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), draw an aliquot from each flask.

    • Perform serial dilutions of the aliquots and plate them onto agar plates to determine the number of viable bacteria (CFU/mL).

  • Data Analysis:

    • Plot the log₁₀ CFU/mL against time for each concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.

Comparative Analysis: Benchmarking Against Alternatives

To understand the relative potency of this compound, its antibacterial activity should be compared with that of other relevant compounds.

Comparator Agents

A selection of comparator agents should include:

  • Other Short-Chain Fatty Acids: Valeric acid, and caproic acid can provide a baseline for the activity of similar molecules.

  • Established Antibiotics: A Gram-positive active agent (e.g., Vancomycin) and a Gram-negative active agent (e.g., Ciprofloxacin) will serve as standard benchmarks.

  • Natural Antibacterial Agents: Essential oils like tea tree oil or oregano oil, or their active components (terpinen-4-ol, carvacrol), can offer a comparison to other natural products.

Comparative Data Presentation

The results of the MIC and MBC assays for this compound and the selected comparator agents should be presented in a clear, tabular format for easy comparison.

CompoundTest OrganismMIC (µg/mL)MBC (µg/mL)
This compound S. aureus[Experimental Data][Experimental Data]
E. coli[Experimental Data][Experimental Data]
Valeric AcidS. aureus[Literature/Experimental Data][Literature/Experimental Data]
E. coli[Literature/Experimental Data][Literature/Experimental Data]
VancomycinS. aureus[Literature/Experimental Data][Literature/Experimental Data]
CiprofloxacinE. coli[Literature/Experimental Data][Literature/Experimental Data]
Tea Tree OilS. aureus[Literature/Experimental Data][Literature/Experimental Data]
E. coli[Literature/Experimental Data][Literature/Experimental Data]

Note: The table should be populated with experimentally determined values. Where direct experimental data for this compound is unavailable, this should be clearly stated.

Elucidating the Mechanism of Action

Understanding how this compound exerts its antibacterial effect is crucial for its development as a therapeutic agent. Based on the known mechanisms of other short-chain fatty acids, a likely mode of action involves disruption of the bacterial cell membrane and intracellular acidification.

Hypothesized Mechanism of Action
  • Membrane Disruption: The lipophilic nature of the fatty acid allows it to intercalate into the bacterial cell membrane, disrupting its structure and integrity. This can lead to increased permeability and leakage of essential intracellular components.

  • Intracellular Acidification: In its undissociated form, the fatty acid can diffuse across the cell membrane. Once inside the more alkaline cytoplasm, it dissociates, releasing a proton and acidifying the intracellular environment. This can inhibit the function of critical enzymes and disrupt cellular processes.

Visualizing the Validation Workflow

To provide a clear overview of the experimental process, the following diagrams illustrate the key workflows.

Experimental_Workflow cluster_prep Preparation cluster_assays Primary Assays cluster_analysis Data Analysis & Comparison Bacterial_Culture Bacterial Culture (e.g., S. aureus, E. coli) MIC MIC Assay (Broth Microdilution) Bacterial_Culture->MIC Time_Kill Time-Kill Assay Bacterial_Culture->Time_Kill Compound_Prep This compound Stock Solution Compound_Prep->MIC Compound_Prep->Time_Kill MBC MBC Assay (Plating from MIC) MIC->MBC Comparative_Analysis Comparative Analysis (vs. Alternatives) MIC->Comparative_Analysis MBC->Comparative_Analysis Time_Kill->Comparative_Analysis Mechanism_Hypothesis Mechanism of Action Hypothesis Comparative_Analysis->Mechanism_Hypothesis

Caption: Overview of the experimental workflow for validating antibacterial activity.

MIC_Workflow start Start prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum prep_dilutions Prepare Serial Dilutions of This compound start->prep_dilutions inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_dilutions->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Read MIC (Lowest concentration with no visible growth) incubate->read_results end End read_results->end

Caption: Detailed workflow for the Minimum Inhibitory Concentration (MIC) assay.

Mechanism_Pathway cluster_extracellular Extracellular Environment cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Environment (Cytoplasm) Compound_Ext This compound (Undissociated) Membrane Lipid Bilayer Compound_Ext->Membrane Diffusion Compound_Int Dissociation: Acid -> H+ + Anion Membrane->Compound_Int Cell_Death Bacterial Cell Death Membrane->Cell_Death Membrane Disruption Acidification Intracellular Acidification Compound_Int->Acidification Inhibition Enzyme Inhibition & Process Disruption Acidification->Inhibition Inhibition->Cell_Death

A Comparative Guide to the Biological Activities of 4-Methyl-3-pentenoic Acid and Valeric Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the biological activities of 4-methyl-3-pentenoic acid and valeric acid, offering insights for researchers, scientists, and professionals in drug development. The content is structured to deliver an in-depth technical analysis, grounded in scientific literature and established experimental methodologies.

Introduction

Short-chain fatty acids (SCFAs) are increasingly recognized for their diverse and critical roles in host physiology, acting as key signaling molecules in the gut-brain axis and beyond. Among these, valeric acid (pentanoic acid), a five-carbon straight-chain fatty acid, has been the subject of extensive research, revealing its potent neuroprotective, anti-inflammatory, and epigenetic modulatory properties. In contrast, this compound, a structurally related branched-chain unsaturated fatty acid, remains comparatively understudied, with recent evidence pointing towards distinct biological activities, particularly in microbial ecosystems. This guide aims to juxtapose the well-documented biological profile of valeric acid with the emerging understanding of this compound, providing a critical resource for researchers exploring the therapeutic potential of these fatty acids.

Valeric Acid , also known as pentanoic acid, is a saturated five-carbon fatty acid naturally found in the plant Valeriana officinalis and produced by the gut microbiome.[1] Its biological effects are mediated through various mechanisms, including the inhibition of histone deacetylases (HDACs) and the activation of free fatty acid receptors GPR41 and GPR43.[2][3]

This compound is a monounsaturated, branched-chain fatty acid.[4] It is recognized as a bacterial metabolite and has been identified as a component of various natural products.[4] Its biological activities are less characterized than those of valeric acid, with recent studies highlighting its potential as a selective antimicrobial agent.[5]

Comparative Analysis of Biological Activities

The known biological activities of valeric acid are extensive, while the understanding of this compound's effects is in its nascent stages. The following table summarizes the current knowledge on their respective biological activities.

Biological ActivityValeric AcidThis compound
Neuroprotection Well-documented neuroprotective effects in models of Parkinson's and Alzheimer's disease.[1][6] Reduces oxidative stress, neuroinflammation, and neuronal apoptosis.[1][2]Not yet studied.
Anti-inflammatory Potent anti-inflammatory properties mediated by inhibition of NF-κB signaling and reduction of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6).[2][3]Not yet studied in mammalian systems.
HDAC Inhibition Acts as a selective inhibitor of Class I Histone Deacetylases (HDACs), particularly HDAC3, leading to epigenetic modulation of gene expression.[3]Not yet studied.
GPR41/GPR43 Activation Activates G protein-coupled receptors GPR41 and GPR43, influencing satiety, insulin sensitivity, and inflammation.[2][7]Not yet studied.
Antimicrobial Limited information on specific antimicrobial activity.Demonstrates inhibitory activity against Clostridium species in silage, suggesting selective antimicrobial properties.[5]
Metabolic Regulation Influences glucose and lipid metabolism.[2] The related compound, 4-pentenoic acid, is a known hypoglycemic agent and inhibitor of fatty acid oxidation.[8][9]The parent compound, 4-pentenoic acid, inhibits fatty acid oxidation.[9]

Mechanistic Insights and Signaling Pathways

Valeric Acid

Valeric acid's multifaceted biological activities are underpinned by its interaction with several key cellular targets.

  • HDAC Inhibition: By inhibiting Class I HDACs, valeric acid promotes histone acetylation, leading to a more open chromatin structure and altered gene expression. This epigenetic modification is central to its anti-inflammatory and neuroprotective effects.[3]

  • GPR41/GPR43 Activation: As a ligand for GPR41 and GPR43, valeric acid triggers downstream signaling cascades that modulate immune responses and metabolic homeostasis. GPR41 activation is coupled to Gi/o proteins, while GPR43 can signal through both Gi/o and Gq pathways.[7][10]

valeric_acid_pathway valeric_acid Valeric Acid hdac HDAC Inhibition (Class I) valeric_acid->hdac gpr GPR41/GPR43 Activation valeric_acid->gpr histone Histone Acetylation ↑ hdac->histone gi_go Gi/o Signaling gpr->gi_go gq Gq Signaling gpr->gq gene Altered Gene Expression histone->gene inflammation ↓ Inflammation gene->inflammation neuroprotection Neuroprotection gene->neuroprotection immune_modulation Immune Modulation gi_go->immune_modulation metabolic_homeostasis Metabolic Homeostasis gq->metabolic_homeostasis neuroprotection_assay cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3 cluster_3 Day 4 seed_cells Seed Neuronal Cells pretreat Pre-treat with Test Compound seed_cells->pretreat induce_stress Induce Oxidative Stress pretreat->induce_stress measure_viability Measure Cell Viability (MTT/LDH Assay) induce_stress->measure_viability measure_apoptosis Measure Apoptosis (Caspase-3 Assay) induce_stress->measure_apoptosis

Workflow for In Vitro Neuroprotection Assay.

Anti-inflammatory Activity Assay

This protocol evaluates the potential of the compounds to suppress inflammatory responses in immune cells.

Methodology:

  • Cell Culture: Use a macrophage cell line (e.g., RAW 264.7) or primary macrophages.

  • Stimulation: Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS).

  • Treatment: Co-treat the cells with different concentrations of valeric acid or this compound.

  • Cytokine Measurement: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the cell culture supernatant using ELISA. [1]5. Nitric Oxide (NO) Production: Quantify NO production in the supernatant using the Griess reagent. [1]

HDAC Inhibition Assay

This protocol determines the ability of the compounds to inhibit the activity of histone deacetylases.

Methodology:

  • Enzyme Source: Use a commercially available HDAC activity assay kit containing a purified human HDAC enzyme (e.g., HDAC1, HDAC2, or HDAC3) or nuclear extracts from cultured cells. [11]2. Substrate: Utilize a fluorogenic HDAC substrate that becomes fluorescent upon deacetylation and subsequent developer treatment.

  • Inhibition Assay: Incubate the HDAC enzyme with the substrate in the presence of varying concentrations of valeric acid, this compound, or a known HDAC inhibitor (e.g., Trichostatin A) as a positive control.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer. A decrease in fluorescence indicates HDAC inhibition.

hdac_inhibition_assay cluster_0 Reaction Setup cluster_1 Incubation cluster_2 Development cluster_3 Measurement reagents Combine HDAC Enzyme, Fluorogenic Substrate, and Test Compound incubate Incubate at 37°C reagents->incubate add_developer Add Developer Solution incubate->add_developer measure_fluorescence Measure Fluorescence add_developer->measure_fluorescence

Workflow for HDAC Inhibition Assay.

Conclusion and Future Directions

This guide highlights the significant body of evidence supporting the diverse biological activities of valeric acid, particularly in the context of neuroprotection and anti-inflammation. In stark contrast, this compound represents a largely unexplored molecule with intriguing, albeit limited, data on its antimicrobial properties. The structural differences between these two fatty acids—the presence of a double bond and a methyl branch in this compound—likely confer distinct physicochemical properties that could translate into unique biological functions.

The proposed experimental protocols provide a clear roadmap for a head-to-head comparison of these two molecules. Such studies are crucial to ascertain whether this compound shares any of the beneficial properties of valeric acid or possesses a completely distinct biological activity profile. Future research should focus on:

  • Systematic screening of this compound for neuroprotective, anti-inflammatory, and HDAC inhibitory activities using the outlined protocols.

  • Elucidation of the mechanism of action of this compound, including the identification of its molecular targets.

  • In vivo studies to validate the in vitro findings and assess the pharmacokinetic and pharmacodynamic properties of this compound.

By systematically investigating the biological landscape of this compound and comparing it to the well-established profile of valeric acid, the scientific community can unlock the potential of this understudied fatty acid for novel therapeutic applications.

References

  • Jayaraj, R. L., Elangovan, N., Dhanalakshmi, C., Manivasagam, T., & Arokiasamy, S. (2020). Valeric Acid Protects Dopaminergic Neurons by Suppressing Oxidative Stress, Neuroinflammation and Modulating Autophagy Pathways.
  • D'Amato, A., & Eleftheriou, C. G. (2023). Valeric Acid: A Gut-Derived Metabolite as a Potential Epigenetic Modulator of Neuroinflammation in the Gut–Brain Axis. International Journal of Molecular Sciences, 24(23), 16905. [Link]
  • Li, Y., et al. (2025). Effects of 4-Pentenoic Acid and Malic Acid on Dynamics of Bacterial Communities and Fermentation Characteristics in Nettle Silage.
  • ChemBK. (2024). 4-Methylpent-3-enoic acid. ChemBK. [Link]
  • PubChem. (n.d.). This compound. PubChem. [Link]
  • Human Metabolome Database. (2012). 4-Pentenoic acid. HMDB. [Link]
  • PubChem. (n.d.). 3-Methyl-4-pentenoic acid. PubChem. [Link]
  • Davis, R. A., et al. (2017). The design, synthesis, and anti-inflammatory evaluation of a drug-like library based on the natural product valerenic acid. Bioorganic & Medicinal Chemistry Letters, 27(14), 3091-3096. [Link]
  • Wikipedia. (n.d.). Pentenoic acid. Wikipedia. [Link]
  • Ang, Z., et al. (2018). GPR41 and GPR43 in Obesity and Inflammation – Protective or Causative? Frontiers in Immunology, 9, 28. [Link]
  • Pundir, S., et al. (2023). Natural Fatty Acid Guards against Brain Endothelial Cell Death and Microvascular Pathology following Ischemic Insult in the Presence of Acute Hyperglycemia. International Journal of Molecular Sciences, 24(24), 17562. [Link]
  • Wang, Y., et al. (2016). Virtual screening and experimental validation of novel histone deacetylase inhibitors. BMC Systems Biology, 10(Suppl 2), 48. [Link]
  • The Neuroprotective Effect of Short-chain Fatty Acids Against Hypoxia-reperfusion Injury. (2023). bioRxiv. [Link]
  • Jayaraj, R. L., et al. (2020). Valeric Acid Protects Dopaminergic Neurons by Suppressing Oxidative Stress, Neuroinflammation and Modulating Autophagy Pathways.
  • Bartolomaeus, H., et al. (2023).
  • In Vitro Fermentation of Various Food Fiber Fractions. (n.d.).
  • Blessina, et al. (2023).
  • Doeppner, T. R., et al. (2021). Inhibition of Fatty Acid Synthesis Aggravates Brain Injury, Reduces Blood-Brain Barrier Integrity and Impairs Neurological Recovery in a Murine Stroke Model. Frontiers in Cell and Developmental Biology, 9, 742847. [Link]
  • Kumari, S., et al. (2025). Molecular Targets of Valeric Acid: A Bioactive Natural Product for Endocrine, Metabolic, and Immunological Disorders.
  • Determination of short-chain fatty acids as putative biomarkers of cancer diseases by modern analytical strategies and tools: a review. (2023). Frontiers in Oncology, 13, 1198418. [Link]
  • Brown, A. J., et al. (2003). The Orphan G Protein-coupled Receptors GPR41 and GPR43 Are Activated by Propionate and Other Short Chain Carboxylic Acids. Journal of Biological Chemistry, 278(13), 11312-11319. [Link]
  • Böttcher, C., et al. (2019). Continuous Activity Assay for HDAC11 Enabling Reevaluation of HDAC Inhibitors. ACS Omega, 4(25), 21295-21303. [Link]
  • Human Metabolome Database. (2012). 4-Methyl-2-pentenoic acid. HMDB. [Link]
  • Blessina, et al. (2024). Neuroprotective Effect of Valeric Acid in Combination with Piracetam and Rivastigmine by Evaluating the Expression of Caspase 3.
  • Dluzen, D. E., et al. (2003). Discovery of molecular mechanisms of neuroprotection using cell-based bioassays and oligonucleotide arrays. Physiological Genomics, 13(1), 47-56. [Link]
  • Liu, Y., et al. (2020). Seasonal expressions of GPR41 and GPR43 in the colon of the wild ground squirrels (Spermophilus dauricus). BMC Veterinary Research, 16(1), 1-10. [Link]
  • In Vitro Analysis of Short Chain Fatty Acids and Human Fecal Microbiota Stimulated by Pectin Sources. (2018). ScholarWorks@UARK. [Link]
  • Signaling pathways of GPR41 and GPR43 activated by SCFAs. (n.d.).
  • Biocrates. (n.d.). Short chain fatty acid PLUS (SCFA+) assay.
  • Neuroprotective effects of fatty acid amide hydrolase catabolic enzyme inhibition in a HIV-1 Tat model of neuroAIDS. (2019). Neurobiology of Disease, 132, 104576. [Link]
  • MetwareBio. (n.d.). Valeric Acid: A Small Molecule with Big Impacts on Human Health. MetwareBio. [Link]
  • Schulz, H. (1983). Metabolism of 4-pentenoic acid and inhibition of thiolase by metabolites of 4-pentenoic acid. Biochemistry, 22(8), 1827-1832. [Link]
  • Functional screening and in vitro analysis reveal thioesterases with enhanced substrate specificity profiles that improve short-chain fatty acid production in Escherichia coli. (2017). Metabolic Engineering, 44, 13-22. [Link]
  • The Good Scents Company. (n.d.). 4-pentenoic acid. The Good Scents Company. [Link]

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A Comparative Guide to Silage Additives: 4-Pentenoic Acid vs. Malic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Additives in Silage Fermentation

The preservation of forage crops as silage is a cornerstone of modern livestock production, ensuring a stable and nutritious feed source throughout the year. The ensiling process relies on the anaerobic fermentation of water-soluble carbohydrates by lactic acid bacteria (LAB), which lowers the pH and inhibits the growth of spoilage microorganisms. However, forages with high protein content and low sugar levels, such as nettle and alfalfa, present significant challenges to achieving stable fermentation.[1] These conditions can favor the proliferation of undesirable microbes, particularly Clostridium species, which degrade proteins into ammonia, leading to nutrient loss and reduced silage quality.[2] To mitigate these risks, various silage additives have been developed to guide the fermentation process and improve the final product.

This guide provides an in-depth technical comparison of two such additives: 4-pentenoic acid and malic acid. While malic acid is a well-established organic acid used to enhance silage quality, 4-pentenoic acid has emerged as a compound of interest due to its potent antimicrobial properties.[1][3] This document will objectively evaluate their respective efficacies, delve into their mechanisms of action, and provide supporting experimental data to aid researchers and silage professionals in making informed decisions.

Head-to-Head Comparison: Efficacy in Silage Fermentation

A direct comparison of 4-pentenoic acid and malic acid as silage additives was conducted in a study on nettle silage, a forage known for its high crude protein content and difficulty in ensiling.[1][3] The following tables summarize the key findings from this research, highlighting the differential effects of these two acids on silage fermentation parameters and nutrient preservation over a 60-day ensiling period.

Table 1: Effects on Silage Fermentation Characteristics
ParameterControl (No Additive)4-Pentenoic Acid (1% FW)Malic Acid (1% FW)Key Observations
pH (Day 60) >8.0>8.0>8.0Both additives were unable to prevent a pH rise in challenging nettle silage, but influenced other key parameters.
Lactic Acid (% DM) Not DetectedNot DetectedNot DetectedLactic acid was depleted by day 60 in all groups, indicating a challenging fermentation.[1]
Acetic Acid (% DM) LowerHigherLower4-Pentenoic acid treatment resulted in significantly higher acetic acid levels compared to control and malic acid groups.[1][3]
Butyric Acid (% DM) HighestLowest Intermediate4-Pentenoic acid was most effective at inhibiting butyric acid production, a key indicator of Clostridium activity.[1][3]
Ammonia-N (% of Total N) HighestLowest Intermediate4-Pentenoic acid significantly reduced protein degradation, as indicated by the lowest ammonia-N concentration.[1][3]

FW = Fresh Weight; DM = Dry Matter

Table 2: Crude Protein Preservation
ParameterControl (No Additive)4-Pentenoic Acid (1% FW)Malic Acid (1% FW)Key Observations
Crude Protein (% DM) at Day 60 LowerHighest Intermediate4-Pentenoic acid demonstrated superior preservation of crude protein over the 60-day ensiling period.[1][3]

Mechanism of Action: A Deeper Dive

The divergent effects of 4-pentenoic acid and malic acid on silage fermentation stem from their distinct mechanisms of action at the microbial level.

4-Pentenoic Acid: A Targeted Antimicrobial Agent

4-Pentenoic acid's primary efficacy lies in its ability to inhibit the growth of spoilage microorganisms, particularly proteolytic Clostridium species.[1][3] This inhibitory action is crucial in high-protein forages where clostridial fermentation can lead to significant nutrient losses.

  • Inhibition of Clostridium: Studies have shown that 4-pentenoic acid can reduce the relative abundance of Clostridium sensu stricto, which is positively correlated with butyric acid and ammonia production.[1][3] This leads to better preservation of protein and prevents the formation of undesirable fermentation end-products.

  • Impact on Lactic Acid Bacteria: Interestingly, 4-pentenoic acid has also been found to have an inhibitory effect on some beneficial LAB, such as Pediococcus pentosaceus.[2] Its mechanism involves disrupting fatty acid synthesis and impairing cell membrane integrity.[2] This dual effect suggests that while it is effective against spoilage bacteria, it may not actively promote a lactic acid-dominant fermentation.

Malic Acid: A Fermentation Modulator

Malic acid, a dicarboxylic acid, influences silage fermentation through a different route. It can act as a substrate for certain LAB and also contributes to a more rapid initial drop in pH.

  • Stimulation of Lactic Acid Fermentation: Malic acid can be metabolized by some LAB, leading to the production of lactic acid and a faster acidification of the silage.[2] This rapid pH drop creates an environment that is less favorable for the growth of acid-intolerant spoilage organisms.[2]

  • Inhibition of Undesirable Microbes: By promoting a rapid acidic environment, malic acid indirectly suppresses the growth of harmful microorganisms like clostridia and molds.[1] However, its direct antimicrobial effect, particularly against Clostridium, appears to be less potent than that of 4-pentenoic acid.[1][3]

Visualizing the Mechanisms

To better understand the proposed pathways, the following diagrams illustrate the influence of each additive on the silage microbial ecosystem.

cluster_0 Silage Environment cluster_1 4-Pentenoic Acid Addition cluster_2 Outcome Forage High-Protein Forage LAB Lactic Acid Bacteria Forage->LAB Clostridium Clostridium spp. Forage->Clostridium Reduced_BA Reduced Butyric Acid Reduced_NH3 Reduced Ammonia-N 4PA 4-Pentenoic Acid 4PA->LAB Inhibits some species 4PA->Clostridium Inhibits Preserved_CP Preserved Crude Protein

Caption: Mechanism of 4-Pentenoic Acid in Silage.

cluster_0 Silage Environment cluster_1 Malic Acid Addition cluster_2 Outcome Forage High-Protein Forage LAB Lactic Acid Bacteria Forage->LAB Clostridium Clostridium spp. Forage->Clostridium Increased_LA Increased Lactic Acid LAB->Increased_LA Produces MA Malic Acid MA->LAB Metabolized by Rapid_pH_Drop Rapid pH Drop Increased_LA->Rapid_pH_Drop Rapid_pH_Drop->Clostridium Inhibits Inhibited_Spoilage Inhibited Spoilage Rapid_pH_Drop->Inhibited_Spoilage

Caption: Mechanism of Malic Acid in Silage.

Experimental Protocols: A Guide to Comparative Silage Studies

The following outlines a typical experimental workflow for comparing silage additives, based on the methodologies reported in the cited literature.[1][4]

Forage Preparation and Treatment Application
  • Harvesting: Harvest the forage crop at the desired stage of maturity.

  • Wilting: Wilt the forage to the target dry matter content.

  • Chopping: Chop the wilted forage into uniform lengths (e.g., 1-2 cm).

  • Additive Application: Divide the chopped forage into treatment groups. Apply the additives (e.g., 1% of fresh weight) evenly and mix thoroughly. A control group with no additive should be included.

Ensiling and Incubation
  • Silo Packing: Pack a consistent weight of the treated forage into laboratory-scale silos (e.g., vacuum-sealed polyethylene bags).

  • Anaerobic Conditions: Evacuate the air from the silos and seal them to create an anaerobic environment.

  • Incubation: Store the silos at a constant temperature (e.g., room temperature) for a predetermined period (e.g., 60 days).

Sample Analysis
  • Opening and Homogenization: At the end of the incubation period, open the silos and homogenize the silage.

  • Chemical Analysis:

    • pH: Measure the pH of a silage extract.

    • Organic Acids: Determine the concentrations of lactic, acetic, propionic, and butyric acids using high-performance liquid chromatography (HPLC).

    • Ammonia-Nitrogen: Analyze the ammonia-N concentration to assess protein degradation.

    • Dry Matter and Crude Protein: Determine the DM and CP content.

  • Microbial Analysis:

    • DNA Extraction and Sequencing: Analyze the bacterial community composition through 16S rRNA gene sequencing to determine the relative abundance of different microbial genera.

cluster_0 Preparation cluster_1 Ensiling cluster_2 Analysis Harvest Harvest Wilt Wilt Harvest->Wilt Chop Chop Wilt->Chop Apply_Additives Apply_Additives Chop->Apply_Additives Pack_Silos Pack_Silos Apply_Additives->Pack_Silos Seal_Silos Seal_Silos Pack_Silos->Seal_Silos Incubate Incubate Seal_Silos->Incubate Open_Silos Open_Silos Incubate->Open_Silos Chemical_Analysis Chemical_Analysis Open_Silos->Chemical_Analysis Microbial_Analysis Microbial_Analysis Open_Silos->Microbial_Analysis

Caption: Experimental Workflow for Silage Additive Comparison.

Summary and Recommendations

Both 4-pentenoic acid and malic acid can influence the fermentation quality of silage, but they do so through different mechanisms and with varying degrees of efficacy depending on the target outcome.

  • 4-Pentenoic Acid is a potent inhibitor of undesirable Clostridium species, making it a promising additive for high-protein forages prone to clostridial fermentation. Its primary benefit is the significant reduction in protein degradation and butyric acid formation, leading to better preservation of crude protein.[1][3] However, its potential inhibitory effect on some beneficial LAB should be considered.

  • Malic Acid acts as a fermentation modulator, promoting a more rapid initial pH drop by serving as a substrate for LAB.[2] This makes it effective in improving the overall fermentation profile and creating conditions that are less favorable for a broad range of spoilage microorganisms. Its direct antimicrobial activity against Clostridium appears less pronounced than that of 4-pentenoic acid.[1][3]

References

  • Effects of 4-Pentenoic Acid and Malic Acid on Dynamics of Bacterial Communities and Fermentation Characteristics in Nettle Silage. PubMed Central. [Link]
  • Effects of addition of malic or citric acids on fermentation quality and chemical characteristics of alfalfa silage. PubMed. [Link]
  • Effects of Malic Acid and Sucrose on the Fermentation Parameters, CNCPS Nitrogen Fractions, and Bacterial Community of Moringa oleifera Leaves Silage. MDPI. [Link]
  • Influences of addition of malic acid or citric acid, Lactobacillus plantarum and their mixtures on fermentation quality, proteolysis and fatty acid composition of ensiled alfalfa.
  • Involvement of 4-pentenoic acid in causing quality deterioration of nettle silage: study of antibacterial mechanism. PubMed Central. [Link]
  • Effects of 4-Pentenoic Acid and Malic Acid on Dynamics of Bacterial Communities and Fermentation Characteristics in Nettle Silage. MDPI. [Link]

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"comparative analysis of 4-Methyl-3-pentenoic acid synthesis methods"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Synthesis of 4-Methyl-3-pentenoic Acid

Authored by a Senior Application Scientist

Introduction: The Significance of this compound

This compound, also known as pyroterebic acid, is a methyl-branched, short-chain monounsaturated fatty acid.[1] This organic compound is a valuable intermediate in chemical synthesis, serving as a precursor for various esters, amides, and alcohols.[2][3] Its utility extends to the fragrance and cosmetics industries, where its distinct odor profile is utilized.[4] Furthermore, as a naturally occurring bacterial metabolite, it is of interest in the study of chemical ecology and microbial communication.[1][4]

Given its broad applicability, the efficient and reliable synthesis of this compound is a topic of considerable interest for researchers and professionals in drug development and chemical manufacturing. This guide provides a comparative analysis of several prominent synthetic methodologies, offering field-proven insights into the causality behind experimental choices and a critical evaluation of each method's performance.

Method 1: Oxidation of 4-Methyl-3-penten-1-ol

One of the most direct and frequently employed routes to this compound involves the oxidation of the corresponding primary alcohol, 4-methyl-3-penten-1-ol. This starting material is commercially available, making this pathway highly accessible.[5] The core of this method lies in the choice of the oxidizing agent, which must be capable of converting a primary alcohol to a carboxylic acid without affecting the carbon-carbon double bond.

Chemical Rationale and Workflow

The oxidation proceeds in two conceptual steps: the initial oxidation of the alcohol to an intermediate aldehyde (4-methyl-3-pentenal), followed by further oxidation to the carboxylic acid.[2][3] Strong oxidizing agents can accomplish this transformation in a single step.

Oxidation_Workflow Start 4-Methyl-3-penten-1-ol Intermediate Oxidizing Agent (e.g., Jones Reagent, PCC then KMnO4) Start->Intermediate End This compound Intermediate->End

Caption: General workflow for the oxidation of 4-methyl-3-penten-1-ol.

Experimental Protocol: Jones Oxidation

The Jones oxidation, utilizing chromic acid prepared from chromium trioxide in aqueous sulfuric acid and acetone, is a classic and effective method for this transformation.

  • Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 4-methyl-3-penten-1-ol (1.0 eq.) in acetone. Cool the flask to 0°C in an ice bath.

  • Reagent Addition: Prepare the Jones reagent by dissolving chromium trioxide (CrO₃) in water, followed by the slow addition of concentrated sulfuric acid. Add the prepared Jones reagent dropwise to the alcohol solution, maintaining the temperature below 10°C. The appearance of a persistent orange-brown color indicates the completion of the reaction.

  • Quenching: Quench the reaction by the dropwise addition of isopropanol until the solution turns green, indicating the consumption of excess oxidant.

  • Work-up: Remove the acetone under reduced pressure. Extract the aqueous residue with diethyl ether (3x).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the solvent in vacuo to yield the crude this compound. Further purification can be achieved by vacuum distillation.

Analysis of Method 1
  • Advantages: This method is straightforward, often high-yielding, and benefits from a readily available starting material.

  • Disadvantages: The primary drawback is the use of chromium-based reagents, which are highly toxic and pose significant environmental and disposal challenges. This limits the scalability and industrial appeal of the Jones oxidation. Milder, albeit often more expensive, alternatives like a two-step Swern or Dess-Martin oxidation followed by a Pinnick oxidation can circumvent this issue.

Method 2: The Reformatsky Reaction

The Reformatsky reaction provides a classic carbon-carbon bond-forming strategy to construct the backbone of the target molecule.[6] This reaction involves the condensation of a carbonyl compound (in this case, acetone) with an α-halo ester in the presence of metallic zinc to form a β-hydroxy ester.[7][8] Subsequent dehydration and hydrolysis yield the desired α,β-unsaturated acid.

Chemical Rationale and Workflow

The key to the Reformatsky reaction is the formation of an organozinc reagent, or a "Reformatsky enolate," from an α-halo ester and zinc.[6] This enolate is nucleophilic enough to add to a ketone but generally does not react with the ester functionality, a key advantage over more reactive Grignard or organolithium reagents.[8][9]

Reformatsky_Workflow cluster_0 Step 1: Reformatsky Addition cluster_1 Step 2: Dehydration & Hydrolysis Acetone Acetone Hydroxyester β-Hydroxy Ester Intermediate Acetone->Hydroxyester THF Haloester Ethyl Bromoacetate Haloester->Hydroxyester THF Zinc Zinc Dust Zinc->Hydroxyester THF UnsaturatedEster α,β-Unsaturated Ester Hydroxyester->UnsaturatedEster Acid, Heat FinalProduct This compound UnsaturatedEster->FinalProduct Base, then Acid

Caption: The two-stage process of the Reformatsky reaction for synthesis.

Experimental Protocol
  • Activation of Zinc: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), place zinc dust (2.2 eq.). Add a crystal of iodine or a small amount of 1,2-dibromoethane and gently heat to activate the zinc surface.

  • Reaction: Add anhydrous tetrahydrofuran (THF) to the flask. Add a mixture of acetone (1.0 eq.) and ethyl bromoacetate (2.0 eq.) dropwise to the stirred suspension of activated zinc. The reaction is exothermic and may require cooling to maintain a gentle reflux.

  • Work-up (Step 1): After the reaction is complete (monitored by TLC), cool the mixture and quench by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with diethyl ether. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to obtain the crude β-hydroxy ester.

  • Dehydration and Hydrolysis (Step 2): Reflux the crude β-hydroxy ester with a catalytic amount of p-toluenesulfonic acid in toluene, using a Dean-Stark apparatus to remove water and drive the dehydration. Once the dehydration is complete, cool the mixture. Add an aqueous solution of sodium hydroxide (NaOH) and reflux to hydrolyze the ester.

  • Purification: After hydrolysis, cool the reaction, wash with ether to remove non-acidic impurities, and then acidify the aqueous layer with cold dilute HCl. Extract the final product with diethyl ether, dry the organic layer, and remove the solvent to yield this compound.

Analysis of Method 2
  • Advantages: This is a robust C-C bond formation method that avoids the highly basic and often problematic Grignard reagents. The reaction conditions are relatively mild.[7]

  • Disadvantages: The method requires multiple steps (activation, addition, dehydration, hydrolysis), which can lower the overall yield. The quality and activation of the zinc are critical for success.

Method 3: The Wittig Reaction

The Wittig reaction is a powerful and versatile olefination method that converts aldehydes or ketones into alkenes.[10] For the synthesis of this compound, this reaction can be employed to form the C3-C4 double bond by reacting acetone with a suitable phosphorus ylide (Wittig reagent) bearing an ester functionality.

Chemical Rationale and Workflow

The synthesis begins with the preparation of a phosphonium salt from triphenylphosphine and an α-haloacetate.[11] This salt is then deprotonated with a strong base to form the nucleophilic ylide. The ylide reacts with acetone in a [2+2] cycloaddition to form an oxaphosphetane intermediate, which rapidly decomposes to the desired alkene (an α,β-unsaturated ester) and triphenylphosphine oxide.[12] The high thermodynamic stability of the P=O bond in triphenylphosphine oxide is the driving force for the reaction.[13]

Wittig_Workflow cluster_0 Step 1: Ylide Formation cluster_1 Step 2: Olefination & Hydrolysis PPh3 Triphenylphosphine Salt Phosphonium Salt PPh3->Salt SN2 Haloester Ethyl Bromoacetate Haloester->Salt SN2 Ylide Phosphorus Ylide Salt->Ylide Strong Base (e.g., n-BuLi) UnsaturatedEster Unsaturated Ester Ylide->UnsaturatedEster Wittig Reaction Acetone Acetone Acetone->UnsaturatedEster Wittig Reaction FinalProduct This compound UnsaturatedEster->FinalProduct Hydrolysis Nitrile_Hydrolysis_Workflow Start 4-Methyl-3-pentenenitrile Intermediate Acid or Base (e.g., H₂SO₄ or NaOH, H₂O, Heat) Start->Intermediate End This compound Intermediate->End

Sources

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for 4-Methyl-3-pentenoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 4-Methyl-3-pentenoic Acid

This compound (also known as Pyroterebic acid) is a branched-chain unsaturated fatty acid that serves as a key intermediate in chemical synthesis and is found in various natural products.[1][2][3] Its accurate quantification is critical for process monitoring in industrial synthesis, characterization of natural extracts, and metabolic studies. As analytical methods evolve and are transferred between laboratories or updated with new technology, ensuring the consistency and reliability of the data generated is paramount.

This guide provides an in-depth comparison and cross-validation of two common analytical techniques for this compound: Gas Chromatography with Flame Ionization Detection (GC-FID) and Reverse-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV). We will move beyond a simple recitation of protocols to explore the causality behind experimental choices, grounding our comparison in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guideline on the validation of analytical procedures.[4]

Cross-validation is the process of demonstrating that two or more distinct analytical procedures are suitable for the same intended purpose and provide comparable results.[4][5] This is not merely an academic exercise; it is a cornerstone of analytical lifecycle management, ensuring data integrity across different studies, sites, or methods.[6]

Overview of Core Analytical Strategies

The choice of an analytical method is fundamentally dictated by the physicochemical properties of the analyte. This compound is a relatively small, volatile organic acid, making it a suitable candidate for both GC and HPLC, though each presents unique advantages and challenges.

  • Gas Chromatography (GC): As a volatile compound, this compound can be analyzed directly by GC, often coupled with a Flame Ionization Detector (FID), which provides excellent sensitivity for hydrocarbons. The primary consideration for GC analysis of carboxylic acids is managing their polarity and potential for peak tailing. This is typically addressed by using a specialized acidic stationary phase or through sample preparation, such as acidification, to ensure the analyte is in its neutral, more volatile form.[7][8]

  • High-Performance Liquid Chromatography (HPLC): HPLC offers an alternative that avoids the high temperatures of GC injection ports, which can be beneficial for thermally labile compounds. However, this compound lacks a strong chromophore, making sensitive UV detection challenging. Analysis typically requires detection at low wavelengths (e.g., 210 nm), where many other compounds can interfere.[9] The separation is usually achieved on a reverse-phase (e.g., C18) column with an acidified aqueous-organic mobile phase.[10][11][12]

Designing the Cross-Validation Study

The objective of this study is to validate both a GC-FID and an RP-HPLC-UV method for the quantification of this compound and then to cross-validate them by analyzing a common set of samples to assess the comparability of their results.

Cross_Validation_Workflow cluster_2 Cross-Validation Phase A_Dev Method Development A_Val Method Validation (ICH Q2 R2 Parameters) A_Dev->A_Val Analysis_A Analyze with Validated GC-FID A_Val->Analysis_A Use Method A B_Dev Method Development B_Val Method Validation (ICH Q2 R2 Parameters) B_Dev->B_Val Finalized Protocol Analysis_B Analyze with Validated HPLC-UV B_Val->Analysis_B Use Method B Samples Prepare Common Sample Set (n=10) Samples->Analysis_A Samples->Analysis_B Compare Statistical Comparison of Results (Bias, Correlation) Analysis_A->Compare Analysis_B->Compare Method_Selection_Logic Start Start: Need to Quantify This compound Check_LOQ Is LOQ < 2 µg/mL a requirement? Start->Check_LOQ Check_Matrix Is the sample matrix complex or 'dirty'? Check_LOQ->Check_Matrix No Use_GC Recommend GC-FID Method Check_LOQ->Use_GC Yes Check_Throughput Is high throughput (minimal sample prep) the primary driver? Check_Matrix->Check_Throughput No Check_Matrix->Use_GC Yes (LLE provides cleanup) Check_Throughput->Use_GC No (Prioritize robustness) Use_HPLC Recommend HPLC-UV Method Check_Throughput->Use_HPLC Yes

Sources

A Researcher's Guide to Investigating the Antimicrobial Potential of 4-Methyl-3-pentenoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: An Unexplored Frontier in Fatty Acid Antimicrobials

The escalating crisis of antimicrobial resistance necessitates a continuous search for novel therapeutic agents. Fatty acids and their derivatives have long been recognized for their antimicrobial properties, offering promising alternatives to conventional antibiotics.[1] Within this chemical class, 4-Methyl-3-pentenoic acid, also known as Pyroterebic acid, presents an intriguing yet largely uninvestigated profile. While its presence has been noted in natural sources with antimicrobial activities, such as in the essential oil of the red macroalgae Centroceras clavulatum, direct and comprehensive studies on its specific inhibitory spectrum against a range of bacteria are conspicuously absent in the current scientific literature.[2][3]

This guide is designed for researchers, scientists, and drug development professionals. It will not present a definitive, pre-existing data set on the inhibitory spectrum of this compound. Instead, it will serve as a comprehensive roadmap for investigation. We will synthesize available data from structurally related compounds to hypothesize a potential activity profile and mechanism of action. Most importantly, this guide provides detailed, field-proven experimental protocols to empower researchers to systematically evaluate the antimicrobial efficacy of this compound and compare it against relevant alternatives.

Hypothesized Inhibitory Spectrum and Mechanism of Action

Based on the existing literature for analogous compounds, we can formulate a working hypothesis for the antibacterial potential of this compound.

Potential Target Bacteria

Derivatives of the closely related 4-methyl-pentanoic acid have demonstrated significant activity against Gram-positive bacteria, including multidrug-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values in the low µg/mL range.[4] Conversely, these same derivatives showed no inhibitory activity against the Gram-negative Escherichia coli.[4] This suggests that this compound may also exhibit a greater potency against Gram-positive organisms. The outer membrane of Gram-negative bacteria often presents a formidable barrier to lipophilic compounds, which could explain this potential selectivity.

Short-chain fatty acids (SCFAs) in general are known to possess broad-spectrum antimicrobial activity, which is often pH-dependent.[5][6][7] Therefore, it is plausible that this compound could also inhibit the growth of certain Gram-negative bacteria, although likely at higher concentrations than those required for Gram-positive species.

Plausible Mechanisms of Action

The antimicrobial mechanisms of fatty acids are multifaceted. A primary mode of action for many fatty acids is the disruption of the bacterial cell membrane's integrity.[8] Their amphipathic nature allows them to insert into the phospholipid bilayer, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death.

Furthermore, a study on 4-pentenoic acid, a structural isomer, revealed that its antibacterial activity against Pediococcus pentosaceus was mediated by the inhibition of fatty acid synthesis.[9] This provides a compelling secondary hypothesis for this compound's mechanism, as illustrated in the diagram below.

cluster_membrane Bacterial Cell Membrane Disruption cluster_synthesis Inhibition of Fatty Acid Synthesis 4MPA This compound Membrane Phospholipid Bilayer 4MPA->Membrane Inserts into Pore Pore Formation & Increased Permeability Membrane->Pore Leakage Leakage of Cytoplasmic Contents Pore->Leakage Death1 Cell Death Leakage->Death1 4MPA_intra This compound (Intracellular) FabI Enoyl-ACP Reductase (FabI) or other key enzymes 4MPA_intra->FabI Inhibits FAS Fatty Acid Synthesis Pathway FabI->FAS Membrane_Syn Impaired Membrane Synthesis FAS->Membrane_Syn Death2 Cell Death Membrane_Syn->Death2

Caption: Hypothesized antibacterial mechanisms of this compound.

Comparative Experimental Guide: Quantifying the Inhibitory Spectrum

To objectively assess the antibacterial potential of this compound, a systematic approach is required. The following protocols outline the determination of its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) and a framework for comparison with established antimicrobial agents.

Phase 1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Materials:

  • This compound (high purity)

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Bacillus subtilis ATCC 6633, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853)

  • Positive control antibiotic (e.g., Gentamicin or Ampicillin)

  • Negative control (MHB with DMSO, no compound)

  • Spectrophotometer (plate reader)

Protocol:

  • Preparation of Stock Solutions:

    • Prepare a 10 mg/mL stock solution of this compound in DMSO.

    • Prepare a stock solution of the positive control antibiotic according to CLSI guidelines.

    • Causality Note: DMSO is used to solubilize the lipophilic fatty acid. Its final concentration in the wells should be kept low (e.g., ≤1%) to avoid any intrinsic antimicrobial effects.

  • Bacterial Inoculum Preparation:

    • From a fresh agar plate, inoculate a few colonies of the test bacterium into MHB.

    • Incubate at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Microtiter Plate Assay:

    • Add 100 µL of MHB to all wells of a 96-well plate.

    • Add an additional 100 µL of the this compound stock solution to the first column of wells, resulting in a starting concentration of 5000 µg/mL (assuming a 1:1 dilution with the broth already in the well, and before adding the bacterial inoculum).

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down the plate. Discard the final 100 µL from the last column.

    • Repeat this process for the positive control antibiotic in a separate set of rows.

    • Reserve rows for a negative control (broth + DMSO) and a growth control (broth + bacteria).

    • Add 100 µL of the prepared bacterial inoculum to each well (except for the sterility control wells). The final volume in each well will be 200 µL.

  • Incubation and Reading:

    • Cover the plate and incubate at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity. This can be confirmed by measuring the optical density at 600 nm.

Start Prepare Stock Solutions (Compound & Controls) Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Inoculum Dilution Perform 2-fold Serial Dilutions in 96-well plate Inoculum->Dilution Inoculate Inoculate Wells with Bacteria Dilution->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read Read MIC (Lowest concentration with no visible growth) Incubate->Read

Caption: Experimental workflow for MIC determination.

Phase 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Protocol:

  • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).

  • Spot-plate these aliquots onto a fresh Mueller-Hinton Agar (MHA) plate.

  • Incubate the MHA plate at 37°C for 18-24 hours.

  • The MBC is the lowest concentration that results in no bacterial growth on the agar plate.

Phase 3: Comparative Analysis

A robust comparison requires testing this compound against relevant benchmarks.

Comparative Agents:

  • Propionic Acid: A well-characterized short-chain fatty acid with known antimicrobial properties. This will help determine if this compound's activity is typical for its chemical class.

  • Gentamicin (for Gram-negatives) / Vancomycin (for Gram-positives): Standard, clinically relevant antibiotics to benchmark the potency of the test compound.

Data Presentation:

All quantitative data should be summarized in a clear, tabular format for easy comparison.

CompoundS. aureus MIC (µg/mL)S. aureus MBC (µg/mL)E. coli MIC (µg/mL)E. coli MBC (µg/mL)
This compoundExperimental ValueExperimental ValueExperimental ValueExperimental Value
Propionic AcidExperimental ValueExperimental ValueExperimental ValueExperimental Value
GentamicinN/AN/AExperimental ValueExperimental Value
VancomycinExperimental ValueExperimental ValueN/AN/A

Conclusion and Future Directions

This guide provides a foundational framework for the systematic evaluation of the antibacterial properties of this compound. The current literature landscape presents a clear knowledge gap, and therefore, a significant opportunity for original research. By following the outlined protocols, researchers can generate the first comprehensive data on its inhibitory spectrum, compare its efficacy against relevant compounds, and begin to elucidate its mechanism of action. Should this compound demonstrate potent and selective activity, particularly against drug-resistant Gram-positive pathogens, it could represent a valuable lead compound for the development of new anti-infective therapies.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Nafis, A., El Khalloufi, F., Aknaf, A., Oudra, B., Marraiki, N., Al-Rashed, S., ... & Hassani, L. (2021). In vitro antimicrobial and synergistic effect of essential oil from the red macroalgae Centroceras clavulatum (C. Agardh) Montagne with conventional antibiotics. Asian Pacific Journal of Tropical Biomedicine, 11(9), 414.
  • Zheng, C. J., Song, M. X., Han, L., Liu, Y. F., & Piao, H. R. (2014). Synthesis and antibacterial evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)pentanoic acids. Acta Pharmaceutica Sinica B, 4(4), 314-320.
  • Khan, S., & Iqbal, J. (2023). Impact of short chain fatty acids (SCFAs) on antimicrobial activity of new β-lactam/β-lactamase inhibitor combinations and on virulence of Escherichia coli isolates. Scientific Reports, 13(1), 1839.
  • Kenny, J. G., Ward, D., & Josefsen, K. (2020). Anti-staphylococcal fatty acids: mode of action, bacterial resistance and implications for therapeutic application. FEMS Microbiology Reviews, 44(6), 727-741.
  • Wang, L., Wang, S., Li, Y., & Wu, X. (2021). Involvement of 4-pentenoic acid in causing quality deterioration of nettle silage: study of antibacterial mechanism. Applied and Environmental Microbiology, 87(15), e00624-21.
  • Giner-Flores, B., et al. (2024). Mechanism, Efficacy, and Safety of Natural Antibiotics. Antibiotics, 13(3), 253.
  • Guan, L., et al. (2019). Short Chain Fatty Acids Commonly Produced by Gut Microbiota Influence Salmonella enterica Motility, Biofilm Formation, and Gene Expression. Frontiers in Microbiology, 10, 2856.
  • Thompson, J. L., & Hinton, M. (1996). Effect of short-chain fatty acids on the size of enteric bacteria. Letters in Applied Microbiology, 22(6), 425-428.
  • Gagliano, H., et al. (2020). Short Chain Fatty Acids Modulate the Growth and Virulence of Pathosymbiont Escherichia coli and Host Response. Microorganisms, 8(9), 1365.

Sources

A Forward-Looking Guide to the Synergistic Potential of 4-Methyl-3-pentenoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Untapped Potential of 4-Methyl-3-pentenoic Acid

This compound, a methyl-branched, unsaturated short-chain fatty acid, is recognized for its role as a bacterial metabolite and its application as a flavoring agent in the food industry.[1] While its individual properties are documented, a significant gap exists in the scientific literature regarding its synergistic effects when combined with other compounds. This guide serves not as a retrospective comparison, but as a forward-looking technical roadmap for researchers and drug development professionals. We will explore the theoretical underpinnings for potential synergistic activities of this compound and provide detailed, actionable experimental protocols to investigate these hypotheses.

The principle of synergy, where the combined effect of two or more compounds is greater than the sum of their individual effects, is a cornerstone of modern pharmacology and material science.[2] By identifying and harnessing synergistic interactions, researchers can potentially enhance efficacy, reduce required dosages, minimize toxicity, and combat resistance in various applications, from antimicrobial therapies to pest control. This guide will delve into the prospective synergistic applications of this compound in antimicrobial, antifungal, and insecticidal formulations, as well as its potential in flavor and fragrance enhancement.

Hypothesized Synergistic Applications of this compound

While direct experimental evidence for the synergistic effects of this compound is currently limited, the known biological activities of structurally similar short-chain fatty acids (SCFAs) and unsaturated fatty acids provide a strong rationale for investigating its potential in several key areas.

Antimicrobial and Antifungal Synergy: A New Frontier in Combating Resistance

The emergence of multidrug-resistant pathogens necessitates novel therapeutic strategies. Combination therapy, which can involve pairing conventional antibiotics or antifungals with compounds that enhance their efficacy, is a promising approach.[3]

The Rationale: Short-chain fatty acids have been shown to possess inherent antimicrobial and antifungal properties.[4][5][6] Their proposed mechanisms of action include the disruption of cell membrane integrity and the interference with cellular signaling pathways, such as the cell wall integrity (CWI) and mitogen-activated protein kinase (MAPK) pathways in fungi.[4][5] It is plausible that this compound, by weakening microbial cell walls or membranes, could facilitate the entry and enhance the activity of conventional antimicrobial agents.

Potential Synergistic Partners:

  • Antibiotics: Particularly those targeting intracellular processes, where increased membrane permeability would be advantageous.

  • Antifungal Agents: Azoles and other antifungals that could benefit from enhanced access to their target enzymes within the fungal cell.

  • Essential Oils: Compounds like thymol and carvacrol, which are known for their antimicrobial properties, could exhibit enhanced activity when combined with this compound.[2][7]

Insecticidal Synergy: A Natural Approach to Pest Management

The development of eco-friendly and effective pesticides is a critical goal in agriculture and public health. Synergistic formulations can reduce the environmental load of synthetic pesticides and combat the evolution of insecticide resistance.

The Rationale: A patent for synergistic pesticidal compositions suggests that C6-C10 unsaturated aliphatic acids, a class that includes this compound, can enhance the efficacy of insecticidal active ingredients.[8] The mechanism may involve increased penetration of the insecticide through the insect's cuticle or interference with detoxification enzymes.[9]

Potential Synergistic Partners:

  • Pyrethroids and Neonicotinoids: The efficacy of these widely used insecticides could potentially be amplified, allowing for lower application rates.

  • Natural Insecticides: Combining this compound with botanical insecticides or microbial-derived toxins could lead to potent and more sustainable pest control solutions.

Flavor and Fragrance Enhancement: Modulating Sensory Profiles

In the food and cosmetics industries, creating novel and appealing sensory experiences is paramount. Synergistic interactions between flavor and fragrance compounds can lead to unique and more intense profiles.

The Rationale: this compound is already used as a flavoring agent.[10] Its chemical structure suggests it could interact with other volatile compounds to modify their perceived aroma and taste. For instance, its cheesy and creamy notes could complement and enhance fruity or savory flavor profiles.[5][11]

Potential Synergistic Partners:

  • Esters and Aldehydes: Common components of fruit and floral scents.

  • Sulfur Compounds: Found in savory and roasted flavors.

  • Other Fatty Acids: Creating more complex and nuanced flavor profiles.

Experimental Protocols for Evaluating Synergy

To validate the hypothesized synergistic effects of this compound, rigorous and standardized experimental methodologies are essential. The following section provides detailed protocols for assessing antimicrobial, antifungal, and insecticidal synergy.

Antimicrobial and Antifungal Synergy Testing

Two primary methods for quantifying antimicrobial synergy are the checkerboard assay and the time-kill assay.

The checkerboard assay is a microdilution method used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the interaction between two compounds.[7]

Objective: To determine if the combination of this compound and another antimicrobial agent exhibits synergistic, additive, indifferent, or antagonistic effects against a specific microorganism.

Materials:

  • This compound

  • Test antimicrobial/antifungal agent

  • 96-well microtiter plates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial inoculum standardized to 0.5 McFarland turbidity

  • Microplate reader

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of this compound and the test compound in a suitable solvent.

  • Serial Dilutions:

    • In a 96-well plate, perform serial two-fold dilutions of this compound along the x-axis (e.g., columns 1-10).

    • Perform serial two-fold dilutions of the test compound along the y-axis (e.g., rows A-G).

    • Column 11 should contain only dilutions of the test compound (to determine its MIC).

    • Row H should contain only dilutions of this compound (to determine its MIC).

    • Well H12 serves as a growth control (no compounds).

  • Inoculation: Add the standardized microbial inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the test organism (e.g., 35°C for 18-24 hours for most bacteria).

  • Determine MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound(s) that completely inhibits visible growth.

  • Calculate FIC Index: The FIC index is calculated as follows: FIC Index = FIC of compound A + FIC of compound B Where:

    • FIC of A = (MIC of A in combination) / (MIC of A alone)

    • FIC of B = (MIC of B in combination) / (MIC of B alone)

  • Interpret Results:

    • Synergy: FIC index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC index ≤ 4.0

    • Antagonism: FIC index > 4.0

Data Presentation:

CombinationMIC Alone (µg/mL)MIC in Combination (µg/mL)FICFIC IndexInterpretation
This compound
Compound X

A hypothetical table for presenting checkerboard assay results.

Diagram: Checkerboard Assay Workflow

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock_solutions Prepare Stock Solutions serial_dilutions Perform Serial Dilutions in 96-well Plate stock_solutions->serial_dilutions inoculation Inoculate Plate serial_dilutions->inoculation inoculum_prep Prepare Standardized Inoculum inoculum_prep->inoculation incubation Incubate Plate inoculation->incubation read_mic Determine MICs incubation->read_mic calc_fic Calculate FIC Index read_mic->calc_fic interpretation Interpret Synergy calc_fic->interpretation

Caption: Workflow for the checkerboard assay to determine antimicrobial synergy.

The time-kill assay provides dynamic information about the rate of microbial killing over time.[12]

Objective: To assess the bactericidal or fungicidal activity of this compound in combination with another antimicrobial agent over a 24-hour period.

Materials:

  • Same as for the checkerboard assay, plus:

  • Sterile culture tubes or flasks

  • Apparatus for serial dilutions and plating (e.g., pipettes, Petri dishes with appropriate agar)

  • Incubator

Procedure:

  • Prepare Cultures: Grow the test organism to the mid-logarithmic phase.

  • Set up Test Conditions: Prepare culture tubes/flasks with broth containing:

    • No drug (growth control)

    • This compound alone (at a sub-MIC concentration, e.g., 0.5 x MIC)

    • Test compound alone (at a sub-MIC concentration, e.g., 0.5 x MIC)

    • The combination of this compound and the test compound at the same sub-MIC concentrations.

  • Inoculation: Inoculate each tube/flask with the mid-log phase culture to a starting density of approximately 5 x 10^5 CFU/mL.

  • Sampling and Plating: At various time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube/flask, perform serial dilutions, and plate onto agar plates to determine the viable cell count (CFU/mL).

  • Incubation and Counting: Incubate the plates and count the colonies.

  • Data Analysis: Plot the log10 CFU/mL versus time for each condition.

  • Interpret Results:

    • Synergy: A ≥ 2-log10 decrease in CFU/mL at a specific time point for the combination compared to the most active single agent.

    • Indifference: A < 2-log10 change in CFU/mL for the combination compared to the most active single agent.

    • Antagonism: A ≥ 2-log10 increase in CFU/mL for the combination compared to the most active single agent.

Diagram: Time-Kill Assay Workflow

Time_Kill_Workflow cluster_sampling Time-Course Sampling cluster_analysis Analysis start Prepare Mid-Log Phase Culture setup Set Up Test Tubes with Drug Combinations start->setup inoculate Inoculate Tubes setup->inoculate t0 T=0h inoculate->t0 t2 T=2h serial_dilute Serial Dilution & Plating t0->serial_dilute t4 T=4h t2->serial_dilute t24 T=24h t4->serial_dilute t24->serial_dilute count_colonies Incubate & Count CFU serial_dilute->count_colonies plot_data Plot log10 CFU/mL vs. Time count_colonies->plot_data interpret Interpret Synergy plot_data->interpret

Caption: Workflow for the time-kill assay to assess bactericidal/fungicidal synergy.

Insecticidal Synergy Testing

Evaluating insecticidal synergy often involves comparing the observed mortality from a combination of compounds to the expected mortality if the compounds acted independently.

Objective: To determine if the combination of this compound and an insecticide results in synergistic insecticidal activity.

Materials:

  • This compound

  • Test insecticide

  • Target insect species

  • Application equipment (e.g., topical microapplicator, spray tower)

  • Rearing cages and diet for the insects

Procedure:

  • Dose-Response Curves: Determine the dose-response curves for this compound and the insecticide individually to establish their respective LD50 (median lethal dose) or LC50 (median lethal concentration) values.

  • Test Combinations: Prepare mixtures of this compound and the insecticide at various ratios (e.g., based on their LD50 values).

  • Application: Treat a cohort of insects with each mixture and with each compound individually at the corresponding doses present in the mixtures. Include a control group treated with the solvent only.

  • Mortality Assessment: Assess insect mortality at a predetermined time point (e.g., 24, 48, or 72 hours post-treatment).

  • Data Analysis (Colby's Formula): Calculate the expected mortality (E) using Colby's formula: E = X + Y - (XY/100) Where:

    • X = % mortality with compound A alone

    • Y = % mortality with compound B alone

  • Interpret Results:

    • Synergism: Observed mortality > Expected mortality (E)

    • Additive Effect: Observed mortality = Expected mortality (E)

    • Antagonism: Observed mortality < Expected mortality (E)

Data Presentation:

TreatmentDose/ConcentrationObserved Mortality (%)Expected Mortality (%)Synergism Ratio (Observed/Expected)Interpretation
This compound
Insecticide Y
Combination

A hypothetical table for presenting insecticidal synergy data.

Diagram: Insecticidal Synergy Evaluation

Insecticidal_Synergy cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis dose_response Determine Individual LD50/LC50 prep_mixtures Prepare Test Mixtures dose_response->prep_mixtures treatment Treat Insect Cohorts prep_mixtures->treatment assess_mortality Assess Mortality treatment->assess_mortality colby_calc Calculate Expected Mortality (Colby's Formula) assess_mortality->colby_calc compare_results Compare Observed vs. Expected colby_calc->compare_results interpret_synergy Interpret Synergy/Antagonism compare_results->interpret_synergy

Caption: Workflow for evaluating insecticidal synergy using Colby's formula.

Conclusion and Future Directions

While the direct synergistic effects of this compound remain to be experimentally validated, the scientific rationale for investigating these interactions is compelling. Based on the known properties of structurally related fatty acids, there is significant potential for this compound to act as a synergist in antimicrobial, antifungal, and insecticidal applications, as well as in the modulation of flavors and fragrances.

This guide provides the theoretical framework and detailed experimental protocols necessary for researchers to systematically explore these possibilities. The data generated from such studies will be invaluable in unlocking the full potential of this compound and could lead to the development of novel, more effective, and sustainable solutions in medicine, agriculture, and consumer products. It is our hope that this guide will stimulate further research into this promising, yet understudied, compound.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 68158, this compound.
  • Chou, T. C. (2010). Drug combination studies and their synergy quantification using the Chou-Talalay method. Cancer research, 70(2), 440–446. [Link]
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A Comparative Guide to 4-Methyl-3-pentenoic Acid and Other Branched-Chain Fatty Acids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of 4-methyl-3-pentenoic acid against other significant branched-chain fatty acids (BCFAs). It is designed for researchers, scientists, and professionals in drug development, offering a technical exploration of their biochemical properties, metabolic significance, and analytical methodologies, supported by experimental data and established scientific principles.

Introduction to Branched-Chain Fatty Acids (BCFAs)

Branched-chain fatty acids are a class of lipids characterized by one or more methyl groups on their carbon skeleton.[1] Unlike their straight-chain counterparts, this branching imparts unique physicochemical properties, such as a lower freezing point and enhanced fluidity, which are crucial for the function of biological membranes, particularly in microorganisms.[1] While not as prevalent as straight-chain fatty acids in human tissues, BCFAs play significant roles in various biological processes and are increasingly recognized for their potential impacts on human health, influencing everything from gut health to metabolic diseases.[2][3] This guide will focus on this compound and provide a comparative analysis with other well-characterized BCFAs, namely isovaleric acid, and the phytanic/pristanic acid pair.

Focus Molecule: this compound

This compound (C6H10O2), also known as pyroterebic acid, is a short-chain, monounsaturated BCFA.[4][5] Its structure features a methyl branch at the fourth carbon and a double bond between the third and fourth carbons.[4] It is recognized as a bacterial metabolite and a volatile organic compound.[5]

Biochemical Profile:

  • Molecular Formula: C6H10O2[6]

  • Molar Mass: 114.14 g/mol [6]

  • Known Roles: While research is ongoing, it's identified as a bacterial metabolite and has been found in plants like Nicotiana tabacum.[4]

Comparative Analysis: this compound vs. Key BCFAs

To understand the unique position of this compound, it is essential to compare it with other BCFAs that are well-documented in the context of human metabolism and disease.

Isovaleric Acid (3-Methylbutanoic Acid)

Isovaleric acid is a five-carbon BCFA derived from the metabolism of the branched-chain amino acid, leucine.[7][8] It is notorious for its characteristic "sweaty feet" odor, which is a key diagnostic marker for the genetic disorder Isovaleric Acidemia.[8][9]

  • Metabolic Significance: In healthy individuals, isovaleric acid is an intermediate in leucine catabolism, ultimately being converted to 3-methylcrotonyl-CoA by the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD).[10] In the gut, it is produced by bacterial fermentation of amino acids and contributes to the pool of short-chain fatty acids that regulate metabolism.[9]

  • Pathophysiology: A deficiency in the IVD enzyme leads to Isovaleric Acidemia, an autosomal recessive disorder.[10][11] This results in the toxic accumulation of isovaleric acid and its derivatives, leading to severe metabolic acidosis, neurological damage, and in acute cases, can be life-threatening.[8][12]

Phytanic Acid & Pristanic Acid

Phytanic acid (3,7,11,15-tetramethylhexadecanoic acid) is a multi-branched, 20-carbon fatty acid obtained exclusively from the diet, particularly from dairy products, ruminant fats, and certain fish.[13][14] Its metabolism is unique because the methyl group at the β-carbon prevents standard β-oxidation.[15]

  • Metabolic Pathway: Phytanic acid undergoes α-oxidation in peroxisomes, a process that removes one carbon to yield pristanic acid (2,6,10,14-tetramethylpentadecanoic acid).[16][17] Pristanic acid, now with a methyl group at the α-position, can be broken down further via peroxisomal β-oxidation.[15][18]

  • Pathophysiology: The accumulation of phytanic acid is the hallmark of Refsum disease , an autosomal recessive neurological disorder caused by a deficiency in the α-oxidation enzyme, phytanoyl-CoA hydroxylase.[19][20] This buildup leads to severe symptoms, including retinitis pigmentosa, peripheral neuropathy, ataxia, and deafness.[21] Pristanic acid also accumulates in disorders of peroxisomal β-oxidation.[13][22]

Data Summary Table
PropertyThis compoundIsovaleric AcidPhytanic AcidPristanic Acid
Molecular Formula C6H10O2[4]C5H10O2C20H40O2C19H38O2[18]
Molar Mass ( g/mol ) 114.14[6]102.13312.53298.50[18]
Primary Source Bacterial Metabolite[5]Leucine Metabolism[7]Diet (Ruminant Fats, Dairy)[13]Diet / Phytanic Acid Metabolism[18]
Key Metabolic Pathway Not fully elucidated in humansLeucine Catabolismα-oxidationβ-oxidation (peroxisomal)[17]
Associated Pathology None well-definedIsovaleric Acidemia[10]Refsum Disease[19]Peroxisomal Biogenesis Disorders[13]

Experimental Protocols: Analysis of BCFAs

Accurate quantification of BCFAs is critical for both basic research and clinical diagnostics. Gas Chromatography-Mass Spectrometry (GC-MS) is a gold-standard technique due to its high sensitivity and ability to resolve complex mixtures.[23][24]

Protocol: GC-MS Quantification of BCFAs in Plasma

This protocol outlines a robust method for extracting and quantifying BCFAs from plasma samples. The causality behind each step is explained to provide a deeper understanding of the methodology.

1. Sample Preparation & Lipid Extraction:

  • Step 1.1: To a 100 µL plasma sample, add an internal standard (e.g., a stable isotope-labeled version of the target analyte or an odd-chain fatty acid not present in the sample).
  • Causality: The internal standard is crucial for accurate quantification. It accounts for sample loss during extraction and derivatization and corrects for variations in GC-MS injection volume and ionization efficiency.
  • Step 1.2: Add 2 mL of a 2:1 (v/v) chloroform:methanol solution. Vortex vigorously for 2 minutes.
  • Causality: This is a modified Folch extraction. The monophasic chloroform/methanol/water (from plasma) system efficiently disrupts protein-lipid complexes and dissolves a broad range of lipids.
  • Step 1.3: Add 500 µL of 0.9% NaCl solution. Vortex and centrifuge at 2000 x g for 10 minutes to induce phase separation.
  • Causality: Adding saline breaks the single phase into two. The upper aqueous phase contains polar metabolites, while the lower organic phase contains the lipids, including BCFAs. The salt reduces the solubility of lipids in the aqueous phase, maximizing recovery.
  • Step 1.4: Carefully collect the lower organic phase into a new glass tube. Evaporate the solvent to dryness under a gentle stream of nitrogen.
  • Causality: Nitrogen evaporation is a gentle method to remove the solvent without degrading the fatty acids through oxidation, which can occur with heating in the presence of air.

2. Derivatization: Fatty Acid Methyl Ester (FAME) Synthesis:

  • Step 2.1: To the dried lipid extract, add 1 mL of 2% (v/v) H2SO4 in methanol.
  • Causality: Free fatty acids are not volatile enough for GC analysis. This step converts them into their corresponding Fatty Acid Methyl Esters (FAMEs), which are much more volatile. Sulfuric acid acts as a catalyst for this esterification reaction.
  • Step 2.2: Seal the tube and heat at 60°C for 1 hour.
  • Causality: Heating accelerates the esterification reaction to ensure complete conversion of fatty acids to FAMEs.
  • Step 2.3: After cooling, add 1 mL of hexane and 0.5 mL of water. Vortex and centrifuge.
  • Causality: This step extracts the non-polar FAMEs into the upper hexane layer, separating them from the polar methanol, water, and catalyst.
  • Step 2.4: Collect the upper hexane layer containing the FAMEs for GC-MS analysis.

3. GC-MS Analysis:

  • Step 3.1: Inject 1 µL of the FAME extract onto a suitable capillary column (e.g., a DB-225ms or similar polar column).
  • Causality: A polar column is essential for separating FAMEs based on their polarity and boiling points. It can often resolve isomers that might co-elute on a non-polar column.[25]
  • Step 3.2: Use a temperature gradient program (e.g., start at 100°C, ramp to 220°C) to separate the FAMEs.
  • Causality: A temperature ramp allows for the separation of a wide range of FAMEs, from short-chain volatile compounds to longer-chain ones, in a single analytical run.
  • Step 3.3: Operate the mass spectrometer in Scan or Selected Ion Monitoring (SIM) mode to detect and quantify the target BCFAs based on their characteristic mass spectra and retention times relative to the internal standard.
  • Causality: Mass spectrometry provides definitive identification based on the mass-to-charge ratio of the molecule and its fragments. SIM mode offers higher sensitivity for targeted quantification by focusing only on the ions of interest.

Visualizations

Metabolic Pathways

The degradation pathways for BCFAs differ significantly based on the position of their methyl branch, necessitating specialized enzymatic machinery.

BCFAMetabolism cluster_leucine Leucine Catabolism cluster_phytanic Phytanic Acid Oxidation Leucine Leucine (from diet) IsovalerylCoA Isovaleryl-CoA Leucine->IsovalerylCoA IsovalericAcid Isovaleric Acid (Accumulates in IVA) IsovalerylCoA->IsovalericAcid Enzyme Deficiency Metabolites Further Metabolism IsovalerylCoA->Metabolites Normal Path IVD IVD Enzyme Phytanic Phytanic Acid (from diet) AlphaOx α-oxidation (Deficient in Refsum) Phytanic->AlphaOx Pristanic Pristanic Acid BetaOx Peroxisomal β-oxidation Pristanic->BetaOx AlphaOx->Pristanic

Caption: Simplified metabolic pathways for isovaleric and phytanic acid.

Experimental Workflow

The GC-MS protocol involves a multi-step process from biological sample to analytical result.

GCMS_Workflow Sample 1. Plasma Sample + Internal Standard Extract 2. Lipid Extraction (Chloroform:Methanol) Sample->Extract Isolate Lipids Deriv 3. Derivatization (FAME Synthesis) Extract->Deriv Increase Volatility GCMS 4. GC-MS Analysis Deriv->GCMS Separate & Detect Data 5. Data Processing (Quantification) GCMS->Data Calculate Concentration

Caption: Workflow for the GC-MS analysis of branched-chain fatty acids.

Conclusion

This compound represents an area of growing interest within the diverse class of branched-chain fatty acids. While its specific biological roles are still under investigation, a comparative analysis with well-understood BCFAs like isovaleric, phytanic, and pristanic acids provides crucial context. These comparisons highlight the profound impact that subtle structural differences—such as the position and number of methyl branches—can have on metabolic pathways and human health. The established link between isovaleric acid and Isovaleric Acidemia, as well as phytanic acid with Refsum disease, underscores the importance of robust analytical methods like GC-MS for both diagnosing metabolic disorders and advancing research into the function of all BCFAs. As research continues, a deeper understanding of molecules like this compound may reveal new insights into microbial-host interactions and metabolic regulation.

References

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A Comparative Guide to the Structural Confirmation of 4-Methyl-3-pentenoic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of drug development and chemical research, the unambiguous structural confirmation of organic molecules is paramount. For derivatives of 4-Methyl-3-pentenoic acid, a branched-chain unsaturated fatty acid, this task presents unique challenges due to the potential for isomeric impurities that can significantly impact biological activity and chemical reactivity.[1][2] This guide provides a comprehensive comparison of modern analytical techniques, offering field-proven insights and detailed experimental protocols to ensure the structural integrity of these compounds.

The Challenge: Isomeric Specificity

The primary challenge in analyzing this compound and its derivatives lies in distinguishing between positional and geometric isomers. For instance, synthesis of this compound could potentially yield isomers such as 4-Methyl-2-pentenoic acid or 4-Methyl-4-pentenoic acid. Each isomer will exhibit distinct, albeit sometimes subtle, differences in their spectroscopic signatures. This guide will focus on a multi-technique approach to confidently elucidate the correct structure.

The Analytical Workflow: A Multi-pronged Approach

A robust structural confirmation workflow relies on the convergence of data from multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Confirmation cluster_conclusion Final Confirmation Synthesis Synthesized Product (e.g., this compound derivative) NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synthesis->NMR Primary Analysis IR IR Spectroscopy Synthesis->IR Primary Analysis MS Mass Spectrometry (GC-MS) Synthesis->MS Primary Analysis Chroma Chromatography (GC/HPLC) Synthesis->Chroma Primary Analysis Confirmation Confirmed Structure NMR->Confirmation Convergent Data IR->Confirmation Convergent Data MS->Confirmation Convergent Data Chroma->Confirmation Convergent Data

Caption: A typical analytical workflow for the structural confirmation of synthesized organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable, with 2D NMR techniques providing definitive assignments.

Expertise & Experience: Why NMR is Critical

The chemical shift and coupling patterns in ¹H NMR provide information about the electronic environment and connectivity of protons, while ¹³C NMR reveals the number and type of carbon atoms. For unsaturated systems like this compound, the chemical shifts of the vinylic protons and carbons are highly diagnostic of the double bond's position.

Comparative NMR Data for Pentenoic Acid Isomers
Compound Key ¹H NMR Signals (δ, ppm) Key ¹³C NMR Signals (δ, ppm)
This compound ~5.3 (t, 1H, CH =C), ~3.1 (d, 2H, CH₂ -COOH), ~1.7 & ~1.6 (s, 3H each, =C(CH₃ )₂)~175 (COOH), ~138 (=C (CH₃)₂), ~118 (C H=), ~40 (CH₂), ~25 & ~18 (=C(C H₃)₂)
4-Methyl-2-pentenoic acid ~5.8 (d, 1H, =CH -COOH), ~7.0 (d, 1H, CH =CH-COOH), ~2.5 (m, 1H, CH (CH₃)₂), ~1.1 (d, 6H, CH(CH₃ )₂)~172 (COOH), ~155 (C H=CH), ~120 (=C H-COOH), ~34 (C H(CH₃)₂), ~21 (CH(C H₃)₂)

Note: Chemical shifts are approximate and can vary with solvent and concentration.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the purified acid in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as polar solvents can shift the carboxyl peak.[3]

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H spectrum (e.g., on a 400 MHz spectrometer).

    • The acidic proton of the carboxyl group will typically appear as a broad singlet between 10-13 ppm.[4][5][6] This peak will disappear upon addition of a drop of D₂O, confirming its identity.[4][5]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • The carboxyl carbon is expected in the 165-185 ppm region.[4][5][6] For α,β-unsaturated acids like 4-Methyl-2-pentenoic acid, this signal is shifted upfield (~172 ppm) compared to the non-conjugated this compound (~175 ppm).[4][5]

  • 2D NMR (if necessary): If assignments are ambiguous, acquire COSY (proton-proton correlation) and HSQC (proton-carbon correlation) spectra to confirm connectivity.

NMR_Logic cluster_data NMR Data cluster_interpretation Interpretation cluster_result Conclusion H_NMR ¹H NMR: Chemical Shifts, Coupling Constants Framework Carbon-Hydrogen Framework H_NMR->Framework C_NMR ¹³C NMR: Chemical Shifts C_NMR->Framework TwoD_NMR 2D NMR: COSY, HSQC Connectivity Proton-Proton & Proton-Carbon Connectivity TwoD_NMR->Connectivity Isomer_ID Isomer Identification Framework->Isomer_ID Connectivity->Isomer_ID Structure Proposed Structure Isomer_ID->Structure

Caption: Logic diagram for NMR data interpretation in structure elucidation.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, it provides clear evidence for the carboxylic acid moiety and the carbon-carbon double bond.

Expertise & Experience: The Diagnostic Power of IR

The carboxylic acid functional group has two highly characteristic absorptions: a very broad O-H stretch and a strong C=O (carbonyl) stretch.[4][5][6] The position of the C=O stretch is sensitive to conjugation.

Comparative IR Data for Pentenoic Acid Isomers
Functional Group Vibrational Mode Expected Absorption (cm⁻¹) Significance for Isomer Differentiation
Carboxylic Acid O-HStretch2500-3300 (very broad)Present in all isomers, confirms the carboxylic acid group.[4][5][6]
Carbonyl C=OStretch~1710 (for non-conjugated, e.g., this compound)Conjugation with the C=C double bond in 4-Methyl-2-pentenoic acid lowers the frequency to ~1690 cm⁻¹.[5][7] This is a key distinguishing feature.
Alkene C=CStretch~1670This peak confirms the presence of a double bond.
Vinylic C-HStretch>3000Confirms protons on the double bond.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
  • Sample Preparation: Place a single drop of the neat liquid sample directly onto the ATR crystal. No further preparation is typically required.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Record the sample spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.

  • Data Analysis: Identify the key absorption bands and compare their positions to the expected values for conjugated and non-conjugated systems.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and, through fragmentation patterns, offers additional structural clues. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful as it also provides information on the purity of the sample.

Expertise & Experience: Interpreting Fragmentation

For carboxylic acids, common fragmentation pathways include the loss of the hydroxyl group (-OH, 17 Da) and the carboxyl group as CO₂ (44 Da) or sequentially as OH and then CO (28 Da).[6] The fragmentation of the hydrocarbon chain can help locate the position of the double bond.

Expected Mass Spectrometry Data
  • Molecular Ion (M⁺): For C₆H₁₀O₂, the expected m/z is 114.14.[1][8] The presence of this peak confirms the molecular formula.

  • Key Fragments:

    • m/z 99: [M - CH₃]⁺

    • m/z 69: [M - COOH]⁺

    • m/z 41: Allylic fragment [C₃H₅]⁺

The NIST WebBook provides a reference mass spectrum for this compound which can be used for comparison.[8]

Experimental Protocol: GC-MS
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

    • Optional but recommended: Derivatize the carboxylic acid to its methyl ester (FAME) using a reagent like diazomethane or BF₃/methanol.[9] This improves chromatographic peak shape and volatility.

  • GC Separation:

    • Column: Use a standard non-polar column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injection: 1 µL split injection.

    • Temperature Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 250°C) at 10-15°C/min.

  • MS Detection:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 200.

  • Data Analysis: Identify the peak corresponding to your compound in the total ion chromatogram. Analyze the mass spectrum of this peak to find the molecular ion and characteristic fragments.

Chromatography: Assessing Purity and Separating Isomers

While NMR, IR, and MS are used for structural confirmation, chromatography is essential for assessing the purity of the sample and can also be used to separate isomers.

Expertise & Experience: Choosing the Right Technique
  • Gas Chromatography (GC): As described in the GC-MS protocol, GC is excellent for assessing the purity of volatile compounds. The retention index is a characteristic property that can be compared to literature values.[10]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating non-volatile derivatives or for separating isomers that are difficult to resolve by GC. Silver ion HPLC (Ag⁺-HPLC) is particularly effective at separating fatty acid isomers based on the degree and geometry of unsaturation.[9][11][12]

Experimental Protocol: Reverse-Phase HPLC
  • Sample Preparation: Dissolve the sample in the mobile phase.

  • HPLC Conditions:

    • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic or phosphoric acid).[13]

    • Detection: UV detection (e.g., at 210 nm) or Evaporative Light Scattering Detector (ELSD).

  • Data Analysis: A pure sample should yield a single, sharp peak. The presence of multiple peaks indicates impurities or isomeric mixtures.

Conclusion: A Self-Validating Approach

The structural confirmation of this compound derivatives should not rely on a single technique. By integrating the detailed connectivity information from NMR, the functional group identification from IR, the molecular weight and fragmentation from MS, and the purity assessment from chromatography, a researcher can build a robust and self-validating case for the structure of the synthesized compound. This multi-faceted approach ensures the scientific integrity of the data and provides the confidence needed for subsequent research and development activities.

References

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A Comparative Guide to the Biological Activities of 4-Methyl-3-pentenoic Acid Isomers: A Proposed Experimental Framework

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the exploration of bioactive small molecules is a cornerstone of innovation. Branched-chain fatty acids (BCFAs) are emerging as a class of lipids with significant therapeutic potential, demonstrating anti-cancer, lipid-lowering, anti-inflammatory, and neuroprotective properties in various studies.[1] 4-Methyl-3-pentenoic acid, a monounsaturated BCFA, and its geometric isomers present an intriguing yet underexplored area of research.[2][3] This guide provides a comprehensive, experimentally-grounded framework for the comparative analysis of the biological activities of this compound isomers, designed to furnish researchers with the necessary protocols and rationale to investigate their therapeutic potential.

Introduction to this compound and Its Isomerism

This compound (C6H10O2) is a methyl-branched monounsaturated fatty acid.[2] The presence of a double bond between the third and fourth carbon atoms gives rise to geometric isomerism, resulting in two distinct isomers: (E)-4-methyl-3-pentenoic acid and (Z)-4-methyl-3-pentenoic acid. This stereoisomerism is due to the restricted rotation around the carbon-carbon double bond, leading to different spatial arrangements of the substituents.[4] Such structural nuances can significantly impact the biological activity of a molecule, influencing its interaction with enzymes and receptors.[4] While the broader class of BCFAs has been shown to modulate immune and inflammatory pathways[5][6], specific comparative data on the bioactivity of this compound isomers is scarce. This guide, therefore, outlines a proposed series of experiments to elucidate and compare their potential therapeutic effects.

Proposed Experimental Investigation: A Three-Pillar Approach

To comprehensively evaluate the biological activities of (E)- and (Z)-4-methyl-3-pentenoic acid, a multi-faceted approach is essential. We propose a trio of investigations targeting key areas where BCFAs have shown promise: anti-inflammatory effects, cytotoxic activity against cancer cell lines, and impact on lipid metabolism.

Pillar 1: Comparative Anti-Inflammatory Activity

Rationale: Chronic inflammation is a key driver of numerous diseases.[5][7] BCFAs have demonstrated the ability to promote anti-inflammatory responses across various tissues.[5] Therefore, evaluating the anti-inflammatory potential of the this compound isomers is a logical first step.

Experimental Workflow:

G cluster_0 Cell Culture & Stimulation cluster_1 Inflammatory Marker Analysis cluster_2 Data Analysis & Comparison RAW264_7 RAW 264.7 Macrophages LPS_Stim LPS Stimulation RAW264_7->LPS_Stim Induces Inflammation Isomer_Treat Isomer Treatment (E and Z isomers) LPS_Stim->Isomer_Treat Co-treatment NO_Assay Nitric Oxide (NO) Assay (Griess Reagent) Isomer_Treat->NO_Assay Cytokine_Assay Cytokine Profiling (ELISA/Multiplex Assay) Isomer_Treat->Cytokine_Assay Gene_Expression Gene Expression Analysis (qRT-PCR for iNOS, COX-2) Isomer_Treat->Gene_Expression Data_Comp Compare Dose-Response Curves (E vs. Z isomer) NO_Assay->Data_Comp Cytokine_Assay->Data_Comp Gene_Expression->Data_Comp

Caption: Workflow for assessing the anti-inflammatory activity of this compound isomers.

Detailed Protocol: In Vitro Anti-Inflammatory Assay

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with varying concentrations (e.g., 1, 10, 50, 100 µM) of (E)- and (Z)-4-methyl-3-pentenoic acid for 1 hour.

  • Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) (1 µg/mL) to the wells and incubate for 24 hours.

  • Nitric Oxide Measurement: Collect the cell culture supernatant and measure the nitric oxide (NO) concentration using the Griess reagent system, a common method for assessing inflammation.[8]

  • Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using commercially available ELISA kits or a multiplex bead-based assay.[7][8]

  • Gene Expression Analysis: Lyse the cells and extract total RNA. Perform quantitative real-time PCR (qRT-PCR) to determine the relative expression levels of genes encoding inflammatory mediators like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Pillar 2: Comparative Cytotoxicity in Cancer Cell Lines

Rationale: Certain BCFAs have exhibited anti-tumoral activity, in part by inhibiting fatty acid biosynthesis in cancer cells.[9] A comparative study of the cytotoxic effects of this compound isomers on different cancer cell lines is therefore warranted.

Experimental Workflow:

G cluster_0 Cell Culture & Treatment cluster_1 Viability & Proliferation Assays cluster_2 Data Analysis Cancer_Cells Cancer Cell Lines (e.g., MCF-7, HeLa, HepG2) Isomer_Treat Isomer Treatment (E and Z isomers, dose-response) Cancer_Cells->Isomer_Treat MTT_Assay MTT Assay (Cell Viability) Isomer_Treat->MTT_Assay BrdU_Assay BrdU Assay (Cell Proliferation) Isomer_Treat->BrdU_Assay IC50_Calc IC50 Value Calculation (E vs. Z isomer) MTT_Assay->IC50_Calc BrdU_Assay->IC50_Calc

Caption: Workflow for assessing the cytotoxic effects of this compound isomers.

Detailed Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer, HepG2 for liver cancer) in 96-well plates at an appropriate density and allow them to attach overnight.

  • Treatment: Treat the cells with a range of concentrations of (E)- and (Z)-4-methyl-3-pentenoic acid for 24, 48, and 72 hours.

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 (half-maximal inhibitory concentration) for each isomer.

Pillar 3: Impact on Lipid Metabolism

Rationale: As fatty acids, the isomers of this compound may influence lipid metabolism, which is often dysregulated in metabolic diseases.[10][11] Investigating their effects on fatty acid uptake and synthesis can provide valuable insights into their metabolic roles.

Experimental Workflow:

G cluster_0 Cell Models cluster_1 Metabolic Assays cluster_2 Treatment & Analysis Adipocytes Differentiated 3T3-L1 Adipocytes FA_Uptake Fluorescent Fatty Acid Uptake Assay Adipocytes->FA_Uptake Hepatocytes HepG2 Hepatocytes FA_Synth Fatty Acid Synthase (FASN) Activity Assay Hepatocytes->FA_Synth Isomer_Treat Treat with E and Z Isomers FA_Uptake->Isomer_Treat FA_Synth->Isomer_Treat Data_Comp Compare Effects on Uptake and Synthesis Isomer_Treat->Data_Comp

Caption: Workflow for evaluating the impact of this compound isomers on lipid metabolism.

Detailed Protocol: Fatty Acid Uptake Assay

  • Cell Differentiation: Differentiate 3T3-L1 pre-adipocytes into mature adipocytes.

  • Treatment: Treat the differentiated adipocytes with non-toxic concentrations of (E)- and (Z)-4-methyl-3-pentenoic acid.

  • Fluorescent FA Incubation: Use a commercially available fluorescent fatty acid uptake assay kit.[12] Incubate the treated cells with a fluorescently-labeled long-chain fatty acid analog.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence microplate reader.

  • Data Analysis: Compare the rate of fatty acid uptake in isomer-treated cells to that of untreated controls.

Detailed Protocol: Fatty Acid Synthase (FASN) Activity Assay

  • Cell Culture and Lysis: Culture HepG2 cells and treat them with the isomers. Prepare cell lysates.

  • FASN Activity Measurement: Utilize a FASN activity assay kit, which typically measures the consumption of NADPH spectrophotometrically.[13]

  • Data Analysis: Compare the FASN activity in cells treated with the (E) and (Z) isomers to that of untreated cells.

Data Presentation and Interpretation

For each of the proposed pillars of investigation, the quantitative data should be summarized in clear, well-structured tables to facilitate direct comparison between the (E) and (Z) isomers.

Table 1: Comparative Anti-Inflammatory Effects of this compound Isomers

Parameter(E)-Isomer(Z)-IsomerPositive Control (e.g., Dexamethasone)
NO Production IC50 (µM) ValueValueValue
TNF-α Secretion IC50 (µM) ValueValueValue
IL-6 Secretion IC50 (µM) ValueValueValue
iNOS mRNA Fold Change ValueValueValue
COX-2 mRNA Fold Change ValueValueValue

Table 2: Comparative Cytotoxicity of this compound Isomers

Cell Line(E)-Isomer IC50 (µM)(Z)-Isomer IC50 (µM)Positive Control (e.g., Doxorubicin) IC50 (µM)
MCF-7 (24h) ValueValueValue
MCF-7 (48h) ValueValueValue
HeLa (24h) ValueValueValue
HeLa (48h) ValueValueValue
HepG2 (24h) ValueValueValue
HepG2 (48h) ValueValueValue

Table 3: Comparative Effects on Lipid Metabolism

Assay(E)-Isomer (% Change vs. Control)(Z)-Isomer (% Change vs. Control)
Fatty Acid Uptake (3T3-L1) ValueValue
FASN Activity (HepG2) ValueValue

Conclusion

This guide provides a robust and logical framework for the systematic comparison of the biological activities of (E)- and (Z)-4-methyl-3-pentenoic acid. By following these detailed protocols, researchers can generate crucial data on the anti-inflammatory, cytotoxic, and metabolic effects of these isomers. The resulting insights will not only contribute to the fundamental understanding of BCFA biology but also pave the way for the potential development of novel therapeutic agents. The emphasis on direct comparison is critical, as subtle stereochemical differences can lead to significant variations in biological function, a principle of paramount importance in drug discovery and development.

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Unraveling the Metabolic Journey: A Comparative Guide to the Fate of 4-Methyl-3-pentenoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of cellular metabolism, understanding the fate of xenobiotic compounds is paramount for assessing their potential physiological and toxicological impact. This guide offers an in-depth comparison of the metabolic fate of 4-Methyl-3-pentenoic acid, a methyl-branched unsaturated fatty acid. Due to the limited direct experimental data on this specific compound, we will draw comparisons with its close structural analog, 4-pentenoic acid, and infer its metabolic pathways based on established principles of branched-chain and unsaturated fatty acid metabolism. This guide will provide a robust framework for researchers to design and interpret experiments aimed at elucidating the metabolic pathways of this compound and similar xenobiotics.

Introduction: The Significance of Xenobiotic Fatty Acid Metabolism

Xenobiotic fatty acids, such as this compound, can enter metabolic pathways intended for endogenous fatty acids, potentially leading to the formation of reactive metabolites or disruption of normal energy homeostasis. A thorough understanding of their metabolic fate is crucial for predicting their safety and efficacy in the context of drug development and toxicology. This compound is recognized as a bacterial metabolite, but its interaction with mammalian metabolic machinery is less understood.[1] In contrast, 4-pentenoic acid is a well-studied compound known for its hypoglycemic effects and its ability to inhibit fatty acid oxidation.[2] By comparing the known metabolism of 4-pentenoic acid with the predicted pathways for this compound, we can highlight key structural features that influence their metabolic processing.

Comparative Metabolic Pathways: this compound vs. 4-Pentenoic Acid

The metabolic pathways of these two compounds are likely to share similarities due to their structural resemblance, but the presence of a methyl group in this compound introduces a critical difference that is expected to alter its metabolism.

The Metabolic Fate of 4-Pentenoic Acid: A Well-Trod Path

The metabolism of 4-pentenoic acid has been primarily studied in mitochondria and involves two main routes.[3][4]

  • Major Pathway (NADPH-dependent reduction followed by β-oxidation): The primary route involves the conversion of 4-pentenoic acid to 2,4-pentadienoyl-CoA. This intermediate is then reduced in an NADPH-dependent reaction before entering the standard β-oxidation spiral.[3][4]

  • Minor Pathway (Direct β-oxidation and Thiolase Inhibition): A smaller fraction of 2,4-pentadienoyl-CoA undergoes direct β-oxidation, leading to the formation of a highly reactive metabolite, 3-keto-4-pentenoyl-CoA.[3][4] This metabolite is a potent inhibitor of 3-ketoacyl-CoA thiolase, a key enzyme in the final step of β-oxidation.[3][4] This inhibition is a crucial aspect of the toxicity associated with 4-pentenoic acid.

Caption: Predicted metabolic pathways of this compound.

Experimental Protocols for Elucidating Metabolic Fate

To experimentally validate the predicted metabolic pathways of this compound and compare them to 4-pentenoic acid, a combination of in vitro and analytical techniques is recommended.

In Vitro Metabolism Assays

Objective: To determine the rate of metabolism and identify the primary metabolic pathways in a controlled environment.

A. Hepatocyte Stability Assay

This assay provides a comprehensive view of metabolism as hepatocytes contain a full complement of phase I and phase II metabolic enzymes. [5]

  • Cell Preparation: Thaw and culture primary cryopreserved hepatocytes (human, rat, or other species of interest) to form a monolayer. [5]* Incubation: Incubate the hepatocytes with this compound and 4-pentenoic acid (typically 1-10 µM) at 37°C. Collect samples from the incubation medium at various time points (e.g., 0, 15, 30, 60, 120 minutes). [5]* Sample Processing: Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate proteins. Centrifuge the samples and collect the supernatant for analysis. [5]* Data Analysis: Quantify the disappearance of the parent compound over time using LC-MS/MS to determine the in vitro half-life and intrinsic clearance. [6] B. Liver Microsome Stability Assay

This assay specifically investigates the role of cytochrome P450 enzymes in the metabolism of the compounds.

  • Preparation: Prepare a reaction mixture containing liver microsomes (from the species of interest), a NADPH-regenerating system, and a buffer.

  • Incubation: Pre-incubate the microsomes at 37°C before adding the test compounds (this compound and 4-pentenoic acid). Collect aliquots at different time points and quench the reaction with a cold solvent.

  • Analysis: Analyze the samples by LC-MS/MS to determine the rate of parent compound depletion and identify potential CYP-mediated metabolites.

Caption: Experimental workflow for metabolic fate analysis.
Analytical Methodology: GC-MS for Metabolite Identification

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile metabolites of short-chain fatty acids. [7][8]

  • Sample Derivatization: To increase volatility and improve chromatographic separation, the carboxylic acid group of the fatty acids and their metabolites should be derivatized. A common method is esterification to form methyl or isobutyl esters. * GC Separation: Use a suitable capillary column (e.g., a polar polyethylene glycol column) to separate the derivatized analytes. [8]An optimized temperature program is crucial for good resolution.

  • MS Detection and Identification: Operate the mass spectrometer in full-scan mode to acquire mass spectra of the eluting compounds. Identify metabolites by comparing their mass spectra and retention times to those of authentic standards or by interpreting the fragmentation patterns. The NIST Mass Spectral Library is a valuable resource for tentative identification. [8]

Quantitative Data Summary and Comparison

While direct quantitative data for this compound is not available, the following table provides a template for summarizing and comparing key metabolic parameters once experimental data is generated. For illustrative purposes, hypothetical data is included.

Parameter4-Pentenoic Acid (Experimental)This compound (Hypothetical)Rationale for Difference
In Vitro Half-life (t½) in Hepatocytes ~30 min> 120 minThe methyl branch is expected to hinder β-oxidation, leading to slower metabolism.
Primary Metabolic Pathway NADPH-dependent reduction followed by β-oxidationω-Oxidation and/or Peroxisomal β-oxidationThe methyl group blocks efficient mitochondrial β-oxidation, favoring alternative pathways.
Key Metabolites 2,4-pentadienoyl-CoA, 3-keto-4-pentenoyl-CoADicarboxylic acids, hydroxylated derivatives, propionyl-CoAReflects the engagement of different metabolic enzymes (CYPs, peroxisomal enzymes).
Thiolase Inhibition (IC50) Potent inhibitorNegligible inhibitionThe formation of the inhibitory 3-keto-4-pentenoyl-CoA is unlikely due to the methyl group.

Conclusion and Future Directions

The metabolic fate of this compound is predicted to differ significantly from its structural analog, 4-pentenoic acid, primarily due to the presence of a methyl group. This structural modification likely shunts the molecule away from the primary mitochondrial β-oxidation pathway and towards alternative routes such as peroxisomal β-oxidation and CYP-mediated ω-oxidation. Consequently, the formation of the toxic, thiolase-inhibiting metabolite seen with 4-pentenoic acid is not anticipated for its methylated counterpart.

The experimental protocols outlined in this guide provide a clear roadmap for researchers to investigate these predicted pathways. By employing a combination of in vitro metabolism assays and robust analytical techniques like GC-MS, it will be possible to definitively elucidate the metabolic fate of this compound. This knowledge will be invaluable for assessing its toxicological profile and for understanding the broader principles governing the metabolism of methyl-branched unsaturated fatty acids, a class of compounds with relevance in both natural product chemistry and drug development. Future studies should focus on obtaining direct experimental evidence to validate these hypotheses and to quantify the kinetic parameters of the enzymes involved.

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A Comparative Analysis of the Bioactivity of 4-Methyl-3-pentenoic Acid: An Investigative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive literature comparison of the bioactivity of 4-Methyl-3-pentenoic acid, a methyl-branched short-chain fatty acid (SCFA). While direct research on this specific molecule is nascent, this document synthesizes available data on its chemical properties, the well-established bioactivities of analogous SCFAs, and relevant findings on structurally similar compounds. We delve into comparative analyses of its potential antimicrobial and anti-inflammatory activities, supported by detailed experimental protocols for researchers seeking to investigate this compound. This guide serves as a foundational resource for scientists and drug development professionals interested in exploring the therapeutic potential of novel SCFAs.

Introduction: Situating this compound in the SCFA Landscape

Short-chain fatty acids (SCFAs) are carboxylic acids with fewer than six carbon atoms, primarily produced by the gut microbiome through the fermentation of dietary fiber.[1] The most abundant and well-studied of these are acetate, propionate, and butyrate, which collectively exert profound effects on host physiology, including immunomodulation, metabolic regulation, and gut-brain communication.[1][2] These molecules have garnered significant attention for their health benefits, which include anti-inflammatory, anti-obesity, anti-diabetic, and neuroprotective activities.[1]

This compound (also known as Pyroterebic acid) is a methyl-branched, monounsaturated SCFA.[3][4] It is recognized as a bacterial metabolite and has been identified in various natural sources.[3] While its use as a flavoring agent in the food and cosmetics industries is established, its biological activity remains largely unexplored.[5][6][7] This guide aims to bridge this knowledge gap by comparing its structural and potential functional characteristics with those of well-documented SCFAs and related molecules, thereby providing a framework for future research.

Physicochemical Properties

A foundational understanding of a molecule's physical and chemical characteristics is essential for designing and interpreting bioactivity studies.

PropertyValueSource
IUPAC Name 4-methylpent-3-enoic acid[3]
Molecular Formula C₆H₁₀O₂[3]
Molecular Weight 114.14 g/mol [3]
Boiling Point ~208-225 °C[7][8]
Class Methyl-branched fatty acid, Monounsaturated fatty acid, Short-chain fatty acid[3][4]
Solubility Soluble in alcohol and ether; slightly soluble in water[6][7]

Comparative Bioactivity Profile

Given the limited direct data on this compound, we will extrapolate its potential bioactivities based on the established functions of canonical SCFAs (e.g., butyrate, propionate) and findings from structurally related compounds.

Antimicrobial Activity: A Potential Contributor to Gut Homeostasis

SCFAs contribute to the maintenance of a healthy gut environment, in part by exerting direct antimicrobial effects. Butyrate, for instance, can permeate bacterial cytoplasm, inhibit DNA replication, and disrupt nutrient transport systems, giving it broad-spectrum antibacterial properties.[9]

While direct studies on this compound are lacking, research on its derivatives is illuminating. A 2017 study detailed the synthesis of a series of complex derivatives, specifically (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)pentanoic acids.[10] Several of these compounds demonstrated potent antibacterial activity against multidrug-resistant Gram-positive bacteria, including MRSA, with Minimum Inhibitory Concentration (MIC) values as low as 2 µg/mL.[10] This suggests that the 4-methyl-pentanoic acid scaffold is a promising backbone for the development of novel antimicrobial agents.

Comparison with other Fatty Acids:

  • Oleic Acid & Hexadecanoic Acid: These longer-chain fatty acids, often found in natural sources like goat margarine, have demonstrated activity against pathogenic bacteria.[11]

  • Butyrate & Propionate: These canonical SCFAs are well-known to inhibit the growth of certain pathogens while supporting the proliferation of beneficial commensal bacteria, thereby shaping the gut microbial ecosystem.

The antimicrobial potential of this compound itself warrants direct investigation, likely through MIC and minimum bactericidal concentration (MBC) assays against a panel of pathogenic and commensal microbes.

Anti-inflammatory Effects: Targeting Key Signaling Pathways

A hallmark of SCFAs is their potent anti-inflammatory and immunomodulatory activity.[1] They primarily exert these effects through two key mechanisms: the inhibition of histone deacetylases (HDACs) and the activation of G-protein coupled receptors (GPCRs), such as GPR43 and GPR109A.[9][12] Both pathways can lead to the suppression of pro-inflammatory signaling cascades, most notably the Nuclear Factor kappa B (NF-κB) pathway.[13]

While no studies have directly measured the anti-inflammatory effect of this compound, research on analogous structures provides compelling indirect evidence.

  • 4-Phenyl-3-butenoic acid: This structural analog has been shown to inhibit carrageenan-induced edema and adjuvant-induced polyarthritis in rat models, demonstrating clear anti-inflammatory properties.[14] Its mechanism is linked to the inhibition of peptidylglycine alpha-monooxygenase (PAM), an enzyme involved in the biosynthesis of inflammatory neuropeptides.[14]

  • 7-Octenoic acid: This unsaturated fatty acid, derived from Moringa oleifera, significantly downregulates the production of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in LPS-stimulated macrophages by inhibiting the nuclear translocation of NF-κB p65.[15]

These findings strongly suggest that this compound is a prime candidate for investigation as an anti-inflammatory agent. Its efficacy can be readily tested in vitro using LPS-stimulated immune cells, such as macrophages.[15][16]

Diagram: General SCFA Anti-inflammatory Signaling Pathway

SCFA_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPR43 / GPR109A IKK IKK Complex GPCR->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB (Inactive) NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates IkB_NFkB->IKK Inhibits IkB_NFkB->NFkB Releases HDAC HDAC Histone Histone Acetylation HDAC->Histone Deacetylates Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_nuc->Genes Induces Transcription HAT HAT HAT->Histone Acetylates Histone->Genes Promotes Transcription SCFA This compound (and other SCFAs) SCFA->GPCR Activates SCFA->HDAC Inhibits

Caption: SCFA-mediated anti-inflammatory signaling pathways.

Experimental Protocols for Bioactivity Assessment

To facilitate further research, we provide standardized, self-validating protocols for assessing the key bioactivities discussed. The rationale behind critical steps is explained to ensure experimental integrity.

Protocol: In Vitro Anti-inflammatory Assay Using LPS-Stimulated Macrophages

This protocol is designed to quantify the ability of this compound to suppress the production of pro-inflammatory mediators in an established cell line model.

Objective: To measure the effect of this compound on the secretion of TNF-α and IL-6 from lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound (test compound)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Dexamethasone (positive control)

  • Dimethyl sulfoxide (DMSO, vehicle control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • ELISA kits for mouse TNF-α and IL-6

Methodology:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 cells in DMEM with 10% FBS at 37°C in a 5% CO₂ incubator.

    • Seed cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Rationale: An overnight incubation allows cells to recover from trypsinization and form a stable monolayer, ensuring a consistent response to treatment.

  • Compound Treatment:

    • Prepare stock solutions of this compound and Dexamethasone in DMSO. Create serial dilutions in culture medium to achieve final concentrations (e.g., 1, 10, 50, 100 µM). The final DMSO concentration should be <0.1%.

    • Pre-treat the cells with the test compound, positive control, or vehicle (medium with DMSO) for 2 hours.

    • Rationale: Pre-treatment allows the compound to enter the cells and engage with its molecular targets before the inflammatory stimulus is introduced.

  • Inflammatory Stimulation:

    • After pre-treatment, add LPS to all wells (except the unstimulated control) to a final concentration of 1 µg/mL.

    • Incubate the plate for 24 hours at 37°C.

    • Rationale: LPS is a potent activator of Toll-like receptor 4 (TLR4) on macrophages, initiating a strong pro-inflammatory response that is ideal for measuring inhibitory effects.[15]

  • Cytokine Quantification (ELISA):

    • After incubation, carefully collect the cell culture supernatant from each well.

    • Quantify the concentration of TNF-α and IL-6 in the supernatant using commercial ELISA kits, following the manufacturer's instructions.

    • Rationale: ELISA provides a highly sensitive and specific method for quantifying secreted proteins, offering robust data on the modulation of the inflammatory response.

  • Cell Viability Assay (MTT):

    • After removing the supernatant, add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL) to the remaining cells in each well.

    • Incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

    • Rationale: This is a critical self-validating step. It ensures that any observed reduction in cytokines is due to a specific anti-inflammatory effect and not simply due to compound-induced cytotoxicity.

Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of a compound that visibly inhibits microbial growth.

Diagram: Workflow for MIC Determination

MIC_Workflow start Start prep_compound Prepare 2-fold serial dilutions of this compound in a 96-well plate start->prep_compound inoculate Inoculate all wells (except sterility control) with bacterial suspension prep_compound->inoculate prep_inoculum Prepare standardized bacterial inoculum (~5 x 10^5 CFU/mL) prep_inoculum->inoculate controls Include: - Positive Control (bacteria only) - Negative Control (broth only) - Antibiotic Control (e.g., Ciprofloxacin) inoculate->controls incubation Incubate plate at 37°C for 18-24 hours controls->incubation read_results Visually inspect for turbidity. MIC = Lowest concentration with no visible growth incubation->read_results end_mic End read_results->end_mic

Caption: Experimental workflow for MIC determination.

Objective: To determine the MIC of this compound against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).

Materials:

  • S. aureus (e.g., ATCC 29213) and E. coli (e.g., ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • This compound (test compound)

  • Ciprofloxacin (positive control antibiotic)

Methodology:

  • Prepare Compound Plate:

    • Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

    • In well 1, add 200 µL of the test compound at its highest desired concentration (e.g., 1024 µg/mL).

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the positive control (growth control, no compound).

    • Well 12 will serve as the negative control (sterility control, no bacteria).

  • Prepare Bacterial Inoculum:

    • From an overnight culture, suspend bacterial colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:150 in MHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL.

  • Inoculation:

    • Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. This brings the final volume to 200 µL and the final bacterial density to 5 x 10⁵ CFU/mL. Do not add bacteria to well 12.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results:

    • After incubation, examine the plate for turbidity (a sign of bacterial growth).

    • The MIC is the lowest concentration of the test compound at which there is no visible growth.

    • Validation: The positive control (well 11) must show turbidity, and the negative control (well 12) must remain clear.

Future Directions and Conclusion

The existing body of literature strongly suggests that this compound is a molecule of significant interest for its potential bioactivity. While direct evidence is sparse, the established functions of canonical SCFAs and the demonstrated activity of its structural analogs in both antimicrobial and anti-inflammatory contexts provide a solid foundation for future research.

Key areas for future investigation include:

  • Direct Bioactivity Testing: Performing the antimicrobial and anti-inflammatory assays detailed in this guide to generate foundational data.

  • Mechanism of Action: Investigating whether this compound interacts with SCFA receptors like GPR43/GPR109A or functions as an HDAC inhibitor.

  • In Vivo Efficacy: Progressing to animal models of inflammatory diseases (e.g., colitis) or infection to assess therapeutic potential.

  • Derivative Synthesis: Building on existing work to synthesize and screen derivatives for enhanced potency and specificity, particularly in the antimicrobial domain.[10]

References

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-Methyl-3-pentenoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, procedural guidance for the safe handling and disposal of 4-Methyl-3-pentenoic acid (CAS No. 504-85-8). Adherence to these protocols is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment. This guide is intended for researchers, scientists, and drug development professionals who handle this and similar chemical reagents.

Pre-Disposal Safety and Hazard Assessment

Before handling or disposing of any chemical, a thorough understanding of its hazards is paramount. This compound, and its structural isomers like 2-methyl-4-pentenoic acid, are classified as hazardous materials.

1.1. Hazard Identification

Based on data for structurally similar compounds, this compound should be treated as a corrosive and potentially toxic substance. The primary hazards include:

  • Acute Toxicity: Harmful if swallowed[1][2].

  • Corrosivity: Causes severe skin burns and serious eye damage[1][2].

These classifications mandate careful handling and the use of appropriate Personal Protective Equipment (PPE) at all times.

1.2. Personal Protective Equipment (PPE)

A self-validating safety protocol begins with rigorous PPE adherence. The following equipment is mandatory when handling this compound waste:

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be used if there is a splash risk[3][4].

  • Hand Protection: Use chemical-impermeable gloves (e.g., nitrile or neoprene) and inspect them for integrity before use.

  • Body Protection: A flame-resistant lab coat or chemical-resistant apron is required to prevent skin contact[3][4].

  • Respiratory Protection: All handling of open containers should occur within a certified chemical fume hood to prevent inhalation of vapors[4]. If exposure limits are exceeded, a full-face respirator may be necessary[3].

Waste Characterization and Segregation

Proper disposal begins with correct waste characterization. Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is hazardous if it is specifically listed or if it exhibits certain characteristics (Ignitability, Corrosivity, Reactivity, Toxicity)[5][6].

This compound is classified as a corrosive hazardous waste due to its acidic nature. Therefore, it must be segregated from other waste streams.

Protocol for Waste Segregation:

  • Designate a Specific Waste Container: Use a container specifically designated for "Hazardous Waste: Corrosive, Organic Acid."

  • Avoid Mixing Wastes: Never mix this compound waste with incompatible materials such as bases, oxidizers, or flammable solvents[7]. Mixing can cause dangerous chemical reactions.

  • Aqueous vs. Non-Aqueous: Segregate aqueous solutions of the acid from non-halogenated or halogenated solvent mixtures containing the acid.

Step-by-Step Disposal and Containment Protocol

The following procedure outlines the direct steps for collecting and preparing this compound waste for final disposal.

3.1. Containerization

  • Select an Appropriate Container: Use a clean, non-reactive container, preferably the original manufacturer's bottle or a high-density polyethylene (HDPE) container. Ensure the container is in good condition with no cracks or leaks.

  • Keep Containers Closed: Waste containers must be securely sealed at all times, except when actively adding waste[6][8]. This prevents the release of vapors and potential spills.

  • Do Not Overfill: Fill containers to no more than 80% of their capacity to allow for vapor expansion and prevent spills.

3.2. Labeling Accurate labeling is a critical regulatory requirement. Every waste container must be labeled with a "Hazardous Waste" tag as soon as the first drop of waste is added[6][8]. The label must include:

  • The words "Hazardous Waste"[6].

  • The full chemical name: "this compound".

  • A clear indication of the hazards (e.g., "Corrosive," "Toxic").

  • The accumulation start date (the date the first waste was added).

  • The name and location (building/room number) of the generating laboratory[6].

3.3. Storage (Satellite Accumulation) Laboratories must store hazardous waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation[6][8].

  • Location: The SAA must be under the control of the laboratory personnel.

  • Secondary Containment: Store the waste container in a secondary containment bin or tray that is chemically resistant and capable of holding the entire volume of the container.

  • Accumulation Limits: Do not accumulate more than 55 gallons of hazardous waste in an SAA. For acutely toxic wastes (P-listed), the limit is one quart[5][8].

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper management and disposal of this compound waste.

G Disposal Workflow for this compound start Waste Generated: This compound pure_or_mix Is it a pure substance or a solution? start->pure_or_mix is_empty Is container empty and triple-rinsed? dispose_trash Deface label. Dispose of container in regular trash. is_empty->dispose_trash Yes segregate Segregate as 'Corrosive, Organic Acid' Waste. Use a designated, compatible container. is_empty->segregate No pure_or_mix->is_empty No label_container Affix 'Hazardous Waste' label. List all constituents and hazards. segregate->label_container store_saa Store in designated Satellite Accumulation Area (SAA) with secondary containment. label_container->store_saa contact_ehs Container is full or has been stored for >6 months. store_saa->contact_ehs pickup Arrange for pickup by institutional Environmental Health & Safety (EHS) or a licensed waste contractor. contact_ehs->pickup Yes

Caption: Decision workflow for handling this compound waste.

Quantitative Hazard Summary

This table summarizes key hazard data for related compounds, which should be used as a conservative proxy for this compound in the absence of specific data.

Hazard MetricClassification/ValueSource
GHS Hazard Statements H302: Harmful if swallowedH314: Causes severe skin burns and eye damage[1]
GHS Signal Word Danger[1][2]
NFPA Health Hazard 3 - Materials that, under emergency conditions, can cause serious or permanent injury.[1]
NFPA Fire Hazard 0 - Materials that will not burn under typical fire conditions.[1]
NFPA Reactivity 0 - Material that in themselves are normally stable, even under fire conditions.[1]
UN Number UN3265 (for Corrosive liquid, acidic, organic, n.o.s.)[1]

Emergency Procedures for Spills and Exposure

Accidents require immediate and correct responses to mitigate harm.

6.1. Spill Response

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Control Vapors: Ensure work is done in a fume hood or that ventilation is adequate.

  • Contain Spill: Use an inert, non-combustible absorbent material (e.g., vermiculite, dry sand) to contain the spill. Do not use combustible materials like paper towels.

  • Collect Waste: Carefully collect the absorbed material using spark-proof tools and place it in a labeled hazardous waste container[9][10].

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your institution's Environmental Health & Safety (EHS) department.

6.2. First Aid Measures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention[2][3].

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention[1][2].

  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[2][3].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[2][3][10].

Final Disposal Pathway

Under no circumstances should this compound be disposed of down the drain or in regular trash[4]. The only acceptable disposal route is through your institution's hazardous waste management program.

  • Request Pickup: Once your waste container is full or approaches its storage time limit, submit a chemical waste collection request to your EHS department[5].

  • Professional Handling: Trained EHS professionals will collect the waste from your laboratory. They are responsible for consolidating waste and ensuring it is transported by a licensed contractor to a permitted Treatment, Storage, and Disposal Facility (TSDF)[11].

This final step ensures that the hazardous waste is managed in compliance with all local, state, and federal regulations, such as those set forth by the U.S. Environmental Protection Agency (EPA)[12].

References

  • 4-Pentenoic acid, 2-methyl- Safety D
  • Material Safety Data Sheet - Methyl 3-oxo-pentano
  • This compound | C6H10O2 | CID 68158.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). [Link]
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Hazardous Materials Disposal Guide. Nipissing University. [Link]
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  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

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A Senior Application Scientist's Guide to Handling 4-Methyl-3-pentenoic Acid: From Hazard Assessment to Disposal

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, field-proven safety protocols and logistical procedures for the handling and disposal of 4-Methyl-3-pentenoic acid (CAS 504-85-8). As a researcher, your safety is paramount. Adherence to these guidelines is critical for mitigating risk, ensuring the integrity of your work, and maintaining a secure laboratory environment. This guide moves beyond mere compliance, explaining the scientific rationale behind each recommendation to build a deep, intuitive understanding of safe chemical handling.

Immediate Safety Briefing: Understanding the Core Hazards

This compound is a methyl-branched, unsaturated carboxylic acid.[1] While comprehensive toxicological data is not always available, the known properties of similar short-chain carboxylic acids and available Safety Data Sheets (SDS) demand a cautious approach.[2][3] The primary, immediate risks are:

  • Severe Skin and Eye Damage: Like many carboxylic acids, it is expected to be corrosive or, at minimum, a severe irritant upon contact.[3][4] Direct contact can cause chemical burns and potentially irreversible eye damage.[4]

  • Respiratory Irritation: Vapors or mists may cause irritation to the respiratory tract.[5][6]

  • Combustibility: The compound is a combustible liquid and should be kept away from ignition sources.[6][7]

Therefore, all handling procedures must be designed to prevent direct contact and vapor inhalation.

Engineering Controls: Your First and Most Effective Defense

Before any Personal Protective Equipment (PPE) is even selected, engineering controls must be in place. These controls are designed to isolate you from the chemical hazard.

  • Chemical Fume Hood: All work involving the transfer, weighing, or reaction of this compound must be performed inside a certified chemical fume hood.[4][8] This is non-negotiable. The fume hood contains vapors and protects you from inhalation and splashes.

  • Safety Shower and Eyewash Station: Ensure that a functional, unobstructed safety shower and eyewash station are located within a 10-second travel distance of the workspace.[4][6] Verify their operation weekly.

Personal Protective Equipment (PPE): The Last Line of Defense

PPE is essential to protect you from exposure when engineering controls might fail or during an emergency. The selection of appropriate PPE is dependent on the scale and nature of the procedure.

Eye and Face Protection

Acid splashes can cause permanent blindness.[9] Standard safety glasses are insufficient.

  • Minimum Requirement: Tightly-fitting chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are mandatory.[2][4]

  • Recommended for High-Risk Tasks: When handling larger volumes (>100 mL) or performing vigorous reactions (e.g., heating, quenching), a full-face shield must be worn over chemical splash goggles.[4][5][8]

Skin and Body Protection
  • Gloves: Use chemically resistant, impervious gloves.[2][5] Nitrile gloves are a common and effective choice for incidental contact.[8] For prolonged handling or immersion, consider heavier-duty gloves such as butyl rubber.[9] Crucial Note: Always check the glove manufacturer's compatibility chart for breakthrough time and permeation rate for carboxylic acids. Discard and replace gloves immediately if they are contaminated or show any signs of degradation.

  • Lab Coat: A flame-resistant lab coat is required.[2] Ensure it is fully buttoned with sleeves rolled down.

  • Additional Protection: For large-scale operations, a chemically resistant apron and sleeves provide an additional barrier.[8] Always wear long pants and fully enclosed, chemical-resistant shoes.[8][10]

Respiratory Protection

When working within a certified fume hood, respiratory protection is typically not required. However, it becomes necessary if:

  • Engineering controls fail.

  • Irritation or other symptoms are experienced.[2][6]

  • You are cleaning up a large spill outside of a fume hood.

In such cases, a NIOSH-approved respirator with an organic vapor (OV) cartridge (Type A, Brown) is necessary.[4] Fit testing is mandatory for all users of tight-fitting respirators to ensure a proper seal.[9]

Summary of PPE Requirements
Task / ScaleEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Low Volume / Low Risk (e.g., Weighing <10g, preparing dilute solutions in a fume hood)Chemical Splash GogglesNitrile Gloves (single pair)Flame-Resistant Lab CoatNot required (in fume hood)
Medium Volume / Medium Risk (e.g., Reactions up to 250 mL, extractions in a fume hood)Chemical Splash GogglesNitrile Gloves (double-gloved)Flame-Resistant Lab CoatOn standby
High Volume / High Risk (e.g., Reactions >250 mL, distillations, spill cleanup)Face Shield over GogglesHeavy-Duty Gloves (e.g., Butyl Rubber)Chemical-Resistant Apron over Lab CoatRequired if outside fume hood or if ventilation is compromised

Procedural Workflow: A Step-by-Step Guide to Safe Handling

A systematic approach is essential for minimizing risk. This workflow guides you from preparation to disposal.

Workflow Diagram: PPE Selection Logic

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_prep Preparation & Risk Assessment cluster_ppe PPE Ensemble Selection cluster_action Execution & Disposal start Assess Task: Scale, Concentration, Energy (e.g., heat) fume_hood Work in Certified Chemical Fume Hood? start->fume_hood low_risk Low Risk / Small Scale (<10 mL, ambient temp) fume_hood->low_risk  Yes stop STOP! Do Not Proceed Without Fume Hood fume_hood->stop  No high_risk High Risk / Large Scale (>100 mL, heating, spill) low_risk->high_risk If task is higher risk ppe_low Required PPE: - Goggles - Nitrile Gloves - Lab Coat low_risk->ppe_low If task matches ppe_high Required PPE: - Face Shield + Goggles - Heavy-Duty Gloves - Chem-Resistant Apron - Respirator (if needed) high_risk->ppe_high proceed Proceed with Task ppe_low->proceed ppe_high->proceed dispose Dispose of PPE & Waste Appropriately proceed->dispose

Caption: PPE selection workflow for handling this compound.

Protocol for Donning and Doffing PPE
  • Inspection: Before starting, inspect all PPE for damage (cracks, holes, etc.).

  • Donning (Putting On):

    • Put on your lab coat and fasten it completely.

    • Put on your inner gloves (if double-gloving).

    • Put on your chemical splash goggles.

    • Put on your face shield (if required).

    • Put on your outer gloves, ensuring the cuffs go over the sleeves of your lab coat.

  • Doffing (Taking Off) - The "Dirty to Dirty, Clean to Clean" Principle:

    • Remove outer gloves by peeling one off with the other, then sliding a clean finger under the cuff of the remaining glove to peel it off without touching the exterior.

    • Remove your face shield and lab coat, handling them by the "clean" interior surfaces.

    • Remove your goggles.

    • Remove inner gloves using the same technique as in step 1.

    • Wash your hands thoroughly with soap and water.

Emergency and Disposal Plans

Emergency Procedures for Exposure
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[2][4] Seek immediate medical attention.[4][7]

  • Skin Contact: Remove all contaminated clothing while under a safety shower.[4] Flush the affected skin area with water for at least 15 minutes.[2][4] Seek medical attention.

  • Inhalation: Move the affected person to fresh air immediately.[2][6] If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting.[2][4] Rinse the mouth with water and seek immediate medical attention.

Spill Response
  • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large (>100 mL).

  • Isolate: Remove all ignition sources.[5][6]

  • Ventilate: Ensure the fume hood is operating at maximum capacity.

  • Contain: Wearing the appropriate high-risk PPE, contain the spill using an inert absorbent material like vermiculite, sand, or a chemical spill pillow.[5][6] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect and Dispose: Carefully collect the absorbed material using spark-proof tools into a suitable, labeled container for hazardous waste disposal.[6]

Disposal Plan
  • Chemical Waste: Dispose of this compound and any solutions containing it in a properly labeled, sealed hazardous waste container. Follow all local, state, and federal regulations.

  • Contaminated PPE: Grossly contaminated gloves, aprons, and other disposable items must be collected in a designated hazardous waste container. Do not discard them in the regular trash. Contaminated lab coats should be professionally laundered by a service familiar with laboratory hazards.

By integrating these robust safety measures into your daily workflow, you build a culture of safety that protects you, your colleagues, and the integrity of your research.

References

  • Material Safety Data Sheet - Methyl 3-oxo-pentano
  • This compound | C6H10O2 | CID 68158.
  • Acid Handling Standard Operating Procedure. University of Utah. [Link]
  • The MSDS HyperGlossary: Carboxylic Acid.
  • What PPE Should You Wear When Handling Acid? LeelineWork. [Link]

Sources

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